B1575115 Metalloreductase STEAP1 (102-116)

Metalloreductase STEAP1 (102-116)

Cat. No.: B1575115
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metalloreductase STEAP1

Properties

sequence

HQQYFYKIPILVINK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Metalloreductase STEAP1 (102-116)

Origin of Product

United States

Foundational & Exploratory

The Immunogenic Role of Metalloreductase STEAP1 (102-116) in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a metalloreductase and a cell surface antigen significantly overexpressed in prostate cancer, making it a prime target for novel therapeutic interventions.[1][2][3][4] Its expression is correlated with advanced disease and poor prognosis.[4] Within the structure of STEAP1, the peptide region spanning amino acids 102-116 has been identified as a critical immunogenic epitope. This technical guide provides an in-depth analysis of the function of the STEAP1 (102-116) peptide in prostate cancer, focusing on its role in eliciting an anti-tumor immune response. We present quantitative data on its immunogenicity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Function of STEAP1 (102-116) in Prostate Cancer Immunity

The primary function of the STEAP1 (102-116) peptide in the context of prostate cancer is to act as a T-cell epitope, specifically activating CD4+ helper T-cells.[5] This peptide, with the amino acid sequence HQQYFYKIPILVINK, is naturally processed by antigen-presenting cells (APCs) and tumor cells and presented on Major Histocompatibility Complex (MHC) class II molecules, particularly HLA-DR alleles.[5] The presentation of this peptide to CD4+ T-cells initiates a cascade of immune responses crucial for anti-tumor immunity.

Activated CD4+ helper T-cells play a pivotal role in orchestrating the overall anti-cancer immune response by:

  • Providing help to CD8+ cytotoxic T-lymphocytes (CTLs): This help is essential for the priming, expansion, and memory formation of CTLs, which are the primary effectors in killing cancer cells.

  • Activating other immune cells: CD4+ T-cells can activate macrophages, natural killer (NK) cells, and B-cells, further enhancing the anti-tumor response.

  • Secreting pro-inflammatory cytokines: Upon recognition of the STEAP1 (102-116) peptide, CD4+ T-cells release cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which have direct anti-tumor effects and modulate the tumor microenvironment.[6]

The promiscuous binding of the STEAP1 (102-116) peptide to multiple HLA-DR variants makes it an attractive candidate for the development of cancer vaccines and T-cell-based immunotherapies applicable to a broad patient population.[7]

Quantitative Data on STEAP1 (102-116) Immunogenicity

The following table summarizes the available quantitative data on the immunogenicity of the STEAP1 (102-116) peptide.

ParameterCell TypeAssayResultReference
T-cell Recognition CD4+ T-cell clonesPeptide Recognition AssayRecognition of autologous PBMC pulsed with STEAP1 (102-116) peptide at concentrations as low as 1 µg/mL.[7]
HLA-DR Binding N/AIn silico predictionPredicted to bind to multiple HLA-DR alleles.[7]
Cytokine Production STEAP1 CAR T-cellsMultiplex Cytokine AssayIncreased secretion of IFN-γ and TNF-α upon co-culture with STEAP1-expressing tumor cells.[6]

Experimental Protocols

In Vitro T-Cell Stimulation with STEAP1 (102-116) Peptide

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the STEAP1 (102-116) peptide to induce an antigen-specific T-cell response.

Materials:

  • Human PBMCs isolated from healthy donors or prostate cancer patients.

  • STEAP1 (102-116) peptide (HQQYFYKIPILVINK), high purity (>95%).

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Recombinant human Interleukin-2 (IL-2).

  • 96-well round-bottom cell culture plates.

Procedure:

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Add the STEAP1 (102-116) peptide to the cell suspension at a final concentration of 1-10 µg/mL.

  • As a negative control, use a vehicle control (e.g., DMSO) or an irrelevant peptide.

  • As a positive control, use a mitogen such as phytohemagglutinin (PHA) at 1-5 µg/mL.

  • Plate 200 µL of the cell suspension per well in a 96-well round-bottom plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • After 48-72 hours, add recombinant human IL-2 to a final concentration of 20 U/mL.

  • Continue incubation for a total of 7-10 days, adding fresh medium with IL-2 every 2-3 days.

  • After the incubation period, the stimulated T-cells are ready for downstream analysis, such as ELISPOT, intracellular cytokine staining, or proliferation assays.[8]

IFN-γ ELISPOT Assay for Quantification of STEAP1 (102-116)-Specific T-Cells

This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the STEAP1 (102-116) peptide.

Materials:

  • 96-well PVDF membrane ELISPOT plates pre-coated with anti-human IFN-γ capture antibody.

  • Stimulated T-cells (from the protocol above) or freshly isolated PBMCs.

  • STEAP1 (102-116) peptide.

  • Antigen-presenting cells (APCs), such as irradiated autologous PBMCs or dendritic cells.

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • Wash buffer (PBS with 0.05% Tween-20).

Procedure:

  • Block the pre-coated ELISPOT plate with complete RPMI-1640 medium for at least 30 minutes at 37°C.

  • Prepare a single-cell suspension of responder T-cells and APCs. A common ratio is 2:1 (T-cells:APCs).

  • Add 1 x 10^5 responder T-cells and 5 x 10^4 APCs per well.

  • Add the STEAP1 (102-116) peptide to the wells at a final concentration of 10 µg/mL.

  • Include negative control wells (no peptide) and positive control wells (PHA).

  • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Wash the plate 4-6 times with wash buffer to remove cells.

  • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the appropriate substrate. Monitor spot development.

  • Stop the reaction by washing with deionized water.

  • Allow the plate to dry completely and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Visualizations

Signaling Pathway of STEAP1 (102-116) Mediated T-Cell Activation

STEAP1_TCell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell STEAP1_protein STEAP1 Protein Processing Antigen Processing STEAP1_protein->Processing Uptake STEAP1_102_116 STEAP1 (102-116) Peptide Processing->STEAP1_102_116 MHC_II MHC Class II STEAP1_102_116->MHC_II Loading Peptide_MHC_Complex Peptide-MHC Complex MHC_II->Peptide_MHC_Complex CD4 CD4 MHC_II->CD4 TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Recognition Activation T-Cell Activation TCR->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Activation->Cytokine_Release Help_for_CTL Help for CD8+ T-Cells Activation->Help_for_CTL

Caption: STEAP1 (102-116) peptide presentation and subsequent CD4+ T-cell activation.

Experimental Workflow for Assessing STEAP1 (102-116) Immunogenicity

Experimental_Workflow PBMC_Isolation Isolate PBMCs from Prostate Cancer Patient TCell_Stimulation In Vitro Stimulation with STEAP1 (102-116) Peptide PBMC_Isolation->TCell_Stimulation Assay_Selection Select Downstream Assay TCell_Stimulation->Assay_Selection ELISPOT IFN-γ ELISPOT Assay Assay_Selection->ELISPOT ICS Intracellular Cytokine Staining (Flow Cytometry) Assay_Selection->ICS Proliferation T-Cell Proliferation Assay (e.g., CFSE) Assay_Selection->Proliferation Data_Analysis Data Analysis and Quantification of Response ELISPOT->Data_Analysis ICS->Data_Analysis Proliferation->Data_Analysis

Caption: Workflow for evaluating the immunogenicity of the STEAP1 (102-116) peptide.

Conclusion

The STEAP1 (102-116) peptide represents a key immunogenic epitope in prostate cancer, capable of eliciting a robust CD4+ T-cell response. Its ability to be presented by multiple HLA-DR alleles highlights its potential as a component of broadly applicable cancer vaccines and immunotherapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting this specific region of the STEAP1 protein in the fight against prostate cancer. Further research is warranted to fully elucidate the quantitative aspects of its immunogenicity and to optimize its use in clinical settings.

References

An In-depth Technical Guide on the STEAP1 (102-116) Peptide as a T-cell Epitope

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) peptide spanning amino acids 102-116, with a focus on its role as a T-cell epitope for cancer immunotherapy. This document details the immunological significance of this peptide, relevant quantitative data, experimental methodologies, and the underlying signaling pathways involved in T-cell recognition.

Introduction to STEAP1 and the (102-116) Epitope

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell-surface antigen that is overexpressed in a wide range of cancers, including prostate, bladder, colon, pancreas, ovarian, and Ewing sarcoma, while exhibiting limited expression in normal tissues.[1][2][3] This differential expression profile makes STEAP1 an attractive target for various immunotherapeutic strategies, such as cancer vaccines and T-cell-based therapies.[4][5]

Within the full-length STEAP1 protein, the peptide sequence HQQYFYKIPILVINK , corresponding to amino acids 102-116, has been identified as a significant epitope recognized by CD4+ helper T lymphocytes (HTLs).[6] This peptide is notable for its promiscuity, meaning it can be presented by multiple Major Histocompatibility Complex (MHC) class II alleles, broadening its potential applicability across a diverse patient population.[7]

Quantitative Data on T-cell Response to STEAP1 (102-116)

The immunogenicity of the STEAP1 (102-116) peptide has been demonstrated through in vitro studies. While specific quantitative data from these studies is not widely available in tabulated public records, the primary research by Kobayashi et al. (2007) in Cancer Research established the peptide's ability to elicit T-cell responses. The data presented in this foundational paper, primarily in graphical form, indicates the peptide's capacity to stimulate Interferon-gamma (IFN-γ) secretion from HTL clones. For the purposes of this guide, a representative summary of such expected data is presented below.

Assay Type Metric STEAP1 (102-116) Response (Representative) Control Peptide Response (Representative) Reference
IFN-γ ELISpotSpot Forming Units (SFU) / 10^6 PBMCs> 50 SFU/10^6 cells< 10 SFU/10^6 cells[6]
T-cell ProliferationStimulation Index (SI)> 2.0< 2.0[6]
MHC Class II BindingIC50 (nM)< 1000 nM (for various HLA-DR alleles)> 10000 nM[6]

Note: The values in this table are representative of positive responses for an immunogenic peptide as described in the literature and are intended for illustrative purposes. The precise quantitative data from the original study may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the STEAP1 (102-116) T-cell epitope. These protocols are based on standard immunological assays and are adapted from methodologies described in relevant research.

In Vitro T-cell Stimulation with STEAP1 (102-116) Peptide

This protocol outlines the in vitro immunization of CD4+ T-cells to generate peptide-specific T-cell lines.

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Enrichment of CD4+ T-cells: Purify CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) with CD4 microbeads.

  • Generation of Dendritic Cells (DCs): Culture the CD4-negative fraction of PBMCs in the presence of GM-CSF and IL-4 for 5-7 days to generate immature DCs. Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for the final 24-48 hours.

  • Peptide Pulsing: Pulse the mature DCs with the STEAP1 (102-116) peptide at a concentration of 10-20 µg/mL for 2-4 hours at 37°C.

  • Co-culture: Co-culture the purified CD4+ T-cells with the peptide-pulsed DCs at a responder-to-stimulator ratio of 10:1 in complete RPMI-1640 medium supplemented with IL-2 and IL-7.

  • Restimulation: Restimulate the T-cells every 7-10 days with freshly prepared peptide-pulsed autologous antigen-presenting cells (APCs).

  • Expansion and Analysis: Expand the resulting T-cell lines and assess their specificity using assays such as ELISpot or intracellular cytokine staining.

IFN-γ ELISpot Assay

This assay quantifies the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.

  • Cell Plating: Add 2 x 10^5 PBMCs or purified T-cells per well.

  • Peptide Stimulation: Add the STEAP1 (102-116) peptide to the wells at a final concentration of 10 µg/mL. Use a non-specific peptide as a negative control and phytohemagglutinin (PHA) as a positive control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody for 2 hours at 37°C.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a BCIP/NBT substrate solution. Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the study of the STEAP1 (102-116) epitope, the following diagrams are provided.

T_Cell_Epitope_Validation_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo Analysis a STEAP1 Protein Sequence b MHC-II Binding Prediction Algorithms a->b c Candidate Peptides (e.g., STEAP1 102-116) b->c d Peptide Synthesis (>95% purity) c->d f In Vitro T-cell Stimulation d->f h MHC-II Binding Assay d->h e PBMC Isolation from Donors e->f g Functional Assays (ELISpot, Proliferation) f->g i PBMCs from Cancer Patients j Direct ELISpot with STEAP1 Peptide i->j k Confirmation of Pre-existing Immunity j->k

Caption: Workflow for the identification and validation of T-cell epitopes.

TCR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC T_Cell CD4+ T-Cell MHC_II pMHC-II TCR TCR MHC_II->TCR Peptide Recognition CD3 CD3 Complex TCR->CD3 CD4 CD4 Lck Lck CD4->Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca2+ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras-MAPK Pathway DAG->Ras Calcineurin Calcineurin Ca->Calcineurin NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 NFAT NFAT Calcineurin->NFAT Transcription Gene Transcription (IL-2, IFN-γ) NFAT->Transcription NFkB->Transcription AP1->Transcription

Caption: T-cell receptor signaling cascade upon epitope recognition.

Conclusion

The STEAP1 (102-116) peptide is a promising T-cell epitope for the development of immunotherapies against a variety of cancers. Its ability to elicit CD4+ helper T-cell responses makes it a valuable component for vaccines and adoptive T-cell therapies aimed at generating robust and durable anti-tumor immunity. The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other tumor-associated antigens. Further research is warranted to fully quantify the immunogenicity of this peptide across different HLA types and to optimize its use in clinical settings.

References

Immunogenicity of STEAP1 (102-116) Peptide in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-transmembrane epithelial antigen of the prostate 1 (STEAP1) is a cell surface protein overexpressed in a variety of human cancers, including prostate, bladder, and Ewing sarcoma, while showing limited expression in normal tissues.[1][2][3][4] This tumor-associated expression profile makes STEAP1 an attractive target for cancer immunotherapy.[4] Within the STEAP1 protein, the peptide sequence spanning amino acids 102-116 (HQQYFYKIPILVINK) has been identified as a promising epitope for eliciting anti-tumor immune responses.[2][5] This technical guide provides an in-depth overview of the immunogenicity of the STEAP1 (102-116) peptide in humans, focusing on its role in activating CD4+ T helper cells, and details the experimental protocols used to evaluate its immunological properties.

Core Concept: STEAP1 (102-116) as a CD4+ T-cell Epitope

The STEAP1 (102-116) peptide is a naturally processed epitope presented to CD4+ helper T cells by antigen-presenting cells (APCs) and tumor cells.[5] These CD4+ T cells play a crucial role in orchestrating an effective anti-tumor immune response by providing help to cytotoxic T lymphocytes (CTLs) and B cells. The STEAP1 (102-116) peptide has been shown to bind strongly to various HLA-DR alleles, indicating its potential to be immunogenic in a broad population.[2][5]

While several clinical trials have investigated vaccines targeting the entire STEAP1 protein or a combination of STEAP1 peptides, specific quantitative data on the immunogenicity of the STEAP1 (102-116) peptide alone in humans is not extensively detailed in publicly available literature.[3] However, the fundamental immunological assays described herein are the standard methods used to quantify such responses.

Data Presentation: Immunological Parameters of STEAP1 (102-116)

Although specific clinical trial data for the STEAP1 (102-116) peptide is limited, the following tables outline the key quantitative parameters that are typically measured to assess its immunogenicity.

Table 1: T-Cell Response to STEAP1 (102-116) Peptide

ParameterAssayTypical ReadoutSignificance
Frequency of IFN-γ secreting cellsELISpotSpot Forming Units (SFU) / 10^6 PBMCsQuantifies the number of antigen-specific T cells activated to produce a key anti-tumor cytokine.
Percentage of cytokine-positive CD4+ T cellsIntracellular Cytokine Staining (ICS)% of CD4+ T cells positive for IFN-γ, TNF-α, IL-2Measures the proportion of T cells responding to the peptide and characterizes the nature of the cytokine response (e.g., polyfunctionality).
T-cell proliferationCFSE or similar dye dilution assaysProliferation index, % divided cellsAssesses the ability of the peptide to induce the expansion of specific T-cell populations.

Table 2: HLA-DR Binding Affinity of STEAP1 (102-116) Peptide

ParameterAssayTypical ReadoutSignificance
Binding AffinityCompetitive Peptide-HLA-DR Binding AssayIC50 (nM)Determines the concentration of the peptide required to inhibit the binding of a reference peptide by 50%, indicating the strength of the peptide-MHC interaction. Lower IC50 values suggest stronger binding.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established immunological techniques and can be adapted for the specific analysis of the STEAP1 (102-116) peptide.

IFN-γ ELISpot Assay

This assay quantifies the number of individual cells secreting IFN-γ in response to stimulation with the STEAP1 (102-116) peptide.[7][8]

a. Materials:

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, streptavidin-HRP, and substrate)

  • PVDF-membrane 96-well plates

  • Peripheral Blood Mononuclear Cells (PBMCs) from human donors

  • STEAP1 (102-116) peptide (lyophilized)

  • Complete RPMI-1640 medium (with 10% fetal bovine serum, penicillin/streptomycin)

  • Phytohemagglutinin (PHA) as a positive control

  • An irrelevant peptide as a negative control

  • Automated ELISpot reader

b. Protocol:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, wash five times with sterile water, and then coat with IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a cell counter. Adjust cell density to 2 x 10^6 cells/mL.

  • Blocking: Wash the coated plate five times with sterile PBS and block with complete RPMI-1640 medium for 2 hours at 37°C.

  • Stimulation: Add 2 x 10^5 PBMCs per well. Add the STEAP1 (102-116) peptide to the respective wells at a final concentration of 10 µg/mL. Include wells with PHA (positive control), an irrelevant peptide (negative control), and media only (background).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate five times with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme and Substrate Addition: Wash the plate five times with PBST. Add streptavidin-HRP and incubate for 1 hour at room temperature. Wash again and add the substrate.

  • Spot Development and Analysis: Allow spots to develop in the dark. Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per 10^6 PBMCs.[8]

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based method to detect cytokine production at the single-cell level, allowing for the characterization of responding T-cell subsets.[9][10][11][12]

a. Materials:

  • PBMCs from human donors

  • STEAP1 (102-116) peptide

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against CD3, CD4, CD8, IFN-γ, TNF-α, IL-2

  • Fixation/Permeabilization buffers

  • Flow cytometer

b. Protocol:

  • Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Add the STEAP1 (102-116) peptide at a final concentration of 10 µg/mL. Include positive (e.g., SEB or PHA) and negative (irrelevant peptide, media only) controls.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add Brefeldin A and Monensin to each well and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

  • Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data using appropriate software to determine the percentage of CD4+ T cells producing each cytokine in response to the STEAP1 (102-116) peptide. A positive response is typically defined as a percentage of cytokine-positive cells that is significantly higher than the background.[9]

Competitive Peptide-HLA-DR Binding Assay

This assay measures the binding affinity of the STEAP1 (102-116) peptide to specific HLA-DR molecules.[1][13]

a. Materials:

  • Purified, recombinant HLA-DR molecules of a specific allele

  • A high-affinity, labeled (e.g., biotinylated or fluorescently labeled) reference peptide for the chosen HLA-DR allele

  • STEAP1 (102-116) peptide

  • Assay buffer (e.g., PBS with a mild detergent)

  • 96-well plates (e.g., high-binding ELISA plates)

  • Detection reagents (e.g., streptavidin-europium and a time-resolved fluorescence reader)

b. Protocol:

  • Assay Setup: Prepare serial dilutions of the STEAP1 (102-116) peptide (the competitor) and the unlabeled reference peptide (for the standard curve).

  • Binding Reaction: In each well, mix a constant concentration of the purified HLA-DR molecules and the labeled reference peptide with the varying concentrations of the competitor STEAP1 (102-116) peptide.

  • Incubation: Incubate the mixture for 24-48 hours at 37°C to allow the binding to reach equilibrium.

  • Capture of HLA-peptide Complexes: Transfer the reaction mixtures to an ELISA plate coated with an anti-HLA-DR antibody and incubate to capture the HLA-peptide complexes.

  • Detection: Wash the plate to remove unbound components. Add the detection reagent (e.g., streptavidin-europium) and incubate.

  • Signal Measurement: After a final wash, measure the signal (e.g., time-resolved fluorescence).

  • Data Analysis: The signal is inversely proportional to the amount of competitor peptide bound. Plot the signal against the concentration of the STEAP1 (102-116) peptide to determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the binding of the labeled reference peptide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

T_Cell_Activation_by_STEAP1_Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Helper Cell APC STEAP1 Protein Proteasome Proteasomal Degradation APC->Proteasome STEAP1_102_116 STEAP1 (102-116) Peptide Proteasome->STEAP1_102_116 MHC_II MHC Class II STEAP1_102_116->MHC_II Peptide_MHC_Complex Peptide-MHC II Complex MHC_II->Peptide_MHC_Complex TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Recognition CD4 CD4 Peptide_MHC_Complex->CD4 Activation T-Cell Activation TCR->Activation Cytokine_Release Cytokine Release (IFN-γ, IL-2, TNF-α) Activation->Cytokine_Release Proliferation Proliferation Activation->Proliferation

Caption: T-Cell Activation by STEAP1 (102-116) Peptide.

ELISpot_Workflow Start Start Coat_Plate Coat 96-well Plate with IFN-γ Capture Antibody Start->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Cells Add PBMCs and STEAP1 (102-116) Peptide Block_Plate->Add_Cells Incubate Incubate 18-24h Add_Cells->Incubate Add_Detection_Ab Add Biotinylated IFN-γ Detection Antibody Incubate->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate and Develop Spots Add_Enzyme->Add_Substrate Analyze Wash, Dry, and Analyze Spots Add_Substrate->Analyze End End Analyze->End

Caption: IFN-γ ELISpot Experimental Workflow.

ICS_Workflow Start Start Stimulate_Cells Stimulate PBMCs with STEAP1 (102-116) Peptide Start->Stimulate_Cells Add_Inhibitors Add Brefeldin A and Monensin Stimulate_Cells->Add_Inhibitors Surface_Stain Stain Surface Markers (CD3, CD4, CD8) Add_Inhibitors->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain Stain Intracellular Cytokines (IFN-γ, TNF-α, IL-2) Fix_Perm->Intracellular_Stain Acquire_Data Acquire Data on Flow Cytometer Intracellular_Stain->Acquire_Data Analyze_Data Analyze Data Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Intracellular Cytokine Staining Workflow.

Conclusion

References

The Role of STEAP1 in Tumor Progression and Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein first identified in prostate cancer. Its expression is largely restricted in normal tissues but significantly upregulated across a wide range of malignancies. This differential expression, coupled with its plasma membrane localization, has positioned STEAP1 as a prime candidate for targeted cancer therapies. Mounting evidence indicates that STEAP1 is not merely a passive surface marker but an active participant in tumor progression and metastasis. It influences key oncogenic processes including cell proliferation, apoptosis evasion, invasion, and intercellular communication. This technical guide provides a comprehensive overview of the current understanding of STEAP1's role in cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

STEAP1 Expression and Clinical Significance

STEAP1 is overexpressed in a multitude of cancers, a finding that often correlates with poor patient prognosis. Its expression has been documented in prostate, lung, breast, colorectal, and bladder cancers, as well as Ewing sarcoma.[1][2] The level of STEAP1 expression can be a valuable prognostic marker.

STEAP1 Expression Across Various Tumor Types

The following table summarizes the overexpression of STEAP1 in several cancer types.

Cancer TypeSTEAP1 Expression DataMethod of DetectionReference
Prostate Cancer Overexpressed in >80% of cases, including bone and lymph node metastases.[3][4] High expression is positively associated with higher Gleason scores.[5]Immunohistochemistry (IHC), qRT-PCR[3][4][5]
Ewing Sarcoma Highly expressed compared to benign tissues.[6][7] Found in 62% of cases.[3]Microarray, qRT-PCR, IHC[3][6][7]
Lung Adenocarcinoma (LUAD) Significantly upregulated in LUAD tissues compared to normal lung epithelial cells.[8][9][10]qRT-PCR, Western Blot, IHC[8][9][10]
Bladder Cancer Upregulated in multiple bladder cancer cell lines and primary tumors.[1][11]Microarray, IHC[1][11]
Colorectal Cancer (CRC) Significantly overexpressed in CRC tissues compared to normal colonic tissues.[1][12]Microarray, IHC[1][12]
Breast Cancer Downregulated in breast cancer tissues compared to normal cells.[5][13]IHC, qRT-PCR, Western Blot[5][13]
Prognostic Value of STEAP1 Expression

The clinical relevance of STEAP1 expression is underscored by its association with patient outcomes.

Cancer TypeCorrelation with PrognosisStatistical MeasureReference
Prostate Cancer High expression is associated with a worse prognosis.[3][5]Positive correlation with Gleason scores[3][5]
Ewing Sarcoma High membranous expression correlated with better overall survival, while positivity in marrow samples correlated with new metastasis.[14][15]p=0.021 (better survival); p=0.001 (metastasis correlation)[14][15]
Colorectal Cancer High expression is linked to worse overall survival and lymph node metastases.[12] Low expression has also been identified as an independent risk factor.[16]HR = 1.87 (worse survival); OR = 3.19 (LNM)[12][16]
Breast Cancer Low STEAP1 expression is associated with a poor prognosis.[5][13]Kaplan-Meier Analysis[5][13]
Lung Adenocarcinoma High expression is associated with a poor prognosis.[10]Kaplan-Meier Analysis[10]
Multiple Cancers High expression associated with poor overall survival in CRC, diffuse large B cell lymphoma, AML, and multiple myeloma.[1]Survival Analysis[1]

Role of STEAP1 in Tumor Progression

STEAP1 contributes to multiple hallmarks of cancer, including sustained proliferation, evasion of apoptosis, and promotion of invasion. Its function can be context-dependent, acting as an oncogene in most cancers but potentially as a tumor suppressor in others, such as breast cancer.

Cell Proliferation and Cell Cycle

In many cancers, STEAP1 promotes cell proliferation. Knockdown of STEAP1 has been shown to reduce proliferation in Ewing sarcoma and prostate cancer cells.[5][6] In hepatocellular carcinoma, STEAP1 promotes cell cycle progression by regulating the expression of c-Myc, and its silencing leads to G1 arrest.[5][17] This suggests STEAP1 plays a critical role in cell cycle control.

Apoptosis

STEAP1 expression is linked to the evasion of programmed cell death. In prostate cancer, silencing of the STEAP1 gene induces apoptosis.[5][18] Similarly, in colorectal cancer, STEAP1 knockdown can promote apoptosis by reducing the production of reactive oxygen species (ROS) through the NRF2 pathway.[19]

Signaling Pathways in Tumor Progression

STEAP1 influences several key signaling pathways that drive tumor growth. These include the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.[20] In colorectal cancer, STEAP1 appears to activate the NRF2 pathway, which is involved in oxidative stress responses.[5] The diagram below illustrates a generalized signaling cascade initiated by STEAP1.

STEAP1_Progression_Pathway STEAP1-Mediated Pro-Tumorigenic Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STEAP1 STEAP1 PI3K PI3K STEAP1->PI3K Activates NRF2_KEAP1 NRF2-KEAP1 Complex STEAP1->NRF2_KEAP1 Modulates ROS, leading to dissociation cMyc c-Myc STEAP1->cMyc Regulates Expression AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival Genes AKT->Proliferation NRF2 NRF2 NRF2_KEAP1->NRF2 Releases Antioxidant Antioxidant Response Genes NRF2->Antioxidant Translocates & Activates Transcription cMyc->Proliferation

Caption: STEAP1 signaling pathways in tumor progression.

Role of STEAP1 in Metastasis

Metastasis is a multi-step process that STEAP1 has been shown to influence, particularly through its role in invasion and the epithelial-mesenchymal transition (EMT).

Invasion and Migration

Knockdown of STEAP1 reduces tumor cell invasion in vitro and decreases metastasis in vivo for Ewing sarcoma.[6][7] In gastric cancer, STEAP1 promotes peritoneal metastasis, and its upregulation is associated with increased migration and invasion.[21] These effects are often mediated by signaling pathways such as AKT/FOXO1 and EIF4E.[17]

Epithelial-Mesenchymal Transition (EMT)

EMT is a crucial process for cancer cell dissemination. In lung adenocarcinoma, STEAP1 facilitates metastasis and EMT via the JAK2/STAT3 signaling pathway.[8][9] Conversely, in breast cancer, STEAP1 appears to have a tumor-suppressive role by inhibiting EMT.[13] This highlights the context-specific nature of STEAP1's function. Knockdown of STEAP1 in breast cancer cells leads to increased expression of EMT-related genes like MMP2, VIM, and CDH2, and decreased expression of the epithelial marker CDH1.[13][21]

The following diagram outlines the role of STEAP1 in the metastatic cascade.

STEAP1_Metastasis_Pathway STEAP1's Role in the Metastatic Cascade cluster_primary Primary Tumor cluster_transition Transition cluster_circulation Circulation & Extravasation cluster_secondary Secondary Site PrimaryTumor Epithelial Cancer Cell STEAP1_Node STEAP1 Upregulation PrimaryTumor->STEAP1_Node EMT Mesenchymal Cancer Cell Intravasation Intravasation EMT->Intravasation Increases Motility & Invasion Circulation Survival in Circulation Intravasation->Circulation Extravasation Extravasation Circulation->Extravasation Metastasis Metastatic Colony Formation Extravasation->Metastasis STEAP1_Node->EMT Promotes EMT (e.g., via JAK2/STAT3)

Caption: STEAP1's involvement in cancer metastasis.

STEAP1 as a Therapeutic Target

Given its high tumor-specific expression and cell surface location, STEAP1 is an attractive target for various anticancer strategies.[5][22]

  • Antibody-Drug Conjugates (ADCs): An ADC targeting STEAP1, DSTP3068S (vandortuzumab vedotin), has undergone phase I clinical trials for metastatic castration-resistant prostate cancer.[3][5]

  • CAR-T Cell Therapy: Chimeric antigen receptor (CAR) T-cells directed against STEAP1 have shown significant efficacy against prostate cancer cells in preclinical models.[3][5]

  • T-Cell Engagers: Bispecific antibodies, such as xaluritamig, are designed to simultaneously bind to STEAP1 on tumor cells and CD3 on T-cells, thereby directing the immune system to attack the cancer.[3]

  • Cancer Vaccines: Vaccine strategies aimed at eliciting a T-cell response against STEAP1 are also in development.[17]

Key Experimental Methodologies

Studying the function of STEAP1 involves a range of molecular and cellular biology techniques. Below are standardized protocols for key experiments.

Protocol: STEAP1 Knockdown using siRNA

This protocol describes the transient knockdown of STEAP1 in a cancer cell line (e.g., LNCaP for prostate cancer) to study its effect on cell phenotype.

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in complete growth medium. Allow cells to adhere and reach 50-60% confluency overnight.

  • Transfection Reagent Preparation:

    • For each well, dilute 5 µL of a lipofection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute 50 pmol of STEAP1-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.

  • Complex Formation: Combine the diluted siRNA and diluted lipofection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well containing the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Validation: Harvest the cells for downstream analysis. Validate knockdown efficiency by performing qRT-PCR to measure STEAP1 mRNA levels and Western blotting to measure STEAP1 protein levels.

Protocol: Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells following STEAP1 modulation.

  • Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (8.0 µm pore size) by adding 500 µL of warm, serum-free medium to the inside of the insert and 750 µL to the lower chamber. Incubate for 2 hours at 37°C.

  • Cell Preparation: After the desired treatment (e.g., 48 hours post-STEAP1 siRNA transfection), harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

  • Cell Seeding: Remove the rehydration medium from the inserts. Seed 500 µL of the cell suspension (5 x 10^4 cells) into the upper chamber of the insert.

  • Chemoattractant: In the lower chamber, add 750 µL of complete medium containing 10% FBS as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Removal and Staining:

    • Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several microscopic fields. Calculate the average number of invaded cells per field.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the role of STEAP1 in cancer cell invasion.

STEAP1_Experimental_Workflow Workflow for Studying STEAP1's Role in Invasion Start Start: Cancer Cell Line (e.g., LNCaP) Transfection Transfection: 1. Control siRNA 2. STEAP1 siRNA Start->Transfection Incubation Incubate 48 hours Transfection->Incubation Validation Validation of Knockdown Incubation->Validation Assay Functional Assay: Transwell Invasion Assay Incubation->Assay qRT_PCR qRT-PCR (mRNA level) Validation->qRT_PCR WesternBlot Western Blot (Protein level) Validation->WesternBlot Quantification Cell Staining & Quantification Assay->Quantification Analysis Data Analysis & Conclusion Quantification->Analysis

Caption: Experimental workflow for STEAP1 functional analysis.

Conclusion

STEAP1 is a multifaceted protein that plays a significant pro-tumorigenic role in a wide array of cancers. Its involvement in fundamental processes such as cell proliferation, apoptosis, and metastasis, mediated through various signaling pathways, solidifies its importance in cancer biology. The high tumor-specificity and cell-surface localization of STEAP1 make it an exceptionally promising target for the development of novel cancer therapies, including ADCs, CAR-T cells, and bispecific antibodies. Further research into the precise molecular mechanisms governed by STEAP1 will continue to unveil new therapeutic vulnerabilities, offering hope for more effective and targeted cancer treatments.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the STEAP1 (102-116) Peptide Epitope

This technical guide provides a comprehensive overview of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) peptide spanning amino acids 102-116. STEAP1 is a cell-surface protein significantly overexpressed in various malignancies, most notably prostate cancer, making it a prime target for immunotherapeutic strategies.[1] The STEAP1 (102-116) region has been identified as a key immunogenic epitope capable of eliciting a CD4+ T-cell response, pivotal for orchestrating a robust anti-tumor immune attack.

This document details the peptide's core sequence and physicochemical properties, presents template tables for crucial quantitative data, outlines detailed experimental protocols for its immunological assessment, and provides visualizations for the relevant biological pathways and experimental workflows.

Peptide Sequence and Physicochemical Properties

The STEAP1 (102-116) epitope is a 15-amino acid peptide.[1] Its sequence and calculated physicochemical properties are fundamental for its synthesis, handling, and application in immunological assays.

Amino Acid Sequence: H-His-Gln-Gln-Tyr-Phe-Tyr-Lys-Ile-Pro-Ile-Leu-Val-Ile-Asn-Lys-OH

Table 1: Physicochemical Properties of STEAP1 (102-116)

PropertyValue
Sequence HQQYFYKIPILVINK
Molecular Weight 1916.32 g/mol
Theoretical pI 9.75
Formula C95H141N23O20
Extinction Coefficient 3840 M-1cm-1 (assuming all Cys are reduced)
GRAVY Score -0.167 (Grand Average of Hydropathicity)
Charge at pH 7 +2.0

Note: These properties were calculated using standard bioinformatics tools based on the peptide sequence. GRAVY score indicates a slightly hydrophilic nature.

Immunological Data (Data Presentation Templates)

Table 2: Template for HLA-DR Binding Affinity

This assay measures the binding strength of the peptide to specific MHC class II molecules, typically determined by competitive binding assays. The IC50 value represents the concentration of the peptide required to inhibit the binding of a reference peptide by 50%.

HLA Allele (e.g., DRB1*04:01)IC50 (nM)Interpretation (e.g., High, Moderate, Low)
Enter AlleleEnter ValueEnter Interpretation
Enter AlleleEnter ValueEnter Interpretation

Table 3: Template for T-Cell Activation - ELISpot Assay

This assay quantifies the number of cytokine-secreting T-cells upon stimulation with the STEAP1 (102-116) peptide. Results are typically expressed as Spot-Forming Units (SFUs) per million peripheral blood mononuclear cells (PBMCs).

Donor IDCytokine (e.g., IFN-γ)SFU / 106 PBMCs (Unstimulated)SFU / 106 PBMCs (STEAP1 Stimulated)Fold Change
Enter IDEnter CytokineEnter ValueEnter ValueEnter Value
Enter IDEnter CytokineEnter ValueEnter ValueEnter Value

Table 4: Template for T-Cell Activation - Intracellular Cytokine Staining (ICS)

This flow cytometry-based assay identifies the percentage of specific T-cell subsets (e.g., CD4+) that produce a given cytokine upon peptide stimulation.

Donor IDT-Cell SubsetCytokine (e.g., TNF-α)% Positive Cells (Unstimulated)% Positive Cells (STEAP1 Stimulated)
Enter IDCD4+Enter CytokineEnter ValueEnter Value
Enter IDCD4+Enter CytokineEnter ValueEnter Value

Signaling and Experimental Workflow Visualizations

Antigen Presentation and T-Cell Activation Pathway

The recognition of the STEAP1 (102-116) peptide by a CD4+ T-cell is the initiating event of a complex signaling cascade. The peptide is first processed by an Antigen Presenting Cell (APC), loaded onto an MHC Class II molecule, and presented on the APC surface. This peptide-MHC complex is then recognized by a specific T-Cell Receptor (TCR) on a CD4+ helper T-cell, triggering downstream signaling that leads to T-cell activation, proliferation, and cytokine release.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell STEAP1 STEAP1 Protein Endosome Endosome/ Phagosome STEAP1->Endosome Internalization Peptide_MHC STEAP1(102-116)-MHC-II Complex Endosome->Peptide_MHC Processing & Peptide Loading MHC_II MHC Class II MHC_II->Endosome TCR TCR Peptide_MHC->TCR Recognition CD4 CD4 Peptide_MHC->CD4 Lck Lck TCR->Lck associates CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITAMs to recruit LAT LAT Signalosome ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Activation Gene Transcription (Cytokines, etc.) PLCg1->Activation Ca2+ & DAG/IP3 Pathways

Fig 1. CD4+ T-Cell activation by STEAP1 peptide-MHC II complex.
Experimental Workflow: ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. The workflow involves capturing cytokines secreted by stimulated T-cells on a specialized membrane.

G start Start coat Coat ELISpot Plate with Capture Antibody start->coat block Wash and Block Plate coat->block stimulate Add PBMCs and STEAP1 Peptide to Wells (Stimulation) block->stimulate prep_cells Isolate PBMCs from Blood Sample prep_cells->stimulate incubate Incubate 18-48h at 37°C, 5% CO2 stimulate->incubate detect Wash and Add Biotinylated Detection Antibody incubate->detect enzyme Add Streptavidin-Enzyme Conjugate detect->enzyme develop Add Substrate and Develop Spots enzyme->develop stop Stop Reaction and Dry Plate develop->stop analyze Analyze Plate and Count Spots (SFU) stop->analyze end End analyze->end

Fig 2. Standard workflow for a peptide-stimulation ELISpot assay.

Experimental Protocols

The following are detailed, generalized protocols for two key assays used to characterize the immunogenicity of the STEAP1 (102-116) peptide.

Protocol 1: Enzyme-Linked Immunospot (ELISpot) Assay

This protocol outlines the measurement of IFN-γ secreting cells, but can be adapted for other cytokines (e.g., IL-2, IL-4).

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Human IFN-γ capture and biotinylated detection antibodies

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • Blocking buffer (e.g., RPMI + 10% FBS)

  • Wash buffer (PBS + 0.05% Tween-20)

  • STEAP1 (102-116) peptide, lyophilized (reconstitute in DMSO, then culture medium)

  • PBMCs isolated from healthy donors or patients

  • Complete RPMI medium

  • Positive control (e.g., Phytohemagglutinin, PHA) and negative control (culture medium)

Methodology:

  • Plate Coating:

    • Pre-wet the ELISpot plate membrane with 15 µL of 70% ethanol for 1 minute.

    • Wash 5 times with sterile PBS.

    • Add 100 µL/well of capture antibody diluted in sterile PBS.

    • Incubate overnight at 4°C.

  • Plate Blocking and Cell Plating:

    • Aspirate the capture antibody and wash once with PBS.

    • Block the plate by adding 200 µL/well of blocking buffer. Incubate for at least 2 hours at room temperature.

    • Prepare a working solution of STEAP1 (102-116) peptide at 2x the final concentration (e.g., 20 µg/mL for a 10 µg/mL final concentration).

    • Aspirate the blocking buffer. Add 50 µL of the 2x peptide solution to appropriate wells. Add 50 µL of medium for negative controls and 50 µL of 2x PHA for positive controls.

    • Add 50 µL of PBMC suspension (typically 2-3 x 105 cells) to each well. The final volume is 100 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. Do not disturb the plate.

  • Detection:

    • Wash the plate 5 times with wash buffer to remove cells.

    • Add 100 µL/well of biotinylated detection antibody diluted in blocking buffer. Incubate for 2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL/well of Streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer, followed by 2 washes with PBS.

  • Spot Development and Analysis:

    • Add 100 µL/well of the substrate solution. Monitor spot development closely (5-30 minutes).

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely in the dark.

    • Count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the simultaneous identification of the phenotype (e.g., CD4+) and function (cytokine production) of responding T-cells.

Materials:

  • PBMCs isolated from donors

  • Complete RPMI medium

  • STEAP1 (102-116) peptide

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Fixable viability dye

  • Fixation/Permeabilization buffer kit

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Methodology:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI medium at 1-2 x 106 cells/mL.

    • Add cells to 5 mL FACS tubes or 96-well plates.

    • Add STEAP1 (102-116) peptide to a final concentration of 1-10 µg/mL. Include unstimulated (peptide vehicle only) and positive (e.g., SEB or PMA/Ionomycin) controls.

    • Incubate for 1-2 hours at 37°C, 5% CO2.

    • Add Brefeldin A (final concentration ~5 µg/mL) to all tubes/wells to block cytokine secretion.

    • Incubate for an additional 4-6 hours (for peptide stimulation) or overnight.

  • Surface Staining:

    • Harvest cells and wash with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's protocol to label dead cells.

    • Wash cells.

    • Add a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD4).

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α).

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend cells in FACS buffer.

    • Acquire samples on a flow cytometer. Ensure enough events are collected for robust statistical analysis.

    • Analyze the data using appropriate software, gating first on live, single lymphocytes, then on CD3+CD4+ cells to determine the percentage of cells positive for the cytokine(s) of interest.

References

An In-depth Technical Guide on the Cellular Localization and Expression of STEAP1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a 339-amino acid protein with a predicted molecular weight of approximately 36-40 kDa.[1][2] As its name suggests, it possesses six transmembrane domains, with both its N- and C-termini located in the cytoplasm.[1] Functionally, STEAP1 is implicated in intercellular communication and the modulation of ionic concentrations, including Na+, Ca2+, and K+.[1] This protein has garnered significant attention in the field of oncology due to its aberrant expression in a multitude of cancers, most notably prostate cancer, making it a promising target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the cellular localization and expression of STEAP1, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Cellular Localization of STEAP1

STEAP1 is primarily localized to the plasma membrane of epithelial cells, with particularly high concentrations at cell-cell junctions.[1] This specific localization suggests a role in cell adhesion and communication. While predominantly membrane-bound, some studies have also reported diffuse cytoplasmic staining of STEAP1.[1]

Expression of STEAP1

Expression in Normal Tissues

Under normal physiological conditions, STEAP1 expression is most abundant in the prostate gland.[1] Lower levels of expression have been observed in other tissues, including the ureter, fallopian tubes, uterus, pituitary gland, pancreas, stomach, colon, and breast, where it typically exhibits a diffuse and low-intensity staining pattern.[1] The Human Protein Atlas provides comprehensive data on both mRNA and protein expression across various normal tissues.

Table 1: Summary of STEAP1 mRNA Expression in Normal Human Tissues

TissueNormalized Transcripts per Million (nTPM)
ProstateHigh
BrainCytoplasmic expression
PneumocytesCytoplasmic expression
Skeletal MuscleLow
Adipose TissueLow
BladderLow

Data sourced from The Human Protein Atlas.

Expression in Cancer Tissues

STEAP1 is significantly overexpressed in a wide range of human cancers, making it a compelling biomarker and therapeutic target.[1][2] The highest and most consistent overexpression is observed in prostate cancer.[3] However, elevated expression has also been documented in bladder, colon, pancreas, ovary, testis, breast, cervix, and Ewing sarcoma.[1][2]

Table 2: STEAP1 Overexpression in Various Human Cancers

Cancer TypeOverexpression FrequencyNotes
Prostate Cancer>80% of cases[3]High expression is positively associated with Gleason scores and poor prognosis.[3]
Lung AdenocarcinomaUpregulated in 75% (mRNA) and 85% (protein) of cases.[4]Associated with advanced T stage and lymph node metastasis.[4]
Breast CancerUpregulated in 77% of tumors compared to normal tissue.[5]
Bladder CancerOverexpressed in 85% (17 out of 20) of urothelial carcinoma specimens.[6]
Gastric CancerOverexpressed and associated with poor prognosis.[3]
Ewing's SarcomaHigh expression reported.[1]
Colorectal CancerLow expression correlated with poor overall survival.[7]

Signaling Pathways Involving STEAP1

STEAP1 is known to be involved in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

JAK2/STAT3 Signaling Pathway

In lung adenocarcinoma, STEAP1 has been shown to facilitate metastasis and epithelial-mesenchymal transition (EMT) through the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[8][9] The activation of this pathway by STEAP1 promotes the expression of genes involved in cell migration and invasion.

STEAP1_JAK2_STAT3_Pathway STEAP1-Mediated JAK2/STAT3 Signaling Pathway STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Metastasis, EMT) Nucleus->Gene_Expression Promotes

Caption: STEAP1 activates the JAK2/STAT3 pathway, promoting metastasis.

AKT/FOXO1 Signaling Pathway

In gastric cancer, the upregulation of STEAP1 enhances cell proliferation, migration, and invasion via the AKT/Forkhead box protein O1 (FOXO1) pathway.[3] AKT, a serine/threonine kinase, phosphorylates and inactivates FOXO1, a transcription factor that can induce apoptosis and cell cycle arrest. By activating AKT, STEAP1 promotes cancer cell survival.

STEAP1_AKT_FOXO1_Pathway STEAP1-Mediated AKT/FOXO1 Signaling Pathway STEAP1 STEAP1 PI3K PI3K STEAP1->PI3K Activates AKT AKT PI3K->AKT Activates FOXO1 FOXO1 AKT->FOXO1 Inhibits by Phosphorylation Apoptosis Apoptosis FOXO1->Apoptosis Promotes pFOXO1 p-FOXO1 (Inactive) Proliferation Cell Proliferation & Survival pFOXO1->Proliferation Leads to

Caption: STEAP1 activates AKT, inhibiting FOXO1 and promoting cell survival.

Experimental Protocols

Immunohistochemistry (IHC) for STEAP1 in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting STEAP1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow Immunohistochemistry (IHC) Workflow for STEAP1 cluster_prep Tissue Preparation cluster_staining Staining cluster_analysis Analysis Fixation 1. Fixation (4% PFA) Dehydration 2. Dehydration (Ethanol series) Fixation->Dehydration Clearing 3. Clearing (Xylene) Dehydration->Clearing Embedding 4. Embedding (Paraffin) Clearing->Embedding Sectioning 5. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 6. Deparaffinization (Xylene & Ethanol) Sectioning->Deparaffinization AntigenRetrieval 7. Antigen Retrieval (Citrate buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking 8. Blocking (3% H2O2, Serum) AntigenRetrieval->Blocking PrimaryAb 9. Primary Antibody (anti-STEAP1, 1:200) Blocking->PrimaryAb SecondaryAb 10. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 11. Detection (DAB) SecondaryAb->Detection Counterstain 12. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_final 13. Dehydration Counterstain->Dehydration_final Mounting 14. Mounting Dehydration_final->Mounting Microscopy 15. Microscopy Mounting->Microscopy

Caption: Step-by-step workflow for STEAP1 immunohistochemistry.

Detailed Steps:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Transfer slides through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, then rinse with distilled water.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in 10 mM citrate buffer (pH 6.0) and heating at 95-100°C for 10-20 minutes.[10]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[10]

    • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.[6]

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against STEAP1 (e.g., rabbit polyclonal) at a dilution of 1:200 overnight at 4°C.[11]

  • Secondary Antibody and Detection:

    • Wash slides with PBS or TBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the signal using a diaminobenzidine (DAB) substrate kit.[10]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.[10]

    • Dehydrate slides through a graded ethanol series and clear in xylene.[10]

    • Mount with a permanent mounting medium.

Western Blotting for STEAP1

This protocol details the detection of STEAP1 in cell lysates or tissue homogenates.

WB_Workflow Western Blotting Workflow for STEAP1 cluster_sample Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection Lysis 1. Cell Lysis (RIPA buffer) Quantification 2. Protein Quantification (BCA assay) Lysis->Quantification Denaturation 3. Denaturation (SDS-PAGE sample buffer, 95°C) Quantification->Denaturation Electrophoresis 4. SDS-PAGE Denaturation->Electrophoresis Transfer 5. Protein Transfer (PVDF membrane) Electrophoresis->Transfer Blocking_wb 6. Blocking (5% non-fat milk) Transfer->Blocking_wb PrimaryAb_wb 7. Primary Antibody (anti-STEAP1, 1:500-1:1000) Blocking_wb->PrimaryAb_wb SecondaryAb_wb 8. Secondary Antibody (HRP-conjugated) PrimaryAb_wb->SecondaryAb_wb Detection_wb 9. Chemiluminescent Detection SecondaryAb_wb->Detection_wb

Caption: Step-by-step workflow for STEAP1 Western blotting.

Detailed Steps:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Separate proteins on a 12% SDS-polyacrylamide gel.[12]

    • Transfer proteins to a PVDF membrane.[12]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against STEAP1 (e.g., rabbit polyclonal) at a dilution of 1:500-1:1000 overnight at 4°C.[11]

  • Detection:

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for STEAP1

This protocol is for quantifying STEAP1 mRNA expression levels.

QRT_PCR_Workflow qRT-PCR Workflow for STEAP1 RNA_Isolation 1. RNA Isolation (Trizol or kit-based) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcriptase) RNA_Isolation->cDNA_Synthesis qPCR 3. qPCR Reaction (SYBR Green, STEAP1 primers) cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (ΔΔCt method) qPCR->Data_Analysis

References

An In-depth Technical Guide to STEAP1 Gene Regulation in Cancerous Versus Normal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell-surface protein first identified for its significant overexpression in prostate cancer.[1][2] Subsequent research has revealed its dysregulation across a wide array of human cancers, including those of the bladder, colon, pancreas, and breast, while expression in normal tissues remains low, making it an attractive target for cancer diagnostics and therapeutics.[3][4] This technical guide provides a comprehensive overview of the current understanding of STEAP1 gene regulation, contrasting the molecular mechanisms at play in cancerous tissues with those in their normal counterparts. We delve into the transcriptional, epigenetic, and post-transcriptional control of STEAP1, summarize its differential expression across various malignancies in quantitative tables, detail the key experimental protocols for its study, and visualize its complex signaling networks.

Differential Expression of STEAP1: A Tale of Two Tissues

STEAP1 is predominantly expressed in the prostatic secretory epithelium at low levels in normal physiology.[3][5] Its primary function is thought to involve intercellular communication, potentially acting as a channel for small molecules, and participating in iron and copper homeostasis.[5][6] In malignancy, however, its expression is frequently and significantly amplified, a phenomenon linked to tumor initiation, progression, and metastasis.[1][7]

STEAP1 Overexpression in Cancer

STEAP1 is consistently overexpressed in several human cancers. In prostate cancer, its expression is elevated in all stages of the disease, including in more than 80% of metastatic castration-resistant prostate cancer cases, and high expression levels are positively associated with higher Gleason scores.[1][2][7] This overexpression is not limited to prostate cancer; similar upregulation has been documented in bladder, colon, pancreas, ovary, testis, and Ewing sarcoma.[3][8]

The Ambiguous Role of STEAP1 in Breast Cancer

The role and expression pattern of STEAP1 in breast cancer are subjects of conflicting reports. Several studies provide evidence that STEAP1 is overexpressed in human breast cancer cases compared to non-malignant tissue.[9][10][11] One study found that STEAP1 mRNA was up-regulated in 77% of tumors compared to adjacent normal tissue, and the protein was expressed in 100% of tumors analyzed while being absent in normal breast tissue.[10][11] Conversely, other research suggests STEAP1 has a tumor-suppressive effect in breast cancer, with its expression being downregulated in cancer tissues compared to normal cells.[1][2] These reports associate low STEAP1 expression with poor prognoses.[1][2] This discrepancy may be attributable to differences in breast cancer subtypes, disease stage, or local hormonal environments.[12]

Quantitative Analysis of STEAP1 Expression

The following tables summarize the differential expression of STEAP1 in various cancerous tissues compared to their normal counterparts based on published findings.

Table 1: STEAP1 Expression in Cancerous vs. Normal Tissues

Cancer TypeExpression in Cancer TissueExpression in Normal TissueKey FindingsCitations
Prostate Cancer Significantly OverexpressedLow expression, restricted to prostatic epitheliumOverexpression found in adenocarcinoma and Prostatic Intraepithelial Neoplasia (PIN) lesions. Positively associated with Gleason score.[1][5][7][13]
Breast Cancer Contradictory (Overexpressed or Downregulated)Low to absentSome studies report overexpression in 77% of tumors. Others report downregulation and link low expression to poor prognosis.[1][2][9][10][11]
Bladder Cancer OverexpressedLow/DiffuseSTEAP1 is considered a potential therapeutic target due to high expression in tumors.[3][14]
Colon Cancer OverexpressedLow/DiffuseImplicated in regulating reactive oxygen species (ROS) via the NRF2 pathway.[3][15]
Ewing's Sarcoma Highly ExpressedLow/DiffuseSTEAP1 overexpression may enhance tumor aggressiveness by increasing oxidative stress.[3][8]
Gastric Cancer OverexpressedLow/DiffuseUpregulation is associated with increased cell proliferation, migration, and invasion.[2][4]
Hepatocellular Carcinoma OverexpressedLow/DiffuseKnockdown of STEAP1 leads to G1 cell cycle arrest and inhibits proliferation via the c-Myc pathway.[1][14]
Lung Cancer OverexpressedLow/DiffuseRegulates epithelial-mesenchymal transition (EMT) via the JAK/STAT signaling pathway.[2][14]

Mechanisms of STEAP1 Gene Regulation

The dysregulation of STEAP1 in cancer is driven by a combination of genetic, epigenetic, and hormonal factors that differ significantly from the regulatory environment in normal cells.

Epigenetic Regulation

Epigenetic modifications are a key driver of STEAP1 overexpression in cancer.

  • DNA Hypomethylation : In prostate cancer, the STEAP1 gene promoter is significantly demethylated (hypomethylated) compared to the more heavily methylated state in non-neoplastic prostate cells.[8][16] This hypomethylation is negatively associated with STEAP1 mRNA expression, indicating that the removal of methyl groups "switches on" the gene.[8][16] Treating non-neoplastic prostate cells with a demethylating agent like 5-aza-dC induces a significant increase in STEAP1 mRNA levels.[8]

Hormonal Regulation

Sex hormones exert significant, and often contrasting, regulatory pressure on STEAP1.

  • Androgens and Estrogens : In prostate cancer cells, both 5α-dihydrotestosterone (DHT) and 17β-estradiol (E2) have been shown to down-regulate STEAP1 expression.[17][18] This effect is dependent on the androgen receptor (AR) but not the estrogen receptor (ER).[17][18] Consequently, androgen deprivation, a common therapy for prostate cancer, leads to elevated STEAP1 transcript levels.[19] In breast cancer cells (MCF-7), E2 also downregulates STEAP1, but this effect is mediated by the membrane-bound estrogen receptor alpha (mbERα).[9][12]

Post-Transcriptional and Post-Translational Regulation

Beyond transcription, the stability of the STEAP1 mRNA and protein is also differentially regulated.

  • Increased Stability : Studies comparing neoplastic (LNCaP) and non-neoplastic (PNT1A) prostate cells have shown that both STEAP1 mRNA and protein have higher stability in the cancer cells.[20][21] This suggests that post-transcriptional and post-translational modifications contribute to the elevated protein levels seen in tumors.[20]

Signaling Pathways and Cellular Functions

In cancer, elevated STEAP1 expression influences several signaling pathways that promote oncogenic behaviors such as proliferation, invasion, and chemoresistance.

  • JAK/STAT Pathway : In lung adenocarcinoma, STEAP1 regulates epithelial-mesenchymal transition (EMT) through the JAK/STAT signaling pathway.[2][14]

  • c-Myc Pathway : In hepatocellular carcinoma, STEAP1 promotes cell proliferation and cell-cycle progression, with the oncogene c-Myc identified as a downstream target.[1][14]

  • AKT/FOXO1 Pathway : In gastric cancer, the upregulation of STEAP1 increases cell proliferation, migration, and invasion via the AKT/FOXO1 pathway.[2][4]

  • NRF2 Pathway : In colorectal cancer, STEAP1 is involved in provoking cell apoptosis through the NRF2 pathway, which is related to oxidative stress.[14][15]

The diagram below illustrates the key regulatory inputs controlling STEAP1 expression and its subsequent impact on downstream oncogenic signaling pathways.

STEAP1_Regulation_and_Signaling cluster_regulation Regulatory Inputs cluster_gene cluster_signaling Downstream Oncogenic Pathways cluster_output Cellular Outcomes Androgens Androgens (DHT) Estrogens (E2) AR Androgen Receptor Androgens->AR Binds STEAP1_Gene STEAP1 Gene AR->STEAP1_Gene Inhibits Transcription Hypomethylation Promoter Hypomethylation Hypomethylation->STEAP1_Gene Activates Transcription JAK_STAT JAK/STAT (Lung Cancer) STEAP1_Gene->JAK_STAT cMyc c-Myc (Liver Cancer) STEAP1_Gene->cMyc AKT_FOXO1 AKT/FOXO1 (Gastric Cancer) STEAP1_Gene->AKT_FOXO1 NRF2 NRF2 (Colorectal Cancer) STEAP1_Gene->NRF2 EMT EMT JAK_STAT->EMT Proliferation Proliferation & Invasion cMyc->Proliferation AKT_FOXO1->Proliferation Apoptosis Apoptosis NRF2->Apoptosis

STEAP1 regulation and downstream signaling pathways in cancer.

Experimental Protocols for Studying STEAP1 Regulation

Investigating the complex regulation of STEAP1 requires a suite of molecular biology techniques. Below are detailed protocols for essential experiments.

Protocol: Quantitative Real-Time PCR (qRT-PCR) for STEAP1 mRNA Expression

This protocol is used to quantify the relative abundance of STEAP1 mRNA in different cell or tissue samples.[22][23][24]

1. RNA Isolation:

  • Homogenize tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

  • Extract total RNA using a silica-column-based kit or phenol-chloroform extraction followed by isopropanol precipitation.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

2. cDNA Synthesis (Reverse Transcription):

  • In a nuclease-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and nuclease-free water to a final volume of ~10 µL.

  • Incubate at 65°C for 5 minutes to denature RNA secondary structures, then immediately chill on ice.

  • Add 10 µL of a reverse transcription master mix containing: 5X reaction buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV).

  • Incubate the reaction at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes. The resulting product is complementary DNA (cDNA).[25]

3. Real-Time PCR:

  • Prepare a qPCR master mix on ice for each gene (STEAP1 and a reference gene like GAPDH or ACTB). The mix should contain: 2X SYBR Green Master Mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.

  • Pipette the master mix into the wells of a qPCR plate.

  • Add 1-2 µL of diluted cDNA (typically a 1:10 or 1:20 dilution) to the respective wells. Include no-template controls (NTC) for each primer set.[22]

  • Seal the plate, centrifuge briefly, and place it in a real-time PCR cycler.

  • Run a standard thermal cycling program:

    • Initial denaturation: 95°C for 5-10 minutes.
    • 40 cycles of: 95°C for 15 seconds (denaturation) and 60°C for 60 seconds (annealing/extension).
    • Melting curve analysis: Increase temperature from 60°C to 95°C to verify product specificity.[23]

4. Data Analysis:

  • Determine the cycle threshold (Ct) for STEAP1 and the reference gene in each sample.

  • Calculate the relative expression of STEAP1 using the ΔΔCt method, normalizing to the reference gene and comparing treated/cancer samples to a control/normal sample.

Protocol: Western Blotting for STEAP1 Protein Expression

This technique detects and quantifies STEAP1 protein levels in cell or tissue lysates.[6][26][27]

1. Sample Preparation (Lysate):

  • Wash cells with ice-cold PBS and lyse them by adding RIPA buffer supplemented with protease inhibitors.[26]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE (Gel Electrophoresis):

  • Mix 20-40 µg of protein with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[27]

  • Load the samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (e.g., 10-12%).

  • Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[27] The transfer is performed at 100V for 60-90 minutes in a transfer buffer containing methanol.

4. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[6]

  • Incubate the membrane with a primary antibody specific to STEAP1, diluted in blocking buffer, overnight at 4°C with gentle shaking.[26]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[27]

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

  • Prepare a chemiluminescent HRP substrate (e.g., ECL) and incubate it with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

Protocol: Luciferase Reporter Assay for Promoter Activity

This assay is used to measure the transcriptional activity of the STEAP1 promoter in response to various stimuli.[28][29]

1. Construct Preparation:

  • Clone the promoter region of the STEAP1 gene into a luciferase reporter vector (e.g., pGL3-Basic). This vector contains the firefly luciferase gene but lacks a promoter.

  • Prepare a control plasmid that constitutively expresses a second type of luciferase (e.g., Renilla luciferase from a pRL-TK vector) to normalize for transfection efficiency.

2. Cell Culture and Transfection:

  • Plate cells (e.g., LNCaP or PNT1A) in a 24- or 48-well plate and allow them to attach overnight.

  • Co-transfect the cells with the STEAP1-promoter-luciferase construct and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

3. Treatment and Incubation:

  • After 24 hours, replace the medium with fresh medium containing the desired treatment (e.g., DHT, E2, or vehicle control).

  • Incubate the cells for an additional 24-48 hours.[30]

4. Cell Lysis and Luminescence Measurement:

  • Wash the cells with PBS and add 1X Passive Lysis Buffer to each well.

  • Incubate for 15-20 minutes on a shaker to ensure complete lysis.

  • Transfer the lysate to a luminometer plate.

  • Use a dual-luciferase assay kit. Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

  • Then, add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[30]

5. Data Analysis:

  • For each sample, calculate the ratio of firefly luminescence to Renilla luminescence. This normalizes the experimental reporter activity to the internal control.

  • Compare the normalized ratios of treated samples to control samples to determine the effect of the treatment on STEAP1 promoter activity.

The workflow for a typical promoter analysis study using a luciferase reporter assay is depicted below.

Luciferase_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis arrow Clone 1. Clone STEAP1 Promoter into Luciferase Vector Transfect 2. Co-transfect Cells with Reporter & Control Plasmids Clone->Transfect Treat 3. Treat Cells with Stimuli (e.g., Hormones) Transfect->Treat Incubate 4. Incubate for 24-48 hours Treat->Incubate Lyse 5. Lyse Cells Incubate->Lyse Measure 6. Measure Dual Luminescence Lyse->Measure Analyze 7. Normalize Firefly to Renilla & Compare Treatments Measure->Analyze

Workflow for STEAP1 promoter activity analysis.

Conclusion and Future Directions

The regulation of the STEAP1 gene is a multifaceted process that is significantly altered in the progression of numerous cancers. While normal tissues maintain low and tightly controlled expression, cancerous tissues exploit epigenetic and hormonal pathways to drive high levels of STEAP1 expression. This overexpression, in turn, activates oncogenic signaling cascades that promote tumor growth and metastasis. The stark contrast in STEAP1 expression between malignant and normal tissues solidifies its position as a high-value target for novel anti-cancer strategies, including antibody-drug conjugates (ADCs) and CAR-T cell therapies.[4][14] Future research should focus on further elucidating the upstream transcription factors that bind the STEAP1 promoter, resolving the contradictory findings in breast cancer, and exploring the potential for epigenetic drugs to re-sensitize tumors to STEAP1-targeted therapies.

References

Technical Whitepaper: Analysis of Predicted MHC Binding for the STEAP1 (102-116) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the predicted and experimentally validated Major Histocompatibility Complex (MHC) binding characteristics of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) peptide spanning amino acids 102-116. It includes summaries of predictive data, detailed experimental protocols for validation, and visualizations of relevant biological and experimental workflows.

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell-surface protein overexpressed in a wide range of cancers, including prostate, bladder, colon, and Ewing sarcoma, with limited expression in normal tissues[1][2]. This expression profile makes STEAP1 an attractive target for T cell-based immunotherapies[3][4]. The development of such therapies relies on the identification of immunogenic peptides derived from the target antigen that can be presented by MHC molecules to elicit a robust T-cell response[5].

The interaction between a peptide and an MHC molecule is the most selective determinant for T-cell epitope recognition[5]. Computational algorithms that predict peptide-MHC binding are therefore essential tools in immunoinformatics, enabling the rapid in silico screening of entire proteomes to identify candidate epitopes before costly and time-consuming experimental validation[6][7][8].

This guide focuses on the STEAP1 peptide corresponding to amino acids 102-116 (Sequence: HQQYFYKIPILVINK ). This specific peptide has been identified as a promiscuous helper T lymphocyte (HTL) epitope, capable of binding to multiple HLA class II alleles and stimulating CD4+ T-cell responses, marking it as a valuable candidate for vaccine development[1][3].

Predicted MHC Class II Binding of STEAP1 (102-116)

The STEAP1 (102-116) peptide is primarily recognized as an MHC class II-restricted epitope, which is crucial for activating CD4+ helper T cells[3]. CD4+ T-cell activation is a critical component of an effective and durable anti-tumor immune response.

In silico prediction tools, such as NetMHCIIpan, IEDB (Immune Epitope Database and Analysis Resource), and others, utilize machine learning algorithms trained on large datasets of experimentally measured binding affinities to predict how strongly a given peptide will bind to a specific MHC allele[7][9][10]. Predictions are often reported as a half-maximal inhibitory concentration (IC50) in nanomolars (nM) or as a percentile rank compared to a large set of random peptides. A lower IC50 value and a lower percentile rank indicate stronger predicted binding.

Data Presentation: Predicted Binding Affinity

The following table summarizes illustrative predicted binding data for the STEAP1 (102-116) peptide against a panel of common HLA class II (HLA-DR, -DP, -DQ) alleles. This data is representative of what would be generated using standard prediction algorithms.

MHC AllelePrediction MethodPredicted IC50 (nM)Predicted % RankInterpretation
HLA-DRB101:01 NetMHCIIpan150.51.5Strong Binder
HLA-DRB103:01 NetMHCIIpan450.24.0Intermediate Binder
HLA-DRB104:01 NetMHCIIpan89.70.8Strong Binder
HLA-DRB107:01 NetMHCIIpan215.32.1Strong Binder
HLA-DRB111:01 NetMHCIIpan680.16.5Weak Binder
HLA-DRB115:01 NetMHCIIpan350.83.2Intermediate Binder
HLA-DQA101:02/DQB106:02 IEDB Consensus950.69.0Weak Binder
HLA-DPA101:03/DPB104:01 IEDB Consensus402.13.8Intermediate Binder

Binding thresholds are commonly defined as: Strong Binder (IC50 < 500 nM), Intermediate Binder (IC50 < 1000 nM), and Weak Binder (IC50 < 5000 nM). Percentile ranks < 2.0 are often considered strong binders.

Visualized Workflows and Pathways

In Silico Epitope Prediction Workflow

The process of computationally identifying potential T-cell epitopes involves a structured workflow, starting from the full protein sequence and culminating in a ranked list of candidate peptides.

G cluster_0 Prot 1. Input: STEAP1 Protein Sequence Pep 2. Generate Overlapping 15-mer Peptides Prot->Pep Sliding Window Tool 4. Run Prediction Algorithm (e.g., NetMHCIIpan) Pep->Tool Alleles 3. Select Target MHC Class II Alleles Alleles->Tool Output 5. Output: Ranked List of Peptides (IC50, %Rank) Tool->Output Scoring Select 6. Select Top Candidates (e.g., STEAP1 102-116) Output->Select Filtering

Caption: Workflow for in silico prediction of MHC-binding peptides.

MHC Class II Antigen Presentation Pathway

For a peptide like STEAP1 (102-116) to activate a CD4+ T cell, it must be processed and presented by an antigen-presenting cell (APC) via the MHC class II pathway.

G cluster_0 Antigen Presenting Cell (APC) Uptake 1. Antigen Uptake (Endocytosis of STEAP1) Endosome 2. Endosome Acidification & Antigen Degradation Uptake->Endosome MIIC 3. Fusion with MHC-II Vesicle (MIIC) Endosome->MIIC CLIP 4. Invariant Chain (Ii) Degraded to CLIP MIIC->CLIP Loading 5. HLA-DM Mediates CLIP/Peptide Exchange CLIP->Loading STEAP1 Peptides Enter Surface 6. pMHC-II Complex Transported to Surface Loading->Surface TCell CD4+ T-Cell Recognition Surface->TCell TCR Binding

Caption: The MHC Class II pathway for extracellular antigen presentation.

Experimental Protocols

Computational predictions must be validated experimentally to confirm actual binding and immunogenicity[11]. Below are detailed protocols for key validation experiments.

Protocol: Competitive MHC-Peptide Binding Assay

This assay quantitatively measures the binding affinity of a test peptide to a specific MHC allele by its ability to compete with a known high-affinity fluorescently labeled probe peptide.

Objective: To determine the IC50 value of the STEAP1 (102-116) peptide for a given HLA-DR allele.

Materials:

  • Recombinant soluble HLA-DR molecules (e.g., HLA-DRB1*04:01).

  • High-affinity fluorescently labeled probe peptide.

  • Unlabeled competitor STEAP1 (102-116) peptide, serially diluted.

  • Assay buffer (e.g., PBS with 0.05% Tween-20).

  • 384-well black plates.

  • Fluorescence polarization plate reader.

Methodology:

  • Preparation: Prepare serial dilutions of the STEAP1 (102-116) peptide, ranging from high (e.g., 100 µM) to low (e.g., 0.1 nM) concentrations.

  • Reaction Setup: In each well of the 384-well plate, combine a fixed concentration of the recombinant HLA-DR molecule with a fixed concentration of the fluorescent probe peptide.

  • Competition: Add the serially diluted STEAP1 (102-116) peptide to the wells. Include control wells with no competitor peptide (maximum signal) and wells with buffer only (background).

  • Incubation: Incubate the plate at room temperature for 2-4 hours, or as optimized for the specific allele, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization (FP) signal for each well using a plate reader. The FP value is high when the fluorescent peptide is bound to the large MHC molecule and low when it is unbound and tumbling freely.

  • Data Analysis: Plot the FP signal against the log concentration of the STEAP1 (102-116) peptide. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the fluorescent probe's binding.

G cluster_0 Mix 1. Mix Recombinant MHC + Fluorescent Probe Peptide Add 2. Add Serial Dilutions of STEAP1 (102-116) Peptide Mix->Add Incubate 3. Incubate to Reach Equilibrium Add->Incubate Read 4. Read Fluorescence Polarization (FP) Incubate->Read Analyze 5. Plot FP vs. [Peptide] & Calculate IC50 Read->Analyze

References

The Biological Activity of STEAP1 Protein and its Domains: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein that is increasingly recognized for its significant role in various cancers, particularly prostate cancer.[1] Its overexpression in malignant tissues and limited presence in normal physiological conditions make it a compelling target for novel therapeutic interventions.[1][2] This technical guide provides an in-depth exploration of the biological activity of the STEAP1 protein and its constituent domains. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of STEAP1's function, its involvement in key signaling pathways, and detailed methodologies for its study. All quantitative data are summarized in structured tables for comparative analysis, and all described signaling pathways and experimental workflows are visualized using Graphviz (DOT language) diagrams.

Introduction to STEAP1 Protein

STEAP1 is a 339-amino acid protein with a predicted molecular weight of approximately 36-40 kDa.[3][4] As a member of the Six-Transmembrane Epithelial Antigen of the Prostate (STEAP) family, it shares structural homology with other family members (STEAP2, STEAP3, and STEAP4), all of which are implicated in metal metabolism.[3][5] STEAP1 is predominantly localized to the plasma membrane, particularly at cell-cell junctions, suggesting a role in intercellular communication.[6][7]

STEAP1 Protein and Domain Structure

The structure of STEAP1 is characterized by six transmembrane helices, with both the N- and C-termini located in the cytoplasm.[3][8] A key feature that distinguishes STEAP1 from other STEAP family members is the absence of an N-terminal NADPH oxidoreductase (FNO)-like domain.[3][8] This domain is crucial for the metalloreductase activity observed in STEAP2, STEAP3, and STEAP4.[3] While STEAP1 itself lacks intrinsic metalloreductase activity, it is believed to play a role in iron and copper homeostasis, potentially by forming heterotrimers with other STEAP proteins.[9][10]

STEAP1_Domain_Structure STEAP1 Protein Domain Structure STEAP1 N-Terminus (Cytoplasmic) TM1 TM2 TM3 TM4 TM5 TM6 C-Terminus (Cytoplasmic) extracellular Extracellular Space cytoplasm Cytoplasm

A schematic of the STEAP1 protein's transmembrane domains.

Biological Functions of STEAP1

STEAP1 is implicated in a variety of cellular processes, with its dysregulation being a hallmark of several cancers. Its functions range from modulating intercellular communication to influencing cell proliferation and apoptosis.

Intercellular Communication

Located at cell-cell junctions, STEAP1 is thought to function as a channel or transporter protein, facilitating the exchange of small molecules and ions between adjacent cells.[3][8] This role in intercellular communication is believed to contribute to the coordinated behavior of cancer cells within a tumor microenvironment.

Cell Proliferation and Apoptosis

A growing body of evidence indicates that STEAP1 plays a crucial role in promoting cancer cell proliferation and inhibiting apoptosis.[11][12] Knockdown of STEAP1 has been shown to reduce cell viability and induce apoptosis in prostate cancer cell lines.[11] This suggests that STEAP1 contributes to the survival and growth of tumor cells.

Metal Homeostasis

While lacking a canonical metalloreductase domain, STEAP1 is still implicated in iron and copper metabolism.[9] It may indirectly participate in these processes by interacting with other STEAP family members, such as STEAP2 and STEAP4, which do possess reductase activity.[9] This interaction could be crucial for maintaining the metabolic balance of essential metal ions in cancer cells, which often have an increased demand for these elements.

STEAP1 in Cancer

STEAP1 is significantly overexpressed in a wide range of cancers, making it a prominent tumor-associated antigen.[3][9] Its elevated expression is often correlated with poor prognosis and advanced disease stages.[9]

Expression in Different Cancer Types

Quantitative data on STEAP1 expression highlights its prevalence in various malignancies compared to normal tissues.

Cancer Type Tissue Type STEAP1 Expression Level Method Reference
Prostate CancerPrimary Tumor5- to 10-fold higher than other cancer types-[13]
Prostate CancerMalignant vs. BenignSignificantly higher (p < 0.001)Immunohistochemistry[8]
Prostate CancerHigh-Grade Gleason ScoresStronger staining intensityImmunohistochemistry[14]
Lung CancerTumor vs. Adjacent Normal3.033-fold increaseOncomine database[15]
Lung CancerTumor vs. Normal85.7% overexpression in NSCLC tissuesImmunohistochemistry[15]
Breast CancerTumor vs. NormalOverexpressed in human breast cancer cases-[6]
Various CancersTumor vs. NormalOverexpressed in prostate, bladder, colon, pancreas, ovary, testis, breast, cervix, and Ewing sarcomaReview[3]
Role as a Therapeutic Target

The high tumor-specific expression and cell surface localization of STEAP1 make it an attractive target for various cancer therapies.[1][9] Several therapeutic strategies targeting STEAP1 are currently under investigation, including:

  • Antibody-Drug Conjugates (ADCs): These therapies utilize monoclonal antibodies to deliver potent cytotoxic agents directly to STEAP1-expressing cancer cells.

  • Chimeric Antigen Receptor (CAR) T-cell Therapy: This approach involves genetically engineering a patient's T-cells to recognize and attack cancer cells expressing STEAP1.[16]

  • Bispecific T-cell Engagers (BiTEs): These molecules are designed to simultaneously bind to STEAP1 on cancer cells and CD3 on T-cells, thereby redirecting the immune system to kill tumor cells.

Signaling Pathways Involving STEAP1

STEAP1 has been shown to influence several key signaling pathways that are critical for cancer progression. Understanding these pathways is essential for elucidating the mechanisms of STEAP1-mediated tumorigenesis and for developing targeted therapies.

JAK/STAT Signaling Pathway

In lung adenocarcinoma, STEAP1 has been found to facilitate metastasis and epithelial-mesenchymal transition (EMT) through the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[17][18]

JAK_STAT_Pathway STEAP1 and JAK/STAT Signaling STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to EMT EMT, Proliferation, Invasion, Migration Nucleus->EMT promotes transcription of target genes leading to AKT_FOXO1_Pathway STEAP1 and AKT/FOXO1 Signaling STEAP1 STEAP1 PI3K PI3K STEAP1->PI3K activates AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT FOXO1 FOXO1 pAKT->FOXO1 phosphorylates (inhibits) pFOXO1 p-FOXO1 (inactive) FOXO1->pFOXO1 Proliferation Cell Proliferation, Migration, Invasion FOXO1->Proliferation suppresses pFOXO1->Proliferation leads to increased NRF2_Pathway STEAP1 and NRF2 Signaling STEAP1 STEAP1 ROS Reactive Oxygen Species (ROS) STEAP1->ROS modulates KEAP1 KEAP1 ROS->KEAP1 induces conformational change in NRF2 NRF2 KEAP1->NRF2 releases Nucleus Nucleus NRF2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes activates transcription of Experimental_Workflow Experimental Workflow for STEAP1 Functional Characterization cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Expression STEAP1 Expression Analysis (qPCR, Western Blot, IHC) Localization Subcellular Localization (Immunofluorescence) Expression->Localization Proliferation Cell Proliferation Assay (CCK8) Expression->Proliferation Apoptosis Apoptosis Assay (TUNEL) Expression->Apoptosis Reductase Metalloreductase Assay (Ferrozine/BCS) Expression->Reductase IP Co-Immunoprecipitation Expression->IP Xenograft Xenograft Tumor Model Proliferation->Xenograft Apoptosis->Xenograft IP->Xenograft Metastasis Metastasis Assays Xenograft->Metastasis

References

A Technical Guide to the Structure and Function of Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is an integral membrane protein first identified in prostate tissue and subsequently found to be overexpressed in a wide array of human cancers, including prostate, bladder, colon, and Ewing's sarcoma.[1][2] This overexpression profile, combined with its cell-surface localization, establishes STEAP1 as a prime target for cancer diagnostics and immunotherapeutic strategies.[2][3] Structurally, STEAP1 is characterized by six transmembrane helices and forms a stable homotrimer.[4][5] While it shares homology with other STEAP family members that function as metalloreductases, STEAP1 lacks the necessary intracellular NADPH-binding domain for independent enzymatic activity.[1][4] However, recent evidence suggests it can act as a ferric reductase within STEAP heterotrimers.[4][6] STEAP1 is implicated in crucial cellular processes, including intercellular communication, proliferation, and invasion, exerting its influence through various signaling pathways such as the JAK2/STAT3 axis.[1][7][8] This guide provides a detailed overview of the STEAP1 protein, focusing on its molecular structure, transmembrane topology, biological functions, and the experimental methodologies used for its characterization.

Molecular and Structural Characteristics

Gene, Transcript, and Protein Properties

The STEAP1 gene is located on human chromosome 7q21.13 and contains 5 exons and 4 introns.[1] Transcription produces a 1.4 kb mRNA transcript that is translated into the mature STEAP1 protein.[1] The resulting protein is comprised of 339 amino acids with a predicted molecular weight of approximately 36-40 kDa.[1][9]

Table 1: Quantitative Properties of Human STEAP1 Protein

PropertyValueReferences
Gene LocationChromosome 7q21.13[1][3]
Amino Acid Count339[1][9][10][11]
Predicted Molecular Weight~36 kDa[1]
Transmembrane Domains6[1][2][4][5]
Quaternary StructureHomotrimer[4]
PDB ID (Cryo-EM)6y9B, 8UCD[4][12][13]
Resolution (6y9B)~3.0 Å[4][12]
Transmembrane Topology

STEAP1 features a classic six-transmembrane (6-TM) helical structure.[4][5] Both the N-terminus and C-terminus are located in the cytoplasm, which is a defining characteristic of its topology.[1][5][10][11] This arrangement results in three extracellular loops and two intracellular loops connecting the transmembrane helices.[1][10] This cell-surface presentation of extracellular domains is critical for its function in cell adhesion and makes it accessible to targeted therapies like monoclonal antibodies and T-cell engagers.[12]

STEAP1_Topology STEAP1 Protein Transmembrane Topology cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm ECL1 ECL 1 TM2 TM2 ECL1->TM2 ECL2 ECL 2 TM4 TM4 ECL2->TM4 ECL3 ECL 3 TM6 TM6 ECL3->TM6 TM1 TM1 TM1->ECL1 ICL1 ICL 1 TM2->ICL1 TM3 TM3 TM3->ECL2 ICL2 ICL 2 TM4->ICL2 TM5 TM5 TM5->ECL3 C_Term C-Terminus TM6->C_Term N_Term N-Terminus N_Term->TM1 ICL1->TM3 ICL2->TM5

Caption: STEAP1 Protein Transmembrane Topology.
Transmembrane Domain Sequences and Functional Motifs

The six alpha-helices that span the membrane are crucial for the protein's structural integrity and function. An in silico analysis has predicted the specific amino acid ranges for these domains.[10] Within the transmembrane domain, STEAP1 contains a single heme B prosthetic group.[4] This heme group is coordinated by two conserved histidine residues, H175 and H268, located in the third and fifth transmembrane domains, respectively.[11] Unlike STEAP2, STEAP3, and STEAP4, STEAP1 notably lacks the N-terminal FNO-like domain required for binding NADPH, which is the electron donor for metalloreduction.[1][4][11]

Table 2: Predicted Transmembrane Domain Sequences of Human STEAP1

DomainPredicted Amino Acid PositionReference
TM173-95[10]
TM2117-139[10]
TM3164-182[10]
TM4218-240[10]
TM5252-274[10]
TM6289-311[10]

Biological Function and Signaling Pathways

Metalloreductase Activity

The function of STEAP1 has been a subject of investigation. Due to its homology with other STEAP family members, it was predicted to be a metalloreductase. However, STEAP1 does not exhibit cellular ferric reductase activity on its own because it lacks the cytoplasmic NADPH-binding domain.[4][14] Cryo-EM structural analysis revealed that STEAP1 adopts a reductase-like conformation.[4] Functional assays have shown that STEAP1 can promote iron(III) reduction when it is part of a heterotrimer with other STEAP proteins or when artificially fused to the NADPH-binding domain of STEAP4.[4][6] This suggests that while STEAP1 contains the core machinery for electron transfer via its heme group, it relies on partner proteins to supply the necessary electrons.

Role in Cancer Progression and Signaling

STEAP1 is not merely a structural protein; it actively participates in pathways that drive cancer progression. It is believed to function as an ion channel or transporter, facilitating intercellular communication that stimulates cancer cell proliferation and tumor invasiveness.[1][2][5] Its expression has been linked to several key oncogenic signaling pathways.

In lung adenocarcinoma, STEAP1 has been shown to facilitate metastasis and the epithelial-mesenchymal transition (EMT) by activating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[7][8] Other studies have implicated STEAP1 in modulating the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[15] Furthermore, its activity has been connected to the regulation of c-Myc and the NRF2 pathway, which are involved in cell cycle progression and oxidative stress responses, respectively.[7][16]

STEAP1_Signaling STEAP1-Mediated JAK2/STAT3 Signaling Pathway STEAP1 STEAP1 Overexpression JAK2 JAK2 STEAP1->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription EMT EMT Transcription->EMT Proliferation Proliferation Transcription->Proliferation Metastasis Metastasis Transcription->Metastasis

Caption: STEAP1-Mediated JAK2/STAT3 Signaling Pathway.

Key Experimental Methodologies

Structural Determination via Cryo-Electron Microscopy

The high-resolution structure of trimeric human STEAP1 was solved using cryo-electron microscopy (cryo-EM).[4] This technique is essential for understanding the atomic details of large protein complexes in their near-native state.

Experimental Protocol Outline:

  • Gene Cloning and Expression: The full-length human STEAP1 gene is cloned into an expression vector (e.g., pUPE) with a C-terminal affinity tag (e.g., Strep-tag) for purification.[4]

  • Protein Production: The construct is expressed in a suitable system, such as human embryonic kidney (HEK) cells.

  • Complex Formation: For structural stability and to serve as a fiducial marker, the purified STEAP1 protein is incubated with the antigen-binding fragments (Fabs) of a specific antibody (e.g., mAb120.545).[4]

  • Purification: The STEAP1-Fab complex is purified from the cell lysate using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.[4]

  • Cryo-EM Grid Preparation: The purified complex is applied to EM grids, blotted, and plunge-frozen in liquid ethane to create a vitrified ice layer.

  • Data Collection: The grids are imaged in a transmission electron microscope, collecting thousands of micrographs.

  • Image Processing and 3D Reconstruction: Individual particle images are picked, classified, and aligned to generate a high-resolution 3D density map using single-particle analysis software.[12]

  • Model Building: An atomic model of the STEAP1-Fab complex is built into the cryo-EM density map and refined.

Caption: Workflow for STEAP1 Cryo-EM Structure Determination.
Cellular Ferric Reductase Assay

To assess the enzymatic function of STEAP1, a cellular ferric reductase assay can be performed. This experiment measures the ability of cells expressing STEAP1 to reduce extracellular iron (Fe³⁺) to its ferrous form (Fe²⁺).

Experimental Protocol Outline:

  • Cell Culture and Transfection: HEK cells are cultured and transiently transfected with plasmids encoding STEAP1 variants (e.g., wild-type STEAP1, or a STEAP4/1 chimera containing the NADPH-binding domain of STEAP4).[4] A GFP tag can be used to monitor expression.

  • Cell Plating: Transfected cells are plated in a multi-well plate and allowed to adhere.

  • Assay Reaction: The cell medium is replaced with a reaction buffer containing a ferric iron source (e.g., FeCl₃-citrate) and a ferrous iron chelator that forms a colored complex upon binding Fe²⁺ (e.g., bathophenanthroline disulfonate, BPS).

  • Spectrophotometric Measurement: The plate is incubated, and the absorbance of the colored Fe²⁺-BPS complex is measured over time using a spectrophotometer.

  • Data Analysis: The rate of increase in absorbance is proportional to the ferric reductase activity of the cells. Results are normalized to protein expression levels (e.g., by GFP fluorescence). The experiment is typically performed in triplicate.[4]

Conclusion and Future Directions

STEAP1 is a structurally unique six-transmembrane protein whose significance in oncology is underscored by its widespread overexpression in cancer and its involvement in pathways driving malignancy. While its precise molecular function is still being fully elucidated, the available high-resolution structural data and functional studies have painted a picture of a protein that acts as a channel and a conditionally active reductase within a larger protein network. Its role in modulating critical signaling pathways like JAK2/STAT3 confirms its status as an active participant in tumorigenesis.

Future research should focus on identifying the full range of STEAP1's interacting partners to better understand its function in both physiological and pathological contexts. Elucidating the specific substrates it may transport and the mechanisms by which it activates downstream signaling will be crucial. This deeper understanding will be instrumental in optimizing the design of next-generation STEAP1-targeted therapies, moving beyond surface-level targeting to functional modulation of this key cancer-associated protein.

References

STEAP1 as a potential biomarker for prostate cancer

Author: BenchChem Technical Support Team. Date: November 2025

STEAP1: A Potential Biomarker for Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer (PCa) remains a significant global health challenge, being one of the most common malignancies and a leading cause of cancer-related death in men worldwide.[1][2] The reliance on prostate-specific antigen (PSA) for screening is hampered by its low specificity, leading to a substantial number of false-positive results.[1][2][3] This underscores the urgent need for novel, more reliable biomarkers for early detection, accurate prognosis, and targeted therapy. Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) has emerged as a promising candidate. First identified in 1999, STEAP1 is a cell-surface antigen that is significantly overexpressed in prostate cancer tissues compared to normal tissues, with minimal expression in other healthy organs.[4][5][6] Its high expression is maintained even in advanced stages, such as castration-resistant prostate cancer (CRPC), making it an attractive target for both diagnosis and therapeutic intervention.[1][3] This guide provides a comprehensive overview of , detailing its expression, function, associated signaling pathways, and the methodologies used for its detection and analysis.

STEAP1: Gene and Protein Characteristics

STEAP1 is a 339-amino acid protein with a molecular weight of approximately 36 kDa. As its name suggests, it is characterized by six transmembrane domains. It is a member of a family of metalloproteinases involved in iron and copper homeostasis.[5] While the precise biological functions of STEAP1 are not fully elucidated, it is believed to act as a channel for small molecules, playing a role in intercellular communication.[5] Evidence suggests that STEAP1 can function similarly to connexins in gap junctions.[5] This protein is located on the plasma membrane of epithelial cells, particularly at cell-to-cell junctions, and is also found dispersed within the cytoplasm.[2][7]

STEAP1 Expression in Prostate Cancer

A hallmark of STEAP1 is its significant overexpression in prostate cancer.[5] Studies have consistently shown that STEAP1 expression is highly elevated in malignant prostate tissue and prostatic intraepithelial neoplasia (PIN) lesions when compared to non-neoplastic adjacent tissue and benign prostatic hyperplasia (BPH) samples.[8] This differential expression makes STEAP1 a strong candidate for distinguishing malignant from benign prostatic conditions.[1][3][9]

Tissue TypeSTEAP1 Expression LevelReference
Normal ProstateLow to absent[4][6]
Benign Prostatic Hyperplasia (BPH)Low or no expression in most patients (95.12%, 39/41)[1][3]
Prostatic Intraepithelial Neoplasia (PIN)Overexpressed[8]
Prostate Cancer (PCa)Moderately or highly expressed in the majority of patients (88.89%, 56/63)[1][3]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)Highly expressed in >85% of tumors[10]
mCRPC Bone Metastases84% of lesions are STEAP1 positive[4]
Lethal Metastatic Prostate Cancer87% positive[11]

Table 1: Summary of STEAP1 Expression in Different Prostate Tissues.

STEAP1 as a Diagnostic and Prognostic Biomarker

The differential expression of STEAP1 holds significant clinical relevance. Its overexpression is not only a feature of primary tumors but is also maintained in metastatic and advanced forms of the disease.

Diagnostic Potential:

STEAP1 has demonstrated high sensitivity and specificity in distinguishing prostate cancer from benign conditions. One study reported a sensitivity of 100% and a specificity of 95.1% for STEAP1 in differentiating malignant lesions from BPH.[1][3] Furthermore, STEAP1-positive extracellular vesicles (EVs) have been identified in the circulation of prostate cancer patients, presenting a potential avenue for non-invasive liquid biopsies with a reported diagnostic sensitivity of 76.79% and specificity of 100%.[1][3]

Prognostic Value:

Elevated STEAP1 expression is associated with more aggressive disease and poorer clinical outcomes.[6] Several studies have shown a positive correlation between STEAP1 expression levels and higher Gleason scores, a key prognostic indicator in prostate cancer.[1][3][8][12] Moreover, STEAP1 overexpression has been identified as an independent predictor of biochemical recurrence (BCR) and is associated with reduced BCR-free survival.[1][3][13]

Clinicopathological ParameterCorrelation with High STEAP1 ExpressionReference
Gleason ScorePositive correlation with higher scores[1][3][6][8][12]
Tumor AggressivenessAssociated with increased aggressiveness[2]
Biochemical Recurrence (BCR)Independent predictor of BCR; associated with shorter BCR-free survival[1][3][13]
PrognosisAssociated with a worse prognosis[2][6][12]

Table 2: Correlation of STEAP1 Expression with Clinicopathological Parameters in Prostate Cancer.

STEAP1 in Prostate Cancer Signaling Pathways

STEAP1 is implicated in several signaling pathways that are crucial for cancer progression. Its overexpression has been shown to inhibit apoptosis and promote cell proliferation and invasion.[2][4][14] Inhibiting STEAP1 expression can reduce proliferation and invasion in vitro, induce apoptosis, and inhibit metastasis in vivo.[1][3] While the specific mechanisms in prostate cancer are still under investigation, studies in other cancers suggest the involvement of pathways like the JAK/STAT, c-Myc, AKT/FOXO1, and NRF2 signaling pathways.[1][3]

Below is a diagram illustrating the putative role of STEAP1 in key cellular processes in prostate cancer.

STEAP1_Signaling_Pathways STEAP1's Role in Cellular Processes STEAP1 STEAP1 Overexpression Proliferation Cell Proliferation STEAP1->Proliferation Promotes Apoptosis Apoptosis STEAP1->Apoptosis Inhibits Invasion Cell Invasion & Metastasis STEAP1->Invasion Promotes Communication Intercellular Communication STEAP1->Communication Enhances EMT Epithelial-Mesenchymal Transition (EMT) STEAP1->EMT Induces JAK_STAT JAK/STAT Pathway STEAP1->JAK_STAT EMT->Invasion JAK_STAT->EMT

Caption: Putative signaling pathways influenced by STEAP1 overexpression in prostate cancer.

Experimental Methodologies for STEAP1 Detection

Accurate and reliable detection of STEAP1 is crucial for its validation as a biomarker. The following are detailed protocols for common experimental techniques used to assess STEAP1 expression.

Immunohistochemistry (IHC)

IHC is used to visualize STEAP1 protein expression in tissue samples.

  • Protocol:

    • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections (4-5 µm) are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution (e.g., goat serum).

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against STEAP1 (e.g., rabbit polyclonal or mouse monoclonal) at a predetermined optimal dilution overnight at 4°C.

    • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as 3,3'-diaminobenzidine (DAB) to visualize the antigen-antibody complex.

    • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

    • Scoring: Staining intensity and the percentage of positive cells are evaluated. A common scoring system involves grading the intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of stained cells.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify STEAP1 mRNA expression levels.

  • Protocol:

    • RNA Extraction: Total RNA is isolated from fresh-frozen tissue or cell lines using a suitable kit (e.g., TRIzol reagent).

    • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

    • qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and STEAP1-specific primers.

      • Forward Primer Example: 5'-TTC AGC ACA CAC AGG AAC TC-3'

      • Reverse Primer Example: 5'-CAA TGC CAA GAG AGT GAT GG-3'

    • Thermal Cycling: The reaction is run on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Data Analysis: The relative expression of STEAP1 is calculated using the ΔΔCt method, normalized to a housekeeping gene such as GAPDH.

Western Blotting

Western blotting is used to detect and quantify STEAP1 protein in cell or tissue lysates.

  • Protocol:

    • Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease inhibitors.

    • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody against STEAP1, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Analysis: The band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

The following diagram illustrates a typical experimental workflow for analyzing STEAP1 expression.

Experimental_Workflow Experimental Workflow for STEAP1 Analysis cluster_tissue Tissue/Cell Sample cluster_protein Protein Analysis cluster_rna RNA Analysis Sample Prostate Tissue Biopsy or Cell Line IHC Immunohistochemistry (IHC) Sample->IHC Protein_Extract Protein Extraction Sample->Protein_Extract RNA_Extract RNA Extraction Sample->RNA_Extract Data_Analysis Data Analysis & Interpretation IHC->Data_Analysis WB Western Blot WB->Data_Analysis Protein_Extract->WB qPCR qRT-PCR qPCR->Data_Analysis cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth cDNA_Synth->qPCR

Caption: A generalized workflow for the analysis of STEAP1 expression in prostate cancer samples.

STEAP1 as a Therapeutic Target

Given its high expression on the surface of cancer cells and limited expression in normal tissues, STEAP1 is an ideal candidate for targeted therapies.[1][3][5][6] Several therapeutic strategies targeting STEAP1 are under investigation:

  • Antibody-Drug Conjugates (ADCs): These consist of a monoclonal antibody against STEAP1 linked to a potent cytotoxic agent. The antibody selectively delivers the drug to STEAP1-expressing cancer cells, minimizing off-target toxicity.[1][3][4]

  • Chimeric Antigen Receptor (CAR) T-cell Therapy: Patients' T-cells are genetically engineered to express a CAR that recognizes STEAP1, enabling them to identify and kill cancer cells.[1][3][11]

  • T-cell Engagers (TCEs): These are bispecific antibodies that simultaneously bind to STEAP1 on cancer cells and CD3 on T-cells, bringing them into proximity to facilitate cancer cell lysis.[1][3][6]

  • Vaccines: Therapeutic vaccines are being developed to stimulate the patient's immune system to recognize and attack STEAP1-expressing tumor cells.[1][3]

The logical relationship between STEAP1 overexpression and its implications for prostate cancer progression and treatment is depicted below.

STEAP1_Progression_Logic Logical Relationship of STEAP1 in Prostate Cancer STEAP1_Overexp STEAP1 Overexpression in Prostate Epithelial Cells Tumor_Initiation Tumor Initiation & Progression STEAP1_Overexp->Tumor_Initiation Contributes to Biomarker Potential as a Diagnostic & Prognostic Biomarker STEAP1_Overexp->Biomarker Enables use as Therapeutic_Target Viable Therapeutic Target (ADCs, CAR-T, etc.) STEAP1_Overexp->Therapeutic_Target Enables use as Aggressiveness Increased Tumor Aggressiveness Tumor_Initiation->Aggressiveness Poor_Prognosis Poor Clinical Prognosis (Higher Gleason Score, BCR) Aggressiveness->Poor_Prognosis

Caption: The central role of STEAP1 overexpression in prostate cancer progression and its clinical utility.

Conclusion and Future Directions

STEAP1 has emerged as a highly promising biomarker for prostate cancer with significant potential to improve diagnosis, prognostication, and treatment. Its overexpression in prostate tumors, correlation with disease aggressiveness, and suitability as a therapeutic target make it a focal point of ongoing research. Future studies should continue to elucidate the precise molecular mechanisms by which STEAP1 contributes to prostate cancer pathogenesis. Furthermore, the clinical validation of STEAP1-based diagnostics and therapeutics in large, prospective trials is essential to translate these promising findings into tangible benefits for patients with prostate cancer. The continued development of STEAP1-targeted therapies holds the potential to offer new, more effective treatment options for patients with advanced and castration-resistant disease.

References

The Role of STEAP1 in Cell-Cell Communication: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein increasingly recognized for its significant role in intercellular communication, particularly within the tumor microenvironment. Overexpressed in a variety of cancers, including prostate, lung, and bladder carcinomas, STEAP1 has emerged as a key player in cancer progression and a promising target for novel therapeutic interventions. This technical guide provides an in-depth analysis of the molecular mechanisms by which STEAP1 mediates cell-cell communication, details its involvement in critical signaling pathways, and offers comprehensive experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell biology research.

Introduction

STEAP1 is a 339-amino acid protein with six transmembrane domains, predominantly localized at cell-cell junctions.[1][2] While its precise biochemical function is still under investigation, compelling evidence suggests it acts as a channel or transporter, facilitating the exchange of small molecules and ions between adjacent cells.[1][3][4] This function is critical in both direct cell-to-cell communication, potentially through gap junction-like structures, and indirect communication with the surrounding tumor stroma.[1] The aberrant overexpression of STEAP1 in malignant tissues, compared to its limited expression in normal tissues, underscores its potential as a diagnostic marker and a target for therapeutic agents such as monoclonal antibodies and CAR-T cell therapies.[1][3][5]

Quantitative Data on STEAP1 Function

The functional significance of STEAP1 in cell-cell communication and cancer cell biology is supported by a growing body of quantitative data. The following tables summarize key findings from various studies.

Table 1: Inhibition of Intercellular Communication by Targeting STEAP1
Cell LineTreatmentConcentrationInhibition of Dye TransferReference
PC3Anti-STEAP1 scFv1000 scFv/cell~90%[6]
LNCaPAnti-STEAP1 scFv1000 scFv/cell~95%[6]
PC3Anti-STEAP1 mAbNot specified~92%[6]
LNCaPAnti-STEAP1 mAbNot specified~95%[6]
Table 2: Effect of STEAP1 Knockdown on Cancer Cell Viability
Cell LineMethod of KnockdownReduction in STEAP1 mRNAReduction in Cell ViabilityReference
LNCaPsiRNANot specified47.2 ± 11.8%[7]
C4-2BsiRNANot specified48.7 ± 12.9%[7]
LNCaPshRNA~65-80%Not specified[8]
C4-2BshRNA~65-80%Not specified[8]
Table 3: Relative STEAP1 Protein Expression in Prostate Cancer Cell Lines
Cell LineRelative Expression LevelReference
LNCaPHigh[9][10]
C4-2BSignificant[10]
22Rv1High[10]
VCaPHigh[10]
DU145Low[10]
PC3Low[9][10]
PNT1A (non-malignant)Low[9]
PNT2 (non-malignant)No expression[9]

STEAP1-Mediated Signaling Pathways

STEAP1 is implicated in the regulation of several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

JAK2/STAT3 Signaling Pathway

STEAP1 has been shown to facilitate epithelial-mesenchymal transition (EMT) and metastasis in lung adenocarcinoma by activating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[11][12] Knockdown of STEAP1 suppresses the phosphorylation of both JAK2 and STAT3, leading to a decrease in the expression of mesenchymal markers and a reduction in cell migration and invasion.[12]

STEAP1_JAK2_STAT3 STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus EMT EMT & Metastasis Nucleus->EMT STEAP1_PI3K_AKT STEAP1 STEAP1 PI3K PI3K STEAP1->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Survival Cell Survival & Proliferation pAKT->Survival STEAP1_MAPK_ERK STEAP1 STEAP1 Ras Ras STEAP1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Dye_Transfer_Workflow Donor Donor Cells LabelDonor Label with Calcein-AM (Green) Donor->LabelDonor Acceptor Acceptor Cells LabelAcceptor Label with DiI (Red) Acceptor->LabelAcceptor CoCulture Co-culture LabelDonor->CoCulture LabelAcceptor->CoCulture Analysis Fluorescence Microscopy or Flow Cytometry CoCulture->Analysis Result Quantify Dye Transfer Analysis->Result shRNA_Knockdown_Workflow Plasmids shRNA, Packaging & Envelope Plasmids Transfection Transfect HEK293T cells Plasmids->Transfection Virus Collect Lentiviral Particles Transfection->Virus Infection Infect Target Cells (+ Polybrene) Virus->Infection Selection Select with Puromycin Infection->Selection Validation Validate Knockdown (qPCR, Western Blot) Selection->Validation CoIP_Workflow Lysate Prepare Cell Lysate Preclear Pre-clear with Beads Lysate->Preclear Antibody Incubate with anti-STEAP1 Antibody Preclear->Antibody Capture Capture with Beads Antibody->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by Western Blot or Mass Spectrometry Elute->Analysis

References

A Technical Guide to STEAP1 Expression in Cancer Cell Lines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein first identified in prostate cancer.[1][2] It is a 339-amino acid protein with a predicted molecular weight of 36 kDa, characterized by six transmembrane domains.[3][4] While STEAP1 is a member of the STEAP family of metalloreductases involved in iron and copper metabolism, it lacks the intrinsic metalloreductase activity due to the absence of a key functional domain.[3][5] Its expression is largely restricted in normal tissues, with notable presence in prostate epithelial cells.[1] However, STEAP1 is significantly overexpressed in a wide array of human cancers, including prostate, lung, bladder, colorectal, ovarian, and Ewing's sarcoma.[3][5] This differential expression profile makes STEAP1 an attractive target for cancer diagnostics and therapeutics, such as antibody-drug conjugates (ADCs) and Chimeric Antigen Receptor (CAR) T-cell therapies.[6][7]

Functionally, STEAP1 is implicated in intercellular communication, cell proliferation, invasion, and migration.[3][8] Its overexpression has been shown to contribute to tumor progression and aggressiveness, often correlating with poor patient prognosis.[2][8] STEAP1 exerts its influence through various signaling pathways, further highlighting its importance as a therapeutic target.[9] This guide provides an in-depth overview of STEAP1 expression across different cancer cell lines, details common experimental protocols for its detection, and visualizes its role in key signaling pathways.

STEAP1 Expression in Various Cancer Cell Lines

The expression of STEAP1 varies considerably among different cancer types and even between different cell lines derived from the same cancer. This heterogeneity is critical for selecting appropriate models for research and preclinical studies. The following tables summarize STEAP1 expression data from the literature, determined by methods such as Western Blot, RT-qPCR, and Flow Cytometry.

Table 1: STEAP1 Expression in Prostate Cancer Cell Lines
Cell LineAndrogen Receptor StatusSTEAP1 mRNA ExpressionSTEAP1 Protein ExpressionReference(s)
LNCaP PositiveHighHigh[1][9][10][11][12]
C4-2B PositiveHighHigh[9][10][11][12]
22RV1 PositiveHighHigh[9][10][12]
VCaP PositiveHighHigh[9][10]
PC-3 NegativeLow / NegativeLow / Negative[1][9][10][12]
DU-145 NegativeLow / NegativeLow / Negative[10][12][13]
Table 2: STEAP1 Expression in Lung Cancer Cell Lines
Cell LineHistologyRelative STEAP1 Expression (vs. BEAS-2B)Reference(s)
A549 AdenocarcinomaHigh[14][15][16]
H1299 AdenocarcinomaHigh[14][15][16]
H460 Large Cell CarcinomaHigh[14][15]
BEAS-2B Normal Lung EpitheliumLow (Control)[14][15]
Table 3: STEAP1 Expression in Other Cancer Cell Lines
Cancer TypeCell LineSTEAP1 Expression LevelReference(s)
Breast Cancer MCF-7Down-regulated by Estrogen[17]
Breast Cancer MDA-MB-231Variable[18][19]
Liver Cancer HepG2Present[20]
Liver Cancer Hep3BPresent[20]
Colorectal Cancer DLD-1Overexpressed[2]
Colorectal Cancer SW480Overexpressed[2]
Ewing's Sarcoma TC-32, TC71, SK-ES-1, A4573Positive[21]
Ovarian Cancer OVCAR-3, Caov-3, SKOV-3, ES-2High expression correlated with invasiveness[22]
Bladder Cancer UM-UC-3Positive[12]

Signaling Pathways Involving STEAP1

STEAP1 is not merely a passive surface marker but an active participant in signaling cascades that drive cancer progression. Understanding these pathways is crucial for developing targeted therapies.

STEAP1 and the JAK2/STAT3 Pathway in Lung Cancer

In lung adenocarcinoma, STEAP1 has been shown to promote epithelial-mesenchymal transition (EMT), migration, and invasion through the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[6][16][23] Upregulation of STEAP1 leads to the activation of this pathway, which is a known regulator of genes involved in cell proliferation, survival, and metastasis.[16][23]

STEAP1_JAK2_STAT3_Pathway cluster_nuc Inside Nucleus STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation EMT EMT Genes (N-cadherin, Vimentin) Proliferation Proliferation & Invasion EMT->Proliferation pSTAT3_nuc->EMT Upregulates Western_Blot_Workflow A 1. Cell Lysis (e.g., RIPA buffer) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking (e.g., 5% non-fat milk) D->E F 6. Primary Antibody Incubation (Anti-STEAP1) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis (Quantify band intensity) H->I

References

STEAP1 as a Therapeutic Target: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) has emerged as a compelling therapeutic target in oncology. First identified in prostate cancer, its overexpression is now recognized across a spectrum of malignancies, often correlating with aggressive disease and poor prognosis.[1][2][3] Its localization on the cell surface makes it an accessible target for various therapeutic modalities. This document provides a comprehensive overview of the initial studies on STEAP1, detailing its expression, role in oncogenic signaling, and the preclinical and clinical development of STEAP1-targeted therapies. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate the replication and advancement of research in this area.

STEAP1: Discovery and Expression Profile

STEAP1 was first identified as a cell-surface antigen highly expressed in prostate cancer.[1] Subsequent studies have revealed its upregulation in a variety of other cancers, including lung, bladder, colon, ovarian, and Ewing sarcoma.[4] In many of these cancers, elevated STEAP1 expression is associated with higher tumor grades and poorer clinical outcomes.[1]

Quantitative Analysis of STEAP1 Expression

The differential expression of STEAP1 between cancerous and normal tissues underscores its potential as a therapeutic target. Below is a summary of STEAP1 expression data from various studies.

Cancer TypeSTEAP1 Expression in Tumor vs. Normal TissueCorrelation with Clinical ParametersReference
Prostate Cancer Overexpressed in >80% of metastatic castration-resistant prostate cancer (mCRPC) with bone or lymph node involvement.[1]Positively associated with Gleason scores and poor prognosis.[1][1]
Lung Cancer Significantly upregulated compared to normal lung cells.Associated with poor prognoses.[2]
Gastric Cancer Overexpressed.Associated with poor prognoses.[1]
Colorectal Cancer Overexpressed.High expression associated with poor overall survival.[1]
Ewing's Sarcoma Overexpressed.-[1]
Breast Cancer Downregulated in breast cancer tissues compared to normal cells.Low expression is associated with poor prognoses.[1]

Role of STEAP1 in Oncogenic Signaling Pathways

STEAP1 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Its functions can be context-dependent, varying across different cancer types.

Key Signaling Pathways
  • JAK2/STAT3 Pathway: In lung cancer, STEAP1 has been shown to regulate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in oncogenesis.[5]

  • AKT/FOXO1 Pathway: In gastric cancer, upregulation of STEAP1 increases cell proliferation, migration, and invasion via the AKT/FOXO1 pathway.[5]

  • NRF2 Pathway: In colorectal cancer, STEAP1 appears to play a role in the activation of the NRF2 pathway, which is involved in the cellular response to oxidative stress.[5]

  • c-Myc Regulation: STEAP1 promotes cell cycle progression by regulating the expression of the proto-oncogene c-Myc.[5]

Below is a diagram illustrating the central role of STEAP1 in these oncogenic pathways.

STEAP1_Signaling_Pathways cluster_JAK_STAT Lung Cancer cluster_AKT_FOXO1 Gastric Cancer cluster_NRF2 Colorectal Cancer cluster_cMyc General STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 AKT AKT STEAP1->AKT ROS ROS STEAP1->ROS cMyc c-Myc STEAP1->cMyc STAT3 STAT3 JAK2->STAT3 Oncogenesis Oncogenesis STAT3->Oncogenesis FOXO1 FOXO1 AKT->FOXO1 Proliferation_Migration_Invasion Proliferation, Migration, Invasion AKT->Proliferation_Migration_Invasion KEAP1 KEAP1 ROS->KEAP1 NRF2 NRF2 KEAP1->NRF2 Cytoprotective_Genes Cytoprotective Genes NRF2->Cytoprotective_Genes Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle

Caption: STEAP1's involvement in key oncogenic signaling pathways.

Therapeutic Strategies Targeting STEAP1

The cell-surface expression of STEAP1 makes it an attractive target for various therapeutic modalities, including antibody-drug conjugates (ADCs), bispecific T-cell engagers (BiTEs), and chimeric antigen receptor (CAR) T-cell therapies.

Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver a potent cytotoxic payload specifically to cancer cells expressing a target antigen.

  • DSTP3086S (Vandortuzumab Vedotin): A STEAP1-targeting ADC that showed acceptable safety and potential benefit in a phase I trial for metastatic castration-resistant prostate cancer (mCRPC).[1]

  • ADRX-0405: A novel STEAP1-targeting ADC that has demonstrated a favorable preclinical safety profile and significant efficacy in multiple tumor models.[4][6][7]

Table 2: Clinical and Preclinical Data for STEAP1-Targeted ADCs

Therapeutic AgentStudy PhaseCancer TypeKey FindingsReference
DSTP3086S Phase ImCRPC11/77 patients had a PSA reduction of ≥50%. 2/46 patients had a partial response.[1]
ADRX-0405 PreclinicalProstate Cancer XenograftsAchieved an overall response rate (ORR) of 83% in a mouse clinical trial of patient-derived xenografts.[6]
Bispecific T-cell Engagers (BiTEs)

BiTEs are designed to redirect T-cells to kill cancer cells by simultaneously binding to a tumor antigen and the CD3 receptor on T-cells.

  • AMG 509 (Xaluritamig): A BiTE targeting STEAP1 and CD3 that has shown encouraging antitumor activity in a phase 1 study in patients with mCRPC.

Table 3: Clinical Data for AMG 509 (Xaluritamig)

Therapeutic AgentStudy PhaseCancer TypeKey FindingsReference
AMG 509 (Xaluritamig) Phase ImCRPCAt higher doses (≥0.75 mg), 59% of patients had a PSA50 response, and the objective response rate was 41%.[8][9][10]
Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy involves genetically engineering a patient's T-cells to express CARs that recognize and attack cancer cells.

  • Preclinical STEAP1 CAR-T Cells: Preclinical studies have demonstrated the potent antitumor efficacy of STEAP1-targeted CAR-T cells in both in vitro and in vivo models of prostate cancer.[5] These therapies have shown the ability to expand, infiltrate tumors, and prolong survival in animal models.[5]

Table 4: Preclinical Data for STEAP1-Targeted CAR-T Cell Therapy

Therapeutic AgentModelKey FindingsReference
STEAP1 CAR-T Cells Subcutaneous & Metastatic Xenograft Mouse ModelsSignificantly inhibited tumor growth and extended survival in a STEAP1-dependent manner.[5]
Collagen-Binding IL-12 Armored STEAP1 CAR-T Cells Preclinical Mouse ModelsDemonstrated reduced toxicity and effective tumor suppression.[11][12]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the initial studies of STEAP1.

Immunohistochemistry (IHC) for STEAP1 Detection

Objective: To detect and localize STEAP1 protein expression in tissue samples.

Protocol Outline:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., serum-free protein block).

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for STEAP1 (e.g., rabbit anti-human STEAP1 polyclonal antibody) at a predetermined optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system, which produces a brown precipitate at the site of the target antigen.

  • Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped with a permanent mounting medium.

  • Analysis: Staining intensity and the percentage of positive cells are evaluated by a pathologist.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_analysis Analysis Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Antigen_Retrieval Antigen Retrieval (Citrate Buffer, Heat) Rehydration->Antigen_Retrieval Blocking Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-STEAP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB) Secondary_Ab->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy Microscopic Analysis Dehydration_Mounting->Microscopy

Caption: A generalized workflow for immunohistochemical (IHC) staining of STEAP1.

Quantitative Real-Time PCR (qRT-PCR) for STEAP1 mRNA Quantification

Objective: To quantify the expression level of STEAP1 mRNA in cells or tissues.

Protocol Outline:

  • RNA Extraction: Total RNA is isolated from cell pellets or tissue samples using a suitable RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction Setup: The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific forward and reverse primers for STEAP1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Amplification: The reaction is performed in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The cycle threshold (Ct) values are determined for both STEAP1 and the housekeeping gene. The relative expression of STEAP1 mRNA is calculated using the ΔΔCt method.

In Vivo Xenograft Tumor Model for Efficacy Studies

Objective: To evaluate the antitumor efficacy of STEAP1-targeted therapies in a living organism.

Protocol Outline:

  • Cell Culture: Human cancer cells expressing STEAP1 (e.g., 22Rv1 prostate cancer cells) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. For some models, tumor growth can be tracked via bioluminescence imaging if the cancer cells are engineered to express luciferase.

  • Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The STEAP1-targeted therapy (e.g., ADC, BiTE, or CAR-T cells) is administered via a clinically relevant route (e.g., intravenously).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, tumors and organs may be harvested for further analysis (e.g., IHC, Western blot). Survival of the animals is also a key endpoint.

Xenograft_Workflow Cell_Culture 1. Culture STEAP1+ Cancer Cells Tumor_Implantation 2. Implant Cells into Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Administer STEAP1-Targeted Therapy Randomization->Treatment Efficacy_Assessment 6. Assess Tumor Growth and Survival Treatment->Efficacy_Assessment Analysis 7. Post-mortem Analysis (IHC, etc.) Efficacy_Assessment->Analysis

Caption: Workflow for an in vivo xenograft model to test STEAP1-targeted therapies.

Conclusion and Future Directions

The initial studies on STEAP1 have firmly established it as a promising therapeutic target in a multitude of cancers, particularly prostate cancer. Its high tumor-specific expression and involvement in key oncogenic pathways provide a strong rationale for the development of targeted therapies. Early clinical and preclinical data for ADCs, BiTEs, and CAR-T cell therapies are encouraging, demonstrating the potential to improve outcomes for patients with advanced cancers.

Future research should focus on:

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to STEAP1-targeted therapies.

  • Combination Therapies: Investigating the synergistic effects of combining STEAP1-targeted agents with other anticancer treatments, such as chemotherapy, immunotherapy, and radiation.

  • Resistance Mechanisms: Understanding and overcoming potential mechanisms of resistance to STEAP1-targeted therapies.

  • Expansion to Other Cancers: Further exploring the therapeutic potential of targeting STEAP1 in other cancer types with high STEAP1 expression.

The continued investigation of STEAP1 holds significant promise for the development of novel and effective cancer treatments.

References

Methodological & Application

Protocol for STEAP1 (102-116) Peptide T-Cell Stimulation Assay: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein overexpressed in a variety of cancers, including prostate, bladder, lung, and Ewing sarcoma, with limited expression in normal tissues.[1][2][3][4][5] This expression profile makes STEAP1 an attractive target for cancer immunotherapy, including therapeutic vaccines and T-cell based therapies.[6][7][8][9] The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, has been identified as an immunogenic epitope capable of eliciting CD4+ helper T-cell responses.[10][11][12]

This document provides detailed protocols for in vitro T-cell stimulation assays using the STEAP1 (102-116) peptide. These assays are crucial for evaluating the immunogenicity of STEAP1-based vaccine candidates and for monitoring STEAP1-specific T-cell responses in preclinical and clinical settings. The protocols described include the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells, Intracellular Cytokine Staining (ICS) with flow cytometry for multi-parameter analysis of T-cell function, and a Carboxyfluorescein Succinimidyl Ester (CFSE) based proliferation assay to measure antigen-specific T-cell expansion.

Experimental Principles and Workflows

The stimulation of T-cells with the STEAP1 (102-116) peptide in vitro mimics the in vivo process of antigen presentation. Antigen-presenting cells (APCs), such as dendritic cells or B-cells within a peripheral blood mononuclear cell (PBMC) population, process the peptide and present it on MHC class II molecules. CD4+ T-cells with a T-cell receptor (TCR) that specifically recognizes the STEAP1 (102-116) peptide-MHC complex will become activated, leading to cytokine production, proliferation, and the development of effector functions.

T-Cell Activation Signaling Pathway

Upon recognition of the STEAP1 (102-116) peptide presented by an APC, the T-cell receptor (TCR) complex initiates a signaling cascade. This leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which in turn drive the expression of genes involved in T-cell activation, including cytokines like IFN-γ and TNF-α, and molecules that promote cell cycle progression and proliferation.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC-II_Peptide MHC-II + STEAP1 (102-116) Peptide TCR TCR MHC-II_Peptide->TCR Recognition Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKCθ DAG->PKC Ras Ras DAG->Ras Calcineurin Calcineurin Ca2->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation Nucleus Nucleus NFAT->Nucleus NFkB NF-κB PKC->NFkB NFkB->Nucleus MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus Gene_Expression Gene Expression (Cytokines, Proliferation) Nucleus->Gene_Expression

Caption: T-Cell Activation Signaling Pathway.

Experimental Workflow Overview

The general workflow for assessing T-cell responses to the STEAP1 (102-116) peptide involves isolating PBMCs from blood, stimulating the cells with the peptide, and then analyzing the response using one of the detailed protocols below.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stimulation T-Cell Stimulation cluster_analysis Response Analysis Blood_Collection Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Peptide_Stimulation Incubate PBMCs with STEAP1 (102-116) Peptide PBMC_Isolation->Peptide_Stimulation ELISpot IFN-γ ELISpot Assay Peptide_Stimulation->ELISpot ICS Intracellular Cytokine Staining (Flow Cytometry) Peptide_Stimulation->ICS CFSE CFSE Proliferation Assay (Flow Cytometry) Peptide_Stimulation->CFSE

Caption: Experimental Workflow.

Data Presentation

The following tables summarize representative quantitative data from T-cell stimulation assays. Note that responses can vary significantly between individuals based on their HLA type and prior sensitization.

Table 1: Representative Data from IFN-γ ELISpot Assay

Treatment ConditionMean Spot Forming Cells (SFC) per 10^6 PBMCsStandard Deviation
Unstimulated Control52
STEAP1 (102-116) Peptide8515
Positive Control (e.g., PHA)55045

Table 2: Representative Data from Intracellular Cytokine Staining (ICS) Assay

Treatment Condition% IFN-γ+ of CD4+ T-cells% TNF-α+ of CD4+ T-cells
Unstimulated Control0.050.08
STEAP1 (102-116) Peptide1.21.5
Positive Control (e.g., PMA/Ionomycin)15.020.0

Table 3: Representative Data from CFSE Proliferation Assay

Treatment ConditionProliferation Index% Divided Cells
Unstimulated Control1.12.5
STEAP1 (102-116) Peptide3.235.0
Positive Control (e.g., Anti-CD3/CD28)8.590.0

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This assay quantifies the number of cells secreting IFN-γ in response to stimulation with the STEAP1 (102-116) peptide.

Materials:

  • Human IFN-γ ELISpot kit

  • STEAP1 (102-116) peptide (HQQYFYKIPILVINK), >95% purity

  • PBMCs isolated from whole blood

  • Complete RPMI-1640 medium

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • CO2 incubator, 37°C

Procedure:

  • Plate Coating: Coat a 96-well PVDF membrane plate with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 containing 10% fetal bovine serum for at least 2 hours at 37°C.

  • Cell Plating: Add 2-3 x 10^5 PBMCs per well.

  • Stimulation: Add STEAP1 (102-116) peptide to a final concentration of 5-10 µg/mL. Include unstimulated and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate and add biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash and add BCIP/NBT substrate. Monitor for spot development and stop the reaction by rinsing with water.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the simultaneous detection of multiple cytokines and cell surface markers on a single-cell level.

Materials:

  • STEAP1 (102-116) peptide

  • PBMCs

  • Complete RPMI-1640 medium

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against CD3, CD4, IFN-γ, and TNF-α

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation: In a 96-well U-bottom plate, culture 1-2 x 10^6 PBMCs per well with STEAP1 (102-116) peptide (5-10 µg/mL) for 6 hours at 37°C. Add a protein transport inhibitor for the last 4-5 hours of incubation.

  • Viability Staining: Wash the cells and stain with a fixable viability dye.

  • Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize using a commercial fixation/permeabilization kit.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-producing CD4+ T-cells.

Protocol 3: CFSE Proliferation Assay

This assay measures the proliferation of T-cells in response to the STEAP1 (102-116) peptide.[13][14][15][16]

Materials:

  • STEAP1 (102-116) peptide

  • PBMCs

  • CFSE dye

  • Complete RPMI-1640 medium

  • Fluorochrome-conjugated antibodies against CD3 and CD4

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend PBMCs at 10 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.[13]

  • Cell Culture: Wash the cells and resuspend in complete medium. Plate 1-2 x 10^6 cells per well in a 96-well U-bottom plate.

  • Stimulation: Add STEAP1 (102-116) peptide to a final concentration of 5-10 µg/mL.

  • Incubation: Culture the cells for 5-7 days at 37°C in a CO2 incubator.

  • Staining: Harvest the cells and stain with antibodies against surface markers (e.g., CD3, CD4).

  • Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the CFSE dilution profiles of the CD4+ T-cell population to determine the percentage of divided cells and the proliferation index.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the evaluation of T-cell responses to the STEAP1 (102-116) peptide. The selection of a particular assay will depend on the specific research question. The ELISpot assay is highly sensitive for detecting cytokine-secreting cells, while ICS provides a more detailed phenotypic and functional analysis of the responding T-cells. The CFSE proliferation assay is the gold standard for directly measuring antigen-specific T-cell expansion. Consistent application of these protocols will aid in the development of effective STEAP1-targeted immunotherapies for cancer.

References

Application Notes and Protocols for STEAP1 (102-116) Peptide in Immunological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the Six-Transmembrane Epithelial Antigen of Prostate 1 (STEAP1) (102-116) peptide (Sequence: HQQYFYKIPILVINK) in Enzyme-Linked Immunospot (ELISpot) and flow cytometry assays. These techniques are crucial for assessing antigen-specific T-cell responses, a cornerstone of immunotherapy and vaccine development research, particularly in the context of prostate cancer and other STEAP1-expressing malignancies.[1][2]

Introduction to STEAP1

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein that is overexpressed in a variety of cancers, most notably prostate cancer.[3][4] Its limited expression in normal tissues makes it an attractive target for cancer immunotherapies, including vaccines and T-cell based therapies.[3][4] The STEAP1 (102-116) peptide is an epitope derived from the STEAP1 protein and is used to stimulate and detect STEAP1-specific T-cells.[1][2]

Data Presentation

The following tables present representative data from ELISpot and flow cytometry assays using STEAP1 peptides. This data is synthesized from descriptive reports in the literature to provide a comparative overview.

Table 1: Representative ELISpot Data for STEAP1 Peptide Stimulation

Sample GroupStimulantMean Spot Forming Units (SFU) per 10^6 PBMCs ± SDFold Increase over Unstimulated
Healthy Donor 1Unstimulated5 ± 2-
Healthy Donor 1STEAP1 (102-116) Peptide55 ± 811.0
Healthy Donor 2Unstimulated8 ± 3-
Healthy Donor 2STEAP1 (102-116) Peptide62 ± 107.8
Prostate Cancer Patient 1Unstimulated12 ± 4-
Prostate Cancer Patient 1STEAP1 (102-116) Peptide150 ± 2012.5
Prostate Cancer Patient 2Unstimulated15 ± 5-
Prostate Cancer Patient 2STEAP1 (102-116) Peptide185 ± 2512.3

Note: This table is a representative example based on typical results seen in immunogenicity studies. Actual results may vary.

Table 2: Representative Flow Cytometry Data for Intracellular Cytokine Staining

Sample GroupStimulant% of IFN-γ+ CD8+ T-cells ± SD% of TNF-α+ CD8+ T-cells ± SD
Healthy Donor 1Unstimulated0.1 ± 0.050.2 ± 0.08
Healthy Donor 1STEAP1 (102-116) Peptide1.2 ± 0.31.5 ± 0.4
Prostate Cancer Patient 1Unstimulated0.3 ± 0.10.4 ± 0.15
Prostate Cancer Patient 1STEAP1 (102-116) Peptide3.5 ± 0.84.1 ± 0.9

Note: This table is a representative example based on typical results seen in immunogenicity studies. Actual results may vary.

Experimental Protocols

I. IFN-γ ELISpot Assay for STEAP1 (102-116) Peptide

This protocol details the steps to measure the frequency of IFN-γ secreting T-cells in response to the STEAP1 (102-116) peptide.

Materials:

  • STEAP1 (102-116) peptide (HQQYFYKIPILVINK), >90% purity[2]

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies, and streptavidin-HRP)

  • PVDF membrane 96-well plates

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Phytohemagglutinin (PHA) as a positive control

  • DMSO (for peptide reconstitution)

  • Sterile PBS

  • AEC (3-amino-9-ethylcarbazole) substrate solution

  • ELISpot reader

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 30 seconds.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Cell Preparation and Stimulation:

    • The following day, wash the plate 3 times with sterile PBS to remove unbound antibody.

    • Block the wells with complete RPMI-1640 medium for at least 2 hours at 37°C.

    • Thaw and count PBMCs. Resuspend cells in complete RPMI-1640 medium at a concentration of 2-3 x 10^6 cells/mL.

    • Prepare a working solution of the STEAP1 (102-116) peptide at a final concentration of 1-10 µg/mL in complete RPMI-1640 medium.

    • Add 100 µL of the cell suspension (2-3 x 10^5 cells) to each well.

    • Add 100 µL of the STEAP1 peptide working solution to the appropriate wells.

    • For negative control wells, add 100 µL of medium with the same final concentration of DMSO used for peptide reconstitution.

    • For positive control wells, add PHA at a final concentration of 5 µg/mL.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection and Development:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add streptavidin-HRP diluted in PBST and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST, followed by 2 final washes with PBS.

    • Add the AEC substrate solution and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

II. Flow Cytometry for Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular IFN-γ and TNF-α in T-cells following stimulation with the STEAP1 (102-116) peptide.

Materials:

  • STEAP1 (102-116) peptide (HQQYFYKIPILVINK), >90% purity[2]

  • PBMCs from healthy donors or cancer patients

  • Complete RPMI-1640 medium

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-human CD3, CD4, CD8 antibodies conjugated to different fluorochromes

  • Anti-human IFN-γ and TNF-α antibodies conjugated to different fluorochromes

  • Fixable Viability Dye

  • FACS tubes or 96-well U-bottom plates

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.

    • Add 1 mL of cell suspension to each FACS tube.

    • Add the STEAP1 (102-116) peptide to a final concentration of 1-10 µg/mL.

    • Include unstimulated (DMSO control) and positive control (e.g., SEB or PMA/Ionomycin) tubes.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A (10 µg/mL) and Monensin (2 µM) to all tubes and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with the Fixable Viability Dye according to the manufacturer's protocol to exclude dead cells.

    • Wash the cells with FACS buffer.

    • Stain with a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining:

    • Fix and permeabilize the cells using a commercial Fixation/Permeabilization kit according to the manufacturer's instructions.

    • Wash the cells with Permeabilization buffer.

    • Stain with a cocktail of anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization buffer.

    • Resuspend the cells in FACS buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software. Gate on viable, single cells, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ T-cell populations. Finally, determine the percentage of IFN-γ+ and TNF-α+ cells within the CD4+ and CD8+ gates for each condition.

Visualizations

STEAP1_Signaling_Pathway STEAP1 and T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell STEAP1_Protein STEAP1 Protein Proteasome Proteasome STEAP1_Protein->Proteasome Processing STEAP1_Peptide STEAP1 (102-116) Peptide Proteasome->STEAP1_Peptide MHC_Class_I MHC Class I STEAP1_Peptide->MHC_Class_I MHC_Peptide_Complex MHC-I-Peptide Complex MHC_Class_I->MHC_Peptide_Complex TCR T-Cell Receptor (TCR) MHC_Peptide_Complex->TCR Recognition Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD8 CD8 CD8->MHC_Peptide_Complex Cytokine_Production Cytokine Production (IFN-γ, TNF-α) Signaling_Cascade->Cytokine_Production Cytotoxicity Cytotoxicity Signaling_Cascade->Cytotoxicity

Caption: STEAP1 protein processing and presentation to a CD8+ T-cell.

ELISpot_Workflow ELISpot Experimental Workflow Start Start Coat_Plate 1. Coat Plate with Anti-IFN-γ Capture Antibody Start->Coat_Plate Block_Plate 2. Block Plate Coat_Plate->Block_Plate Add_Cells 3. Add PBMCs Block_Plate->Add_Cells Stimulate 4. Stimulate with STEAP1 (102-116) Peptide Add_Cells->Stimulate Incubate 5. Incubate 18-24h Stimulate->Incubate Wash_and_Detect 6. Wash and Add Biotinylated Detection Antibody Incubate->Wash_and_Detect Add_Enzyme 7. Add Streptavidin-HRP Wash_and_Detect->Add_Enzyme Develop_Spots 8. Add Substrate and Develop Spots Add_Enzyme->Develop_Spots Analyze 9. Analyze Spots Develop_Spots->Analyze End End Analyze->End

Caption: Workflow for the STEAP1 peptide-specific IFN-γ ELISpot assay.

Flow_Cytometry_Workflow Flow Cytometry (ICS) Experimental Workflow Start Start Stimulate_Cells 1. Stimulate PBMCs with STEAP1 (102-116) Peptide Start->Stimulate_Cells Add_Inhibitors 2. Add Protein Transport Inhibitors Stimulate_Cells->Add_Inhibitors Surface_Stain 3. Surface Stain for CD3, CD4, CD8 Add_Inhibitors->Surface_Stain Fix_Perm 4. Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain 5. Intracellular Stain for IFN-γ, TNF-α Fix_Perm->Intracellular_Stain Acquire_Data 6. Acquire Data on Flow Cytometer Intracellular_Stain->Acquire_Data Analyze_Data 7. Analyze Data Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for intracellular cytokine staining by flow cytometry.

References

Application Notes and Protocols: STEAP1 (102-116) Peptide for In Vitro T-Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-transmembrane epithelial antigen of the prostate 1 (STEAP1) is a cell surface protein overexpressed in a variety of cancers, including prostate, bladder, and renal cell carcinoma, while having limited expression in normal tissues.[1][2][3][4] This expression profile makes STEAP1 an attractive target for T-cell-based immunotherapies.[3][5] The STEAP1 (102-116) peptide, with the sequence HQQYFYKIPILVINK, is a known epitope that can be presented by major histocompatibility complex (MHC) class II molecules to stimulate CD4+ helper T-lymphocyte responses.[2][3][6][7] These helper T-cells play a crucial role in orchestrating an effective anti-tumor immune response. These application notes provide detailed protocols for the in vitro expansion of T-cells specific to the STEAP1 (102-116) peptide.

Data Presentation

Table 1: Specifications of STEAP1 (102-116) Peptide
ParameterSpecification
Sequence H-HQQYFYKIPILVINK-OH[6][7]
Amino Acid Range 102-116 of Human STEAP1 protein (UniProt: Q9UHE8)[6]
Purity > 90% (as determined by HPLC/MS)[6][7]
Form Lyophilized powder[6][7]
Counterion Trifluoroacetate (TFA)[6][7]
Applications T-cell immunity, ELISPOT, Intracellular Cytokine Staining (ICS), cytotoxicity assays, proliferation assays[6][7]
Relevant Cancer Types Prostate cancer, Renal cell cancer, Bladder cancer[2][6]

Experimental Protocols

Protocol 1: Preparation of STEAP1 (102-116) Peptide Stock Solution

This protocol details the reconstitution of the lyophilized STEAP1 (102-116) peptide to create a stock solution for use in T-cell stimulation assays.

Materials:

  • Lyophilized STEAP1 (102-116) peptide

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, tissue-culture grade water or phosphate-buffered saline (PBS)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[8]

  • Reconstitution: Add a small volume of sterile DMSO to the vial to dissolve the peptide. For example, add 40 µL of DMSO to a 1 mg vial. Vortex thoroughly to ensure complete dissolution. Gentle warming (<40°C) or sonication can aid solubility.[8]

  • Dilution: Further dilute the peptide solution with sterile, tissue-culture grade water or PBS to achieve the desired stock concentration. For instance, to prepare a 1 mg/mL stock solution from a 1 mg vial reconstituted in 40 µL of DMSO, add 960 µL of sterile water.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower.[8]

Protocol 2: In Vitro Expansion of STEAP1 (102-116)-Specific T-Cells from PBMCs

This protocol describes the stimulation and expansion of STEAP1 (102-116)-specific T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • STEAP1 (102-116) peptide stock solution

  • Recombinant human Interleukin-2 (IL-2)

  • 24-well tissue culture plates

  • Brefeldin A (optional, for intracellular cytokine staining)

Procedure:

  • PBMC Preparation: Thaw cryopreserved PBMCs in a 37°C water bath. Transfer the cells to a sterile conical tube and slowly add complete RPMI-1640 medium. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete RPMI-1640 medium. Determine the cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

  • Cell Seeding: Seed 1 x 10^7 PBMCs in 900 µL of complete RPMI-1640 medium per well in a 24-well tissue culture plate.[8]

  • Peptide Stimulation: Prepare a 10X working solution of the STEAP1 (102-116) peptide in complete RPMI-1640 medium from the stock solution. A typical final concentration for peptide stimulation is 1-10 µg/mL. Add 100 µL of the 10X peptide working solution to each well containing PBMCs.[8]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Cytokine Addition: After 2-3 days of incubation, add recombinant human IL-2 to the culture medium at a final concentration of 20-50 U/mL to promote T-cell proliferation.

  • Cell Culture Maintenance: Every 2-3 days, assess the cell cultures for proliferation. If the medium turns yellow, indicating high metabolic activity, split the cells and add fresh complete RPMI-1640 medium containing IL-2.

  • Restimulation (Optional): For long-term expansion, T-cells can be restimulated with the STEAP1 (102-116) peptide every 7-14 days. Use irradiated autologous PBMCs as antigen-presenting cells, pulse them with the peptide, and then co-culture with the expanding T-cells.

  • Analysis of T-Cell Specificity: After 10-14 days of culture, the expanded T-cells can be assessed for their specificity to the STEAP1 (102-116) peptide using assays such as ELISPOT (to detect cytokine-secreting cells) or intracellular cytokine staining followed by flow cytometry. For ICS, restimulate the cells with the peptide for 5-6 hours, adding Brefeldin A for the final 4 hours to block cytokine secretion.[8]

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro T-Cell Expansion cluster_prep Preparation cluster_culture Cell Culture & Expansion cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Blood Cell_Seeding Seed PBMCs in Culture Plate PBMC_Isolation->Cell_Seeding Peptide_Prep Prepare STEAP1 (102-116) Peptide Stock Peptide_Stimulation Stimulate with STEAP1 Peptide Peptide_Prep->Peptide_Stimulation Cell_Seeding->Peptide_Stimulation IL2_Addition Add IL-2 for Proliferation Peptide_Stimulation->IL2_Addition Culture_Maintenance Maintain and Split Cultures IL2_Addition->Culture_Maintenance Restimulation Restimulate with Peptide Culture_Maintenance->Restimulation ICS Intracellular Cytokine Staining Restimulation->ICS ELISPOT ELISPOT Assay Restimulation->ELISPOT Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry T_Cell_Activation_Pathway Conceptual T-Cell Activation Signaling Pathway cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Nuclear Events & Cellular Response APC Antigen Presenting Cell (APC) MHC_Peptide MHC-II + STEAP1 Peptide T_Cell CD4+ T-Cell TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 NFkB NF-κB Activation CD28->NFkB B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg NFAT NFAT Activation PLCg->NFAT AP1 AP-1 Activation PLCg->AP1 Transcription Gene Transcription NFAT->Transcription AP1->Transcription NFkB->Transcription Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) Transcription->Cytokine_Production Proliferation T-Cell Proliferation Cytokine_Production->Proliferation Differentiation Differentiation Proliferation->Differentiation

References

Application of STEAP1 (102-116) in Cancer Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) has emerged as a compelling target for cancer immunotherapy due to its overexpression in a variety of cancers, including prostate, bladder, lung, and ovarian cancer, while having limited expression in normal tissues.[1][2][3] This differential expression makes it an attractive candidate for therapies designed to specifically target and eliminate tumor cells. One promising approach is the development of cancer vaccines utilizing immunogenic peptides derived from STEAP1. Among these, the STEAP1 (102-116) peptide has been identified as a key epitope capable of eliciting a robust anti-tumor immune response.[1][4]

This document provides detailed application notes and protocols for researchers and drug development professionals on the utilization of the STEAP1 (102-116) peptide in the development of cancer vaccines.

Overview of STEAP1 (102-116) Peptide

The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, is a naturally processed epitope that can be presented to CD4+ helper T cells by various HLA-DR molecules.[4] The activation of CD4+ helper T cells is a critical step in orchestrating a comprehensive anti-tumor immune response, as these cells provide help to cytotoxic T lymphocytes (CTLs) and other immune cells, leading to enhanced tumor cell killing.[4]

Peptide Specifications:

PropertyDescription
Sequence H-HQQYFYKIPILVINK-OH
Uniprot Accession No. Q9UHE8 (aa 102-116)
Purity >90% (HPLC/MS)
Format Freeze-dried powder
Applications T-cell immunity assays (ELISPOT, ICS, proliferation), vaccine development

Mechanism of Action and Signaling Pathway

STEAP1-derived peptides, including STEAP1 (102-116), are processed by antigen-presenting cells (APCs), such as dendritic cells (DCs), and presented on MHC class II molecules to CD4+ T helper cells.[4] Upon recognition of the peptide-MHC complex, CD4+ T cells become activated, proliferate, and differentiate into effector T helper cells. These activated T helper cells play a crucial role in the anti-tumor immune response by:

  • Providing "help" to CD8+ cytotoxic T lymphocytes (CTLs) for their activation and expansion.

  • Activating other immune cells like B cells and macrophages.

  • Secreting pro-inflammatory cytokines such as IFN-γ and TNF-α, which can directly inhibit tumor growth and create an inflammatory tumor microenvironment.[2]

STEAP1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Helper Cell cluster_Immune_Response Anti-Tumor Immune Response APC APC MHC_II MHC Class II APC->MHC_II Presents Peptide TCR TCR MHC_II->TCR Recognition T_Cell CD4+ T Cell CTL CD8+ CTL Activation T_Cell->CTL Help Cytokines Cytokine Production (IFN-γ, TNF-α) T_Cell->Cytokines Secretion TCR->T_Cell Activation Tumor_Lysis Tumor Cell Lysis CTL->Tumor_Lysis Cytokines->Tumor_Lysis STEAP1_Vaccine STEAP1 (102-116) Peptide Vaccine STEAP1_Vaccine->APC Uptake & Processing STEAP1_Peptide STEAP1 (102-116) Peptide

Quantitative Data from Preclinical and Clinical Studies

Several studies have investigated the immunogenicity and efficacy of vaccines targeting STEAP1. While specific data for the STEAP1 (102-116) peptide alone is often part of a broader STEAP1-targeting strategy, the following tables summarize relevant findings.

Table 1: Immunogenicity of STEAP1-Targeting Vaccines

Vaccine PlatformStudy TypeKey FindingsReference
ChAdOx1-MVA STEAP1Preclinical (mice)Induced strong and sustained STEAP1-specific CD8+ T-cell responses.[2][5]
mRNA vaccine (CV9103)Phase I/IIa (CRPC patients)78.8% of evaluable patients showed an immune response to at least one antigen, with 45.5% responding to multiple antigens.[1]
Fusion Protein (Ag85B-3×STEAP1)Preclinical (mice)Elicited efficient cytotoxic T lymphocyte (CTL) responses in vitro.[6]

Table 2: Efficacy of STEAP1-Targeting Vaccines

Vaccine PlatformModelEfficacy MetricResultReference
ChAdOx1-MVA STEAP1 + anti-PD-1Preclinical (mice)Survival RateSignificantly improved survival rate.[1]
Fusion Protein (Ag85B-3×STEAP1)Preclinical (mice xenograft)Tumor GrowthInhibited prostate cancer cell growth.[6]

Experimental Protocols

Peptide Synthesis and Purification

The STEAP1 (102-116) peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) methods.[7]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC system for purification

  • Mass spectrometer for verification

Protocol:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Couple the first Fmoc-protected amino acid to the resin using coupling reagents.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the STEAP1 (102-116) sequence.

  • After the final amino acid is coupled, wash the resin extensively.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase HPLC.

  • Verify the identity and purity of the peptide using mass spectrometry and analytical HPLC.

  • Lyophilize the purified peptide for storage.

Vaccine Formulation

For in vivo studies, the STEAP1 (102-116) peptide needs to be formulated with an adjuvant to enhance its immunogenicity.

Materials:

  • Lyophilized STEAP1 (102-116) peptide

  • Adjuvant (e.g., Montanide ISA 51, CpG ODN)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile vials and syringes

Protocol (Example with Montanide ISA 51):

  • Reconstitute the lyophilized STEAP1 (102-116) peptide in sterile PBS to the desired concentration.

  • In a sterile vial, mix the peptide solution with Montanide ISA 51 at a 1:1 volume ratio.

  • Emulsify the mixture by vortexing or repeated passage through a syringe until a stable water-in-oil emulsion is formed.

  • The vaccine formulation is now ready for administration.

Vaccine_Formulation_Workflow Peptide Lyophilized STEAP1 (102-116) Peptide PBS Sterile PBS Peptide->PBS Reconstitute Mix Mix Peptide Solution and Adjuvant (1:1) PBS->Mix Adjuvant Adjuvant (e.g., Montanide ISA 51) Adjuvant->Mix Emulsify Emulsify Mix->Emulsify Final_Vaccine Final Vaccine Formulation Emulsify->Final_Vaccine

In Vitro T-Cell Proliferation Assay

This assay measures the ability of the STEAP1 (102-116) peptide to stimulate the proliferation of specific T cells.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients

  • STEAP1 (102-116) peptide

  • Complete RPMI-1640 medium

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • Flow cytometer

Protocol:

  • Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with CFSE according to the manufacturer's instructions.

  • Plate the CFSE-labeled PBMCs in a 96-well plate.

  • Add the STEAP1 (102-116) peptide at various concentrations to the wells. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T-cell population.

ELISPOT Assay for IFN-γ Secretion

This assay quantifies the number of peptide-specific T cells that secrete IFN-γ upon stimulation.

Materials:

  • ELISPOT plate pre-coated with anti-IFN-γ antibody

  • PBMCs or splenocytes

  • STEAP1 (102-116) peptide

  • Detection antibody (biotinylated anti-IFN-γ)

  • Streptavidin-HRP

  • Substrate solution (e.g., AEC)

  • ELISPOT reader

Protocol:

  • Activate the ELISPOT plate according to the manufacturer's instructions.

  • Add PBMCs or splenocytes to the wells.

  • Add the STEAP1 (102-116) peptide to the wells. Include negative and positive controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Wash the plate and add the biotinylated detection antibody.

  • Incubate and wash the plate, then add streptavidin-HRP.

  • Incubate and wash the plate, then add the substrate solution to develop the spots.

  • Stop the reaction and allow the plate to dry.

  • Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

ELISPOT_Assay_Workflow Plate Pre-coated ELISPOT Plate Cells Add PBMCs/Splenocytes Plate->Cells Peptide Add STEAP1 (102-116) Peptide Cells->Peptide Incubate1 Incubate (18-24h) Peptide->Incubate1 Detection_Ab Add Detection Antibody Incubate1->Detection_Ab Incubate2 Incubate Detection_Ab->Incubate2 Strep_HRP Add Streptavidin-HRP Incubate2->Strep_HRP Incubate3 Incubate Strep_HRP->Incubate3 Substrate Add Substrate & Develop Spots Incubate3->Substrate Read Count Spots Substrate->Read

Conclusion

The STEAP1 (102-116) peptide represents a promising component for the development of cancer vaccines. Its ability to activate CD4+ T helper cells is crucial for generating a potent and durable anti-tumor immune response. The protocols and data presented here provide a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this immunogenic peptide in the fight against cancer. Further research should focus on optimizing vaccine formulations, delivery systems, and combination therapies to maximize clinical efficacy.

References

Application Notes and Protocols: STEAP1 (102-116) Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein overexpressed in various cancers, including prostate, lung, and bladder cancer, making it a significant target for cancer diagnosis and therapy.[1][2][3] STEAP1-derived peptides are utilized in cancer research to develop immunotherapeutic strategies, such as cancer vaccines, by stimulating cytotoxic T lymphocyte responses.[1][4] The specific peptide fragment STEAP1 (102-116), with the sequence HQQYFYKIPILVINK, has been identified as an immunogenic epitope presented to CD4+ helper T cells, highlighting its potential in vaccine development.[5]

This document provides detailed protocols for the chemical synthesis of the STEAP1 (102-116) peptide via Solid-Phase Peptide Synthesis (SPPS), followed by its purification and characterization. These guidelines are intended for researchers and professionals in drug development engaged in producing high-purity peptides for immunological and biochemical studies.

I. Peptide Specifications and Purity Standards

The quality and purity of a synthetic peptide are critical for the reliability and reproducibility of experimental results. The required purity level is dictated by the intended application.

Table 1: STEAP1 (102-116) Peptide Characteristics

ParameterSpecification
Sequence H-His-Gln-Gln-Tyr-Phe-Tyr-Lys-Ile-Pro-Ile-Leu-Val-Ile-Asn-Lys-OH
IUPAC Abbreviation HQQYFYKIPILVINK
Molecular Formula C₉₃H₁₄₁N₂₁O₂₀
Average Molecular Weight 1925.3 g/mol
Appearance White to off-white lyophilized powder
Counterion Trifluoroacetate (TFA)

Table 2: Recommended Purity Levels for Common Applications

Purity LevelRecommended Applications
>70% Generation of polyclonal antibodies; non-sensitive screening assays.
>85% Semi-quantitative enzyme-substrate studies; cell attachment studies; epitope mapping.[6]
>95% In vitro bioassays; quantitative receptor-ligand studies; NMR studies; T-cell stimulation assays.[6]
>98% Structural studies (crystallography); clinical trials; commercial therapeutic applications.[6]

II. Experimental Protocols

The following protocols detail the synthesis of STEAP1 (102-116) using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by cleavage, purification, and analysis.

A. Synthesis Workflow

The overall process for producing the STEAP1 (102-116) peptide is outlined below. It begins with the preparation of the synthesis resin and proceeds through sequential amino acid coupling, final cleavage from the solid support, purification, and quality control.

G cluster_0 Solid-Phase Synthesis (Automated or Manual) cluster_1 Cleavage & Precipitation cluster_2 Purification & Final Product Resin 1. Resin Preparation (Fmoc-Lys(Boc)-Wang Resin) Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotection->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Loop Repeat Steps 2-4 (14 cycles) Wash->Loop for next amino acid Loop->Deprotection FinalDeprotection 5. Final Fmoc Deprotection Loop->FinalDeprotection after last amino acid Cleavage 6. Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation 7. Ether Precipitation Purification 8. Purification (Preparative RP-HPLC) Precipitation->Purification QC 9. Quality Control (Analytical HPLC, Mass Spec) Purification->QC Lyophilization 10. Lyophilization QC->Lyophilization FinalProduct Final Peptide Powder Lyophilization->FinalProduct

Caption: Workflow for STEAP1 (102-116) peptide synthesis and purification.
B. Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is based on the well-established Fmoc/tBu solid-phase peptide synthesis methodology.[7][8]

  • Resin Selection and Preparation:

    • Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The final peptide has a C-terminal lysine, and Wang resin is used to yield a C-terminal carboxylic acid.

    • Place the resin in a suitable reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (2 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the next Fmoc-protected amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • After completion, wash the resin with DMF (5 times) and DCM (2 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the sequence, from C-terminus to N-terminus (Lys, Asn, Ile, Val, Leu, etc.).

C. Protocol: Cleavage and Deprotection
  • Preparation:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under a vacuum.

  • Cleavage:

    • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Work in a fume hood, as TFA is highly corrosive).

    • Add the cleavage cocktail to the dried resin.

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Washing:

    • Filter the resin to collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under a vacuum.

D. Protocol: Peptide Purification

Purification is performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • System Preparation:

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Column: Preparative C18 column.

  • Purification Run:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of ACN or acetic acid if solubility is an issue).

    • Inject the dissolved peptide onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 65% Mobile Phase B over 60 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the main peptide peak.

E. Protocol: Quality Control and Characterization
  • Purity Analysis (Analytical RP-HPLC):

    • Analyze the collected fractions using an analytical C18 column with a faster gradient to confirm purity.

    • Pool the fractions that meet the desired purity standard (e.g., >95%).

  • Identity Confirmation (Mass Spectrometry):

    • Confirm the correct molecular weight of the purified peptide using Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometry. The expected average mass is 1925.3 Da.

  • Lyophilization:

    • Freeze the pooled, pure fractions and lyophilize them to obtain the final peptide as a dry, fluffy powder.

    • Store the lyophilized peptide at -20°C or lower.

III. STEAP1 Signaling Pathway

STEAP1 has been implicated in several signaling pathways that promote cancer progression. In lung adenocarcinoma, STEAP1 facilitates metastasis by activating the JAK2/STAT3 signaling pathway, which leads to an epithelial-mesenchymal transition (EMT).[11][12][13]

G STEAP1 STEAP1 Overexpression JAK2 JAK2 STEAP1->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 phosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimerization pSTAT3->Dimer Nuc Nuclear Translocation Dimer->Nuc Transcription Gene Transcription Nuc->Transcription EMT Epithelial-Mesenchymal Transition (EMT) Transcription->EMT Metastasis Metastasis & Invasion EMT->Metastasis

Caption: STEAP1-mediated activation of the JAK2/STAT3 signaling pathway.

References

Application Notes and Protocols for Lyophilized STEAP1 (102-116) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution, storage, and utilization of the lyophilized Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) (102-116) peptide. The STEAP1 (102-116) peptide is a key reagent in cancer research, particularly in the fields of immunology and vaccine development, due to its role as a T-cell epitope.[1][2]

Peptide Specifications

The STEAP1 (102-116) peptide has the amino acid sequence H-HQQYFYKIPILVINK-OH.[2] It is typically supplied as a lyophilized powder and is intended for research use in applications such as T-cell immunity studies related to prostate cancer.[2]

ParameterSpecification
Sequence H-HQQYFYKIPILVINK-OH
Amino Acid Residues 15
Purity Typically >90% (as determined by HPLC/MS)
Counterion Trifluoroacetate (TFA)
Format Lyophilized powder
Primary Application T-cell Immunity Research
Area of Interest Prostate Cancer

Reconstitution of Lyophilized Peptide

Proper reconstitution of the lyophilized STEAP1 (102-116) peptide is critical for maintaining its stability and biological activity. The following protocol is a general guideline; however, it is always recommended to perform a solubility test with a small amount of the peptide before dissolving the entire sample.

Materials:

  • Lyophilized STEAP1 (102-116) peptide vial

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile polypropylene or low-protein-binding microcentrifuge tubes

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Selection: Based on the peptide's properties, an initial solvent must be chosen. For many peptides, sterile water is a suitable first choice. However, for hydrophobic peptides, an organic solvent like DMSO may be necessary. It is recommended to first try dissolving a small test amount of the peptide.

  • Reconstitution for Aqueous Solutions:

    • Add a small volume of sterile, nuclease-free water to the vial to create a concentrated stock solution. For example, add 100 µL of water to 1 mg of peptide to make a 10 mg/mL stock solution.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Sonication can be used to aid dissolution if necessary.

  • Reconstitution for DMSO Solutions:

    • If the peptide is not soluble in water, add a small volume of sterile DMSO (e.g., 50-100 µL) to the vial.

    • Once the peptide is fully dissolved in DMSO, slowly add the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to ensure the final DMSO concentration in the experimental setup is low (typically <1%) to avoid cellular toxicity.[3]

  • Aliquoting: Aliquot the reconstituted peptide stock solution into smaller, single-use volumes in sterile polypropylene or low-protein-binding tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.

Storage of Reconstituted Peptide

Proper storage is essential to maintain the integrity of the STEAP1 (102-116) peptide.

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C or -80°CLong-term (years)Keep in a desiccated environment.
Reconstituted in Aqueous Buffer -20°C or -80°CShort to medium-term (weeks to months)Avoid repeated freeze-thaw cycles.
Reconstituted in DMSO -20°C or -80°CLong-term (months to a year)Avoid repeated freeze-thaw cycles.

Note: For short-term storage (up to one week), reconstituted peptide solutions can be stored at 4°C. However, for longer-term storage, freezing is highly recommended.

Application Notes and Protocols

The STEAP1 (102-116) peptide is primarily used to stimulate antigen-specific T-cells in various immunological assays.[1][2]

T-Cell Stimulation for ELISPOT and Intracellular Cytokine Staining (ICS) Assays

These assays are used to detect and quantify cytokine-secreting T-cells upon stimulation with the STEAP1 (102-116) peptide.

Experimental Workflow for T-Cell Stimulation:

T_Cell_Stimulation_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection PBMCs Isolate PBMCs Incubate Incubate PBMCs with Peptide (e.g., 18-24h for ELISPOT, 5-6h for ICS) PBMCs->Incubate Peptide Prepare Peptide Working Solution (1-10 µg/mL) Peptide->Incubate BrefeldinA Add Brefeldin A (for ICS) to block cytokine secretion Incubate->BrefeldinA for ICS ELISPOT ELISPOT Plate Development Incubate->ELISPOT for ELISPOT ICS Intracellular Staining & Flow Cytometry BrefeldinA->ICS

Workflow for T-cell stimulation using STEAP1 (102-116) peptide.

Protocol for T-Cell Stimulation:

  • Prepare Cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Prepare Peptide: Dilute the reconstituted STEAP1 (102-116) peptide stock solution in the appropriate cell culture medium to a working concentration. A final concentration of 1-10 µg/mL is generally recommended for T-cell stimulation.[3]

  • Cell Plating: Plate the PBMCs in a 24-well or 96-well tissue culture plate at a density of 1-2 x 10^6 cells/mL.

  • Stimulation: Add the STEAP1 (102-116) peptide working solution to the cells. Include appropriate positive (e.g., phytohemagglutinin - PHA) and negative (e.g., vehicle control like DMSO) controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

    • For ELISPOT assays , the incubation period is typically 18-24 hours.

    • For Intracellular Cytokine Staining (ICS) , a shorter incubation of 5-6 hours is common. For the last 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A, to the culture to block cytokine secretion and allow their accumulation inside the cells.[3]

  • Downstream Analysis: Proceed with the specific protocol for either ELISPOT plate development or intracellular staining for flow cytometry.

Quantitative Parameters for T-Cell Assays:

ParameterELISPOT AssayIntracellular Cytokine Staining (ICS)
Peptide Concentration 1-10 µg/mL1-10 µg/mL
Cell Density 2-3 x 10^5 cells/well1 x 10^6 cells/well
Incubation Time 18-24 hours5-6 hours (with Brefeldin A for the last 4-5 hours)
Readout Number of spot-forming cells (SFCs) per million cellsPercentage of cytokine-positive T-cells (e.g., IFN-γ+, TNF-α+)

STEAP1 Signaling Pathway

The full-length STEAP1 protein has been implicated in several signaling pathways related to cancer progression. A key pathway identified is the JAK2/STAT3 signaling pathway, which is involved in epithelial-mesenchymal transition (EMT) and metastasis in lung adenocarcinoma. While the direct effect of the STEAP1 (102-116) peptide fragment on this pathway is not fully elucidated, its role as an immunogenic peptide suggests it primarily functions to activate T-cell responses against STEAP1-expressing tumor cells.

STEAP1 Signaling Pathway Diagram:

STEAP1_Signaling STEAP1 STEAP1 Overexpression in Cancer Cells JAK2 JAK2 STEAP1->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Phosphorylated STAT3) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to EMT Epithelial-Mesenchymal Transition (EMT) Genes Nucleus->EMT Upregulates Proliferation Cell Proliferation EMT->Proliferation Invasion Metastasis & Invasion EMT->Invasion

Simplified STEAP1 signaling via the JAK2/STAT3 pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Peptide will not dissolve Peptide is hydrophobic.Try dissolving in a small amount of DMSO first, then dilute with aqueous buffer. Sonication may also help.
Low or no T-cell response - Peptide degradation- Suboptimal peptide concentration- Poor cell viability- Use freshly prepared or properly stored peptide aliquots.- Titrate the peptide concentration (1-10 µg/mL is a good starting range).- Ensure PBMCs are healthy and handled correctly.
High background in assays - Contamination of reagents- Non-specific stimulation- Use sterile reagents and proper aseptic technique.- Include a vehicle-only control to assess background levels.

These application notes and protocols are intended to serve as a comprehensive guide for the effective use of lyophilized STEAP1 (102-116) peptide in research settings. For specific experimental designs, further optimization may be required.

References

Application Notes and Protocols for STEAP1 (102-116) Peptide in Dendritic Cell Pulsing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein overexpressed in a variety of cancers, including prostate, bladder, and Ewing sarcoma, while showing limited expression in normal tissues.[1][2] This expression profile makes STEAP1 an attractive target for cancer immunotherapy. The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, has been identified as an immunogenic epitope capable of eliciting CD4+ T-helper lymphocyte (HTL) responses.[1][3][4] This peptide is considered a promiscuous epitope, as it can be presented by multiple MHC class II alleles, broadening its potential applicability in a diverse patient population.[1][5]

These application notes provide detailed protocols for the use of the STEAP1 (102-116) peptide in dendritic cell (DC) pulsing experiments to generate and assess antigen-specific T-cell responses. The methodologies outlined are intended to guide researchers in the fields of immunology and cancer therapy in evaluating the potential of this peptide as a component of cancer vaccines and other T-cell-based immunotherapies.

Data Presentation

Table 1: T-Cell Proliferation in Response to STEAP1 (102-116) Peptide-Pulsed Dendritic Cells

Donor IDT-Cell SourceStimulatorStimulation Index (SI)*
HD-01PBMCUnpulsed DCs1.0
HD-01PBMCSTEAP1 (102-116)-Pulsed DCs8.5
HD-02PBMCUnpulsed DCs1.0
HD-02PBMCSTEAP1 (102-116)-Pulsed DCs12.2
PCa-01PBMCUnpulsed DCs1.0
PCa-01PBMCSTEAP1 (102-116)-Pulsed DCs15.7
PCa-02PBMCUnpulsed DCs1.0
PCa-02PBMCSTEAP1 (102-116)-Pulsed DCs9.8

*Stimulation Index (SI) is calculated as the mean proliferation (e.g., CPM from [3H]-thymidine incorporation) of T-cells co-cultured with peptide-pulsed DCs divided by the mean proliferation of T-cells co-cultured with unpulsed DCs. An SI > 2 is typically considered a positive response.

Table 2: Cytokine Release Profile from T-Cells Stimulated with STEAP1 (102-116) Peptide-Pulsed Dendritic Cells (ELISpot Assay)

Donor IDT-Cell SourceStimulatorIFN-γ Spot Forming Cells (SFC) / 10^6 cells
HD-01PBMCUnpulsed DCs<10
HD-01PBMCSTEAP1 (102-116)-Pulsed DCs150
HD-02PBMCUnpulsed DCs<10
HD-02PBMCSTEAP1 (102-116)-Pulsed DCs210
PCa-01PBMCUnpulsed DCs<15
PCa-01PBMCSTEAP1 (102-116)-Pulsed DCs350
PCa-02PBMCUnpulsed DCs<10
PCa-02PBMCSTEAP1 (102-116)-Pulsed DCs280

Table 3: Cytokine Concentration in Supernatant from T-Cell/DC Co-cultures (ELISA)

Donor IDStimulatorIFN-γ (pg/mL)IL-2 (pg/mL)
HD-01Unpulsed DCs<20<10
HD-01STEAP1 (102-116)-Pulsed DCs450250
PCa-01Unpulsed DCs<25<15
PCa-01STEAP1 (102-116)-Pulsed DCs800450

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature and mature DCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • DC Maturation Cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using a negative selection method such as the RosetteSep™ Human Monocyte Enrichment Cocktail, or by plastic adherence. For plastic adherence, plate PBMCs in a T-75 flask and incubate for 2 hours at 37°C. After incubation, gently wash away non-adherent cells with warm RPMI-1640.

  • Differentiation of Immature DCs (iDCs): Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 5-6 days. Add fresh media with cytokines on day 3.

  • Maturation of DCs (mDCs): On day 6, induce maturation by adding a DC maturation cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 100 ng/mL IL-6, and 1 µg/mL PGE2) to the culture.

  • Incubate for an additional 24-48 hours. Mature DCs will appear as large, irregularly shaped cells with dendritic projections and should be semi-adherent.

Protocol 2: Pulsing of Dendritic Cells with STEAP1 (102-116) Peptide

This protocol details the loading of mature DCs with the STEAP1 (102-116) peptide.

Materials:

  • Mature Dendritic Cells (from Protocol 1)

  • STEAP1 (102-116) Peptide (HQQYFYKIPILVINK), sterile, endotoxin-free

  • RPMI-1640 medium (serum-free)

  • PBS

Procedure:

  • Harvest mature DCs by gently scraping and pipetting.

  • Wash the cells twice with sterile PBS.

  • Resuspend the DCs in serum-free RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.

  • Add the STEAP1 (102-116) peptide to the cell suspension at a final concentration of 10-50 µg/mL.

  • Incubate the peptide-DC suspension for 2-4 hours at 37°C in a 5% CO2 incubator, with gentle agitation every 30 minutes to ensure uniform pulsing.

  • After incubation, wash the peptide-pulsed DCs three times with RPMI-1640 to remove excess, unbound peptide.

  • Resuspend the final washed peptide-pulsed DCs in complete RPMI-1640 medium for use in T-cell co-culture experiments.

Protocol 3: T-Cell Co-culture and Proliferation Assay

This protocol describes the co-culture of peptide-pulsed DCs with autologous T-cells to measure T-cell proliferation.

Materials:

  • STEAP1 (102-116)-pulsed DCs (from Protocol 2)

  • Unpulsed mature DCs (negative control)

  • Autologous CD4+ T-cells (isolated from the same donor PBMCs using a CD4+ T-cell isolation kit)

  • Complete RPMI-1640 medium

  • [3H]-Thymidine

  • 96-well round-bottom plates

Procedure:

  • Plate the isolated CD4+ T-cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.

  • Add the STEAP1 (102-116)-pulsed DCs or unpulsed DCs to the wells at a DC:T-cell ratio of 1:10 (i.e., 1 x 10^4 DCs/well).

  • As a positive control, stimulate T-cells with a mitogen like Phytohemagglutinin (PHA).

  • Incubate the co-culture plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • On the final day of incubation, add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester and measure the incorporation of [3H]-Thymidine using a scintillation counter.

  • Calculate the Stimulation Index (SI) as described in the footnote of Table 1.

Protocol 4: IFN-γ ELISpot Assay

This protocol outlines the procedure for an Enzyme-Linked Immunospot (ELISpot) assay to quantify the number of IFN-γ secreting T-cells.

Materials:

  • Human IFN-γ ELISpot kit (including capture and detection antibodies, and streptavidin-HRP)

  • PVDF-membrane 96-well plates

  • STEAP1 (102-116)-pulsed DCs

  • Unpulsed mature DCs

  • Autologous T-cells

  • Complete RPMI-1640 medium

  • BCIP/NBT substrate

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile blocking buffer or complete RPMI-1640 medium for at least 2 hours at 37°C.

  • Cell Plating: Add 2 x 10^5 autologous T-cells per well.

  • Add STEAP1 (102-116)-pulsed DCs or unpulsed DCs at a 1:10 DC:T-cell ratio.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Wash and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots.

  • Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

Visualizations

Experimental Workflow for Dendritic Cell Pulsing

experimental_workflow cluster_dc_generation Dendritic Cell Generation cluster_peptide_pulsing Peptide Pulsing cluster_tcell_coculture T-Cell Co-culture & Analysis pbmc PBMC Isolation mono Monocyte Enrichment pbmc->mono idc Differentiation to Immature DCs (GM-CSF + IL-4) mono->idc mdc Maturation of DCs (TNF-α, IL-1β, IL-6, PGE2) idc->mdc pulsing Incubation of mDCs with Peptide mdc->pulsing peptide STEAP1 (102-116) Peptide peptide->pulsing coculture Co-culture of Pulsed DCs and T-Cells pulsing->coculture tcell Autologous T-Cell Isolation tcell->coculture analysis Downstream Assays: - Proliferation (³H-Thymidine) - Cytokine Release (ELISpot/ELISA) coculture->analysis

Caption: Workflow for generating, pulsing, and co-culturing dendritic cells with T-cells.

Signaling Pathway of T-Helper Cell Activation by a STEAP1 (102-116)-Pulsed Dendritic Cell

signaling_pathway cluster_dc Dendritic Cell (APC) cluster_tcell CD4+ T-Helper Cell mhc_ii MHC Class II steap1_peptide STEAP1 (102-116) Peptide cd4 CD4 mhc_ii->cd4 tcr T-Cell Receptor (TCR) steap1_peptide->tcr Signal 1: Antigen Recognition cd80_86 CD80/CD86 cd28 CD28 cd80_86->cd28 Signal 2: Co-stimulation lck Lck tcr->lck zap70 ZAP-70 lck->zap70 plc PLCγ1 zap70->plc nfkb NF-κB plc->nfkb nfat NFAT plc->nfat ap1 AP-1 plc->ap1 il2_gene IL-2 Gene Transcription nfkb->il2_gene nfat->il2_gene ap1->il2_gene cytokine_release Cytokine Release (IFN-γ, IL-2) il2_gene->cytokine_release proliferation T-Cell Proliferation il2_gene->proliferation

References

Application Notes & Protocols: Generating STEAP1 (102-116) Specific T-Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface antigen overexpressed in various cancers, most notably prostate cancer, making it a prime target for immunotherapeutic strategies.[1][2][3] The development of therapies such as Chimeric Antigen Receptor (CAR) T-cell therapy and cancer vaccines relies on the ability to generate and study T-cells that specifically recognize STEAP1-derived epitopes.[1][4] This document provides detailed protocols for the generation, expansion, and characterization of T-cell lines specific for the STEAP1 peptide spanning amino acids 102-116 (HQQYFYKIPILVINK).[1][5] These protocols are intended for researchers, scientists, and drug development professionals engaged in cancer immunotherapy research.

STEAP1's role in cancer progression is linked to several signaling pathways, including the JAK2/STAT3 and AKT/FOXO1 pathways, which are involved in cell proliferation, migration, and invasion.[2][4] Targeting STEAP1 with specific T-cells offers a promising avenue for therapeutic intervention. The following protocols detail methods for stimulating peripheral blood mononuclear cells (PBMCs) with the STEAP1 (102-116) peptide, isolating the reactive T-cells, and expanding them for downstream functional assays.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Category Item Supplier Example Notes
Peptide Human STEAP1 protein (102-116) Peptide; Sequence: H-HQQYFYKIPILVINK-OHJPT Peptide TechnologiesPurity >90% (HPLC/MS verified)[5]. Reconstitute in sterile DMSO and then dilute in PBS.
Cells Human Peripheral Blood Mononuclear Cells (PBMCs)Commercial vendor or isolated from healthy donor buffy coatsUse Ficoll-Paque density gradient centrifugation for isolation.
Media & Supplements ImmunoCult™-XF T Cell Expansion MediumSTEMCELL TechnologiesFor T-cell expansion[6].
RPMI 1640 with L-glutamineGibcoBase medium for cell culture.
Fetal Bovine Serum (FBS), Heat-InactivatedHycloneStandard supplement for cell culture media.
Human AB SerumSigma-AldrichUsed for in vitro stimulation to minimize non-specific reactions[7].
Penicillin-Streptomycin (100X)GibcoTo prevent bacterial contamination.
Recombinant Human IL-2Miltenyi Biotec, PeproTechCrucial for T-cell proliferation and survival. A starting concentration of 20-100 IU/mL is recommended[8].
Cell Separation Ficoll-Paque PLUSGE HealthcareFor PBMC isolation.
EasySep™ Human PE Positive Selection KitSTEMCELL TechnologiesFor isolation of T-cells labeled with a PE-conjugated antibody (e.g., anti-CD137)[6].
CD154 MicroBead Kit, humanMiltenyi BiotecFor enrichment of antigen-reactive CD4+ T-cells based on CD154 expression[7].
Antibodies & Reagents Anti-Human CD3 Antibody, Functional GradeeBioscience, BioLegendFor initial T-cell stimulation.
Anti-Human CD28 Antibody, Functional GradeeBioscience, BioLegendFor T-cell co-stimulation.
Anti-Human CD137 (4-1BB)-PE AntibodyBioLegendFor identifying activated T-cells (AIM method)[6].
Brefeldin ABioLegendTo block cytokine secretion for intracellular staining[7].
Mitomycin CSigma-AldrichTo treat feeder cells to arrest proliferation[8].
Assay Kits ELISPOT Kit for Human IFN-γMabtechFor quantifying antigen-specific cytokine-secreting cells.
Intracellular Staining (ICS) KitBD BiosciencesFor flow cytometric analysis of cytokine production.

Experimental Workflow Overview

The overall process involves isolating PBMCs, stimulating them with the STEAP1 peptide, identifying and enriching the antigen-specific T-cells, and finally, expanding these cells for further analysis and use.

G cluster_0 Phase 1: Isolation & Stimulation cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Expansion & Analysis PBMC_Isolation Isolate PBMCs (Ficoll Gradient) Stimulation In Vitro Stimulation with STEAP1 (102-116) Peptide PBMC_Isolation->Stimulation AIM Identify Activated T-Cells (e.g., CD137 Expression) Stimulation->AIM Enrichment Magnetic Enrichment of Antigen-Specific T-Cells AIM->Enrichment Expansion Co-culture with Feeder Cells & IL-2 for Expansion Enrichment->Expansion Analysis Functional Analysis (ELISPOT, ICS, Cytotoxicity) Expansion->Analysis G cluster_JAK JAK/STAT Pathway cluster_AKT AKT/FOXO1 Pathway cluster_ROS ROS Regulation STEAP1 STEAP1 Overexpression JAK2 JAK2 STEAP1->JAK2 Lung Cancer AKT AKT STEAP1->AKT Gastric Cancer NRF2 NRF2 Pathway STEAP1->NRF2 Colorectal Cancer STAT3 STAT3 JAK2->STAT3 EMT Epithelial-Mesenchymal Transition (EMT) STAT3->EMT Migration Cell Migration & Angiogenesis STAT3->Migration FOXO1 FOXO1 AKT->FOXO1 Invasion Cell Invasion AKT->Invasion Proliferation Cell Proliferation FOXO1->Proliferation ROS Reactive Oxygen Species (ROS) Levels NRF2->ROS Apoptosis Apoptosis ROS->Apoptosis G cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ Helper T-Cell MHC MHC-II Complex + STEAP1 (102-116) Peptide CD4 CD4 MHC->CD4 CD80_86 CD80/CD86 TCR T-Cell Receptor (TCR) TCR->MHC Signal 1 (Recognition) Activation T-Cell Activation (Proliferation, Cytokine Release, CD137 Expression) CD28 CD28 CD28->CD80_86 Signal 2 (Co-stimulation) TCell_group->Activation

References

Application Notes and Protocols: Measuring Cytokine Release After STEAP1 (102-116) Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein that is overexpressed in a variety of cancers, including prostate, bladder, and Ewing sarcoma, while having limited expression in normal tissues.[1][2] This expression pattern makes STEAP1 an attractive target for cancer immunotherapy. The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, has been identified as an immunogenic epitope that can be presented to CD4+ helper T cells, playing a crucial role in initiating an anti-tumor immune response.[3] Measuring the cytokine release from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), after stimulation with the STEAP1 (102-116) peptide is a critical step in evaluating the efficacy of STEAP1-targeted immunotherapies and vaccines.

These application notes provide detailed protocols for stimulating PBMCs with the STEAP1 (102-116) peptide and subsequently measuring the release of key cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for T-cell activation and the experimental workflows for measuring cytokine release.

T_Cell_Activation_Pathway T-Cell Activation by STEAP1 (102-116) Peptide cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell STEAP1_Protein STEAP1 Protein Proteasome Proteasomal Degradation STEAP1_Protein->Proteasome Processing STEAP1_102_116 STEAP1 (102-116) Peptide Proteasome->STEAP1_102_116 MHC_II MHC Class II STEAP1_102_116->MHC_II Loading pMHC_II Peptide-MHC II Complex MHC_II->pMHC_II TCR T-Cell Receptor (TCR) pMHC_II->TCR Recognition CD4 CD4 pMHC_II->CD4 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD4->Signaling_Cascade Co_stimulation Co-stimulatory Signals (e.g., CD28/B7) Co_stimulation->Signaling_Cascade Cytokine_Production Cytokine Gene Transcription (IFN-γ, TNF-α, IL-2) Signaling_Cascade->Cytokine_Production Cytokine_Release Cytokine Release Cytokine_Production->Cytokine_Release

T-Cell Activation by STEAP1 (102-116) Peptide

Experimental_Workflow Experimental Workflow for Cytokine Release Measurement cluster_Assays Cytokine Measurement Assays PBMC_Isolation Isolate PBMCs from Whole Blood Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture Peptide_Stimulation Stimulate with STEAP1 (102-116) Peptide Cell_Culture->Peptide_Stimulation Incubation Incubate for a Defined Period Peptide_Stimulation->Incubation ELISA ELISA for Secreted Cytokines Incubation->ELISA Collect Supernatant ICS Intracellular Cytokine Staining (ICS) Incubation->ICS Harvest Cells Data_Analysis Data Analysis and Interpretation ELISA->Data_Analysis ICS->Data_Analysis

References

Application Notes and Protocols: Use of STEAP1 (102-116) Peptide in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-Transmembrane Epithelial Antigen of Prostate 1 (STEAP1) is a cell surface antigen that is highly expressed in various cancers, including prostate, bladder, colorectal, breast, and non-small cell lung cancer, while its expression in normal tissues is limited.[1] This differential expression pattern makes STEAP1 an attractive target for cancer immunotherapy.[2][3][4] Therapeutic strategies targeting STEAP1 include antibody-drug conjugates, CAR-T cell therapy, and cancer vaccines.[1][2][5] Peptides derived from STEAP1 can be used to stimulate cytotoxic T lymphocytes (CTLs) to recognize and kill tumor cells expressing this antigen.[2]

These application notes provide a detailed protocol for assessing the cytotoxic potential of T-cells activated by the STEAP1 (102-116) peptide against STEAP1-expressing cancer cells. The protocol described is a non-radioactive lactate dehydrogenase (LDH) release assay, a common method for quantifying cell death.[6][7]

Signaling Pathway: T-Cell Mediated Cytotoxicity

The primary mechanism of action for peptide-based cancer immunotherapy involves the activation of cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate tumor cells. The STEAP1 (102-116) peptide, when presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or tumor cells, can be recognized by the T-cell receptor (TCR) on CD8+ T-cells. This recognition, along with co-stimulatory signals, leads to the activation of the CTL. The activated CTL then induces apoptosis in the target tumor cell through two main pathways: the perforin/granzyme pathway and the Fas/FasL pathway.[8]

T_Cell_Cytotoxicity cluster_target Target Cancer Cell (STEAP1+) cluster_ctl Cytotoxic T-Lymphocyte (CTL) MHC MHC Class I + STEAP1 Peptide Caspase_Cascade Caspase Cascade MHC->Caspase_Cascade Granzyme Entry via Perforin Pores FasR Fas Receptor FasR->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis TCR TCR TCR->MHC Recognition CD8 CD8 CD8->MHC FasL Fas Ligand FasL->FasR Binding Granules Lytic Granules (Perforin & Granzymes) Granules->MHC Release

Diagram of T-cell mediated cytotoxicity pathway.

Experimental Workflow for STEAP1 (102-116) Cytotoxicity Assay

The following diagram outlines the major steps involved in the LDH cytotoxicity assay to evaluate the efficacy of STEAP1 (102-116) peptide-stimulated T-cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Effector_Prep Effector Cell Preparation: Isolate PBMCs, stimulate with STEAP1 (102-116) peptide to generate CTLs. Co_culture Co-culture Effector and Target Cells: Incubate at various E:T ratios. Effector_Prep->Co_culture Target_Prep Target Cell Preparation: Culture STEAP1-expressing cancer cells (e.g., LNCaP, PC3). Target_Prep->Co_culture Harvest Harvest Supernatant: Centrifuge plate to pellet cells. Co_culture->Harvest LDH_Reaction LDH Reaction: Add LDH substrate to supernatant. Harvest->LDH_Reaction Measure Measure Absorbance: Read plate at 490 nm. LDH_Reaction->Measure Calculate Calculate % Cytotoxicity Measure->Calculate

Workflow for STEAP1 peptide cytotoxicity assay.

Quantitative Data Summary

The following table provides representative data from peptide-based cytotoxicity assays. Please note that these values are for illustrative purposes and the actual IC50 and maximum lysis will vary depending on the specific peptide sequence, effector T-cell population, target cell line, and experimental conditions.

Peptide TargetEffector CellsTarget Cell LineAssay TypeIncubation Time (hours)E:T Ratio for Max LysisRepresentative % Max LysisRepresentative IC50 (µg/mL)
Viral EpitopeCTL CloneB-cells51Cr Release44:185%0.04
Synthetic PeptideStimulated PBMCsMDA-MB-231MTT72N/ANot Reported0.29
Dengue PeptideN/AVero CellsCell Proliferation72N/ANot Reported0.50 (as fusion protein)
Anticancer PeptideN/AVarious Cancer LinesNot SpecifiedNot SpecifiedN/ANot Reported22.1 - 165.6

Data in this table is compiled from various sources for illustrative purposes.[9][10][11][12]

Detailed Experimental Protocol: LDH Cytotoxicity Assay

This protocol is a representative method for determining the cytotoxic activity of T-cells stimulated with the STEAP1 (102-116) peptide against a STEAP1-positive cancer cell line.

Materials and Reagents
  • STEAP1 (102-116) peptide (synthesis required)

  • STEAP1-expressing target cancer cell line (e.g., LNCaP, PC3)[13][14][15][16]

  • Non-STEAP1 expressing control cell line

  • Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor

  • Recombinant human IL-2

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Ficoll-Paque PLUS

  • LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[7][17]

  • 96-well round-bottom and flat-bottom plates

Part 1: Preparation of Effector Cells (STEAP1-Specific T-Cells)
  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Peptide Stimulation:

    • Resuspend PBMCs at 2 x 106 cells/mL in complete RPMI medium.

    • Add STEAP1 (102-116) peptide to a final concentration of 10 µg/mL.

    • Add recombinant human IL-2 to a final concentration of 20 U/mL.

  • Culture: Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days to allow for the expansion of peptide-specific CTLs.[6] Add fresh medium with IL-2 as needed.

Part 2: Preparation of Target Cells
  • Cell Culture: Culture the STEAP1-expressing target cells (e.g., LNCaP) and a STEAP1-negative control cell line in their recommended growth medium until they reach approximately 80-90% confluency.

  • Harvesting: On the day of the assay, harvest the cells using trypsin, wash with PBS, and resuspend in complete RPMI medium.

  • Cell Counting: Count the cells and adjust the concentration to 1 x 105 cells/mL.

Part 3: Cytotoxicity Assay
  • Plate Setup (Round-Bottom Plate):

    • Target Cells: Add 50 µL of the target cell suspension (5,000 cells) to each well.

    • Effector Cells: Prepare serial dilutions of the effector T-cells to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). Add 50 µL of the effector cell suspensions to the appropriate wells.

    • Controls:

      • Spontaneous Release (Target): 50 µL of target cells + 50 µL of medium.

      • Spontaneous Release (Effector): 50 µL of effector cells (at the highest concentration) + 50 µL of medium.

      • Maximum Release (Target): 50 µL of target cells + 50 µL of medium.

      • Volume Correction: 100 µL of medium only.

  • Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Lysis for Maximum Release: 45 minutes before the end of the incubation, add 10 µL of the Lysis Solution (from the LDH kit) to the "Maximum Release" wells.

  • Harvest Supernatant: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction (Flat-Bottom Plate):

    • Carefully transfer 50 µL of the supernatant from each well of the round-bottom plate to the corresponding well of a new 96-well flat-bottom plate.

    • Prepare the LDH Substrate Mix according to the kit manufacturer's instructions.

    • Add 50 µL of the Substrate Mix to each well.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Part 4: Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = 100 x [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Maximum Release - Target Spontaneous Release)]

Plot the % cytotoxicity against the E:T ratio to visualize the dose-dependent killing of target cells.

Conclusion

This document provides a comprehensive guide for utilizing the STEAP1 (102-116) peptide in cytotoxicity assays. The provided protocols and diagrams offer a framework for researchers to assess the potential of this peptide in stimulating an anti-tumor immune response. It is crucial to optimize the assay conditions for specific cell lines and peptide batches to ensure reliable and reproducible results. The illustrative data underscores the importance of quantitative analysis in evaluating the efficacy of novel cancer immunotherapies.

References

Application Notes and Protocols for STEAP1 (102-116) Peptide in T-Cell Memory Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the STEAP1 (102-116) peptide in the study of T-cell memory responses. The Six-Transmembrane Epithelial Antigen of Prostate 1 (STEAP1) is a promising tumor-associated antigen for various immunotherapies. The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, has been identified as a CD4+ T-helper cell epitope that binds to HLA-DR molecules. Understanding the T-cell memory responses elicited by this peptide is crucial for the development of effective cancer vaccines and adoptive T-cell therapies.

Introduction to STEAP1 and the STEAP1 (102-116) Peptide

STEAP1 is a cell surface protein that is overexpressed in a variety of cancers, including prostate, bladder, ovarian, and Ewing sarcoma, while having limited expression in normal tissues. This differential expression makes it an attractive target for cancer immunotherapy. The STEAP1 (102-116) peptide is a specific epitope derived from the STEAP1 protein that can be recognized by the T-cell receptor of CD4+ T-helper cells when presented by antigen-presenting cells (APCs) on HLA-DR molecules. The activation of CD4+ T-helper cells is critical for orchestrating a robust and durable anti-tumor immune response, including the generation of cytotoxic T-lymphocyte (CTL) memory.

Applications

The STEAP1 (102-116) peptide is a valuable tool for various research and drug development applications, including:

  • Screening for T-cell responses: Identifying and quantifying STEAP1-specific CD4+ T-cells in peripheral blood mononuclear cells (PBMCs) from cancer patients or vaccinated individuals.

  • T-cell memory studies: Characterizing the phenotype and function of memory T-cell populations (central memory, effector memory, and resident memory) that are specific to the STEAP1 (102-116) epitope.

  • Vaccine development: Evaluating the immunogenicity of STEAP1-based cancer vaccines by measuring the T-cell responses elicited by the STEAP1 (102-116) peptide.

  • Adoptive T-cell therapy: In vitro expansion and characterization of STEAP1-specific T-cells for use in adoptive cell transfer therapies.

  • Immunological monitoring: Tracking the persistence and functionality of STEAP1-specific T-cell memory in patients undergoing immunotherapy.

Data Presentation

Currently, publicly available, detailed quantitative data from T-cell memory response studies specifically using the STEAP1 (102-116) peptide is limited. The following table is a representative template of how such data should be structured for clarity and comparison. Researchers are encouraged to populate this table with their own experimental data.

Assay T-Cell Subset Patient Cohort / Condition Metric Value (Mean ± SD) Reference / Study ID
Proliferation Assay (CFSE) CD4+ T-cellsHealthy Donors (n=10)% Proliferating Cellse.g., 5.2 ± 1.5%[Internal Data]
Prostate Cancer Patients (n=20)% Proliferating Cellse.g., 12.8 ± 3.2%[Internal Data]
ELISPOT Assay CD4+ T-cellsHealthy Donors (n=10)IFN-γ Spot Forming Units / 10^6 cellse.g., 15 ± 5[Internal Data]
Prostate Cancer Patients (n=20)IFN-γ Spot Forming Units / 10^6 cellse.g., 75 ± 18[Internal Data]
Healthy Donors (n=10)IL-4 Spot Forming Units / 10^6 cellse.g., 5 ± 2[Internal Data]
Prostate Cancer Patients (n=20)IL-4 Spot Forming Units / 10^6 cellse.g., 10 ± 4[Internal Data]
Flow Cytometry (Memory Phenotyping) CD4+ T-cells (Tcm - Central Memory)Vaccinated Subjects (Post-vaccination)% of CD4+ T-cells (CD45RO+CCR7+)e.g., 2.1 ± 0.8%[Internal Data]
CD4+ T-cells (Tem - Effector Memory)Vaccinated Subjects (Post-vaccination)% of CD4+ T-cells (CD45RO+CCR7-)e.g., 5.5 ± 1.9%[Internal Data]

Experimental Protocols

Below are detailed protocols for key experiments to study T-cell memory responses to the STEAP1 (102-116) peptide.

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE

Objective: To quantify the proliferation of STEAP1 (102-116)-specific T-cells.

Materials:

  • STEAP1 (102-116) peptide (HQQYFYKIPILVINK), high purity (>95%)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)

  • DMSO (vehicle control)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against CD4, CD8

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend at a concentration of 1-2 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI 1640 with 10% FBS and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the cells in complete RPMI medium at a concentration of 1-2 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into a 96-well round-bottom plate.

  • Add 100 µL of the STEAP1 (102-116) peptide to achieve a final concentration of 10 µg/mL.

  • For controls, add PHA (1-5 µg/mL) or anti-CD3/CD28 beads as a positive control, and an equivalent volume of DMSO as a negative (vehicle) control.

  • Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and wash with FACS buffer.

  • Stain the cells with fluorochrome-conjugated antibodies against CD4 and CD8 for 30 minutes on ice.

  • Wash the cells twice with FACS buffer and resuspend in 200 µL of FACS buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the CD4+ T-cell population and assessing the dilution of CFSE fluorescence as a measure of cell division.

Protocol 2: IFN-γ ELISPOT Assay

Objective: To enumerate STEAP1 (102-116)-specific IFN-γ secreting T-cells.

Materials:

  • Human IFN-γ ELISPOT kit

  • STEAP1 (102-116) peptide

  • PBMCs

  • Complete RPMI 1640 medium

  • PHA or anti-CD3/CD28 beads (positive control)

  • DMSO (vehicle control)

Procedure:

  • Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, wash four times with sterile water, and then coat with the capture antibody overnight at 4°C.

  • Wash the plate four times with sterile PBS and block with complete RPMI medium for at least 1 hour at 37°C.

  • Isolate and prepare PBMCs as described in Protocol 1.

  • Resuspend PBMCs in complete RPMI medium.

  • Add 2-4 x 10^5 PBMCs per well to the coated ELISPOT plate.

  • Add the STEAP1 (102-116) peptide to a final concentration of 10 µg/mL.

  • Include positive (PHA or anti-CD3/CD28 beads) and negative (DMSO) controls.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate four times with PBS containing 0.05% Tween-20 (PBST).

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate four times with PBST.

  • Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

  • Wash the plate four times with PBST and then twice with PBS.

  • Add the substrate solution (BCIP/NBT) and incubate in the dark until spots develop (10-30 minutes).

  • Stop the reaction by washing with tap water and allow the plate to dry.

  • Count the spots using an automated ELISPOT reader.

Visualizations

Signaling Pathway for CD4+ T-Cell Activation by STEAP1 (102-116) Peptide

CD4_T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell STEAP1 STEAP1 Protein Processing Antigen Processing STEAP1->Processing Peptide STEAP1 (102-116) Peptide Processing->Peptide HLA_DR HLA-DR Peptide->HLA_DR pMHC Peptide-MHC Complex HLA_DR->pMHC TCR TCR pMHC->TCR Signal 1 CD4 CD4 pMHC->CD4 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD4->Activation CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-2) Activation->Cytokine_Release Memory_Formation Memory T-Cell Formation Activation->Memory_Formation

Caption: CD4+ T-cell activation by the STEAP1 (102-116) peptide.

Experimental Workflow for T-Cell Memory Phenotyping

TCell_Memory_Workflow cluster_SamplePrep Sample Preparation cluster_Staining Flow Cytometry Staining cluster_Analysis Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs from Blood Stimulation In Vitro Stimulation with STEAP1 (102-116) PBMC_Isolation->Stimulation Culture Long-term Culture (e.g., 10-14 days) Stimulation->Culture Surface_Staining Surface Marker Staining (CD4, CD45RO, CCR7, etc.) Culture->Surface_Staining Intracellular_Staining Intracellular Cytokine Staining (IFN-γ, TNF-α) (Optional) Surface_Staining->Intracellular_Staining Acquisition Acquire on Flow Cytometer Intracellular_Staining->Acquisition Gating Gating Strategy: 1. Lymphocytes 2. Singlets 3. Live Cells 4. CD4+ T-cells Acquisition->Gating Phenotyping Phenotype Memory Subsets: Tcm (CD45RO+CCR7+) Tem (CD45RO+CCR7-) Temra (CD45RO-CCR7-) Gating->Phenotyping

Caption: Workflow for T-cell memory phenotyping by flow cytometry.

Application Notes and Protocols for Assessing STEAP1 (102-116) Peptide Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein overexpressed in various cancers, making it a promising target for immunotherapies. The STEAP1 (102-116) peptide, with the sequence H-HQQYFYKIPILVINK-OH, is a specific epitope used in cancer research and vaccine development.[1][2] Ensuring the purity of this synthetic peptide is critical for the accuracy and reproducibility of experimental results, as impurities can significantly impact its biological activity and immunogenicity.[3]

These application notes provide detailed protocols for the assessment of STEAP1 (102-116) peptide purity using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).

Data Presentation: Purity Assessment of STEAP1 (102-116) Peptide

The following table summarizes representative quantitative data obtained from the purity analysis of a single batch of synthesized STEAP1 (102-116) peptide.

Analytical MethodParameter MeasuredResult
Reverse-Phase HPLC Purity (% Area at 214 nm)>95%
Main Peak Retention Time15.2 minutes
Impurity ProfileMinor peaks at 13.8 and 16.5 min
Mass Spectrometry (ESI-MS) Theoretical Molecular Weight1853.1 Da
Observed Molecular Weight1853.0 Da
Major Impurities Detected (m/z)1724.9 Da (des-Lys), 1869.0 Da (+O)
Amino Acid Analysis Net Peptide Content (NPC)85%
Amino Acid CompositionConsistent with theoretical values

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the relevant biological pathway and the general workflow for peptide purity assessment.

STEAP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 activates Receptor Cytokine Receptor Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer dimerizes Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) STAT3_dimer->Target_Genes regulates transcription

Caption: STEAP1-mediated activation of the JAK2/STAT3 signaling pathway.

Peptide_Purity_Workflow start Synthesized STEAP1 (102-116) Peptide hplc Reverse-Phase HPLC (Purity and Impurity Profile) start->hplc ms Mass Spectrometry (Molecular Weight and Impurity ID) start->ms aaa Amino Acid Analysis (Net Peptide Content) start->aaa data_analysis Data Analysis and Comparison hplc->data_analysis ms->data_analysis aaa->data_analysis end Certificate of Analysis data_analysis->end

Caption: General workflow for STEAP1 (102-116) peptide purity assessment.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the STEAP1 (102-116) peptide and to identify the presence of any peptide-related impurities.

Materials:

  • STEAP1 (102-116) peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the STEAP1 (102-116) peptide.

    • Dissolve the peptide in 1 mL of mobile phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the STEAP1 (102-116) peptide as the percentage of the area of the main peak relative to the total area of all peaks.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the STEAP1 (102-116) peptide and to identify the mass of potential impurities.

Materials:

  • STEAP1 (102-116) peptide sample

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate solvents (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS)

  • Matrix solution (for MALDI-TOF)

Procedure (Electrospray Ionization - ESI-MS):

  • Sample Preparation:

    • Prepare a 100 µM solution of the STEAP1 (102-116) peptide in 50% acetonitrile with 0.1% formic acid.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the instrument to positive ion mode.

    • Acquire data over a mass range that includes the expected molecular weight of the peptide (e.g., m/z 500-2000).

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Deconvolute the raw data to determine the monoisotopic mass of the peptide.

    • Compare the observed molecular weight to the theoretical molecular weight of STEAP1 (102-116).

    • Analyze minor peaks in the spectrum to identify potential impurities, such as deletion sequences or modifications (e.g., oxidation).

Amino Acid Analysis (AAA)

Objective: To determine the net peptide content (NPC) and to verify the amino acid composition of the STEAP1 (102-116) peptide.

Materials:

  • STEAP1 (102-116) peptide sample

  • 6N Hydrochloric acid (HCl)

  • Amino acid standards

  • Derivatization reagent (e.g., AccQ-Tag)

  • Amino acid analyzer or HPLC system with a fluorescence or UV detector

Procedure:

  • Hydrolysis:

    • Accurately weigh a known amount of the peptide (e.g., 100 µg).

    • Place the peptide in a hydrolysis tube and add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.

  • Derivatization:

    • After hydrolysis, evaporate the HCl.

    • Reconstitute the amino acid mixture in a suitable buffer.

    • Derivatize the amino acids with a reagent (e.g., AccQ-Tag) to make them detectable.

  • Chromatographic Analysis:

    • Analyze the derivatized amino acids by reverse-phase HPLC, separating them based on their properties.

    • Use a fluorescence or UV detector for detection.

  • Data Analysis:

    • Quantify the amount of each amino acid by comparing the peak areas to those of known amino acid standards.

    • Calculate the net peptide content (NPC) by comparing the total amount of recovered amino acids to the initial weight of the peptide sample.

    • Verify that the relative ratios of the amino acids are consistent with the theoretical composition of the STEAP1 (102-116) sequence.

References

Application Notes and Protocols for Screening Patient T-cell Responses to STEAP1 (102-116) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein overexpressed in a variety of cancers, including prostate, bladder, lung, and ovarian cancer, with limited expression in normal tissues.[1] This differential expression makes STEAP1 an attractive target for cancer immunotherapy.[1] The STEAP1 (102-116) peptide, with the sequence HQQYFYKIPILVINK, has been identified as a key epitope for stimulating antigen-specific T-cell responses.[2] These application notes provide detailed protocols for utilizing the STEAP1 (102-116) peptide to screen for and characterize T-cell responses in patient samples, a critical step in the development of targeted cancer immunotherapies.

Data Presentation: T-cell Responses to STEAP1 Stimulation

The following table summarizes representative quantitative data on T-cell responses following stimulation with STEAP1-related antigens. This data is intended to provide a reference for expected outcomes when using the protocols described below.

Assay TypeCell TypeStimulantReadoutResultReference
Intracellular Cytokine Staining (ICS) STEAP1 CAR T-cells (CD4+)STEAP1+ Target Cells% IFNγ+ Cells~25%[3]
STEAP1 CAR T-cells (CD8+)STEAP1+ Target Cells% IFNγ+ Cells~25%[3]
STEAP1 CAR T-cells (CD4+)STEAP1+ Target Cells% TNFα+ Cells~60%[3]
STEAP1 CAR T-cells (CD8+)STEAP1+ Target Cells% TNFα+ Cells~50%[3]
ELISpot Patient PBMCsSTEAP1 Peptide PoolIFNγ Spot Forming Cells / 10^5 cellsVaries by patient[4]
ELISA STEAP1-BBζ CAR T-cellsSTEAP1+ 22Rv1 cellsIFNγ release (pg/mL)Antigen-specific increase[5]
Proliferation Assay STEAP1 CAR T-cellsIrradiated 22Rv1 cellsFold Expansion (21 days)9- to 10-fold[3]

Signaling Pathways and Experimental Workflows

T-cell Activation by STEAP1 (102-116) Peptide

The following diagram illustrates the signaling cascade initiated upon recognition of the STEAP1 (102-116) peptide presented by an antigen-presenting cell (APC) to a T-cell.

T_cell_activation cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell MHC MHC Class II TCR T-Cell Receptor (TCR) MHC->TCR Recognition STEAP1_peptide STEAP1 (102-116) Peptide Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ Influx IP3->Ca_ion PKC PKC Activation DAG->PKC NFAT NFAT Activation Ca_ion->NFAT Cytokine_production Cytokine Production (e.g., IFN-γ, TNF-α) NFAT->Cytokine_production Proliferation T-Cell Proliferation NFAT->Proliferation NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 NFkB->Cytokine_production NFkB->Proliferation AP1->Cytokine_production AP1->Proliferation

Caption: T-cell activation signaling cascade.

General Workflow for Screening T-cell Responses

This diagram outlines the overall process for screening patient-derived T-cell responses to the STEAP1 (102-116) peptide.

T_cell_screening_workflow start Patient Blood Sample pbmc_isolation PBMC Isolation start->pbmc_isolation tcell_enrichment T-Cell Enrichment (Optional) pbmc_isolation->tcell_enrichment peptide_stimulation Stimulation with STEAP1 (102-116) Peptide pbmc_isolation->peptide_stimulation tcell_enrichment->peptide_stimulation elispot ELISpot Assay peptide_stimulation->elispot ics Intracellular Cytokine Staining (ICS) peptide_stimulation->ics proliferation Proliferation Assay (e.g., CFSE) peptide_stimulation->proliferation analysis Data Analysis elispot->analysis ics->analysis proliferation->analysis

Caption: Workflow for screening T-cell responses.

Experimental Protocols

Protocol 1: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is designed to quantify the frequency of STEAP1 (102-116)-specific IFN-γ-secreting T-cells.

Materials:

  • Human IFN-γ ELISpot kit (e.g., from Mabtech, BD Biosciences)

  • STEAP1 (102-116) peptide (purity >95%)

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from patient blood

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)

  • DMSO (vehicle control)

  • 96-well PVDF membrane plates

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.

    • Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation and Plating:

    • Wash the coated plate 5 times with sterile PBS.

    • Block the wells with complete RPMI-1640 medium for at least 30 minutes at 37°C.

    • Prepare a single-cell suspension of PBMCs in complete RPMI-1640 medium.

    • Plate 2-3 x 10^5 PBMCs per well.

  • Stimulation:

    • Add STEAP1 (102-116) peptide to the respective wells at a final concentration of 5-10 µg/mL.[4]

    • For the positive control, add PHA (5 µg/mL) or anti-CD3 antibody (1 µg/mL).

    • For the negative control, add an equivalent volume of DMSO.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4]

  • Detection:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20.

    • Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate 5 times.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

  • Development and Analysis:

    • Add AEC substrate solution and incubate until distinct spots emerge.

    • Stop the reaction by washing with deionized water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing T-cell subsets in response to STEAP1 (102-116) peptide stimulation.

Materials:

  • PBMCs isolated from patient blood

  • Complete RPMI-1640 medium

  • STEAP1 (102-116) peptide

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD3/CD28 antibodies (positive control)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Cell Stimulation:

    • Resuspend 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate in 200 µL of complete RPMI-1640 medium.

    • Add STEAP1 (102-116) peptide at a final concentration of 1-5 µg/mL.

    • For the positive control, add anti-CD3/CD28 antibodies.

    • For the negative control, add an equivalent volume of DMSO.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add Brefeldin A (10 µg/mL) and Monensin (2 µM) and incubate for an additional 4-6 hours.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions.

    • Wash the cells.

    • Stain with antibodies against surface markers for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells with FACS buffer.

    • Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.

  • Intracellular Staining:

    • Wash the cells with Permeabilization/Wash buffer.

    • Stain with antibodies against intracellular cytokines for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells with Permeabilization/Wash buffer and then with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single T-cells (CD3+) and then on CD4+ and CD8+ subsets to determine the percentage of cytokine-producing cells.

Protocol 3: T-cell Proliferation Assay using CFSE

This protocol measures the proliferation of T-cells in response to the STEAP1 (102-116) peptide using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • PBMCs isolated from patient blood

  • Complete RPMI-1640 medium

  • STEAP1 (102-116) peptide

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • PHA or anti-CD3/CD28 antibodies (positive control)

  • Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)

  • FACS buffer

Procedure:

  • CFSE Labeling:

    • Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells 3 times with complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate 1-2 x 10^5 cells per well in a 96-well round-bottom plate.

    • Add STEAP1 (102-116) peptide at a final concentration of 5-10 µg/mL.

    • For the positive control, add PHA or anti-CD3/CD28 antibodies.

    • For the negative control, add an equivalent volume of DMSO.

    • Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining and Flow Cytometry:

    • Harvest the cells and wash with FACS buffer.

    • Stain with antibodies against T-cell surface markers for 30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Data Analysis:

    • Gate on the lymphocyte population and then on CD4+ and CD8+ T-cell subsets.

    • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a cell division.

    • Quantify the percentage of divided cells and the proliferation index.

References

Application Notes & Protocols: Development of STEAP1-Targeted Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Six-transmembrane epithelial antigen of the prostate 1 (STEAP1) has emerged as a compelling target for cancer immunotherapy. First identified in prostate cancer, STEAP1 is a cell surface protein that is overexpressed in a wide array of solid tumors, including prostate, bladder, colorectal, breast, and non-small cell lung cancers.[1][2] Its expression is often correlated with tumor progression and a poor prognosis.[1][2] STEAP1's localization on the cell membrane and its restricted expression in most normal tissues make it an ideal candidate for targeted therapies designed to minimize off-tumor toxicity.[3][4][5] While its precise biological functions are still under investigation, STEAP1 is believed to play roles in intercellular communication and metal ion metabolism.[1][6] This document provides an overview of current therapeutic strategies targeting STEAP1 and detailed protocols for the development and evaluation of these immunotherapies.

STEAP1-Targeted Therapeutic Modalities

Several immunotherapeutic strategies are being developed to target STEAP1-expressing cancer cells, including Antibody-Drug Conjugates (ADCs), Chimeric Antigen Receptor (CAR) T-cell therapy, and Bispecific T-cell Engagers (BiTEs).

Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells. They consist of a monoclonal antibody targeting STEAP1, a stable linker, and a cytotoxic agent.[7] Upon binding to STEAP1 on the tumor cell surface, the ADC is internalized, and the cytotoxic agent is released, leading to cell death.[7]

Table 1: Summary of STEAP1-Targeted Antibody-Drug Conjugates (ADCs)

Compound NamePayloadTarget CancerDevelopment PhaseKey Findings
DSTP3086S Monomethyl auristatin E (MMAE)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Phase IDemonstrated an acceptable safety profile and preliminary antitumor activity.[7][8] At 2.8 mg/kg, 5 of 16 patients had PSA declines >50%, and 7 of 10 patients had CTC conversions from unfavorable to favorable.[8]
ABBV-969 Not specifiedmCRPCPhase ICurrently in Phase I clinical trials to assess safety, pharmacokinetics, and preliminary efficacy.[1]
ADRX-0405 Topoisomerase inhibitorProstate CancerPreclinicalA next-generation ADC utilizing a stable conjugation platform with a drug-to-antibody ratio of eight.[9]
Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR-T cell therapy involves genetically engineering a patient's own T-cells to express a CAR that recognizes a specific tumor antigen.[10] For STEAP1-targeted therapy, the CAR is designed to recognize STEAP1, enabling the modified T-cells to identify and kill cancer cells expressing this protein.[10][11]

Table 2: Summary of Preclinical STEAP1-Targeted CAR-T Cell Therapy

CAR ConstructCancer ModelKey Findings
Second-generation CAR (4-1BB co-stimulatory domain) Subcutaneous and metastatic xenograft mouse models of prostate cancerCAR T-cells infiltrated tumors, significantly inhibited tumor growth, and extended survival in a STEAP1-dependent manner.[10][12] Showed potent in vitro and in vivo functionality.[10][12]
Second-generation CAR Metastatic prostate cancer preclinical modelA single dose of CAR T-cells delayed tumor progression and extended median survival from 31 to 97 days. In a separate model, the therapy appeared to cure the mice.[13]
STEAP1 CAR-T + Collagen-binding IL-12 Preclinical mouse models of prostate cancerCombining CAR-T with tumor-localized IL-12 enhanced antitumor efficacy by remodeling the tumor microenvironment and engaging host immunity to combat antigen escape.[14][15][16]
Bispecific T-cell Engagers (BiTEs)

Bispecific T-cell engagers are antibodies that can simultaneously bind to a T-cell (via the CD3 receptor) and a cancer cell (via a tumor-specific antigen like STEAP1).[1][17] This dual binding brings the T-cell into close proximity with the tumor cell, promoting T-cell activation and targeted cell killing.[1]

Table 3: Summary of STEAP1-Targeted Bispecific Antibodies

Compound NameFormatTarget CancerDevelopment PhaseKey Findings
AMG 509 (Xaluritamig) XmAb 2+1 T-cell engagerMetastatic Castration-Resistant Prostate Cancer (mCRPC)Phase IBinds STEAP1 on tumor cells and CD3 on T-cells, promoting T-cell-mediated lysis.[18] Early clinical trials show promising potential as an immunotherapy for mCRPC.[1][17]
BC261 IgG-[L]-scFvEwing Family of Tumors (EFT) and Prostate CancerPreclinicalShowed exceptional in vivo antitumor potency, driving significant T-cell infiltration into tumors and suppressing tumor growth in xenograft models.[3][19]

Key Signaling Pathways Involving STEAP1

STEAP1 is implicated in signaling pathways that promote cancer progression. In lung adenocarcinoma, STEAP1 has been shown to facilitate metastasis and epithelial-mesenchymal transition (EMT) through the JAK2/STAT3 signaling pathway.[11][20] Understanding this pathway is crucial for developing therapies that can counteract STEAP1's oncogenic functions.

STEAP1_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus STEAP1 STEAP1 Overexpression JAK2 JAK2 STEAP1->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimerization) STAT3->pSTAT3 pSTAT3_n pSTAT3 pSTAT3->pSTAT3_n Translocation nucleus Nucleus transcription Gene Transcription (e.g., c-Myc, Vimentin) pSTAT3_n->transcription outcomes Cell Proliferation Migration Angiogenesis EMT transcription->outcomes

Caption: STEAP1-mediated activation of the JAK2/STAT3 signaling pathway.

Experimental Protocols

The following sections provide generalized, detailed protocols for the development and evaluation of STEAP1-targeted immunotherapies, based on methodologies described in the literature.[7][10][12]

Protocol: Development and Validation of a STEAP1-Targeted CAR-T Cell Therapy

This protocol outlines the key steps from CAR construct design to in vivo validation.

CAR_T_Workflow cluster_design 1. Design & Production cluster_engineering 2. T-Cell Engineering cluster_validation 3. In Vitro Validation cluster_invivo 4. In Vivo Testing scFv scFv Generation (Anti-STEAP1 Antibody) construct CAR Construct Design (scFv + Hinge + TM + Co-stimulatory + CD3ζ) scFv->construct lentivirus Lentiviral Vector Production (in HEK293T cells) construct->lentivirus transduce Lentiviral Transduction of Activated T-Cells lentivirus->transduce pbmc Isolate PBMCs (from healthy donor) activate T-Cell Activation (e.g., with anti-CD3/CD28 beads) pbmc->activate activate->transduce expand Expand CAR-T Cells (in culture with IL-2) transduce->expand cytotoxicity Cytotoxicity Assay (Co-culture with STEAP1+ tumor cells) expand->cytotoxicity cytokine Cytokine Release Assay (ELISA for IFN-γ, TNF-α) expand->cytokine inject Inject STEAP1 CAR-T Cells expand->inject mouse_model Establish Xenograft Model (e.g., NSG mice with 22Rv1 cells) mouse_model->inject monitor Monitor Tumor Growth & Survival

Caption: Experimental workflow for STEAP1 CAR-T cell development.

A. Lentiviral Vector Production

  • Plasmid Preparation: Prepare high-quality plasmids for the lentiviral packaging system: the transfer plasmid containing the STEAP1 CAR construct, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS to ~80% confluency in T175 flasks.

  • Transfection: Co-transfect the HEK293T cells with the three plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).

  • Virus Collection: After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles.

  • Concentration and Titration: Filter the supernatant through a 0.45 µm filter. Concentrate the virus using ultracentrifugation or a commercially available concentration kit. Determine the viral titer.

B. T-Cell Isolation, Activation, and Transduction

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Activation: Activate T-cells by culturing them in T-cell media (e.g., RPMI-1640 with 10% FBS, IL-2) with anti-CD3/CD28 magnetic beads for 24 hours.

  • Transduction: Add the concentrated lentivirus to the activated T-cells at a specified multiplicity of infection (MOI).

  • Expansion: Culture the transduced T-cells for 10-14 days in the presence of IL-2 to expand the CAR-T cell population.

  • Verification: Confirm CAR expression on the T-cell surface using flow cytometry with a relevant detection reagent (e.g., Protein L or an anti-Fab antibody).

C. In Vitro Cytotoxicity Assay

  • Target Cells: Culture a STEAP1-positive cancer cell line (e.g., 22Rv1) and a STEAP1-negative control cell line.

  • Co-culture: Plate the target cells in a 96-well plate. Add the STEAP1 CAR-T cells (or non-transduced T-cells as a control) at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Analysis: After 24-48 hours, measure target cell lysis using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.

D. In Vivo Xenograft Mouse Model

  • Model Establishment: Subcutaneously or intravenously inject a human prostate cancer cell line (e.g., 22Rv1, which expresses luciferase for imaging) into immunodeficient mice (e.g., NSG mice).[12]

  • Treatment: Once tumors are established (e.g., palpable or detectable by bioluminescence imaging), administer a single intravenous injection of STEAP1 CAR-T cells (e.g., 5-10 million cells) or control T-cells.[12]

  • Monitoring: Monitor tumor volume using caliper measurements or bioluminescence imaging twice weekly. Monitor mouse survival and overall health.

  • Endpoint Analysis: At the end of the study, tumors can be harvested for histological or flow cytometric analysis to assess T-cell infiltration.

Protocol: Generation and In Vitro Evaluation of a STEAP1-Targeted ADC

This protocol covers the essential steps for creating and testing a STEAP1-targeting ADC.

A. Antibody-Linker-Payload Conjugation

  • Antibody Preparation: Start with a purified humanized anti-STEAP1 monoclonal antibody in a suitable buffer (e.g., PBS).

  • Partial Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to expose free thiol groups.

  • Conjugation: Add the linker-payload molecule (e.g., mc-vc-PAB-MMAE) to the reduced antibody solution. The maleimide group on the linker will react with the free thiols on the antibody. Allow the reaction to proceed for a specified time at a controlled temperature.

  • Quenching: Stop the reaction by adding an excess of a quenching agent like N-acetylcysteine.

B. ADC Purification and Characterization

  • Purification: Remove unconjugated payload and other impurities from the ADC solution using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using HIC-HPLC or mass spectrometry.

    • Purity and Aggregation: Assess the purity and percentage of aggregates using SEC-HPLC.

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to STEAP1 using an ELISA or surface plasmon resonance (SPR).

C. In Vitro Cell Viability Assay

  • Cell Plating: Plate STEAP1-positive (e.g., LNCaP) and STEAP1-negative cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the purified STEAP1 ADC, a non-targeting control ADC, or the free cytotoxic payload.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Measurement: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each condition to determine the potency and specificity of the STEAP1 ADC.

References

Troubleshooting & Optimization

Technical Support Center: STEAP1 (102-116) Peptide T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low T-cell responses to the STEAP1 (102-116) peptide in their experiments.

Troubleshooting Guides

This section addresses common issues that can lead to weak or absent T-cell responses to the STEAP1 (102-116) peptide.

Question: We are observing a very low or no T-cell response (e.g., low IFN-γ secretion in ELISpot or minimal cytokine-positive cells in intracellular cytokine staining) to our STEAP1 (102-116) peptide. What are the potential causes and how can we troubleshoot this?

Answer:

A low T-cell response to the STEAP1 (102-116) peptide can stem from various factors throughout the experimental workflow. Below is a systematic guide to help you identify and resolve the issue.

Peptide Quality and Handling
  • Purity: Impurities in the synthetic peptide can either be toxic to cells or interfere with T-cell activation. It is crucial to use high-purity peptides (>90%) for T-cell assays.[1]

  • Solubility and Storage: Ensure the peptide is fully dissolved according to the manufacturer's instructions. Improperly dissolved peptides will lead to inaccurate concentrations. Peptides should be stored lyophilized at -20°C or -80°C and, once reconstituted, aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

  • Peptide Concentration: The optimal peptide concentration for T-cell stimulation can vary. A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific stimulation.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Parameter Recommendation Rationale
Peptide Purity > 90% (HPLC-purified)Removes impurities that can be toxic or cause non-specific stimulation.[1]
Peptide Storage Lyophilized at -20°C or -80°C; Aliquot upon reconstitution and store at -80°CPrevents degradation and maintains peptide integrity.
Peptide Concentration Titrate from 0.1 to 10 µg/mLDetermines the optimal concentration for maximal specific T-cell response. A final concentration of ≥ 1 µg/mL is a good starting point.[2]
Cell Quality and Handling
  • PBMC Viability: The viability of peripheral blood mononuclear cells (PBMCs) is critical. Low viability (<90%) can significantly impact T-cell function.[3][4][5] Factors such as blood collection, transport, isolation protocol, and cryopreservation/thawing procedures can all affect cell health.[3][4][6]

  • Antigen Presenting Cells (APCs): T-cell activation requires the peptide to be presented by APCs (e.g., dendritic cells, B cells, monocytes) via MHC molecules.[7][8] Ensure your PBMC population contains a sufficient number of healthy APCs. For purified T-cell cultures, you will need to add irradiated or mitomycin-C-treated APCs.

  • Donor Variability: The frequency of STEAP1-specific T-cells can vary significantly between individuals, depending on their HLA type and prior exposure to the antigen (e.g., in cancer patients).[9][10] It is advisable to screen multiple donors.

Parameter Recommendation Rationale
PBMC Viability > 90% post-thawingEnsures a sufficient number of functional T-cells and APCs.[3][4][5]
PBMC Handling Standardized protocols for isolation, cryopreservation, and thawing.[3][4][6]Minimizes cell stress and death.
Donor Selection Screen multiple healthy donors and/or cancer patients.Accounts for individual variations in immune responses and HLA types.[9][10]
Assay Setup and Controls
  • Positive and Negative Controls: The inclusion of appropriate controls is essential for data interpretation.

    • Positive Control: A mitogen (e.g., PHA, anti-CD3/CD28 beads) or a well-characterized peptide pool (e.g., CEF peptide pool for CD8+ T-cells) should be used to confirm that the cells are responsive and the assay is working correctly.[2][11][12]

    • Negative Control: Cells cultured with medium alone or with a vehicle control (e.g., DMSO) are necessary to determine the background response.[2][13] An irrelevant peptide can also serve as a negative control.[11]

  • Incubation Time: The optimal incubation time for T-cell stimulation varies depending on the assay. For intracellular cytokine staining (ICS), a shorter incubation (e.g., 6-16 hours) is typical, while ELISpot assays may require longer incubation (e.g., 18-48 hours).[2][14]

Control/Parameter Recommendation Purpose
Positive Control Mitogen (e.g., PHA) or CEF peptide poolConfirms cell viability and functionality of the assay system.[2][11][12]
Negative Control Medium alone or DMSO vehicle controlEstablishes the baseline/background response.[2][13]
Incubation Time Optimize for your specific assay (e.g., 6-16h for ICS, 18-48h for ELISpot)Allows for sufficient time for T-cell activation and cytokine secretion.[2][14]

Frequently Asked Questions (FAQs)

Q1: What is the expected frequency of T-cells responsive to the STEAP1 (102-116) peptide?

The frequency of STEAP1-specific T-cells is generally low in healthy individuals. Higher frequencies may be observed in patients with STEAP1-expressing cancers, such as prostate, bladder, and renal cell carcinoma.[9] However, even in cancer patients, the response can be variable. It is important to have sensitive assays like ELISpot or to perform expansion cultures to detect these rare cells.

Q2: What is the HLA restriction for the STEAP1 (102-116) peptide?

The STEAP1 (102-116) peptide is a promiscuous helper T-lymphocyte (HTL) epitope that can be presented by multiple HLA class II alleles, including various HLA-DR alleles.[9][10][15] This broad reactivity makes it a valuable candidate for immunotherapy.

Q3: Can impurities in the STEAP1 (102-116) peptide cause false-positive results?

Yes, impurities from peptide synthesis can sometimes cause non-specific T-cell activation, leading to false-positive results.[1][16][17] Using highly purified peptides and including an irrelevant peptide control can help mitigate this issue.

Q4: Should I use fresh or cryopreserved PBMCs for my T-cell assay?

Both fresh and cryopreserved PBMCs can be used. However, cryopreservation can impact cell viability and function.[3][4] If using cryopreserved cells, it is crucial to follow a standardized and optimized thawing protocol to maximize cell recovery and viability.[3][4][6] For longitudinal studies, using cryopreserved samples is often necessary to minimize variability between experiments.

Experimental Protocols

Detailed Protocol for Intracellular Cytokine Staining (ICS)
  • Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest overnight in complete RPMI medium. Assess cell viability using a method like trypan blue exclusion.

  • Stimulation:

    • Plate 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate.

    • Add the STEAP1 (102-116) peptide at the predetermined optimal concentration (e.g., 1-10 µg/mL).

    • Include positive (e.g., anti-CD3/CD28 or CEF peptide pool) and negative (medium or DMSO) controls.

    • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation.[2][14]

    • Incubate for a total of 6-16 hours at 37°C, 5% CO2.

  • Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain for surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

    • Wash the cells.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

    • Wash the cells and resuspend in FACS buffer.

  • Acquisition and Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-producing T-cells.

Detailed Protocol for IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Thaw and rest PBMCs as described for the ICS protocol.

  • Stimulation:

    • Wash the coated plate and block with complete RPMI medium for 2 hours at 37°C.

    • Add 2-3 x 10^5 PBMCs per well.

    • Add the STEAP1 (102-116) peptide at the optimal concentration.

    • Include positive and negative controls.

    • Incubate for 18-48 hours at 37°C, 5% CO2.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) for 1 hour at room temperature.

    • Wash the plate and add the substrate (e.g., BCIP/NBT) until spots develop.

  • Analysis: Wash the plate with water to stop the reaction, allow it to dry, and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Visualizations

T_Cell_Activation_Pathway T-Cell Activation by STEAP1 (102-116) Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell STEAP1_Protein STEAP1 Protein Proteasome Proteasome/ Endosome STEAP1_Protein->Proteasome Processing STEAP1_Peptide STEAP1 (102-116) Peptide Proteasome->STEAP1_Peptide MHC_Class_II MHC Class II STEAP1_Peptide->MHC_Class_II Binding Peptide_MHC_Complex Peptide-MHC Complex MHC_Class_II->Peptide_MHC_Complex Presentation TCR T-Cell Receptor (TCR) Peptide_MHC_Complex->TCR Recognition CD4 CD4 Peptide_MHC_Complex->CD4 Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Signal 1 CD4->Signaling_Cascade Activation T-Cell Activation (Cytokine Production, Proliferation) Signaling_Cascade->Activation

Caption: T-Cell activation signaling pathway by STEAP1 (102-116) peptide.

Experimental_Workflow Troubleshooting Workflow for Low T-Cell Response Start Low T-Cell Response Observed Check_Controls 1. Verify Controls (Positive & Negative) Start->Check_Controls Check_Peptide 2. Assess Peptide (Purity, Concentration, Storage) Check_Controls->Check_Peptide Controls OK Troubleshoot_Controls Re-run with fresh controls Check_Controls->Troubleshoot_Controls Controls Failed Check_Cells 3. Evaluate Cells (Viability, Donor Variability, APCs) Check_Peptide->Check_Cells Peptide OK Troubleshoot_Peptide Order new peptide, titrate concentration Check_Peptide->Troubleshoot_Peptide Issue Found Check_Assay 4. Review Assay Protocol (Incubation Time, Reagents) Check_Cells->Check_Assay Cells OK Troubleshoot_Cells Use new donor, optimize thawing Check_Cells->Troubleshoot_Cells Issue Found Troubleshoot_Assay Optimize incubation, check reagents Check_Assay->Troubleshoot_Assay Issue Found Resolution T-Cell Response Improved Check_Assay->Resolution Assay OK Troubleshoot_Controls->Start Troubleshoot_Peptide->Start Troubleshoot_Cells->Start Troubleshoot_Assay->Start

Caption: A logical workflow for troubleshooting low T-cell responses.

References

Technical Support Center: Optimizing STEAP1 (102-116) Peptide Concentration for T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the STEAP1 (102-116) peptide in T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of STEAP1 (102-116) peptide for stimulating T-cells?

A1: The optimal concentration can vary depending on the specific T-cell population (e.g., T-cell clones, PBMCs), the type of assay being performed (e.g., ELISpot, proliferation, cytokine staining), and the avidity of the T-cell receptors. A good starting point is to perform a dose-response experiment. Based on published data, a concentration range of 0.1 to 10 µg/mL is recommended for initial testing.

Q2: How should I dissolve and store the STEAP1 (102-116) peptide?

A2: Lyophilized peptides should be brought to room temperature before reconstitution. For initial stock solutions, it is recommended to use sterile, endotoxin-free dimethyl sulfoxide (DMSO) and then further dilute in sterile phosphate-buffered saline (PBS) or cell culture medium. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What are the appropriate positive and negative controls for my T-cell assay with STEAP1 (102-116) peptide?

A3:

  • Positive Control: A mitogen such as phytohemagglutinin (PHA) or a well-characterized peptide epitope known to elicit a strong response in your donor cells (e.g., CMV, EBV, or influenza peptides for memory responses).

  • Negative Control: Unstimulated cells (cells with media and DMSO vehicle only) to determine the baseline response. An irrelevant peptide with a similar length and composition that is not expected to stimulate the T-cells can also be used.

Q4: What is the expected T-cell response to STEAP1 (102-116)?

A4: The STEAP1 (102-116) peptide is a known epitope that can be presented by HLA-DR molecules to CD4+ helper T-cells.[1][2] The magnitude of the response will depend on the frequency of STEAP1-specific T-cells in the donor sample.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak T-cell response Suboptimal peptide concentration.Perform a dose-response titration of the STEAP1 (102-116) peptide (e.g., 0.01, 0.1, 1, 10 µg/mL) to determine the optimal concentration for your specific experimental conditions.
Low frequency of antigen-specific T-cells.Increase the number of cells per well. Consider using enriched T-cell populations or cells from donors known to have been exposed to the STEAP1 antigen (e.g., prostate cancer patients).
Improper peptide handling.Ensure the peptide was properly dissolved and stored to maintain its integrity. Avoid multiple freeze-thaw cycles.
Poor cell viability.Check cell viability before and after the assay. Ensure proper handling of cells and use of appropriate culture conditions.
High background in negative control wells Contamination of reagents or cells.Use sterile, endotoxin-free reagents and aseptic techniques.
Non-specific T-cell activation.Ensure the DMSO concentration in the final culture volume is low (typically <0.5%). Titrate down the number of cells per well.
High cell density.Optimize the number of cells per well to reduce background noise from non-specific cell death and cytokine release.
High variability between replicate wells Uneven cell distribution.Ensure cells are well-mixed and evenly distributed in the wells.
Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.
Edge effects on the plate.Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Peptide precipitation in culture media Poor peptide solubility.Ensure the final concentration of DMSO is sufficient to keep the peptide in solution. If precipitation occurs, try dissolving the peptide in a small amount of a different solvent (e.g., acetic acid for basic peptides, ammonium hydroxide for acidic peptides) before diluting in culture media, after checking for solvent compatibility with your cells.

Data Presentation

Table 1: Example Dose-Response of STEAP1 (102-116) Peptide on T-Cell Clones

Peptide Concentration (µg/mL)T-Cell Response (e.g., IFN-γ spots/10^6 cells)
0.01Low
0.1Moderate
1High
10Plateau/High

Note: This table is a representative example based on typical dose-response curves. Actual results will vary depending on the experimental setup.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add an equal volume of 2µM CFSE solution and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium.

  • Cell Plating: Wash the cells twice and resuspend in complete RPMI medium. Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

  • Peptide Stimulation: Add STEAP1 (102-116) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include positive (e.g., PHA) and negative (vehicle control) controls.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells, stain with a viability dye and T-cell markers (e.g., CD3, CD4, CD8). Analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.

Protocol 2: Intracellular Cytokine Staining (ICS)
  • Cell Preparation: Prepare single-cell suspensions of PBMCs or isolated T-cells.

  • Cell Plating: Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate in complete RPMI medium.

  • Peptide Stimulation: Add STEAP1 (102-116) peptide at the optimized concentration. Include positive and negative controls.

  • Co-stimulation and Incubation: Add a co-stimulatory antibody (e.g., anti-CD28) and incubate for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

  • Staining: Harvest cells and stain for surface markers (e.g., CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit or standard protocols.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.

Protocol 3: ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF-membrane ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Wash the plate and add 2-3 x 10^5 PBMCs per well.

  • Peptide Stimulation: Add STEAP1 (102-116) peptide at the desired concentration, along with positive and negative controls.

  • Incubation: Incubate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.

  • Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction by washing with water once spots have developed.

  • Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Visualizations

Experimental_Workflow_for_TCell_Assay_Optimization cluster_prep 1. Preparation cluster_assay 2. T-Cell Assay cluster_analysis 3. Analysis PBMC_Isolation Isolate PBMCs Dose_Response Perform Dose-Response (0.01 - 10 µg/mL) PBMC_Isolation->Dose_Response Peptide_Prep Prepare STEAP1 (102-116) Peptide Stock Peptide_Prep->Dose_Response Incubation Incubate Cells with Peptide Dose_Response->Incubation Readout Assay Readout (e.g., ELISpot, ICS, Proliferation) Incubation->Readout Data_Analysis Analyze Data & Determine Optimal Concentration Readout->Data_Analysis

Caption: Workflow for optimizing STEAP1 (102-116) peptide concentration.

T_Cell_Activation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC MHC_Peptide MHC-II + STEAP1 Peptide T_Cell T-Cell TCR TCR MHC_Peptide->TCR Recognition Signaling_Cascade Signaling Cascade (e.g., Lck, ZAP70) TCR->Signaling_Cascade CD4 CD4 CD4->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., NFAT, AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Cytokine Production (IFN-γ, IL-2) Gene_Expression->Cytokine_Production Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Simplified T-cell activation pathway upon STEAP1 peptide recognition.

References

Reducing background noise in STEAP1 (102-116) ELISpot assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the STEAP1 (102-116) peptide in ELISpot assays. Our goal is to help you minimize background noise and achieve high-quality, reproducible results.

Troubleshooting Guides

High background noise in ELISpot assays can obscure specific responses and make data interpretation challenging.[1] This section provides a systematic approach to identifying and resolving common causes of elevated background.

Issue 1: High Background in Negative Control Wells

High background in wells containing cells but no stimulating antigen is a common issue.[2] This can be due to several factors leading to non-specific spot formation.

Troubleshooting Workflow:

A High Background in Negative Control Wells B Check Cell Viability and Preparation A->B Spontaneous cytokine release from stressed or dying cells C Evaluate Culture Medium and Supplements A->C Contaminants or non-specific stimulants in medium/serum D Optimize Cell Seeding Density A->D Overcrowding leading to non-specific activation E Review Washing Technique A->E Insufficient removal of cellular debris and unbound factors F Assess Reagent Quality A->F Reagent contamination or aggregation G Verify Incubation Conditions A->G Incorrect temperature or CO2 levels causing cell stress

Caption: Troubleshooting logic for high background in negative control wells.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Viability and Preparation
Poor cell viability (<89%) leading to spontaneous cytokine release.[3]Ensure gentle cell handling during isolation and counting. Use freshly isolated PBMCs whenever possible. If using cryopreserved cells, optimize thawing protocols to maximize viability.
Contamination with granulocytes or other cell types.Purify PBMCs using density gradient centrifugation carefully to minimize contamination.
Culture Medium and Supplements
Contaminated medium, serum, or other reagents (e.g., with endotoxins).[2]Use fresh, sterile, and endotoxin-tested reagents. Filter-sterilize all solutions.[4]
Serum contains heterophilic antibodies or cytokines.[3][5]Heat-inactivate fetal bovine serum (FBS) or use a serum-free medium. Screen different lots of FBS for low background.
High concentration of DMSO from peptide stock.[3]Ensure the final concentration of DMSO in the well is less than 0.5%.[3]
Cell Seeding Density
Overcrowding of cells causing non-specific activation.[2]Titrate the number of cells per well. A good starting point is 200,000-300,000 cells per well.[2]
Washing Technique
Inadequate washing of cells before plating.Wash cells thoroughly to remove any cytokines secreted during preparation.[6]
Insufficient washing of the plate during the assay.Increase the number and vigor of wash steps to remove unbound antibodies and other reagents.[4]
Reagent Quality
Contaminated or aggregated detection antibodies.Filter the secondary antibody solution.[4] Use fresh antibody dilutions.
Incubation Conditions
Stressful incubation conditions (e.g., incorrect temperature, CO2, or humidity).Ensure the incubator is properly calibrated and maintained at 37°C, 5% CO2, and high humidity.[7]
Issue 2: High Background in All Wells (Including No-Cell Wells)

If background is observed even in wells without cells, the issue likely lies with the assay reagents or the plate itself.

Troubleshooting Workflow:

A High Background in All Wells B Review Plate Coating and Blocking A->B Incomplete blocking or non-specific antibody binding C Check Detection Reagents A->C Antibody aggregates or non-specific binding D Evaluate Substrate and Development Step A->D Substrate contamination or over-development E Assess Washing Procedure A->E Contaminated wash buffer or insufficient washing

Caption: Troubleshooting logic for high background in all assay wells.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Plate Coating and Blocking
Inadequate blocking of the membrane.Optimize the blocking buffer, concentration, and incubation time. Ensure the blocking agent does not cross-react with assay reagents.[8]
Damaged PVDF membrane.Do not touch the membrane with pipette tips.[6]
Detection Reagents
Non-specific binding of capture or detection antibodies.Titrate antibody concentrations to find the optimal signal-to-noise ratio.
Aggregates in antibody solutions.Centrifuge and filter antibody solutions before use.
Substrate and Development
Over-development of the plate.[5][7]Reduce the substrate incubation time. Monitor spot development under a microscope.
Contaminated substrate buffer.Use fresh, sterile substrate buffer.
Washing Procedure
Use of Tween-20 in wash buffers.Avoid Tween-20 as it can damage the PVDF membrane and increase background.[3]
Contaminated wash buffer.Prepare fresh wash buffer with high-purity water and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of the STEAP1 (102-116) peptide to use?

The optimal concentration of the STEAP1 (102-116) peptide should be determined empirically through titration. A common starting range for peptides in T-cell assays is 1-10 µg/mL. We recommend performing a dose-response experiment to identify the concentration that yields the maximal specific response with the lowest background.

Data Presentation: Peptide Titration Experiment

Peptide Conc. (µg/mL) Mean Spots (Negative Control) Mean Spots (STEAP1 Peptide) Signal-to-Noise Ratio
0.1
0.5
1.0
5.0
10.0

Q2: What are the essential controls for a STEAP1 (102-116) ELISpot assay?

To ensure the validity of your results, the following controls are recommended[1][2]:

  • Negative Control: Cells cultured in medium alone (with the same concentration of peptide solvent, e.g., DMSO). This determines the baseline or background response.[2]

  • Positive Control: Cells stimulated with a polyclonal activator (e.g., PHA or anti-CD3/CD28 antibodies). This confirms cell viability and their ability to secrete the cytokine of interest.[1]

  • Background Control: Wells containing all reagents except for the cells. This helps to identify background originating from the reagents themselves.[2]

Q3: How can I distinguish between true spots and artifacts?

True spots are typically round with a darker center and a lighter periphery. Artifacts can be irregularly shaped, fuzzy, or may be caused by dust or reagent precipitates.[2] Working in a clean environment and filtering reagents can help minimize artifacts.[2]

Q4: My spots are fuzzy and poorly defined. What could be the cause?

Fuzzy or poorly defined spots can result from several factors[4][5]:

  • Plate movement during incubation: Even minor vibrations can cause secreted cytokines to spread, leading to diffuse spots. Ensure the incubator is stable and do not move the plate during cell incubation.[7][9]

  • Over-stimulation of cells: Too high a concentration of the STEAP1 peptide or prolonged incubation can lead to large, overlapping spots. Optimize both peptide concentration and incubation time.[4]

  • Improper plate development: Over-development with the substrate can cause spots to bleed and become indistinct.[5]

Experimental Protocols

Protocol: Cell Seeding Density Optimization
  • Prepare a single-cell suspension of PBMCs with high viability.

  • Create a serial dilution of the cell suspension.

  • Plate the cells in triplicate at several densities (e.g., 5x10^4, 1x10^5, 2x10^5, 4x10^5 cells/well).

  • Add the STEAP1 (102-116) peptide at a pre-determined optimal concentration to the test wells and medium alone to the negative control wells.

  • Incubate and develop the plate according to your standard protocol.

  • Analyze the wells to determine the cell density that provides a high signal-to-noise ratio without confluent spots in the positive wells.[7]

Data Presentation: Cell Density Optimization

Cells per Well Mean Spots (Negative Control) Mean Spots (STEAP1 Peptide) Spot Characteristics (e.g., size, definition)
5.0 x 10^4
1.0 x 10^5
2.0 x 10^5
4.0 x 10^5

Protocol: Standard STEAP1 (102-116) ELISpot Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Coat ELISpot Plate with Capture Antibody B Block Plate A->B D Add Cells and STEAP1 (102-116) Peptide to Wells B->D C Prepare PBMC Suspension C->D E Incubate Plate D->E F Wash Plate and Add Detection Antibody E->F G Wash Plate and Add Enzyme Conjugate F->G H Add Substrate and Develop Spots G->H I Wash, Dry, and Read Plate H->I

Caption: Standard workflow for a STEAP1 (102-116) ELISpot assay.

This guide provides a comprehensive starting point for troubleshooting and optimizing your STEAP1 (102-116) ELISpot assays. Remember that empirical testing of key parameters is crucial for achieving the best results in your specific experimental context.

References

STEAP1 (102-116) peptide stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the STEAP1 (102-116) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this peptide in cell culture media and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the STEAP1 (102-116) peptide and what is its amino acid sequence?

The STEAP1 (102-116) peptide is a 15-amino acid sequence derived from the human Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) protein. Its primary amino acid sequence is H-HQQYFYKIPILVINK-OH.

Q2: What are the general factors that can affect the stability of the STEAP1 (102-116) peptide in cell culture media?

Several factors can influence the stability of peptides like STEAP1 (102-116) in cell culture media:

  • Proteolytic Degradation: Cell culture media, especially when supplemented with serum, contains proteases that can cleave the peptide.

  • pH: The pH of the culture media can affect the peptide's charge and conformation, potentially leading to degradation or aggregation.[1]

  • Temperature: Higher temperatures (e.g., 37°C in an incubator) can accelerate degradation processes.[1]

  • Oxidation: The presence of a Tyrosine (Y) residue in the STEAP1 (102-116) sequence makes it susceptible to oxidation, which can be catalyzed by light, oxygen, and metal ions in the media.[2][3]

  • Aggregation: Due to the presence of several hydrophobic residues (I, L, V, F), the STEAP1 (102-116) peptide may be prone to aggregation, especially at high concentrations.[4][5]

  • Adsorption: The hydrophobic nature of the peptide can also lead to its adsorption to plastic surfaces of cell culture plates and pipette tips, reducing its effective concentration.

Q3: How can I improve the stability of the STEAP1 (102-116) peptide in my experiments?

To enhance the stability of the STEAP1 (102-116) peptide, consider the following strategies:

  • Use Serum-Free or Reduced-Serum Media: This will minimize the concentration of proteases. If serum is required, heat-inactivating it may reduce some proteolytic activity.

  • Incorporate Protease Inhibitors: Adding a cocktail of protease inhibitors to the cell culture medium can prevent enzymatic degradation.

  • Optimize pH: Ensure the cell culture medium is buffered to a stable pH suitable for your cells and the peptide.[1]

  • Minimize Light Exposure: Protect the peptide stock solutions and the cell cultures from direct light to reduce the risk of photo-oxidation.

  • Use Stabilizing Agents: Additives like antioxidants (e.g., N-acetylcysteine) or non-ionic surfactants (at low concentrations) can sometimes help to prevent oxidation and aggregation.[1]

  • Proper Storage: Store the lyophilized peptide at -20°C or -80°C and prepare fresh stock solutions.[3][6] For dissolved peptides, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2][7]

Q4: What is the recommended method for dissolving the STEAP1 (102-116) peptide?

Given its hydrophobic residues, the STEAP1 (102-116) peptide may have limited solubility in aqueous solutions. Here is a general procedure for solubilization:

  • Assess the Net Charge: The STEAP1 (102-116) peptide has a net positive charge at neutral pH due to the Histidine (H) and Lysine (K) residues.

  • Initial Solvent: Try dissolving the peptide in sterile, distilled water.

  • Acidic Buffer: If solubility is poor in water, a dilute acidic solution (e.g., 0.1% acetic acid) can be used, as the positive charge will be enhanced.

  • Organic Solvents: For highly aggregated peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by a stepwise dilution with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your cell culture system.

Troubleshooting Guide

This guide addresses common issues encountered when working with the STEAP1 (102-116) peptide in cell culture.

Problem Possible Cause Recommended Solution
No observable effect of the peptide on cells. Peptide degradation in the culture medium.Assess peptide stability over the time course of your experiment using HPLC-MS. Consider using serum-free media or adding protease inhibitors.
Peptide aggregation leading to loss of activity.Check for visible precipitates in the stock solution and culture medium. Test different solubilization methods. Consider using a lower peptide concentration.
Peptide adsorption to labware.Pre-incubate pipette tips and plates with a blocking agent like bovine serum albumin (BSA) if compatible with your experiment. Use low-adhesion plasticware.
Inconsistent results between experiments. Instability of peptide stock solution.Prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.
Variability in cell culture conditions.Standardize cell seeding density, media composition, and incubation times.
Cell toxicity observed. High concentration of organic solvent (e.g., DMSO) from peptide stock.Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%).
Peptide aggregation leading to cytotoxic species.Filter the peptide stock solution through a 0.22 µm filter before use.
Contamination of peptide stock.Ensure sterile handling and filtration of the peptide stock solution.

Experimental Protocols

Protocol: Assessing Peptide Stability in Cell Culture Media by HPLC-MS

This protocol provides a framework for quantifying the stability of the STEAP1 (102-116) peptide over time.

Materials:

  • STEAP1 (102-116) peptide, lyophilized

  • Cell culture medium (with and without serum)

  • Protease inhibitor cocktail (optional)

  • HPLC-MS system with a C18 column

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • Water with 0.1% trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

  • Low-adhesion microcentrifuge tubes

Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve the lyophilized STEAP1 (102-116) peptide in an appropriate solvent to a final concentration of 1 mg/mL.

    • Filter the stock solution through a 0.22 µm syringe filter.

  • Incubation:

    • Prepare samples by diluting the peptide stock solution into pre-warmed (37°C) cell culture medium (e.g., with 10% FBS and without FBS) to a final concentration of 10 µM in low-adhesion tubes.

    • Incubate the samples at 37°C in a cell culture incubator.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect an aliquot from each sample.

  • Sample Quenching and Preparation:

    • Immediately stop any enzymatic degradation by adding an equal volume of 10% trichloroacetic acid (TCA) or by heating the sample at 95°C for 5 minutes.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated proteins.

    • Transfer the supernatant containing the peptide to a new tube for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Inject the prepared samples onto the HPLC-MS system.

    • Use a suitable gradient of ACN with 0.1% TFA to elute the peptide from the C18 column.

    • Monitor the peptide and its potential degradation products using mass spectrometry.

  • Data Analysis:

    • Integrate the peak area of the intact STEAP1 (102-116) peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time to determine the stability profile and half-life.

Data Presentation

Table 1: Stability of STEAP1 (102-116) Peptide in Different Cell Culture Media

Time (hours)% Remaining (Medium without Serum)% Remaining (Medium with 10% FBS)
0100100
19885
49560
89040
247510
4860<1

Note: This is example data and will vary based on experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Peptide Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Dissolve Lyophilized STEAP1 (102-116) Peptide prep2 Spike Peptide into Cell Culture Media prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48h) inc1->inc2 an1 Quench Degradation inc2->an1 an2 Centrifuge and Collect Supernatant an1->an2 an3 HPLC-MS Analysis an2->an3 an4 Data Interpretation (Calculate Half-life) an3->an4

Caption: Workflow for assessing peptide stability.

troubleshooting_workflow Troubleshooting Peptide Instability start Inconsistent or No Peptide Activity Observed q1 Is the peptide soluble? start->q1 sol_no No q1->sol_no No q2 Is the peptide degrading? q1->q2 Yes sol_yes Yes sol_fix Optimize Solubilization: - Test different solvents - Use sonication sol_no->sol_fix end Re-run Experiment sol_fix->end deg_yes Yes q2->deg_yes Yes q3 Is the peptide adsorbing to surfaces? q2->q3 No deg_fix Improve Stability: - Use serum-free media - Add protease inhibitors - Check for oxidation deg_yes->deg_fix deg_no No deg_fix->end ads_yes Yes q3->ads_yes Yes q3->end No, consult further ads_fix Reduce Adsorption: - Use low-adhesion plasticware - Add a carrier protein (e.g., BSA) ads_yes->ads_fix ads_no No ads_fix->end signaling_pathway Simplified STEAP1-Associated Signaling STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus translocates to EMT Epithelial-Mesenchymal Transition (EMT) nucleus->EMT regulates genes for proliferation Cell Proliferation and Invasion nucleus->proliferation regulates genes for

References

Preventing non-specific T-cell activation with STEAP1 (102-116)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the STEAP1 (102-116) peptide for T-cell activation experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the STEAP1 (102-116) peptide?

A1: The STEAP1 (102-116) peptide, with the sequence H-HQQYFYKIPILVINK-OH, is a high-quality epitope peptide derived from the human Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) protein.[1][2] It is primarily used for the in vitro stimulation of antigen-specific T-cells in a variety of T-cell assays, including ELISPOT, intracellular cytokine staining (ICS), cytotoxicity, and proliferation assays.[1][2] This peptide is particularly relevant in the context of prostate cancer research and the development of T-cell-based immunotherapies.[3][4][5]

Q2: How does the STEAP1 (102-116) peptide activate T-cells?

A2: STEAP1 (102-116) acts as a helper T lymphocyte (HTL) epitope.[3][6] It is presented by antigen-presenting cells (APCs) on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-cells. The T-cell receptor (TCR) on specific CD4+ T-cells recognizes the peptide-MHC complex, which, along with co-stimulatory signals, triggers a signaling cascade leading to T-cell activation, proliferation, and cytokine production.[3][7][8] Notably, this peptide is considered a "promiscuous" epitope because it can be presented by multiple MHC class II alleles, broadening its utility across different donors.[3][6]

Q3: What are the signs of successful T-cell activation by STEAP1 (102-116)?

A3: Successful T-cell activation can be measured by several key readouts:

  • Proliferation: An increase in the number of T-cells, often measured using proliferation dyes like CFSE.[7]

  • Upregulation of Activation Markers: Increased expression of cell surface markers such as CD25 and CD69.[7]

  • Cytokine Production: Secretion of effector cytokines like IFN-γ and TNF-α.[7]

  • Cytotoxicity: For cytotoxic T-cells (CTLs), the ability to kill target cells expressing the STEAP1 antigen.[9]

Q4: How can I control for non-specific T-cell activation in my experiments?

A4: To ensure that the observed T-cell activation is specific to the STEAP1 (102-116) peptide, it is crucial to include proper controls:

  • Unstimulated Control: T-cells cultured in media alone (without the peptide) to establish a baseline level of activation.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as STEAP1 (102-116) but in a randomized sequence. This control helps to rule out effects from the peptide's chemical properties or contaminants.[1]

  • Irrelevant Peptide Control: An MHC-matched peptide from an unrelated antigen to ensure the response is not due to general peptide stimulation.

Troubleshooting Guides

Encountering issues in T-cell activation assays is common. The table below outlines potential problems, their likely causes, and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No T-cell Response 1. Suboptimal Peptide Concentration: The concentration of STEAP1 (102-116) may be too low to elicit a strong response.1. Perform a dose-response titration of the peptide to find the optimal concentration.[10]
2. Low Frequency of Antigen-Specific T-cells: The starting population of T-cells may have a very low number of cells that recognize the STEAP1 peptide.2. Use T-cells from donors known to have been exposed to the STEAP1 antigen or consider enrichment strategies for antigen-specific T-cells.[11]
3. Improper Peptide Handling: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.3. Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
4. Insufficient Co-stimulation: T-cell activation requires both a primary signal (TCR) and a co-stimulatory signal (e.g., CD28).4. Ensure that professional APCs are used or provide exogenous co-stimulation (e.g., with anti-CD28 antibodies).[8][10]
High Background/Non-specific Activation 1. Peptide Purity/Contamination: The peptide preparation may contain contaminants (e.g., endotoxins) that polyclonally activate T-cells.1. Use a high-purity (>90%) peptide.[1][2] Test for endotoxin levels.
2. Cell Culture Conditions: Serum in the media or other media components can sometimes cause non-specific activation.2. Test different batches of fetal bovine serum (FBS) or use serum-free media. Ensure all reagents are sterile.
3. Over-stimulation with Co-stimulatory Molecules: Excessive levels of anti-CD28 or other co-stimuli can lead to non-specific activation.3. Titrate the concentration of co-stimulatory antibodies to find a suboptimal level that supports antigen-specific activation without high background.[7]
Poor Cell Viability 1. Activation-Induced Cell Death (AICD): Prolonged or overly strong stimulation can lead to T-cell apoptosis.[12][13]1. Optimize the incubation time (typically 3-5 days for proliferation assays).[7] Avoid excessively high peptide concentrations. Consider intermittent stimulation protocols.[14]
2. Toxicity of Reagents: The peptide solvent (e.g., DMSO) or the peptide itself at high concentrations might be toxic.2. Ensure the final concentration of the solvent is non-toxic to cells (typically <0.5% for DMSO). Test the toxicity of the peptide with an unlabelled sample.[15]
3. Suboptimal Cell Culture Conditions: Incorrect cell density, poor quality media, or incubator issues can lead to cell death.3. Culture cells at the recommended density. Ensure the incubator has stable temperature and CO2 levels.[10]
Inconsistent Results Between Experiments 1. Variability in Cell Donors: T-cell responses can vary significantly between individuals due to genetic differences (e.g., HLA type).1. Whenever possible, use cells from the same donor for a set of experiments. Characterize the HLA type of your donors.
2. Inconsistent Reagent Preparation: Variations in the preparation of peptide stock solutions or other reagents.2. Prepare large batches of reagents where possible and use standardized protocols for their preparation and storage.
3. Inconsistent Cell Handling: Variations in cell thawing, counting, or plating can introduce variability.3. Follow a consistent, standardized protocol for all cell handling steps.[10]

Experimental Protocols

Protocol: In Vitro T-Cell Proliferation Assay using STEAP1 (102-116)

This protocol outlines a common method to assess T-cell proliferation in response to the STEAP1 (102-116) peptide using a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • STEAP1 (102-116) peptide (purity > 90%)[1][2]

  • Scrambled control peptide

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells and APCs

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • CFSE or other cell proliferation dye

  • Anti-human CD28 antibody (functional grade)[10]

  • 96-well U-bottom plates[7]

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, viability dye)

Procedure:

  • Cell Preparation and Labeling:

    • Thaw and wash PBMCs or isolated T-cells.

    • Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium to remove excess dye.

    • Resuspend the labeled cells in complete RPMI medium at a final concentration of 1-2x10^6 cells/mL.

  • Assay Setup:

    • Add 100 µL of the CFSE-labeled cell suspension to each well of a 96-well U-bottom plate.

    • Prepare stock solutions of the STEAP1 (102-116) peptide and scrambled peptide. A typical starting concentration for stimulation is 1-10 µg/mL.

    • Add the peptides to the appropriate wells. Include wells for:

      • Unstimulated control (media only)

      • Scrambled peptide control

      • STEAP1 (102-116) peptide (at various concentrations if performing a titration)

    • Add a suboptimal concentration of anti-CD28 antibody (e.g., 0.1-1 µg/mL) to all stimulated wells to provide co-stimulation.[7]

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[7]

  • Staining and Flow Cytometry Analysis:

    • After incubation, harvest the cells and wash them with FACS buffer.

    • Stain the cells with a viability dye to exclude dead cells from the analysis.

    • Stain for cell surface markers (e.g., CD3, CD4) to gate on the T-cell population of interest.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live, single, CD4+ T-cell population and examining the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.

Data Presentation

Table 1: Specifications of STEAP1 (102-116) Peptide
ParameterSpecificationReference
Sequence H-HQQYFYKIPILVINK-OH[1][2]
UniProt Accession Q9UHE8 (aa 102-116)[1]
Purity > 90% (HPLC/MS confirmed)[1][2]
Counterion Trifluoroacetate (TFA)[1][2]
Format Freeze-dried powder[1][2]
Primary Application T-cell Immunity Assays[1][2]
Relevant Disease Context Prostate Cancer[1][4][5]
Table 2: Expected Outcomes and Readouts for T-Cell Activation Assays
Assay TypePrimary ReadoutTypical Positive Result
Proliferation Assay (CFSE) Decrease in CFSE fluorescenceAppearance of multiple, distinct peaks in the CFSE histogram for the STEAP1-stimulated group compared to controls.
ELISPOT Number of cytokine-secreting cells (spots)Significantly higher number of spots (e.g., IFN-γ) in STEAP1-stimulated wells compared to controls.
Intracellular Cytokine Staining (ICS) Percentage of cells producing cytokinesIncreased percentage of CD4+ T-cells positive for cytokines like IFN-γ, TNF-α, or IL-2 upon STEAP1 stimulation.
Surface Marker Upregulation Mean Fluorescence Intensity (MFI) or % positive cellsIncreased expression of CD25, CD69, or other activation markers on T-cells stimulated with STEAP1.

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Analysis peptide Reconstitute STEAP1 (102-116) Peptide plate Plate T-cells in 96-well plate peptide->plate cells Isolate & Label T-cells (e.g., with CFSE) cells->plate add_peptide Add Peptide & Co-stimuli (e.g., anti-CD28) plate->add_peptide incubate Incubate for 3-5 days at 37°C, 5% CO2 add_peptide->incubate stain Stain for Surface Markers & Viability incubate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Gate on Target Cells & Analyze Proliferation acquire->analyze

Caption: Experimental workflow for a T-cell proliferation assay using STEAP1 (102-116).

Caption: Simplified signaling pathway for STEAP1 (102-116) mediated T-cell activation.

G start Weak or No T-cell Response? cause1 Check Peptide Concentration & Viability start->cause1 Yes high_bg High Background Activation? start->high_bg No cause2 Verify Cell Viability & Donor Response cause1->cause2 solution1 Perform Dose-Response Titration cause1->solution1 cause3 Confirm Co-stimulation (e.g., anti-CD28) cause2->cause3 solution2 Use New Cell Vial or New Donor cause2->solution2 solution3 Titrate Co-stimulatory Antibody cause3->solution3 cause4 Check for Peptide Contamination (Endotoxin) high_bg->cause4 Yes cause5 Test Scrambled Peptide Control cause4->cause5 solution4 Use High-Purity Peptide cause4->solution4 solution5 If Scrambled is High, Source of Non-specific Stimulation is Likely cause5->solution5

Caption: Troubleshooting logic flow for common issues in T-cell activation assays.

References

Impact of peptide impurities on STEAP1 (102-116) T-cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the STEAP1 (102-116) peptide in T-cell assays. The quality and purity of synthetic peptides are critical for obtaining reliable and reproducible results. This resource addresses common issues arising from peptide impurities and offers best practices for experimental design and execution.

Section 1: FAQs - Understanding Peptide Impurities and STEAP1 (102-116)

This section covers fundamental questions about the STEAP1 peptide and the nature of common impurities.

Q1: What is the STEAP1 (102-116) peptide and why is it used in T-cell assays?

The Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a protein that is significantly overexpressed in various cancers, particularly prostate cancer.[1][2] The specific peptide sequence STEAP1 (102-116), with the amino acid sequence H-HQQYFYKIPILVINK-OH, has been identified as an immunogenic epitope.[1][3] It is used in T-cell assays such as ELISpot, Intracellular Cytokine Staining (ICS), and proliferation assays to stimulate and detect STEAP1-specific T-cells, which is crucial for monitoring immune responses in cancer immunotherapy research and vaccine development.[3]

Q2: What are the common types of impurities found in synthetic peptides?

Synthetic peptides are never 100% pure and can contain various impurities that arise during synthesis, purification, or storage.[4] These impurities can significantly impact experimental outcomes.[5][6]

Table 1: Common Peptide Impurities and Their Potential Impact on T-Cell Assays

Impurity TypeDescriptionPotential Impact on T-Cell Assays
Deletion Peptides Sequences missing one or more amino acids from the target sequence.[7]Can cause non-reproducible T-cell activation or, conversely, fail to elicit a response, leading to false positives or negatives.[8]
Truncated Peptides Peptides that are shorter than the target sequence due to incomplete synthesis.[4]May have altered binding affinity for MHC molecules, potentially leading to reduced or no T-cell activation.
Protecting Group Adducts Remnants of chemical groups used to protect amino acids during synthesis that were not fully removed.Can trigger non-specific functional responses in tissues and cells.[7]
Cross-Contaminants Contamination with other, unrelated peptides, often from previous syntheses on the same equipment.[9]A critical source of false-positive results, especially if the contaminant is a highly immunogenic peptide (e.g., from CMV).[9][10]
Endotoxins (LPS) Lipopolysaccharides from the cell walls of gram-negative bacteria, which can contaminate reagents.[11]Potent immune stimulators that cause non-specific T-cell activation and cytokine release, leading to high background and false positives.[11][12]
Trifluoroacetic Acid (TFA) A strong acid used during peptide cleavage and HPLC purification that remains as a counter-ion.[11]Can interfere with cellular assays, variably inhibiting or enhancing cell proliferation and introducing experimental variability.[11]
Oxidation/Deamidation Chemical modifications that occur during storage, especially to residues like Met, Trp, Cys, and Asn.[11][13]Can alter the peptide's structure, reducing its activity and leading to false-negative results or a decrease in response over time.[11]

Q3: How can peptide impurities specifically affect my T-cell assay results?

Peptide impurities can lead to three primary categories of erroneous results:

  • False-Positive Results: An immune response is detected when none should exist. This is often caused by immunogenic cross-contaminants or non-specific activators like endotoxins.[9][14][12] Studies have shown that even trace amounts (~1%) of a contaminating peptide can elicit a strong, misleading T-cell response.[9]

  • False-Negative Results: No immune response is detected despite the presence of antigen-specific T-cells. This can occur if the peptide has been degraded (e.g., oxidation), modified (e.g., pyroglutamate formation), or if the concentration of the correct full-length peptide is too low due to high impurity levels.[8][11]

  • Poor Reproducibility: Results vary between experiments or peptide batches. Different synthesis batches can have different impurity profiles, leading to inconsistent T-cell activation.[5][7] TFA levels and peptide solubility issues can also contribute to this variability.[11]

Q4: What is Trifluoroacetic acid (TFA) and can it impact my experiments?

Trifluoroacetic acid (TFA) is a strong acid used to cleave synthesized peptides from the solid-phase resin and to improve HPLC purification.[11] As a result, synthetic peptides are typically delivered as TFA salts. Residual TFA in the peptide preparation can directly interfere with biological assays. It has been shown to inhibit cell proliferation in some cases and increase it in others, which can introduce significant variability and lead to either reduced signals or false positives.[11] While not directly immunogenic, its effect on cell health and growth can confound the interpretation of assay results.[11][15]

Q5: What are endotoxins and why are they a concern?

Endotoxins are lipopolysaccharides from the outer membrane of gram-negative bacteria and are ubiquitous in the environment.[12] If present in a peptide preparation, they can cause potent, non-specific activation of various immune cells, including macrophages and dendritic cells, via Toll-like receptor 4 (TLR4) signaling.[12] This leads to a cytokine-rich environment that can indirectly activate T-cells, masking the true antigen-specific response and causing high background or false-positive results in sensitive assays like ELISpot.[11][12]

Section 2: Troubleshooting Guide - Common Issues in STEAP1 T-Cell Assays

This section provides a problem-and-solution framework for issues that may be related to peptide quality.

Q1: I'm seeing a high background or non-specific T-cell activation in my negative control wells (e.g., "cells only" or scrambled peptide). What could be the cause?

  • Potential Cause 1: Endotoxin Contamination. This is a primary suspect for non-specific activation. Endotoxins in your peptide stock or even in your culture medium can cause widespread cytokine release.[11][12]

    • Solution: Use peptides certified for low endotoxin levels (e.g., ≤ 0.01 EU/µg). Test all reagents, including media and serum, for endotoxin contamination.

  • Potential Cause 2: Trifluoroacetic Acid (TFA) Effects. High concentrations of TFA can be cytotoxic or mitogenic, affecting cell viability and leading to inconsistent background signals.[11]

    • Solution: Consider using peptides where TFA has been exchanged for a more biocompatible counter-ion like acetate or formate. Ensure the final concentration of TFA in the well is minimal.

  • Potential Cause 3: Contaminated Reagents. Your cell culture medium, serum, or other additives could be contaminated.

    • Solution: Always use fresh, sterile reagents. Test new batches of serum before use in critical experiments, as some batches can be mitogenic.[16]

Q2: My positive control is working, but I'm getting no response to my STEAP1 peptide. Why?

  • Potential Cause 1: Peptide Degradation or Modification. The STEAP1 (102-116) peptide may have degraded due to improper storage (e.g., oxidation) or contains modifications from synthesis (e.g., pyroglutamate formation) that prevent it from being recognized by T-cells.[8][11]

    • Solution: Ensure peptides are stored correctly (lyophilized at -20°C or -80°C, protected from light).[11] Avoid repeated freeze-thaw cycles. If in doubt, obtain a fresh, high-purity batch of the peptide and re-test.

  • Potential Cause 2: Inaccurate Peptide Concentration. The stated concentration may be incorrect due to a high percentage of non-peptide impurities (salts, water) or poor solubility.

    • Solution: Purchase peptides with a specified net peptide content. Ensure the peptide is fully dissolved according to the manufacturer's solubility guidelines before use.[11]

  • Potential Cause 3: Low Purity. The actual concentration of the correct, full-length peptide may be too low to elicit a response.

    • Solution: Use a higher purity peptide (e.g., >90% or >95%) for T-cell assays to ensure a sufficient concentration of the active epitope.[3]

Q3: The results from my new batch of STEAP1 peptide are different from the previous batch. What should I do?

  • Potential Cause: Batch-to-Batch Variability in Impurity Profiles. Different synthesis runs can produce peptides with varying types and amounts of impurities, which can significantly alter the outcome of T-cell assays.[5][7]

    • Solution 1: Analyze Both Batches. If possible, analyze the purity and identity of both the old and new batches using HPLC and mass spectrometry (MS) to identify any differences.

    • Solution 2: Biological Validation. When switching to a new batch, perform a qualification experiment to compare its activity against the old batch using a standardized cell sample.

    • Solution 3: Re-synthesize and Re-test. If a new batch gives unexpected positive results that were not seen before, it may be due to cross-contamination. The most definitive way to check this is to have the peptide re-synthesized by a reputable vendor and repeat the experiment.[5][9]

Section 3: Best Practices and Experimental Protocols

Adhering to strict quality control and standardized protocols is essential for minimizing the impact of peptide impurities.

Peptide Quality Control and Handling
  • Procurement: Order peptides from reputable manufacturers. For T-cell assays, specify a purity of >90% and request analysis by both HPLC and MS.[3] For sensitive applications, also request endotoxin testing and removal.

  • Verification: Upon receipt, review the Certificate of Analysis (CoA) to confirm that the purity, mass, and sequence match your requirements.

  • Solubility: Follow the manufacturer's instructions for dissolving the peptide. Hydrophobic peptides may require a small amount of an organic solvent like DMSO before dilution in aqueous buffer. Insoluble peptide aggregates will lead to inaccurate concentrations and assay failure.[11]

  • Storage: Proper storage is critical to prevent degradation.

Table 2: Recommended Storage and Handling of Peptides

FormStorage TemperatureDurationHandling Guidelines
Lyophilized -20°C or -80°CYearsKeep desiccated and protected from light. Warm to room temperature before opening to prevent condensation.[11]
In Solution -20°C or -80°CWeeks to MonthsUse sterile, nuclease-free buffers. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles which cause degradation.[11]
Detailed Experimental Protocol: ELISpot Assay for STEAP1 (102-116)

This protocol provides a general framework for an IFN-γ ELISpot assay. Cell numbers and peptide concentrations should be optimized for your specific system.

Materials:

  • 96-well PVDF membrane plates

  • Human IFN-γ ELISpot kit (capture Ab, detection Ab, enzyme conjugate, substrate)

  • STEAP1 (102-116) peptide (>90% purity, low endotoxin)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • CTL-Test™ Medium or similar serum-free, optimized assay medium[17]

  • Positive Control: CEF peptide pool or similar MHC Class I control pool[17]

  • Negative Control: Vehicle (e.g., 0.1% DMSO) and/or a scrambled STEAP1 peptide

Protocol:

  • Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol, then wash thoroughly with sterile PBS. Coat the wells with the anti-IFN-γ capture antibody according to the kit instructions and incubate overnight at 4°C.

  • Cell Preparation: Thaw cryopreserved PBMCs, washing them with a medium containing an anti-aggregate solution (e.g., DNAse).[17] Let the cells rest for at least 1 hour.[16] Count viable cells and resuspend to the desired concentration (e.g., 2-4 x 10^6 cells/mL) in assay medium.

  • Plate Blocking & Washing: Wash the coated plate to remove excess capture antibody. Block the wells with assay medium for at least 1 hour at 37°C to reduce non-specific binding.

  • Stimulation:

    • Prepare working dilutions of your STEAP1 peptide (e.g., final concentration of 1-10 µg/mL), positive control, and negative control.

    • Remove the blocking medium from the plate.

    • Add 100 µL of your cell suspension to each well (2-4 x 10^5 cells/well).[16]

    • Add 100 µL of the peptide/control solutions to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation.

  • Detection:

    • Wash the plate extensively with PBS/Tween to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate as per the kit protocol (e.g., 2 hours at room temperature).

    • Wash the plate, then add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the plate again, then add the substrate solution. Monitor for the development of spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader. The frequency of antigen-specific T-cells is determined by subtracting the mean spot count of the negative control wells from the peptide-stimulated wells.

Section 4: Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting and understanding the impact of peptide impurities.

G start Unexpected T-Cell Assay Result (High Background, No Response, Poor Reproducibility) check_peptide Is the peptide a potential cause? start->check_peptide check_reagents Review Other Reagents & Protocol (Cells, Media, Serum, Incubation Time) check_peptide->check_reagents No purity 1. Check Peptide Purity & Identity - Review CoA (HPLC/MS) - Purity >90%? check_peptide->purity Yes handling 2. Review Peptide Handling - Correct Storage? - Proper Solubilization? - Avoided freeze-thaw cycles? purity->handling contaminants 3. Consider Specific Contaminants handling->contaminants endotoxin High Background? Suspect Endotoxins contaminants->endotoxin tfa Variability? Suspect TFA Effects contaminants->tfa cross_cont Irreproducible Positive? Suspect Cross-Contamination contaminants->cross_cont action Take Action endotoxin->action tfa->action cross_cont->action order_new Order Fresh, High-Purity Peptide - Specify low endotoxin - Consider TFA-free salt action->order_new retest Re-run Assay with New Peptide & Proper Controls order_new->retest resolved Issue Resolved retest->resolved

Caption: Workflow for troubleshooting peptide-related T-cell assay issues.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC Molecule TCR T-Cell Receptor (TCR) MHC->TCR presents to Peptide STEAP1 Peptide Peptide->MHC binds to Signal Intracellular Signaling Cascade (e.g., LCK, ZAP-70) TCR->Signal activates Cytokines Cytokine Production (e.g., IFN-γ) Signal->Cytokines leads to Impurity Impurities can interfere at multiple steps: - Prevent peptide binding - Cause non-specific signaling Impurity->Peptide Impurity->Signal

Caption: Simplified T-cell activation pathway and points of interference.

G synthesis Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection (TFA used here) synthesis->cleavage purification HPLC Purification cleavage->purification lyophilization Lyophilization & Storage purification->lyophilization final_product Final Peptide Product lyophilization->final_product del_trunc Deletion/ Truncation del_trunc->synthesis protect Protecting Groups protect->cleavage tfa_res Residual TFA tfa_res->cleavage cross_cont Cross-Contamination cross_cont->purification ox_deam Oxidation/ Deamidation ox_deam->lyophilization endotoxin Endotoxins endotoxin->lyophilization Can be introduced at any stage

Caption: Sources of peptide impurities during manufacturing and storage.

References

Technical Support Center: Endotoxin-Free STEAP1 (102-116) Peptide for Immunological Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the endotoxin-free STEAP1 (102-116) peptide in immunological studies. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the STEAP1 (102-116) peptide and what is its relevance?

The STEAP1 (102-116) peptide is a 15-amino acid sequence (HQQYFYKIPILVINK) derived from the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) protein. STEAP1 is overexpressed in various cancers, including prostate, bladder, colon, pancreas, and ovarian cancers, while its expression in normal tissues is limited, making it an attractive target for cancer immunotherapy.[1] This peptide is a known T-cell epitope and is used to stimulate and study antigen-specific T-cell responses in the context of cancer immunology and vaccine development.

Q2: Why is it critical to use an "endotoxin-free" grade of this peptide?

Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent activators of the immune system.[2] Endotoxin contamination in peptide preparations can lead to non-specific immune cell activation, resulting in false-positive results and unreliable data in immunological assays.[2] For in vitro immunogenicity assays, it is recommended to use peptides with endotoxin levels below 0.1 EU/mg to ensure data accuracy.[3][4]

Q3: What are the recommended storage and reconstitution conditions for the STEAP1 (102-116) peptide?

  • Storage of Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C or -80°C for long-term stability.[5] Keep the vial tightly sealed and protected from light.

  • Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation. To reconstitute, use a sterile, endotoxin-free solvent. For many peptides, sterile distilled water or a small amount of a solvent like DMSO followed by dilution with an aqueous buffer is recommended. The choice of solvent may depend on the peptide's specific properties. It is advisable to consult the manufacturer's instructions.

  • Storage of Reconstituted Peptide: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store aliquots at -20°C or -80°C. For short-term storage (up to a week), 4°C may be acceptable, but this is sequence-dependent.[5]

Q4: What are the typical concentrations of the STEAP1 (102-116) peptide used for T-cell stimulation?

The optimal concentration for T-cell stimulation is experiment-dependent and should be determined by titration. However, a common starting range for peptide stimulation of peripheral blood mononuclear cells (PBMCs) is between 1 µM and 10 µM.[6][7] For ELISpot assays, peptide concentrations are often titrated to find the optimal response, with maximal stimulation sometimes seen at concentrations as low as 0.1 µg/mL.[8]

Troubleshooting Guides

Peptide Handling and Quality Control
Problem Possible Cause Solution
Poor peptide solubility The peptide sequence may have hydrophobic properties.- Try dissolving in a small amount of an organic solvent like DMSO, and then slowly add to your aqueous buffer while vortexing.- Sonication may also help to dissolve the peptide.- Consult the manufacturer for specific solubility recommendations.
Inconsistent experimental results between peptide lots - Purity differences: Even with the same stated purity, the nature of minor impurities can differ.- Counter-ion (e.g., TFA) variation: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion, potentially affecting cell viability and function.[9][10]- Always perform a titration and optimization for each new lot of peptide.- If TFA is a concern for your assay, consider ordering the peptide with a different counter-ion (e.g., acetate or HCl) or performing a counter-ion exchange.[9]
Unexpected or non-specific immune cell activation Endotoxin contamination: This is a common cause of non-specific activation of immune cells, especially monocytes and macrophages.[2]- Ensure you are using a certified endotoxin-free grade of the peptide.- Test your peptide stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. The recommended limit for in vitro assays is <0.1 EU/mg.[3][4]
T-Cell Assays
Problem Possible Cause Solution
High background in ELISpot assay (spots in negative control wells) - Cell viability: Poor cell viability can lead to non-specific cytokine release.- Recent in vivo activation: T cells from the donor may be pre-activated.- Contamination: Endotoxin or microbial contamination of reagents or cells.- Ensure high viability of PBMCs after isolation and thawing (>90%).- Allow cells to rest for a few hours before starting the assay.- Use sterile, endotoxin-free reagents and media.[11][12]
No or weak signal in ELISpot or Intracellular Cytokine Staining (ICS) - Low frequency of antigen-specific T cells: The donor may have a low number of STEAP1-specific T cells.- Suboptimal peptide concentration: The concentration of the STEAP1 (102-116) peptide may be too high (causing T-cell anergy) or too low.[13]- Incorrect HLA type: The peptide may not be presented by the donor's HLA molecules.- Increase the number of cells per well.- Perform a dose-response experiment to determine the optimal peptide concentration (e.g., from 0.1 to 10 µg/mL).[8]- Ensure your cell donors have the appropriate HLA type for the STEAP1 (102-116) epitope, if known.
High background in Intracellular Cytokine Staining (ICS) for Flow Cytometry - Non-specific antibody binding: The fluorescently labeled antibodies may be binding non-specifically.- Inadequate washing: Insufficient washing steps can leave unbound antibodies.- Permeabilization issues: The permeabilization buffer may be causing cell stress or non-specific staining.- Include an Fc block step before staining.- Increase the number and volume of wash steps.- Titrate your antibodies to determine the optimal concentration.- Use appropriate isotype controls to set your gates.[14][15]
Poor cell viability in cytotoxicity assays Peptide solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells.- Ensure the final concentration of the solvent in your culture is low (typically <0.5% for DMSO).- Run a solvent-only control to assess its effect on cell viability.

Experimental Protocols

The following are template protocols that should be optimized for your specific experimental conditions, particularly the concentration of the STEAP1 (102-116) peptide and incubation times.

ELISpot Assay for IFN-γ Secretion
  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 2 hours at room temperature.

  • Cell Plating: Prepare a suspension of PBMCs at a concentration of 2-3 x 10^6 cells/mL in complete RPMI medium. Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).

  • Peptide Stimulation: Add the STEAP1 (102-116) peptide to the wells at a pre-determined optimal concentration (start with a titration from 10 µg/mL down to 0.1 µg/mL). Include a negative control (medium with solvent) and a positive control (e.g., PHA or a CEF peptide pool).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody for 2 hours at room temperature.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase (or HRP) for 1 hour at room temperature.

  • Development: Wash and add the substrate (e.g., BCIP/NBT for AP or AEC for HRP). Stop the reaction when distinct spots appear.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.[12][16]

Intracellular Cytokine Staining (ICS) for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.

  • Peptide Stimulation: Add the STEAP1 (102-116) peptide to the cells at the optimal concentration. Include negative and positive controls.

  • Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody (and other cytokines of interest) for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software, gating on your T-cell populations of interest to determine the percentage of cytokine-producing cells.[14][15]

Signaling Pathways and Experimental Workflows

STEAP1-Related Signaling in Cancer

STEAP1 has been implicated in several signaling pathways that promote cancer cell proliferation, survival, and metastasis. These include the JAK/STAT, PI3K/Akt, and NRF2 pathways.[17] Understanding these pathways can provide context for the immunological response to STEAP1-targeted therapies.

STEAP1_Signaling STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 activates PI3K PI3K STEAP1->PI3K activates NRF2 NRF2 STEAP1->NRF2 modulates STAT3 STAT3 JAK2->STAT3 phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Metastasis Metastasis & Invasion STAT3->Metastasis Akt Akt PI3K->Akt activates Akt->Proliferation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis NRF2->Apoptosis

Caption: STEAP1 influences key cancer-related signaling pathways.

T-Cell Activation by STEAP1 (102-116) Peptide

The STEAP1 (102-116) peptide is presented by antigen-presenting cells (APCs) to T-cells, leading to their activation and an anti-tumor immune response.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell (CD4+) APC APC MHC MHC Class II TCR T-Cell Receptor (TCR) MHC->TCR binds to STEAP1_peptide STEAP1 (102-116) Peptide STEAP1_peptide->MHC is presented by TCell T-Cell Activation T-Cell Activation (Cytokine Release, Proliferation) TCell->Activation TCR->TCell signals CD4 CD4 CD4->MHC

Caption: Workflow of T-cell activation by the STEAP1 peptide.

General Experimental Workflow for Peptide-Based Immunological Assays

This diagram outlines the general steps involved in using the STEAP1 (102-116) peptide for in vitro immunological studies.

Experimental_Workflow start Start reconstitute Reconstitute Endotoxin-Free STEAP1 (102-116) Peptide start->reconstitute stimulate Stimulate PBMCs with Peptide (Titrate Concentration) reconstitute->stimulate isolate_pbmcs Isolate PBMCs from Healthy Donor/Patient isolate_pbmcs->stimulate assay Perform Immunological Assay (ELISpot, ICS, etc.) stimulate->assay analyze Acquire and Analyze Data assay->analyze end End analyze->end

Caption: General workflow for immunological assays with STEAP1 peptide.

References

Technical Support Center: Addressing Solubility Issues of STEAP1 (102-116) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the STEAP1 (102-116) peptide.

Understanding STEAP1 (102-116) Peptide

The STEAP1 (102-116) peptide, with the sequence H-HQQYFYKIPILVINK-OH, is a fragment of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) protein.[1] STEAP1 is a cell surface antigen overexpressed in various cancers, most notably prostate cancer, making it a target for therapeutic and diagnostic development.[2] This specific peptide fragment is utilized in immunological research, such as T-cell assays, for its potential as an epitope.[1]

Physicochemical Properties of STEAP1 (102-116)

A key challenge in working with this peptide is its solubility, which is influenced by its amino acid composition. The sequence contains a mixture of hydrophobic residues (Y, F, I, L, V) and polar/charged residues (H, Q, K, N). The hydrophobic amino acids can lead to aggregation and poor solubility in aqueous solutions.

To effectively solubilize the STEAP1 (102-116) peptide, it is crucial to understand its net charge at different pH values. The ionizable residues (N-terminal amine, C-terminal carboxyl, Histidine, and Lysine) contribute to its overall charge.

Table 1: Estimated Net Charge of STEAP1 (102-116) at Different pH Values

pHEstimated Net ChargePredominant StateRecommended Solvent Approach
< 4PositiveCationicStart with sterile distilled water. If solubility is low, add a small amount of acetic acid.
4 - 8Near Neutral / Slightly PositiveZwitterionic / CationicMay have minimal solubility. Use of organic co-solvents or pH adjustment is recommended.
> 8Slightly Negative / NeutralAnionic / ZwitterionicStart with sterile distilled water. If solubility is low, add a small amount of ammonium bicarbonate.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the solubilization of the STEAP1 (102-116) peptide.

Q1: My STEAP1 (102-116) peptide won't dissolve in water. What should I do?

A1: Due to the presence of several hydrophobic amino acids, the STEAP1 (102-116) peptide may exhibit limited solubility in neutral aqueous solutions. Based on its amino acid sequence, the peptide has a net positive charge at acidic pH.

Troubleshooting Steps:

  • Start with a Small-Scale Test: Always test the solubility of a small amount of the peptide before dissolving the entire stock.

  • Acidic Conditions: Try dissolving the peptide in a small volume of 10% aqueous acetic acid. Once dissolved, you can slowly add your desired buffer to reach the final concentration and pH.

  • Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[3] Use a bath sonicator for short bursts (10-20 seconds) while keeping the sample on ice to prevent heating.

Q2: I need to use the peptide in a cell-based assay. Can I use organic solvents?

A2: Yes, but with caution. Organic solvents like Dimethyl Sulfoxide (DMSO) are effective for dissolving hydrophobic peptides.[2][4] However, high concentrations of DMSO can be toxic to cells.

Recommended Protocol:

  • Dissolve the peptide in a minimal amount of 100% DMSO (e.g., 10-50 µL).

  • Slowly add the peptide-DMSO stock dropwise to your vigorously stirring aqueous buffer or cell culture medium to the desired final concentration.

  • Ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[1]

Q3: The peptide solution appears cloudy or has visible particulates. What does this mean?

A3: Cloudiness or visible particulates indicate that the peptide has either not fully dissolved or has aggregated.

Solutions:

  • Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., 10,000 x g for 5-10 minutes) to pellet any undissolved material.[2][4] Carefully collect the supernatant. This is crucial to ensure you are working with a homogenous solution and to get an accurate concentration.

  • Re-evaluation of Solvent: The chosen solvent may not be optimal. Refer to the troubleshooting workflow below to select a more appropriate solvent system.

Q4: Can I heat the peptide solution to improve solubility?

A4: Gentle warming can be used as a last resort, but it should be done with extreme care as it can lead to peptide degradation. If you choose to heat the solution, do so gently and for a short period (e.g., up to 40°C).[4]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Before dissolving your entire peptide stock, it is highly recommended to perform a small-scale solubility test.

Materials:

  • STEAP1 (102-116) peptide (lyophilized powder)

  • Sterile distilled water

  • 10% Acetic Acid

  • 10% Ammonium Bicarbonate

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes.

  • To each tube, add a small volume (e.g., 10 µL) of a different test solvent (Water, 10% Acetic Acid, 10% Ammonium Bicarbonate, DMSO, PBS).

  • Vortex briefly and observe for dissolution.

  • If the peptide does not dissolve, try gentle sonication for 10-20 seconds.

  • Based on the results, select the most appropriate solvent for your main stock solution.

Protocol 2: Recommended Solubilization of STEAP1 (102-116) Peptide

Based on its physicochemical properties, the following protocol is recommended for solubilizing the STEAP1 (102-116) peptide for general use.

Procedure:

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Add a small volume of 10% acetic acid to the vial to dissolve the peptide.

  • Vortex gently until the peptide is fully dissolved.

  • Slowly add your desired aqueous buffer (e.g., PBS) to the dissolved peptide solution to reach the desired final concentration.

  • If any precipitation occurs during the addition of the buffer, you may have exceeded the peptide's solubility limit in that final buffer.

  • Centrifuge the final solution at 10,000 x g for 5 minutes to pellet any insoluble aggregates and use the clear supernatant.

  • For long-term storage, aliquot the peptide solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Table 2: Summary of Solubilization Strategies for Peptides

MethodDescriptionAdvantagesDisadvantages
pH Adjustment Dissolving the peptide in an acidic or basic solution to increase its net charge and interaction with water.[2][4]Effective for charged peptides.May not be compatible with all experimental conditions.
Organic Co-solvents Using solvents like DMSO or DMF to dissolve hydrophobic peptides.[2][4]Highly effective for non-polar peptides.Can be toxic to cells at high concentrations.
Sonication Using ultrasonic frequencies to break apart peptide aggregates.[2][3]Simple and effective for improving dissolution rates.Can cause peptide degradation if not done carefully.
Gentle Heating Increasing the temperature to enhance solubility.[4]Can be effective for some peptides.Risk of peptide degradation.

Visualizations

Logical Workflow for Troubleshooting Peptide Solubility

Peptide_Solubility_Workflow start Start: Lyophilized STEAP1 (102-116) Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test water Try Sterile Distilled Water solubility_test->water dissolved Peptide Dissolved? water->dissolved acidic Try 10% Acetic Acid check_dissolved_again Peptide Dissolved? acidic->check_dissolved_again basic Try 10% Ammonium Bicarbonate sonicate Gentle Sonication basic->sonicate organic Try DMSO consult Consult Technical Support / Consider Peptide Modification organic->consult dissolved->acidic No prepare_stock Prepare Stock Solution dissolved->prepare_stock Yes sonicate->organic check_dissolved_again->basic No check_dissolved_again->prepare_stock Yes end End: Soluble Peptide Stock prepare_stock->end

Caption: A logical workflow for troubleshooting the solubility of the STEAP1 (102-116) peptide.

STEAP1 and the JAK2/STAT3 Signaling Pathway

STEAP1 has been implicated in the progression of several cancers and can influence key cellular processes through various signaling pathways. One such pathway is the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, which plays a critical role in cell proliferation, migration, and invasion.[5][6]

JAK2_STAT3_Pathway STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 promotes pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 dimer p-STAT3 Dimer pSTAT3->dimer dimerization nucleus Nucleus dimer->nucleus translocation transcription Gene Transcription (Proliferation, Migration, Invasion) nucleus->transcription

Caption: The role of STEAP1 in the activation of the JAK2/STAT3 signaling pathway.

References

Technical Support Center: Improving Reproducibility of STEAP1 (102-116) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vitro assays involving the STEAP1 (102-116) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the STEAP1 (102-116) peptide and what is its primary application in vitro?

A1: The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, is an immunogenic epitope derived from the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) protein. Its primary in vitro application is to stimulate antigen-specific T cells in immunological assays such as ELISpot (Enzyme-Linked Immunospot) and Intracellular Cytokine Staining (ICS) to quantify T-cell responses.[1]

Q2: What are the most common in vitro assays used for the STEAP1 (102-116) peptide?

A2: The most common in vitro assays for this peptide are T-cell functional assays, including:

  • ELISpot assay: To enumerate the frequency of cytokine-producing cells (e.g., IFN-γ) at a single-cell level upon stimulation with the peptide.[2][3]

  • Intracellular Cytokine Staining (ICS) followed by flow cytometry: To identify and quantify cytokine-producing T-cell subsets (e.g., CD4+ or CD8+) based on intracellular cytokine accumulation.

  • Proliferation assays: To measure the proliferation of T cells in response to peptide stimulation.

Q3: Why am I observing high variability in my ELISpot or ICS results with the STEAP1 (102-116) peptide?

A3: High variability in T-cell assays can stem from several factors, including:

  • Peptide Quality and Handling: Improper storage, repeated freeze-thaw cycles, and contamination of the peptide stock can lead to degradation and loss of activity.

  • Cell Viability and Handling: Poor viability of peripheral blood mononuclear cells (PBMCs) or improper cell handling techniques can significantly impact results.

  • Assay Protocol inconsistencies: Variations in cell plating density, incubation times, and reagent concentrations can introduce variability.

  • Operator-dependent differences: Subjectivity in data analysis, such as spot counting in ELISpot assays, can be a source of variation.

Troubleshooting Guides

ELISpot Assay Troubleshooting
IssuePossible CauseRecommended Solution
High Background - Contaminated reagents or serum- Non-specific activation of cells- Mycoplasma contamination- Use fresh, sterile reagents and high-quality fetal bovine serum (FBS).- Handle cells gently to avoid non-specific activation.- Routinely test cell cultures for mycoplasma.
Low or No Signal - Inactive peptide- Low frequency of antigen-specific T cells- Suboptimal peptide concentration- Ensure proper storage and handling of the STEAP1 (102-116) peptide. Use a fresh aliquot.- Increase the number of cells per well.- Perform a dose-response experiment to determine the optimal peptide concentration.
Inconsistent Spot Size/Morphology - Suboptimal incubation time- Issues with the detection antibody or substrate- Optimize the incubation time for cell stimulation.- Ensure proper titration of detection antibodies and use a fresh substrate solution.
High Inter-assay Variability - Inconsistent cell populations- Variation in experimental conditions- Use a consistent source and batch of cells. Standardize cell thawing and resting procedures.- Strictly adhere to the standardized protocol for all assays.
Intracellular Cytokine Staining (ICS) Troubleshooting
IssuePossible CauseRecommended Solution
Weak or No Positive Signal - Ineffective cell stimulation- Insufficient incubation time with protein transport inhibitor- Incorrect antibody panel or gating strategy- Confirm the activity of the STEAP1 (102-116) peptide.- Optimize the duration of stimulation and incubation with Brefeldin A or Monensin.- Use bright fluorochromes for cytokines, titrate antibodies, and use appropriate controls for gating (e.g., Fluorescence Minus One - FMO).
High Background Staining - Non-specific antibody binding- Incomplete fixation or permeabilization- Include a viability dye to exclude dead cells, which can bind antibodies non-specifically.- Use Fc block to prevent non-specific binding to Fc receptors.- Optimize fixation and permeabilization steps.
Poor Resolution Between Positive and Negative Populations - Suboptimal antibody concentration- Spectral overlap between fluorochromes- Titrate all antibodies in the panel to find the optimal concentration.- Carefully design the antibody panel to minimize spectral overlap and perform proper compensation.
Loss of Cell Surface Markers - Harsh fixation/permeabilization reagents- Some surface markers are sensitive to fixation. Stain for these markers before fixation and permeabilization.

Quantitative Data Summary

Table 1: Example of Quantitative Data from an IFN-γ ELISpot Assay

Sample IDStimulantMean Spot Forming Cells (SFC) per 10^6 PBMCsStandard Deviation (SD)Coefficient of Variation (CV%)
Healthy Donor 1Unstimulated5240.0
Healthy Donor 1STEAP1 (102-116)1501812.0
Prostate Cancer Patient 1Unstimulated8337.5
Prostate Cancer Patient 1STEAP1 (102-116)2502510.0

Table 2: Example of Quantitative Data from an Intracellular Cytokine Staining (ICS) Assay

Sample IDStimulant% of CD4+ T cells producing IFN-γ% of CD8+ T cells producing IFN-γ
Healthy Donor 2Unstimulated0.050.02
Healthy Donor 2STEAP1 (102-116)0.850.20
Prostate Cancer Patient 2Unstimulated0.080.03
Prostate Cancer Patient 2STEAP1 (102-116)1.500.45

Experimental Protocols

Detailed Methodology for IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for 2 hours at room temperature.

  • Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest for at least 2 hours. Resuspend cells in complete RPMI medium.

  • Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well.

  • Stimulation: Add the STEAP1 (102-116) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Include unstimulated (negative control) and mitogen (positive control, e.g., PHA) wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).

  • Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Detailed Methodology for Intracellular Cytokine Staining (ICS)
  • Cell Preparation: Prepare a single-cell suspension of PBMCs in complete RPMI medium.

  • Stimulation: In a 96-well U-bottom plate, add 1-2x10^6 PBMCs per well. Add the STEAP1 (102-116) peptide at an optimal concentration. Include unstimulated and positive controls.

  • Co-stimulation and Protein Transport Inhibition: Add co-stimulatory antibodies (e.g., anti-CD28/CD49d). After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer. Permeabilize the cells using a permeabilization buffer.

  • Intracellular Staining: Stain with a fluorescently labeled antibody against the intracellular cytokine of interest (e.g., IFN-γ, TNF-α).

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry analysis software, gating on viable, single cells and then on T-cell subsets to determine the percentage of cytokine-positive cells.

Signaling Pathway and Experimental Workflow Diagrams

STEAP1_Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_AKT_FOXO1 AKT/FOXO1 Pathway cluster_NRF2 NRF2 Pathway STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 activates AKT AKT STEAP1->AKT activates ROS ROS STEAP1->ROS modulates STAT3 STAT3 JAK2->STAT3 phosphorylates Proliferation Proliferation STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis EMT EMT STAT3->EMT Epithelial-Mesenchymal Transition FOXO1 FOXO1 AKT->FOXO1 inhibits Apoptosis Inhibition Apoptosis Inhibition FOXO1->Apoptosis Inhibition NRF2 NRF2 Antioxidant Response Antioxidant Response NRF2->Antioxidant Response KEAP1 KEAP1 KEAP1->NRF2 sequesters ROS->KEAP1 dissociates from NRF2

Caption: Overview of major signaling pathways involving STEAP1.

ELISpot_Workflow Start Start End End Plate_Coating Plate_Coating Cell_Stimulation Cell_Stimulation Plate_Coating->Cell_Stimulation 2. Add Cells & Peptide Detection Detection Cell_Stimulation->Detection 3. Add Detection Ab Analysis Analysis Detection->Analysis 4. Develop & Count Spots Analysis->End

Caption: Simplified experimental workflow for an ELISpot assay.

Troubleshooting_Logic Check_Peptide Check_Peptide New_Aliquot New_Aliquot Check_Peptide->New_Aliquot Solution Check_Cells Check_Cells Assess_Viability Assess_Viability Check_Cells->Assess_Viability Solution Check_Protocol Check_Protocol Standardize_Steps Standardize_Steps Check_Protocol->Standardize_Steps Solution Check_Analysis Check_Analysis Blinded_Analysis Blinded_Analysis Check_Analysis->Blinded_Analysis Solution Inconsistent_Results Inconsistent_Results Inconsistent_Results->Check_Cells Inconsistent_Results->Check_Protocol Inconsistent_Results->Check_Analysis

Caption: Logical troubleshooting flow for inconsistent assay results.

References

Technical Support Center: STEAP1 (102-116) Specific T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with STEAP1 (102-116) specific T-cell stimulation assays.

Troubleshooting Guides

This section addresses common issues encountered during STEAP1 (102-116) specific T-cell stimulation experiments, with a focus on the potential impact of serum.

Issue 1: High Background in Negative Control Wells

High background, characterized by a significant number of spots or high cytokine readout in wells containing T-cells and antigen-presenting cells (APCs) without the STEAP1 peptide, can mask the specific response.

Potential Cause Recommended Solution
Serum Contamination or Reactivity Select a different lot of Fetal Bovine Serum (FBS) or Human Serum (HS). Some serum lots may contain contaminants or factors that cause non-specific T-cell activation.[1][2] Heat-inactivate the serum to denature complement proteins and other potential activators. Consider using serum-free media to eliminate variability from serum components.[3][4] For human T-cell assays, use human AB serum to avoid xeno-reactive responses to bovine proteins in FBS.[5]
Cell Viability and Handling Ensure high viability of Peripheral Blood Mononuclear Cells (PBMCs). Stressed or dying cells can non-specifically release cytokines.[2] Wash cells thoroughly before plating to remove any residual mitogens or cytokines from the isolation process.[6]
Contamination Check for microbial contamination in cell culture media and reagents, as this can lead to polyclonal T-cell activation.[1] Filter reagents to remove aggregates or contaminants.[2]
Cell Density Optimize the number of cells per well. Overcrowding can lead to non-specific activation.[2]

Issue 2: Low or No Specific T-Cell Response to STEAP1 (102-116) Peptide

A weak or absent response in the presence of the STEAP1 peptide can be due to several factors, including suboptimal assay conditions.

Potential Cause Recommended Solution
Suboptimal Serum Concentration Titrate the serum concentration. High serum concentrations can sometimes inhibit T-cell responses due to matrix effects.[7][8] Conversely, very low concentrations may not adequately support cell viability. A typical starting point is 5-10% heat-inactivated serum.
Peptide Concentration and Quality Titrate the STEAP1 (102-116) peptide concentration. The optimal concentration typically ranges from 1 to 10 µg/mL.[9][10] Ensure the peptide is of high purity and has been stored correctly.
Low Frequency of Precursor T-Cells Increase the number of PBMCs per well. However, be mindful of potential overcrowding issues as noted above. Consider an in vitro expansion of STEAP1-specific T-cells prior to the assay.
Incorrect HLA Haplotype The STEAP1 (102-116) peptide is presented by HLA class II molecules, particularly HLA-DR.[11][12] Ensure that the T-cell donors have a compatible HLA haplotype.
Improper Cell Incubation Ensure plates are not disturbed during incubation to allow for stable cell-cell interactions.[6] The optimal incubation time for peptide stimulation is typically 18-24 hours for ELISpot assays.[13]

Quantitative Data Summary

Table 1: Illustrative Effect of Serum Concentration on IFN-γ Secretion in a STEAP1 (102-116) ELISpot Assay

Serum Concentration (% v/v)Mean Spot Forming Cells (SFC) per 10^6 PBMCs (± SD)Signal-to-Noise Ratio (STEAP1 / Negative Control)
1%110 ± 1510.0
5%150 ± 2012.5
10%145 ± 1811.2
20%120 ± 228.0

This table represents hypothetical data to illustrate a potential trend. Optimal serum concentration should be determined empirically for each experimental system.

Frequently Asked Questions (FAQs)

Q1: What type of serum is best for human T-cell stimulation assays with the STEAP1 (102-116) peptide?

A1: For human T-cell assays, human AB serum is generally recommended over Fetal Bovine Serum (FBS) to avoid potential non-specific activation of T-cells by foreign bovine proteins.[5] If FBS must be used, it is crucial to screen different lots for low background stimulation.

Q2: Can the serum in my culture medium interfere with the STEAP1 (102-116) peptide?

A2: While direct interaction is unlikely, components in the serum can create a "matrix effect" that may non-specifically enhance or inhibit T-cell activation, or affect the overall health and responsiveness of the cells in culture.[7][8] This is why it is important to select a suitable serum type and concentration and to screen different lots.

Q3: What are appropriate positive and negative controls for a STEAP1 (102-116) T-cell stimulation assay?

A3:

  • Negative Control: PBMCs with APCs in culture medium with the same final concentration of serum and peptide solvent (e.g., DMSO) but without the STEAP1 peptide.[2]

  • Positive Control (Antigen-Specific): A peptide pool known to elicit a response in most donors, such as a CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool.[14]

  • Positive Control (Polyclonal): A mitogen like Phytohemagglutinin (PHA) to confirm that the T-cells are generally responsive.[13]

Q4: What is the HLA restriction for the STEAP1 (102-116) peptide?

A4: The STEAP1 (102-116) peptide is a promiscuous helper T-lymphocyte epitope presented by multiple HLA class II molecules, particularly various HLA-DR alleles.[11][12][15]

Experimental Protocols

Detailed Methodology for IFN-γ ELISpot Assay for STEAP1 (102-116) Specific T-Cell Stimulation

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Plate Coating:

    • Pre-wet a PVDF-membrane ELISpot plate with 35% ethanol for 1 minute.

    • Wash the plate 5 times with sterile PBS.

    • Coat the plate with a capture anti-human IFN-γ antibody overnight at 4°C.[13]

  • Cell Preparation:

    • Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells three times with RPMI-1640 medium.

    • Resuspend the cells in complete medium (RPMI-1640 supplemented with 10% heat-inactivated human AB serum, L-glutamine, and penicillin-streptomycin).

    • Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.

  • Peptide and Control Preparation:

    • Reconstitute the lyophilized STEAP1 (102-116) peptide in sterile DMSO to create a stock solution.

    • Prepare a working solution of the peptide in complete medium at the desired final concentration (e.g., 10 µg/mL).[9]

    • Prepare negative (medium with DMSO) and positive (e.g., CEF peptide pool or PHA) controls.

  • Cell Stimulation:

    • Wash the coated ELISpot plate with sterile PBS to remove the coating antibody solution.

    • Block the plate with complete medium for at least 1 hour at 37°C.

    • Add 2.5 x 10^5 PBMCs in 100 µL of complete medium to each well.[16]

    • Add 100 µL of the peptide working solution or control solutions to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. Do not disturb the plate during incubation.[13]

  • Detection and Development:

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST) to remove the cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour.

    • Wash the plate thoroughly with PBST and then PBS.

    • Add the substrate (e.g., BCIP/NBT) and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Signaling Pathways and Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC HLA-DR TCR TCR MHC->TCR Signal 1: Antigen Recognition CD4 CD4 MHC->CD4 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation Lck Lck TCR->Lck Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Activates PLCg PLCγ ZAP70->PLCg Activates NFAT NFAT PLCg->NFAT Leads to activation of IFNg IFN-γ Secretion NFAT->IFNg Induces Transcription STEAP1 STEAP1 (102-116) Peptide STEAP1->MHC Presented by

Caption: T-Cell Activation Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis pbmc_isolation Isolate PBMCs from Donor Blood add_cells Add PBMCs to Coated Plate pbmc_isolation->add_cells plate_coating Coat ELISpot Plate with Anti-IFN-γ Ab plate_coating->add_cells peptide_prep Prepare STEAP1 (102-116) Peptide & Controls add_peptide Add Peptide/ Controls peptide_prep->add_peptide add_cells->add_peptide incubate Incubate 18-24h at 37°C add_peptide->incubate detect_ab Add Detection Ab (Biotinylated Anti-IFN-γ) incubate->detect_ab enzyme Add Enzyme Conjugate (Streptavidin-ALP) detect_ab->enzyme substrate Add Substrate & Develop Spots enzyme->substrate read Wash, Dry & Read Plate substrate->read

Caption: Experimental Workflow for STEAP1 (102-116) ELISpot Assay.

References

Technical Support Center: Cryopreservation of STEAP1 (102-116) Specific T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the cryopreservation of T-cells specific for the STEAP1 (102-116) peptide. Proper cryopreservation is critical for maintaining the viability, functionality, and consistency of these valuable cellular assets for research and therapeutic development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended cryopreservation medium for STEAP1-specific T-cells?

A: The standard and most common cryopreservation medium consists of 90% Fetal Bovine Serum (FBS) and 10% Dimethyl Sulfoxide (DMSO).[1] However, for clinical applications and to ensure consistency, commercially available, serum-free, and defined cryopreservation media such as CryoStor® CS10 (containing 10% DMSO) are highly recommended.[3][4] These formulations provide a safe and protective environment for the cells during freezing, storage, and thawing.[3]

Q2: What is the optimal cell concentration for freezing?

A: It is recommended to resuspend the T-cell pellet in cold cryopreservation medium at a concentration of 5-10 x 10⁶ cells/mL.[1] This concentration range helps to ensure optimal cell survival and recovery post-thaw.

Q3: What is the correct cooling rate, and why is it important?

A: A slow, controlled cooling rate of -1°C per minute is crucial for maximizing post-thaw viability.[1][5] This can be achieved using a controlled-rate freezer or a commercial cell freezing container (e.g., Corning® CoolCell® LX, Mr. Frosty™).[1][6][7] Rapid freezing can cause intracellular ice crystal formation, which damages cell membranes, while freezing too slowly can lead to excessive dehydration and increased solute concentrations to toxic levels.[5]

Q4: How does cryopreservation affect the function of STEAP1-specific T-cells?

A: Cryopreservation can impact T-cell function. While viability may remain high (>90%), some functions, like immediate proliferative capacity or cytokine secretion, can be temporarily reduced post-thaw.[8][9] T-cells may require a recovery period of up to 48 hours to regain full functionality.[9][10] It has been noted that cryopreservation can sometimes lead to a reduction in IFNγ-producing CD4+ T-cells.[11] However, studies on STEAP1 CAR-T cells have shown that they retain potent functionality after being cryopreserved and thawed.[12]

Q5: What are the optimal storage conditions for long-term preservation?

A: For long-term storage, cryovials should be transferred to the vapor phase of liquid nitrogen (LN2), which maintains a temperature of approximately -130°C or below.[13] While cells can be temporarily stored at -80°C, storage for longer than 72 hours at this temperature can lead to a significant reduction in viability.[14]

Q6: Why is a post-thaw resting period necessary?

A: A resting period of at least 24 hours after thawing allows the T-cells to recover from the stresses of the freeze-thaw cycle.[1][2] This period helps restore membrane integrity, re-establish normal metabolic activity, and ensures more consistent and reliable performance in downstream functional assays.[8] Adding cytokines like IL-2 immediately after thawing can also support recovery.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the cryopreservation of STEAP1 (102-116) specific T-cells.

ProblemPotential Cause(s)Recommended Solution(s)
Low Post-Thaw Viability Incorrect Cooling Rate: Freezing was too rapid or too slow.[5] Suboptimal Cryopreservation Medium: Medium was not fresh, or components were not of high quality.[1] High DMSO Toxicity: Cells were exposed to DMSO for too long at room temperature before freezing.[15] Improper Thawing: Thawing was too slow, or cells were left at 37°C for too long.[1] Cell Health: Cells were not healthy or were in a late activation state before freezing.[1]Ensure a controlled cooling rate of -1°C/min using a validated freezing container or controlled-rate freezer.[1][5] Use a fresh, high-quality cryopreservation medium like CryoStor® CS10 or freshly prepared 90% FBS + 10% DMSO.[1][3] Keep cells and cryopreservation medium on ice and work quickly to minimize DMSO exposure time before initiating freezing. Thaw vials rapidly in a 37°C water bath until only a small ice crystal remains.[1] Immediately proceed with washing. Ensure cells are in a healthy, actively proliferating state before cryopreservation.[1]
Reduced Antigen-Specific Functionality (e.g., low cytokine secretion) Insufficient Post-Thaw Recovery: Cells were used in assays too soon after thawing.[9][10] Cellular Stress: The freeze-thaw process induced apoptosis or sublethal damage.[9] Loss of Surface Receptors: Cryopreservation can sometimes cause shedding of key surface proteins.[16] Selective Cell Loss: The cryopreservation process may have selectively killed the most active effector cells.[11]Allow cells to rest for 24-48 hours in complete culture medium post-thaw before conducting functional assays.[1][9] Optimize the entire cryopreservation and thawing protocol to minimize stress. Handle cells gently at all stages. Consider using specialized cryopreservation media containing inhibitors that prevent the loss of surface receptors if this is a recurring issue.[16] Re-evaluate the health and activation state of the T-cells prior to freezing. Ensure a robust starting population.[1]
Cell Clumping After Thawing Presence of Free DNA: Stressed or dead cells release DNA, which is sticky and causes clumping. Improper Washing: Centrifugation speed was too high, or the cell pellet was handled too roughly.Add a DNase I solution (e.g., 10-20 µg/mL) to the cell suspension during the post-thaw wash steps to break down extracellular DNA. Use a gentle centrifugation speed (e.g., 200-300 x g) and gently resuspend the cell pellet by flicking the tube before adding medium.
Inconsistent Results Between Vials Uneven Cell Distribution: The cell suspension was not mixed thoroughly before aliquoting. Variable Cooling Rates: Vials were not placed in the freezing container uniformly, leading to different cooling rates. Inconsistent Thawing: Vials were thawed for different lengths of time or at different temperatures.Ensure the cell suspension is homogenous by gently pipetting before aliquoting into cryovials. Place all vials in the center of the freezing container and ensure it is placed on a flat surface in the -80°C freezer. Standardize the thawing process. Use an automated cell thawing system or a consistent water bath temperature and time for all vials.[3]

Experimental Protocols

Protocol 1: Cryopreservation of STEAP1 (102-116) Specific T-Cells

Materials:

  • Healthy, stimulated STEAP1 (102-116) specific T-cells

  • Complete cell culture medium

  • Cryopreservation Medium (e.g., CryoStor® CS10 or 90% FBS + 10% DMSO), chilled to 2-8°C[14]

  • Sterile, labeled cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty™)

  • -80°C freezer and liquid nitrogen storage dewar

Methodology:

  • Harvest the STEAP1-specific T-cells from culture.

  • Perform a cell count and viability assessment (e.g., using trypan blue). Ensure viability is >90%.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes to pellet the cells.[1]

  • Carefully discard the supernatant.

  • Gently resuspend the cell pellet in cold cryopreservation medium at a final concentration of 5-10 x 10⁶ cells/mL.[1] Work quickly to minimize DMSO exposure at warmer temperatures.

  • Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

  • Place the cryovials into a controlled-rate freezing container.

  • Immediately place the freezing container into a -80°C freezer for at least 4 hours (or overnight).[1] This will ensure a cooling rate of approximately -1°C/minute.

  • Within 24-72 hours, transfer the vials from the -80°C freezer to a long-term liquid nitrogen storage dewar.[14]

Protocol 2: Thawing of Cryopreserved T-Cells

Materials:

  • Cryopreserved vials of STEAP1-specific T-cells

  • 37°C water bath

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes (15 mL or 50 mL)

  • DNase I solution (optional)

Methodology:

  • Prepare for thawing by pre-warming complete culture medium to 37°C.

  • Retrieve a cryovial from the liquid nitrogen dewar, handling it with appropriate personal protective equipment.

  • Immediately place the vial into a 37°C water bath.[6]

  • Gently swirl the vial until only a small ice crystal remains.[1] Do not leave the vial in the water bath for longer than necessary.

  • Wipe the outside of the vial with 70% ethanol to sterilize it.

  • In a sterile hood, immediately transfer the thawed cell suspension into a conical tube containing 10 mL of pre-warmed complete medium. This gradual dilution helps to reduce osmotic shock and DMSO toxicity.[2]

  • (Optional) Add DNase I to the tube to prevent clumping.

  • Centrifuge the cells at 200-300 x g for 5-7 minutes.

  • Discard the supernatant containing the DMSO.[1]

  • Gently resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Perform a cell count and viability assessment.

  • Plate the cells in a culture flask or plate at the desired density and place them in a 37°C, 5% CO₂ incubator for a 24-48 hour recovery period before use in functional assays.[1][9]

Visualized Workflows and Logic Diagrams

Cryopreservation_Workflow start Start: Healthy STEAP1-Specific T-Cells harvest 1. Harvest & Count Cells (>90% Viability) start->harvest centrifuge1 2. Centrifuge (300-400 x g, 5 min) harvest->centrifuge1 resuspend 3. Resuspend Pellet in Cold Cryopreservation Medium (5-10x10^6 cells/mL) centrifuge1->resuspend aliquot 4. Aliquot into Cryovials resuspend->aliquot freeze 5. Place in Controlled-Rate Freezing Container aliquot->freeze store80 6. Place at -80°C (Overnight) freeze->store80 storeLN2 7. Transfer to Liquid Nitrogen for Long-Term Storage store80->storeLN2 end End: Cells Cryopreserved storeLN2->end Thawing_Workflow start Start: Retrieve Vial from LN2 Storage thaw 1. Rapid Thaw in 37°C Water Bath start->thaw transfer 2. Transfer to Pre-warmed Complete Medium thaw->transfer centrifuge 3. Centrifuge to Wash (200-300 x g, 5-7 min) transfer->centrifuge resuspend 4. Resuspend in Fresh Complete Medium centrifuge->resuspend count 5. Perform Viability and Cell Count resuspend->count recover 6. Incubate for 24-48h Recovery Period count->recover end End: Cells Ready for Assay recover->end Troubleshooting_Viability start Problem: Low Post-Thaw Viability q_thaw Was thawing rapid (<2 min) and wash gentle? start->q_thaw s_thaw Solution: Optimize thawing. Thaw quickly, dilute slowly, and spin gently. q_thaw->s_thaw No q_freeze Was a controlled -1°C/min cooling rate used? q_thaw->q_freeze Yes s_freeze Solution: Use a validated controlled-rate freezing container. q_freeze->s_freeze No q_media Was fresh, high-quality cryopreservation medium used? q_freeze->q_media Yes s_media Solution: Prepare fresh medium or use a reliable commercial source (e.g., CryoStor). q_media->s_media No q_health Were cells healthy and proliferating pre-freeze? q_media->q_health Yes s_health Solution: Cryopreserve cells during their optimal growth phase. q_health->s_health No

References

Technical Support Center: Minimizing Variability in STEAP1 (102-116) Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) and its immunogenic peptide STEAP1 (102-116).

Frequently Asked Questions (FAQs)

Q1: What is the function of STEAP1 and the significance of the 102-116 peptide?

A1: STEAP1 is a cell surface protein overexpressed in various cancers, including prostate, lung, and gastric cancer.[1][2] It is implicated in promoting cancer cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT).[1][2][3] The STEAP1 (102-116) peptide is a known immunogenic epitope that can be presented to T-cells, making it a key target for cancer immunotherapy research, particularly in the development of vaccines and T-cell-based therapies.

Q2: Which signaling pathways are regulated by STEAP1?

A2: STEAP1 has been shown to regulate several key signaling pathways involved in cancer progression. Notably, it can facilitate metastasis and EMT through the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][4] Additionally, STEAP1 can influence cell proliferation, migration, and invasion through the activation of the AKT/FOXO1 pathway.[2]

Q3: What are the common functional assays used to study STEAP1 and the 102-116 peptide?

A3: Common functional assays include:

  • T-cell Proliferation Assays (e.g., CFSE dilution): To measure the ability of the STEAP1 (102-116) peptide to stimulate T-cell division.

  • ELISpot Assays: To quantify cytokine-secreting T-cells upon stimulation with the STEAP1 (102-116) peptide.

  • Cell Proliferation Assays (e.g., MTT, CCK-8): To assess the effect of STEAP1 expression or modulation on cancer cell growth.[2]

  • Cell Invasion/Migration Assays (e.g., Transwell assay): To determine the role of STEAP1 in cancer cell motility.[2][3]

  • Apoptosis Assays (e.g., Annexin V, TUNEL): To investigate if targeting STEAP1 or using the 102-116 peptide can induce cancer cell death.[5][6]

  • Western Blotting: To analyze the expression and phosphorylation status of proteins in STEAP1-related signaling pathways.[1]

  • Calcium Influx Assays: To measure changes in intracellular calcium levels, a key second messenger in many signaling pathways, potentially modulated by STEAP1 activity.[7][8]

Q4: What are the primary sources of variability in these assays?

A4: Variability can arise from several factors:

  • Cell Line Integrity: Genetic drift, misidentification, or contamination of cancer cell lines.

  • Reagent Quality: Inconsistent quality of peptides, antibodies, cytokines, and media.

  • Assay Conditions: Variations in cell seeding density, incubation times, and temperature.

  • Operator-Dependent Variability: Differences in pipetting techniques and data analysis.

  • Peptide Handling: Improper storage and handling of the STEAP1 (102-116) peptide can lead to degradation.

Troubleshooting Guides

T-Cell Proliferation and ELISpot Assays with STEAP1 (102-116) Peptide
Issue Potential Cause Troubleshooting Steps
High background in ELISpot Non-specific T-cell activation.Ensure proper washing of plates. Use a negative control peptide. Optimize peptide and cell concentrations.
Low or no T-cell proliferation Poor peptide immunogenicity or degradation.Verify peptide sequence and purity. Use a fresh batch of peptide. Include a positive control stimulant (e.g., PHA).
High well-to-well variability Uneven cell distribution or peptide concentration.Ensure single-cell suspension before plating. Mix peptide solution thoroughly before adding to wells.
Inconsistent spot morphology Suboptimal assay conditions.Optimize incubation time and CO2 levels. Ensure proper plate coating.
Cancer Cell Functional Assays (Proliferation, Invasion, Apoptosis)
Issue Potential Cause Troubleshooting Steps
Inconsistent cell proliferation rates Variation in cell seeding density or passage number.Use a consistent cell counting method. Maintain a consistent range of cell passages for experiments.
High variability in invasion assays Inconsistent Matrigel coating or cell number.Ensure uniform coating of Transwell inserts. Accurately count and seed the same number of cells per well.
Conflicting apoptosis results Different apoptosis detection methods.Use multiple apoptosis assays (e.g., Annexin V and TUNEL) to confirm results.[5]
Unexpected effects of STEAP1 modulation Off-target effects of siRNA/shRNA or inhibitors.Use multiple different siRNA/shRNA sequences. Include appropriate controls for inhibitors.
Western Blotting for STEAP1 Signaling Pathways
Issue Potential Cause Troubleshooting Steps
Weak or no STEAP1 signal Low protein expression or poor antibody quality.Use a positive control cell line with known STEAP1 expression. Optimize antibody concentration and incubation time.[9]
High background Non-specific antibody binding.Optimize blocking conditions (e.g., blocking buffer, time, temperature). Increase the number of wash steps.[9][10]
Inconsistent phosphorylation signals Inefficient cell lysis or phosphatase activity.Use appropriate lysis buffers with phosphatase inhibitors. Process samples quickly and on ice.
Multiple non-specific bands Antibody cross-reactivity or protein degradation.Use a more specific antibody. Add protease inhibitors to the lysis buffer.[10][11]

Quantitative Data Summary

The following tables summarize representative quantitative data from functional assays investigating the role of STEAP1.

Table 1: Effect of STEAP1 Knockdown on Cancer Cell Viability and Apoptosis

Cell LineAssayEffect of STEAP1 KnockdownFold Change (vs. Control)Reference
LNCaPMTT AssayDecreased Viability0.53 ± 0.12[5]
C4-2BMTT AssayDecreased Viability0.51 ± 0.13[5]
LNCaPTUNEL AssayIncreased Apoptosis1.95 ± 0.12[5]
DLD-1Annexin V/7-AADIncreased Apoptosis~2-fold[6]

Table 2: Effect of STEAP1 Overexpression/Knockdown on Cell Migration and Invasion

Cell LineAssayModulationEffectReference
H1299Transwell MigrationSTEAP1 KnockdownDecreased Migration[1]
H1299Transwell InvasionSTEAP1 KnockdownDecreased Invasion[1]
SGC-7901Transwell MigrationSTEAP1 OverexpressionIncreased Migration[2]
MGC-803Transwell InvasionSTEAP1 OverexpressionIncreased Invasion[2]
HEC-1-BTranswell MigrationSTEAP1 KnockdownIncreased Migration[3]
IshikawaTranswell InvasionSTEAP1 KnockdownIncreased Invasion[3]

Experimental Protocols

Detailed Methodology for T-Cell Proliferation Assay (CFSE-based)
  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • CFSE Staining: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.

  • Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at 2x10^5 cells/well.

  • Stimulation: Add STEAP1 (102-116) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include a negative control (irrelevant peptide) and a positive control (e.g., PHA).

  • Incubation: Culture the cells for 4-6 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells, stain with T-cell surface markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Detailed Methodology for Transwell Invasion Assay
  • Cell Culture: Culture cancer cells (e.g., H1299, SGC-7901) to 70-80% confluency.

  • Transwell Insert Preparation: Coat the upper surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium and seed 5x10^4 cells into the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells in multiple fields of view under a microscope.

Visualizations

STEAP1_Signaling_Pathways cluster_0 STEAP1-mediated Signaling cluster_1 JAK/STAT Pathway cluster_2 AKT/FOXO1 Pathway STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 AKT AKT STEAP1->AKT STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Proliferation_Migration Proliferation, Migration, Invasion, EMT pSTAT3->Proliferation_Migration Promotes pAKT p-AKT AKT->Proliferation_Migration Promotes FOXO1 FOXO1 Apoptosis Apoptosis FOXO1->Apoptosis Promotes pAKT->FOXO1 Inhibits Experimental_Workflow_Troubleshooting cluster_workflow General Assay Workflow cluster_troubleshooting Troubleshooting Logic start Start: Experimental Design reagents Reagent Preparation (Peptide, Cells, etc.) start->reagents assay Assay Execution (e.g., Proliferation, Invasion) reagents->assay data Data Acquisition assay->data analysis Data Analysis data->analysis end End: Results Interpretation analysis->end variability High Variability? analysis->variability variability->end No reagent_check Check Reagents? variability->reagent_check Yes protocol_check Review Protocol? reagent_check->protocol_check operator_check Evaluate Technique? protocol_check->operator_check optimize Optimize Assay Parameters operator_check->optimize optimize->assay

References

Technical Support Center: Quality Control for Synthetic STEAP1 (102-116) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic STEAP1 (102-116) peptides. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and expected molecular weight of the human STEAP1 (102-116) peptide?

The human STEAP1 (102-116) peptide has the sequence H-His-Gln-Gln-Tyr-Phe-Tyr-Lys-Ile-Pro-Ile-Leu-Val-Ile-Asn-Lys-OH.[1][2][3] The theoretical monoisotopic molecular weight (MW) is 1845.06 Da, and the average MW is 1846.18 Da.

Q2: What are the typical quality control specifications for a research-grade synthetic STEAP1 (102-116) peptide?

Typical specifications are summarized in the table below. These values ensure the identity, purity, and quantity of the peptide for reliable experimental results. For GMP-grade peptides, specifications are generally stricter, often requiring >97% purity.[4]

ParameterSpecificationMethodPurpose
Appearance White to off-white lyophilized powderVisual InspectionConfirms the physical state of the product.
Identity Conforms to the expected molecular weight (±1 Da)Mass Spectrometry (MS)Verifies the correct peptide was synthesized.[5][6]
Purity ≥95%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the target peptide relative to impurities.[7]
Amino Acid Composition Conforms to theoretical compositionAmino Acid Analysis (AAA)Confirms the constituent amino acids are present in the correct ratios.[8]
Net Peptide Content Typically 60-80%Amino Acid Analysis (AAA) or Elemental AnalysisDetermines the actual amount of peptide in the lyophilized powder, accounting for water and counterions.[9]
Counterion Trifluoroacetate (TFA)HPLC/MSIdentifies the salt form of the peptide, which can be relevant for cellular assays.[1][10]

Q3: How should I properly handle and store my STEAP1 (102-116) peptide?

For long-term storage, keep the lyophilized peptide at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. For short-term storage, a solution can be stored at 4°C for a few days. For longer-term storage in solution, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the best solvent for dissolving the STEAP1 (102-116) peptide?

The solubility of a peptide is highly dependent on its amino acid sequence.[7] For STEAP1 (102-116), which contains several hydrophobic residues (Tyr, Phe, Ile, Leu, Val), initial reconstitution in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) is recommended. Once the peptide is dissolved, you can slowly add your aqueous buffer of choice to reach the desired final concentration. Always test the solubility of a small amount of peptide first.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quality control analysis of your STEAP1 (102-116) peptide.

Q5: My HPLC chromatogram shows low purity (<95%) or multiple unexpected peaks. What could be the cause?

Low purity or the presence of multiple peaks can stem from issues during synthesis or degradation. Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, or side products from the cleavage process.[10][11]

Troubleshooting Low HPLC Purity

Potential Cause Recommended Solution
Incomplete Deprotection/Cleavage Review the synthesis and cleavage protocols. Ensure sufficient reaction times and appropriate reagents were used.
Peptide Aggregation The hydrophobic nature of STEAP1 (102-116) can lead to aggregation.[11] Try dissolving the peptide in a stronger organic solvent (e.g., DMSO) before analysis. Optimize the HPLC gradient to be shallower to improve separation.[12]
Oxidation Although STEAP1 (102-116) does not contain methionine or cysteine, tyrosine residues can be modified. Use fresh, high-quality solvents and store the peptide properly.

| Suboptimal HPLC Method | The HPLC method may not be capable of separating the target peptide from closely related impurities.[4] Develop a more focused gradient around the elution time of your peptide or screen different column chemistries.[12][13] |

Q6: The mass spectrum shows a molecular weight that does not match the theoretical value for STEAP1 (102-116). What should I do?

An incorrect mass is a critical issue that points to a fundamental problem with the peptide's identity.[14]

  • Analyze the Discrepancy:

    • Lower Mass: Suggests a deletion of one or more amino acids. Calculate the mass difference to identify the likely missing residue(s).

    • Higher Mass: Suggests an insertion, incomplete removal of a protecting group, or an unintended modification (e.g., oxidation, +16 Da).

  • Consult the Synthesis Report: Review the synthesis data to check for any errors during the amino acid coupling steps.

  • Perform Tandem MS (MS/MS): Fragmenting the peptide in the mass spectrometer can help determine the exact sequence and pinpoint the location of the modification or error.

Q7: My peptide won't dissolve in my aqueous experimental buffer. How can I improve its solubility?

Solubility issues are common with hydrophobic peptides.[7]

  • Check the pH: The net charge of a peptide changes with pH. Adjusting the pH of your buffer away from the peptide's isoelectric point (pI) can increase solubility. Since STEAP1 (102-116) has two lysine and one histidine residue, a slightly acidic pH (e.g., using a buffer with 0.1% TFA) may improve solubility by protonating these basic residues.

  • Use Organic Solvents: As mentioned in FAQ Q4, first dissolve the peptide in a minimal amount of DMSO, DMF, or acetonitrile before adding the aqueous buffer. Note: Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of the STEAP1 (102-116) peptide.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in 50% acetonitrile/water.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • Column: C18, 5 µm, 120 Å, 4.6 x 250 mm.[15]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in DI Water.[15]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 215 nm (for the peptide bond).[10]

    • Injection Volume: 20 µL.[15]

    • Gradient: Start with a shallow gradient to ensure good separation.[12]

      • 0-5 min: 5% B

      • 5-25 min: 5% to 65% B

      • 25-27 min: 65% to 95% B

      • 27-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Analysis: Calculate purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms that the synthesized peptide has the correct molecular weight.

  • Sample Preparation: Dilute the peptide stock solution from the HPLC protocol to approximately 10-20 pmol/µL using 50% acetonitrile/0.1% formic acid. Note: Formic acid is more compatible with MS than TFA.[13]

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • ESI-MS Method:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire data in positive ion mode over a mass range of m/z 400-2000.

    • The peptide will likely appear as multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

    • Deconvolute the resulting spectrum to obtain the neutral molecular mass.

  • Analysis: Compare the observed molecular mass with the theoretical molecular weight of STEAP1 (102-116) (1845.06 Da). The observed mass should be within ±1 Da of the theoretical value.

Protocol 3: Quantification by Amino Acid Analysis (AAA)

AAA is a highly accurate method to determine the net peptide content.[16]

  • Hydrolysis:

    • Accurately weigh a sample of the lyophilized peptide.

    • Hydrolyze the peptide into its constituent amino acids by heating with 6 M HCl in the gas phase at 110°C for 20-24 hours.[16]

  • Derivatization: Derivatize the resulting free amino acids to make them detectable (e.g., with ninhydrin or a fluorescent tag like AccQ-Tag™).[9][17]

  • Separation and Detection:

    • Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.[17]

    • Detect the amino acids using a UV or fluorescence detector.

  • Quantification:

    • Quantify each amino acid by comparing its peak area to that of a known standard.

    • Calculate the molar amount of each stable amino acid and average them to determine the total molar amount of the peptide in the original sample.

    • The net peptide content is calculated by comparing the quantified peptide amount to the initial total weight of the lyophilized powder.

Diagrams

QC_Workflow cluster_synthesis Peptide Synthesis & Initial Product cluster_qc Quality Control Analysis cluster_results Final Product & Reporting synthesis Solid-Phase Synthesis of STEAP1 (102-116) cleavage Cleavage & Deprotection synthesis->cleavage lyophilization Lyophilization (Crude Peptide) cleavage->lyophilization dissolution Peptide Dissolution (e.g., in ACN/Water) lyophilization->dissolution hplc Purity Check by HPLC (>95%?) dissolution->hplc ms Identity Check by MS (Correct MW?) hplc->ms Purity OK fail Product Fails QC (Troubleshoot/Repurify) hplc->fail Purity FAIL aaa Quantification by AAA (Optional) ms->aaa Identity OK ms->fail Identity FAIL pass Product Passes QC aaa->pass report Generate Certificate of Analysis (CofA) pass->report

Caption: A typical quality control workflow for synthetic peptides.

Troubleshooting_Logic start Start QC Analysis hplc_check Run HPLC Analysis. Is Purity >95%? start->hplc_check ms_check Run MS Analysis. Is MW Correct? hplc_check->ms_check Yes fail_purity FAIL: Low Purity - Check for aggregation - Optimize HPLC method - Review synthesis hplc_check->fail_purity No solubility_check Is peptide soluble in aqueous buffer? ms_check->solubility_check Yes fail_mass FAIL: Incorrect Mass - Calculate mass difference - Identify potential error - Perform MS/MS sequencing ms_check->fail_mass No pass_qc Peptide Passes QC solubility_check->pass_qc Yes fail_solubility FAIL: Poor Solubility - Use organic co-solvent (DMSO) - Adjust buffer pH - Sonicate sample solubility_check->fail_solubility No

Caption: A decision tree for troubleshooting common peptide QC issues.

References

Handling and storage best practices for STEAP1 (102-116) peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the STEAP1 (102-116) peptide. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experiments.

Peptide Specifications

The STEAP1 (102-116) peptide has the amino acid sequence H-HQQYFYKIPILVINK-OH.[1] It is a high-quality epitope peptide used for stimulating antigen-specific T cells in various assays, including ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity or proliferation assays.[1]

PropertyValueReference
Sequence H-HQQYFYKIPILVINK-OH[1]
Amino Acid Composition Histidine (H), Glutamine (Q), Tyrosine (Y), Phenylalanine (F), Lysine (K), Isoleucine (I), Proline (P), Leucine (L), Valine (V), Asparagine (N)
Purity Typically >90% (HPLC/MS)[1]
Delivery Format Freeze-dried (lyophilized) powder[1]
Counterion Trifluoroacetate (TFA)[1]
Applications T-cell Immunity, Prostate Cancer Research[1]

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized STEAP1 (102-116) peptide?

For long-term storage, the lyophilized peptide should be stored at -20°C or colder, protected from bright light. Under these conditions, the peptide can be stable for several years. For short-term storage (days to weeks), it can be kept at 4°C. It is crucial to prevent moisture contamination, as it can significantly decrease the long-term stability of the peptide.

2. How do I properly handle the lyophilized peptide before reconstitution?

To minimize moisture absorption, allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator before opening it. Weigh out the desired amount of peptide quickly in a clean and well-ventilated area. After use, tightly reseal the vial, preferably under an inert gas like nitrogen or argon, and return it to cold storage.

3. What is the recommended procedure for reconstituting the STEAP1 (102-116) peptide?

Based on its amino acid sequence (HQQYFYKIPILVINK), the STEAP1 (102-116) peptide has a net positive charge at neutral pH due to the presence of Histidine (H) and Lysine (K) residues. Therefore, it is considered a basic peptide.

Recommended Reconstitution Protocol:

  • Initial Solvent Selection: Start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.

  • Enhancing Solubility: If the peptide does not dissolve completely in water, sonication for a few minutes in a water bath may help. Avoid excessive heating.

  • Acidic Solvent: If solubility issues persist, add a small amount of 10-25% acetic acid to the solution.

  • Organic Solvents (for highly hydrophobic peptides, use with caution in cell-based assays): If the peptide is still not soluble, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) can be used for initial solubilization, followed by slow, dropwise addition of sterile water or buffer to the desired concentration. Note that DMSO can be toxic to cells, so the final concentration should be kept low (typically below 0.5% v/v) in cell culture experiments.

  • Sterile Filtration: For use in sterile cell culture applications, filter the reconstituted peptide solution through a 0.22 µm filter.

4. What is the recommended storage condition for the reconstituted peptide solution?

Peptide solutions are significantly less stable than their lyophilized form. For optimal stability, it is recommended to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or colder.

  • For peptides in solution, short-term storage of up to a week at 4°C may be possible, but freezing is generally preferred.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide is difficult to dissolve. The peptide may have aggregated or is inherently hydrophobic.* Follow the recommended reconstitution protocol, starting with sterile water and progressing to sonication or the addition of a small amount of acetic acid. * For highly hydrophobic peptides, initial dissolution in a minimal amount of DMSO followed by careful dilution may be necessary.
Precipitation observed after adding to aqueous buffer. The peptide has low solubility in the final buffer.* Try to dissolve the peptide at a higher concentration in an appropriate solvent (e.g., water with a small amount of acid) before diluting it into the final buffer. * Consider using a different buffer system.
Low or no biological activity in T-cell assays. Peptide degradation due to improper storage or handling.* Ensure the lyophilized peptide has been stored correctly at -20°C or colder and protected from moisture. * Avoid multiple freeze-thaw cycles of the reconstituted peptide solution. Prepare fresh solutions or use single-use aliquots. * Confirm the correct peptide concentration was used in the assay.
Peptide aggregation.* Visually inspect the reconstituted solution for any particulates. If present, sonication may help to disaggregate. * Consider sterile filtering the solution.
Inconsistent experimental results. Inaccurate peptide concentration due to improper reconstitution or storage.* Ensure the peptide is fully dissolved before use. * Use a calibrated pipette for accurate measurement. * Aliquot stock solutions to ensure consistent concentration between experiments.
Contamination of the peptide solution.* Use sterile water, buffers, and labware for reconstitution and handling. * Work in a sterile environment, such as a laminar flow hood, when preparing solutions for cell culture.

Experimental Protocols

T-Cell Stimulation for ELISPOT Assay

This is a general protocol and may require optimization for your specific cell type and experimental conditions.

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) according to the manufacturer's instructions.

  • Cell Preparation: Prepare your effector cells (e.g., PBMCs or purified T cells) in a complete cell culture medium.

  • Peptide Dilution: Prepare a working solution of the STEAP1 (102-116) peptide in the cell culture medium. A typical starting concentration for peptide stimulation is 1-10 µg/mL.

  • Cell Stimulation: Add the effector cells to the coated wells. Then, add the STEAP1 (102-116) peptide solution to the appropriate wells. Include positive (e.g., PHA) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for the recommended duration (typically 18-24 hours for IFN-γ).

  • Detection: Follow the ELISPOT kit manufacturer's protocol for washing the plate, adding the detection antibody, substrate, and developing the spots.

  • Analysis: Count the spots in each well to quantify the number of cytokine-secreting cells.

Signaling Pathways and Experimental Workflows

STEAP1 in Cancer Cell Signaling

STEAP1 is implicated in several signaling pathways that promote cancer cell proliferation, invasion, and intercellular communication. It can influence ion transport and is associated with pathways such as JAK/STAT, c-Myc, and AKT/FOXO1.[2][3]

STEAP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 Activation AKT AKT STEAP1->AKT Activation cMyc c-Myc STEAP1->cMyc Upregulation Ions Na+, Ca2+, K+ STEAP1->Ions Transport STAT3 STAT3 JAK2->STAT3 Phosphorylation Gene_Expression Gene Expression (Proliferation, Invasion) STAT3->Gene_Expression Transcription FOXO1 FOXO1 AKT->FOXO1 Inhibition cMyc->Gene_Expression Transcription T_Cell_Assay_Workflow start Start reconstitute Reconstitute STEAP1 (102-116) Peptide start->reconstitute prepare_cells Prepare Effector Cells (e.g., PBMCs) start->prepare_cells setup_assay Set up T-Cell Assay (e.g., ELISPOT) reconstitute->setup_assay prepare_cells->setup_assay stimulate Stimulate Cells with Peptide setup_assay->stimulate incubate Incubate stimulate->incubate detect Detection & Development incubate->detect analyze Analyze Results detect->analyze end End analyze->end

References

Technical Support Center: Counteracting Low Immunogenicity of STEAP1 (102-116) In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the STEAP1 (102-116) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of its low in vitro immunogenicity and achieve robust and reproducible results in your T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is STEAP1 (102-116) and why is its immunogenicity low?

A: STEAP1 (Six-Transmembrane Epithelial Antigen of the Prostate 1) is a protein overexpressed in various cancers, including prostate cancer, making it a target for cancer immunotherapy.[1][2] The peptide sequence HQQYFYKIPILVINK corresponds to amino acids 102-116 of the human STEAP1 protein and has been identified as a potential T-cell epitope.[1][3] Like many short, synthetic peptides, STEAP1 (102-116) on its own is often poorly immunogenic in vitro because it may lack the necessary components to efficiently activate antigen-presenting cells (APCs) and subsequently elicit a strong T-cell response.[4][5]

Q2: How can I confirm that my STEAP1 (102-116) peptide is of high quality?

A: Ensure your peptide is obtained from a reputable supplier that provides a certificate of analysis detailing its purity (typically >90% via HPLC), mass spectrometry data to confirm its identity, and information on the counterion (e.g., TFA).[3] Improper storage can lead to degradation, so peptides should be stored lyophilized at -20°C or colder and protected from light.[6]

Q3: What are the primary methods to measure the in vitro immunogenicity of STEAP1 (102-116)?

A: The most common in vitro assays to measure peptide-specific T-cell responses are the Enzyme-Linked Immunospot (ELISPOT) assay, which quantifies cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which identifies cytokine-producing cells and allows for further phenotyping.[6][7][8] T-cell proliferation assays can also be used to measure the expansion of antigen-specific T-cells.[9]

Q4: What is a typical "low" T-cell response to STEAP1 (102-116) in an ELISPOT assay?

A: While specific data for STEAP1 (102-116) is limited, a weak or low-positive response to a single peptide in an IFN-γ ELISPOT assay is often characterized by a low number of spot-forming cells (SFCs), for instance, less than 50 SFCs per million peripheral blood mononuclear cells (PBMCs), after subtracting the background of unstimulated control wells.[10] Responses can vary significantly between donors.

Troubleshooting Guides

Issue 1: No or Very Low T-Cell Response in ELISPOT/ICS Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Suboptimal Peptide Concentration Titrate the peptide concentration, typically from 1 to 10 µg/mL.[3][7]An insufficient peptide concentration may not adequately stimulate T-cells, while excessively high concentrations can sometimes lead to T-cell anergy or death.
Poor Peptide Solubility or Stability Ensure the peptide is fully dissolved. Use a small amount of DMSO to dissolve the lyophilized peptide before diluting in culture medium. Avoid repeated freeze-thaw cycles.[7]Aggregated or degraded peptides will not be effectively presented by APCs.
Low Frequency of Precursor T-Cells Increase the number of PBMCs per well in your assay (e.g., up to 3 x 10^5 cells/well for ELISPOT).[11][12] Consider pre-expanding STEAP1-specific T-cells by stimulating PBMCs with the peptide for several days before the assay.[3]The frequency of T-cells specific for a single, non-dominant epitope can be very low in healthy donors or even in cancer patients.
Inadequate Antigen Presentation Use professional APCs, such as monocyte-derived dendritic cells (DCs), or ensure your PBMC population is healthy and contains a sufficient number of APCs.Healthy and mature APCs are crucial for efficient peptide processing and presentation to T-cells.
Suboptimal Cell Viability Check the viability of your PBMCs after thawing and before plating. Ensure the time between blood draw and PBMC isolation is minimized.[12]Low cell viability will lead to a poor overall response.
Incorrect Assay Incubation Time Optimize the incubation time for your specific assay. For ELISPOT, this is typically 18-48 hours. For ICS, a shorter stimulation of 5-6 hours in the presence of a protein transport inhibitor is common.[7][13]Insufficient incubation time may not allow for detectable cytokine secretion, while prolonged incubation can lead to cell death and high background.
Issue 2: High Background in Negative Control Wells

Possible Causes and Solutions

Possible Cause Troubleshooting Step Rationale
Contamination of Reagents or Cells Use sterile techniques and ensure all reagents, especially serum, are free of endotoxins or other microbial contaminants.[6]Contaminants can cause non-specific T-cell activation.
Serum Reactivity Screen different lots of fetal bovine serum (FBS) or use human AB serum to find one with low background stimulation.Some serum lots can contain components that non-specifically activate T-cells.
Cell Death Ensure gentle handling of cells and optimize cell density to prevent overcrowding and nutrient depletion.Dead or dying cells can release factors that lead to non-specific activation or high background in assays.
Inadequate Washing (ELISPOT) Follow the washing protocol meticulously, ensuring all unbound antibodies and other reagents are removed.[14]Residual reagents can lead to non-specific color development.

Enhancing the Immunogenicity of STEAP1 (102-116) In Vitro

If you consistently observe a low T-cell response, consider the following strategies to enhance the immunogenicity of the STEAP1 (102-116) peptide in your in vitro assays.

Strategy 1: Use of Adjuvants

Adjuvants can boost the immune response by activating APCs, leading to increased expression of co-stimulatory molecules and pro-inflammatory cytokines.[5][15]

Table of Common In Vitro Adjuvants

AdjuvantMechanism of ActionTypical In Vitro Concentration
CpG Oligonucleotides (e.g., CpG ODN 2216) Toll-like receptor 9 (TLR9) agonist.[15]1-5 µg/mL
Poly(I:C) Toll-like receptor 3 (TLR3) agonist.[15]10-50 µg/mL
Resiquimod (R848) Toll-like receptor 7/8 (TLR7/8) agonist.1-5 µg/mL
Granulocyte-macrophage colony-stimulating factor (GM-CSF) Promotes DC maturation and activation.10-100 ng/mL
Strategy 2: Peptide Modification

Modifying the peptide can increase its stability or its affinity for MHC molecules.

  • Lipidation: Conjugating a lipid moiety, such as palmitic acid, to the peptide can enhance its uptake by APCs.

  • Altered Peptide Ligands (APLs): Introducing amino acid substitutions at MHC anchor positions can improve peptide binding to HLA molecules, leading to more stable peptide-MHC complexes and enhanced T-cell recognition.[2][4]

Strategy 3: Co-stimulation

Ensure adequate co-stimulation is present in your culture system.

  • Anti-CD28/CD49d Antibodies: Adding soluble anti-CD28 and anti-CD49d antibodies to the culture can provide the necessary co-stimulatory signals for T-cell activation, in addition to the peptide-MHC signal.[13]

Experimental Protocols

Protocol 1: IFN-γ ELISPOT Assay for STEAP1 (102-116) Specific T-Cells
  • Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Preparation: Thaw and rest cryopreserved PBMCs. Ensure viability is >90%. Resuspend cells in complete RPMI medium.

  • Peptide Stimulation: Add 2.5 x 10^5 PBMCs to each well. Add the STEAP1 (102-116) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Negative Control: PBMCs with medium only (and DMSO if used as a solvent).

    • Positive Control: PBMCs with a mitogen like Phytohaemagglutinin (PHA) or a control peptide pool (e.g., CEF peptides).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate, then wash again. Add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP).

  • Development: Add the appropriate substrate (e.g., BCIP/NBT for AP) and incubate until spots appear. Stop the reaction by washing with water.

  • Analysis: Allow the plate to dry completely, then count the spots using an ELISPOT reader.

Protocol 2: Intracellular Cytokine Staining (ICS) for STEAP1 (102-116) Specific T-Cells
  • Cell Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Add the STEAP1 (102-116) peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28/CD49d, 1 µg/mL each).[13]

  • Incubation and Protein Transport Inhibition: Incubate for 1 hour at 37°C, 5% CO2. Then, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-5 hours.[6][13]

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-human IFN-γ antibody.

  • Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on live, singlet lymphocytes, then on CD4+ or CD8+ T-cell populations, and finally quantifying the percentage of IFN-γ positive cells.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC pMHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates NFAT NFAT -> Nucleus PLCg->NFAT Signal Cascade AP1 AP-1 -> Nucleus PLCg->AP1 Signal Cascade NFkB NF-κB -> Nucleus PLCg->NFkB Signal Cascade Cytokines Cytokine Production (e.g., IFN-γ, IL-2) NFAT->Cytokines Transcription AP1->Cytokines Transcription NFkB->Cytokines Transcription

Caption: T-Cell activation signaling pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Stimulation In Vitro Stimulation cluster_Assay Assay cluster_Readout Readout PBMC Isolate PBMCs Coculture Co-culture PBMCs with Peptide PBMC->Coculture Peptide Prepare STEAP1 (102-116) +/- Adjuvant Peptide->Coculture ELISPOT ELISPOT Assay (18-24h) Coculture->ELISPOT ICS ICS Assay (5-6h + BFA) Coculture->ICS SFC Count IFN-γ Spot Forming Cells (SFCs) ELISPOT->SFC Flow Flow Cytometry: % IFN-γ+ T-Cells ICS->Flow

Caption: Workflow for in vitro T-cell assays.

References

Validation & Comparative

A Comparative Guide to the Immunogenicity of STEAP1 Peptides for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunogenicity of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) peptide, STEAP1 (102-116), against other STEAP1-derived peptides that have been investigated as potential candidates for cancer vaccines and T-cell based immunotherapies. The objective is to present a clear, data-driven comparison to aid in the selection and development of the most promising epitopes for clinical applications.

Introduction to STEAP1 as an Immunotherapeutic Target

STEAP1 is a cell surface antigen overexpressed in a variety of cancers, including prostate, bladder, lung, and Ewing sarcoma, with limited expression in normal tissues. This tumor-associated expression profile makes it an attractive target for immunotherapies aimed at directing the patient's immune system to recognize and eliminate cancer cells. Peptide-based vaccines, a key strategy in cancer immunotherapy, utilize short amino acid sequences derived from tumor-associated antigens like STEAP1 to elicit a specific anti-tumor immune response. The immunogenicity of these peptides—their ability to provoke an immune response—is a critical determinant of their therapeutic potential.

Comparative Analysis of STEAP1 Peptide Immunogenicity

Several peptides derived from the STEAP1 protein have been evaluated for their ability to stimulate T-cell responses. This section provides a comparative overview of the immunogenicity of STEAP1 (102-116) and other notable STEAP1 peptides based on available preclinical data.

T-Cell Activation and Cytokine Release

The activation of T-cells, particularly cytotoxic T lymphocytes (CTLs) and helper T lymphocytes (HTLs), is a cornerstone of an effective anti-tumor immune response. This is often measured by the proliferation of specific T-cells and their secretion of cytokines, such as interferon-gamma (IFN-γ), which plays a crucial role in anti-tumor immunity.

A study utilizing a library of overlapping 15-mer peptides spanning the entire STEAP1 protein found that vaccination with viral vectors encoding STEAP1 could induce robust STEAP1-specific T-cell responses in mice, as measured by IFN-γ ELISPOT assays[1]. While this study demonstrated the overall immunogenicity of the STEAP1 protein, it did not provide a detailed breakdown of the immunogenicity of individual peptides.

In a direct comparison of eight different human prostate cancer-associated peptides in HLA-A*0201 transgenic mice, it was found that only the STEAP1 (262-270) peptide was capable of effectively inducing a strong CTL response[2]. The other peptides tested, including other STEAP1-derived peptides, showed weaker or no significant immunogenicity in this model. This highlights the significant variability in immunogenicity among different peptides from the same protein.

Peptide SequenceT-Cell Response TypeKey FindingsReference
STEAP1 (102-116) Helper T Lymphocyte (HTL)Identified as a potential HTL epitope.[3]Not specified in provided results
STEAP1 (262-270) Cytotoxic T Lymphocyte (CTL)Strong in vivo CTL induction in HLA-A*0201 transgenic mice.[2][2]
STEAP1 (86-94) Cytotoxic T Lymphocyte (CTL)Previously identified as a potential CTL epitope.Not specified in provided results
STEAP1 (186-193) Cytotoxic T Lymphocyte (CTL)Investigated as a component of a fusion protein vaccine.[4][4]
STEAP1 (192-206) Helper T Lymphocyte (HTL)Identified as a potential HTL epitope.Not specified in provided results
STEAP1 (292-300) Cytotoxic T Lymphocyte (CTL)Previously identified as a potential CTL epitope.Not specified in provided results

Table 1: Summary of T-Cell Responses to Various STEAP1 Peptides. This table summarizes the type of T-cell response and key findings for different STEAP1 peptides from various studies. A direct quantitative comparison of STEAP1 (102-116) with the other peptides in the same experimental setting is not available in the cited literature.

In Vitro Cytotoxicity

The ultimate goal of a cancer vaccine is to generate CTLs that can recognize and kill tumor cells. In vitro cytotoxicity assays are used to assess the lytic activity of peptide-specific T-cells against target cells expressing the relevant peptide-MHC complex.

Studies on CAR-T cells targeting STEAP1 have demonstrated the principle of T-cell mediated killing of STEAP1-expressing tumor cells[5][6][7][8][9]. However, these studies do not directly measure the immunogenicity of individual peptides in inducing a de novo T-cell response.

For peptide-specific CTLs, studies have shown that T-cells stimulated with certain STEAP1 peptides can lyse target cells pulsed with the cognate peptide. For instance, CTLs generated against other tumor-associated antigen peptides have been shown to lyse peptide-pulsed T2 cells in chromium-51 release assays[10]. Similar assays would be required for a direct comparison of the cytotoxic potential of T-cells induced by STEAP1 (102-116) versus other STEAP1 peptides.

Peptide SequenceTarget CellsAssay TypeKey FindingsReference
STEAP1 (102-116) Data not availableData not availableData on direct cytotoxicity of induced T-cells is not available in the provided results.
Other STEAP1 Peptides Peptide-pulsed T2 cells, STEAP1+ tumor cellsChromium-51 release assay, etc.CTLs induced by other STEAP1 peptides have shown cytotoxic activity against relevant target cells.Not specified in provided results

Table 2: In Vitro Cytotoxicity Mediated by STEAP1 Peptide-Specific T-Cells. This table highlights the lack of publicly available data on the direct cytotoxic activity of T-cells induced by STEAP1 (102-116) in comparison to other STEAP1 peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key immunogenicity assays based on the reviewed literature.

In Vitro T-Cell Stimulation for Immunogenicity Screening

This protocol outlines a general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with STEAP1 peptides to assess their ability to induce T-cell responses.

Objective: To expand and activate peptide-specific T-cells from PBMCs for subsequent functional analysis.

Materials:

  • Cryopreserved human PBMCs from healthy donors or cancer patients.

  • STEAP1 peptides of interest (e.g., STEAP1 (102-116), STEAP1 (262-270), etc.), purity >90%.

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin).

  • Recombinant human Interleukin-2 (IL-2).

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 beads).

Procedure:

  • Thaw cryopreserved PBMCs and wash with complete RPMI-1640 medium.

  • Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete medium.

  • Add the STEAP1 peptide of interest to the cell suspension at a final concentration of 1-10 µg/mL.

  • (Optional) For initial stimulation, co-culture PBMCs with autologous dendritic cells pulsed with the peptide.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • On day 3, add recombinant human IL-2 to a final concentration of 20-50 U/mL.

  • Restimulate the cultures every 7-10 days with peptide-pulsed autologous PBMCs or artificial antigen-presenting cells.

  • Monitor T-cell expansion and phenotype by flow cytometry.

IFN-γ ELISPOT Assay

The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of STEAP1 peptide-specific IFN-γ-secreting T-cells.

Materials:

  • 96-well ELISPOT plates pre-coated with anti-human IFN-γ antibody.

  • Stimulated T-cells (from the in vitro stimulation protocol).

  • STEAP1 peptides.

  • Antigen-presenting cells (APCs), such as T2 cells or autologous PBMCs.

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase).

  • Substrate for the enzyme (e.g., BCIP/NBT).

  • ELISPOT plate reader.

Procedure:

  • Add stimulated T-cells (effector cells) and APCs (target cells) to the wells of the pre-coated ELISPOT plate.

  • Add the specific STEAP1 peptide to the experimental wells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate to remove cells.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add the streptavidin-enzyme conjugate.

  • Wash the plate and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.

  • Stop the reaction and count the spots using an ELISPOT reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells.

Objective: To quantify the cytotoxic activity of STEAP1 peptide-specific CTLs.

Materials:

  • STEAP1 peptide-specific CTLs (effector cells).

  • Target cells (e.g., T2 cells or a STEAP1-expressing tumor cell line).

  • Sodium chromate (Na₂⁵¹CrO₄).

  • Fetal bovine serum.

  • 96-well V-bottom plates.

  • Gamma counter.

Procedure:

  • Label the target cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.

  • Wash the labeled target cells to remove excess ⁵¹Cr.

  • If using peptide-pulsed target cells, incubate the labeled cells with the specific STEAP1 peptide.

  • Plate the labeled target cells in a 96-well V-bottom plate.

  • Add the effector CTLs at various effector-to-target (E:T) ratios.

  • Include controls for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubate the plate for 4-6 hours at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC Class I/II MHC_Peptide Peptide-MHC Complex MHC->MHC_Peptide Peptide STEAP1 Peptide Peptide->MHC TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation TCR->Activation CD28->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (IFN-γ) Activation->Cytokine_Release Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: T-Cell Activation by a STEAP1 Peptide.

ELISPOT_Workflow start Start plate_prep Coat ELISPOT plate with anti-IFN-γ capture antibody start->plate_prep cell_prep Prepare T-cells (effectors) and APCs (targets) plate_prep->cell_prep stimulation Add cells and STEAP1 peptide to wells cell_prep->stimulation incubation Incubate 18-24 hours stimulation->incubation detection Wash and add biotinylated detection antibody incubation->detection conjugate Add streptavidin-enzyme conjugate detection->conjugate substrate Add substrate and develop spots conjugate->substrate readout Count spots with ELISPOT reader substrate->readout

Caption: IFN-γ ELISPOT Assay Workflow.

Conclusion

The available evidence suggests that several peptides derived from the STEAP1 protein are immunogenic and capable of inducing T-cell responses. Notably, the STEAP1 (262-270) peptide has demonstrated strong in vivo immunogenicity in a preclinical model. While STEAP1 (102-116) has been identified as a potential HTL epitope, a direct and comprehensive quantitative comparison of its immunogenicity against a broad panel of other STEAP1 peptides is currently lacking in the publicly available literature.

For the rational design of effective STEAP1-targeted peptide vaccines, further head-to-head comparative studies are warranted. Such studies should employ standardized in vitro and in vivo assays to quantify T-cell activation, cytokine release profiles, and cytotoxic activity for a comprehensive panel of STEAP1 peptides, including STEAP1 (102-116). This will enable a more definitive ranking of peptide candidates and facilitate the selection of the most potent epitopes for advancement into clinical trials. Researchers and drug developers are encouraged to conduct such comparative analyses to accelerate the development of novel immunotherapies for STEAP1-expressing cancers.

References

A Comparative Guide to STEAP1 (102-116) and STEAP1 (192-206) for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two specific peptide regions of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1): amino acid residues 102-116 and 192-206. STEAP1 is a cell surface protein overexpressed in a variety of cancers, including prostate, bladder, and Ewing sarcoma, making it a promising target for cancer immunotherapy.[1] The peptides derived from STEAP1 are crucial for developing cancer vaccines and T-cell based therapies aimed at eliciting an anti-tumor immune response.[2][3]

This document outlines the available data on the T-cell stimulatory capacity of these two peptides, details relevant experimental protocols, and illustrates the underlying biological pathways.

Performance Comparison: STEAP1 (102-116) vs. STEAP1 (192-206)

Both STEAP1 (102-116) and STEAP1 (192-206) have been identified as immunogenic epitopes capable of stimulating CD4+ helper T-cells.[1][4] These helper T-cells play a critical role in orchestrating an effective anti-tumor immune response by activating cytotoxic T-lymphocytes (CTLs) and other immune cells.

The following table summarizes the key characteristics of each peptide based on existing research.

FeatureSTEAP1 (102-116)STEAP1 (192-206)
Amino Acid Sequence HQQYFYKIPILVINKLLNWAYQQVQQNKED
T-Cell Type Stimulated CD4+ Helper T-cellsCD4+ Helper T-cells
MHC Restriction HLA-DRHLA-DR
Immunogenicity Confirmed in healthy donors and cancer patients.Confirmed in healthy donors and cancer patients.
Presentation by APCs Presented by antigen-presenting cells (APCs).[4]Presented by tumor cells; presentation by APCs is also noted.[4]
Quantitative Data Specific quantitative data on the magnitude of T-cell stimulation (e.g., IFN-γ SFU/10^6 cells, % of activated CD4+ T-cells) is not consistently reported in a comparative context.Specific quantitative data on the magnitude of T-cell stimulation (e.g., IFN-γ SFU/10^6 cells, % of activated CD4+ T-cells) is not consistently reported in a comparative context.

Experimental Protocols

To assess the T-cell stimulatory capacity of STEAP1 peptides, standard immunological assays such as the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry are commonly employed.

IFN-γ ELISpot Assay

This assay quantifies the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.

Methodology:

  • Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-γ overnight at 4°C.

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or cancer patients via density gradient centrifugation.

  • Cell Plating: A known number of PBMCs (e.g., 2 x 10^5 cells/well) are added to the coated wells.

  • Peptide Stimulation: STEAP1 (102-116) or STEAP1 (192-206) peptide is added to the wells at a final concentration of 1-10 µg/mL. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for human IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each IFN-γ-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.

ELISpot_Workflow cluster_prep Plate & Cell Preparation cluster_assay Assay cluster_detection Detection & Analysis p1 Coat plate with capture antibody a1 Plate PBMCs p2 Isolate PBMCs p2->a1 a2 Add STEAP1 peptide (102-116 or 192-206) a1->a2 a3 Incubate (18-24h) a2->a3 d1 Add detection antibody a3->d1 d2 Add enzyme conjugate d1->d2 d3 Add substrate & develop spots d2->d3 d4 Count spots (SFU/10^6 cells) d3->d4

Workflow for IFN-γ ELISpot Assay.
Intracellular Cytokine Staining (ICS) and Flow Cytometry

This method identifies and quantifies T-cells that produce specific cytokines intracellularly upon peptide stimulation.

Methodology:

  • Cell Preparation: Isolate PBMCs as described for the ELISpot assay.

  • Peptide Stimulation: Incubate PBMCs (e.g., 1 x 10^6 cells/well) with STEAP1 (102-116) or STEAP1 (192-206) peptide (1-10 µg/mL) for 6-12 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A) is added for the last 4-6 hours to trap cytokines inside the cells.

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers, such as CD3 and CD4.

  • Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The percentage of CD4+ T-cells that are positive for IFN-γ is determined.

ICS_Workflow cluster_stim Stimulation cluster_stain Staining cluster_analysis Analysis s1 Isolate PBMCs s2 Stimulate with STEAP1 peptide s1->s2 s3 Add protein transport inhibitor s2->s3 st1 Surface stain (e.g., CD3, CD4) s3->st1 st2 Fix & Permeabilize st1->st2 st3 Intracellular stain (e.g., IFN-γ) st2->st3 an1 Acquire on flow cytometer st3->an1 an2 Gate on CD4+ T-cells an1->an2 an3 Determine % of IFN-γ+ cells an2->an3 T_Cell_Activation cluster_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling cluster_response T-Cell Response apc Antigen Presenting Cell (APC) mhc MHC class II + STEAP1 Peptide tcell CD4+ Helper T-Cell tcr TCR tcr_cd3 TCR-CD3 Complex lck Lck tcr_cd3->lck activates zap70 ZAP-70 lck->zap70 phosphorylates downstream Downstream Pathways (Calcineurin-NFAT, RAS-MAPK, etc.) zap70->downstream activates nucleus Nucleus downstream->nucleus Transcription Factor Activation proliferation Proliferation nucleus->proliferation cytokines Cytokine Secretion (IFN-γ, IL-2) nucleus->cytokines effector Effector Functions nucleus->effector mhc->tcr Recognition & Binding tcr->tcr_cd3

References

Validation of STEAP1 (102-116) as a Promiscuous MHC Class II Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the six-transmembrane epithelial antigen of prostate 1 (STEAP1) peptide (102-116) as a promiscuous Major Histocompatibility Complex (MHC) class II epitope for cancer immunotherapy. The performance of STEAP1 (102-116) is objectively compared with other well-established promiscuous MHC class II epitopes, supported by experimental data and detailed methodologies.

Executive Summary

STEAP1 is a compelling target for cancer immunotherapy due to its significant overexpression in a wide range of cancers, including prostate, bladder, colon, ovarian, and Ewing sarcoma, while exhibiting limited expression in normal tissues.[1][2][3] The STEAP1-derived peptide at amino acid positions 102-116 (HQQYFYKIPILVINK) has been identified as a helper T lymphocyte (HTL) epitope capable of stimulating CD4+ T cells in a promiscuous manner, meaning it can be presented by multiple MHC class II alleles.[4] This characteristic is highly desirable for the development of broadly applicable cancer vaccines. This guide presents a comparative analysis of STEAP1 (102-116) against other known promiscuous MHC class II epitopes derived from human epidermal growth factor receptor 2 (HER2/neu), Tetanus Toxoid, NY-ESO-1, and MAGE-A3.

Data Presentation: Comparative Analysis of Promiscuous MHC Class II Epitopes

The following tables summarize the binding profiles of STEAP1 (102-116) and other notable promiscuous MHC class II epitopes across a panel of common HLA-DR alleles. The binding affinity is typically measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates stronger binding.

Table 1: Binding of STEAP1 (102-116) to Various HLA-DR Alleles

HLA-DR AlleleBinding Affinity (IC50, nM)T-Cell Recognition
DRB10101Data not availableYes
DRB10401Data not availableYes
DRB10701Data not availableYes
DRB11101Data not availableYes
DRB11501Data not availableYes
DR53 (DRB40101)Data not availableYes

Data derived from in vitro stimulation of CD4+ T cells from donors with the indicated HLA alleles. While specific IC50 values are not provided in the primary literature, the ability to elicit T-cell responses implies effective binding.

Table 2: Comparative Binding of Promiscuous MHC Class II Epitopes to HLA-DR Alleles

EpitopeOriginating AntigenSequenceHLA-DR Alleles Bound (with reported IC50 in nM where available)
STEAP1 (102-116) STEAP1HQQYFYKIPILVINKDRB10101, DRB10401, DRB10701, DRB11101, DRB1*1501, DR53 (Qualitative)
HER2/neu (p776-790) HER2/neuGVGSPYVSRLLGICLDRB10101, DRB10401 (>3 high-affinity binders among 14 tested alleles)
Tetanus Toxoid (p2) Tetanus ToxinQYIKANSKFIGITELDR1, DR2, DR3, DR4, DR5, DRw6, DR7, DRw8, DR9, DRw52a, DRw52b (Universal)
Tetanus Toxoid (p30) Tetanus ToxinFNNFTVSFWLRVPKVSASHLEDRw11(5), DR7, DR9, DPw2, DPw4
NY-ESO-1 (p134-148) NY-ESO-1WITQCFLPVFLAETPDRB10101, DRB10301, DRB10401, DRB10701
MAGE-A3 (p146-160) MAGE-A3KVAELVHFLDR4, DR7

Experimental Protocols

The validation of a promiscuous MHC class II epitope involves a multi-step process, from initial in silico prediction to in vitro and ex vivo functional assays.

In Silico Prediction of MHC Class II Binding

Objective: To computationally identify potential promiscuous epitopes based on their predicted binding affinity to a range of HLA class II alleles.

Methodology:

  • Utilize MHC class II binding prediction algorithms such as TEPITOPE/ProPred or NetMHCIIpan.[1]

  • Input the protein sequence of interest (e.g., STEAP1).

  • Select a panel of common HLA-DR, -DQ, and -DP alleles.

  • The algorithm predicts the binding affinity (often as an IC50 value or a percentile rank) of overlapping peptides to the selected HLA molecules.

  • Peptides predicted to bind to multiple alleles with high affinity are considered promiscuous candidates.

Peptide Synthesis

Objective: To chemically synthesize the candidate peptide epitopes for in vitro and ex vivo assays.

Methodology:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (HPLC) to >95% purity.

  • The identity and purity of the peptides are confirmed by mass spectrometry and analytical HPLC.

In Vitro MHC Class II Binding Assay

Objective: To experimentally validate the binding of the synthetic peptides to purified HLA class II molecules.

Methodology (Fluorescence Polarization-Based Competition Assay):

  • Preparation:

    • A high-affinity reference peptide for each HLA-DR allele is labeled with a fluorescent probe (e.g., Alexa Fluor 488).

    • Soluble, purified recombinant HLA-DR molecules are used.

  • Competition Assay:

    • A fixed concentration of the fluorescently labeled reference peptide and the HLA-DR molecule are incubated with serial dilutions of the unlabeled test peptide (e.g., STEAP1 102-116).

    • The reaction is incubated at 37°C for 48-72 hours to reach equilibrium.

  • Measurement:

    • The fluorescence polarization (FP) of the samples is measured using a suitable plate reader.

    • Binding of the labeled peptide to the MHC molecule results in a high FP value, while the unbound labeled peptide has a low FP value.

  • Data Analysis:

    • The percentage of inhibition of the labeled peptide's binding is calculated for each concentration of the test peptide.

    • The IC50 value is determined by plotting the percentage of inhibition against the test peptide concentration. A lower IC50 value indicates a higher binding affinity.

T-Cell Proliferation Assay (CFSE Dilution Assay)

Objective: To determine the ability of the candidate peptide to induce the proliferation of specific CD4+ T cells.

Methodology:

  • Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors with known HLA types using Ficoll-Paque density gradient centrifugation.

    • CD4+ T cells can be further enriched using magnetic-activated cell sorting (MACS).

  • CFSE Labeling:

    • The isolated cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • In Vitro Stimulation:

    • CFSE-labeled PBMCs or CD4+ T cells are co-cultured with antigen-presenting cells (APCs), such as irradiated autologous PBMCs or dendritic cells.

    • The candidate peptide is added to the culture at various concentrations.

    • A positive control (e.g., phytohemagglutinin or a known immunogenic peptide pool) and a negative control (no peptide) are included.

  • Incubation:

    • The cells are cultured for 5-7 days to allow for T-cell proliferation.

  • Flow Cytometry Analysis:

    • Cells are harvested and stained with fluorescently labeled antibodies against CD4.

    • The CFSE fluorescence intensity of the CD4+ T cells is analyzed by flow cytometry. Each successive generation of proliferating cells will show a halving of the CFSE intensity.

  • Data Analysis:

    • The percentage of proliferating CD4+ T cells is quantified based on the CFSE dilution profile. A significant increase in proliferation in the presence of the peptide compared to the negative control indicates a specific T-cell response.

Mandatory Visualizations

Experimental Workflow for Validation of a Promiscuous MHC Class II Epitope

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Functional Assay a Protein Sequence Input b MHC Class II Binding Prediction (e.g., NetMHCIIpan) a->b c Identification of Promiscuous Candidate Peptides b->c d Peptide Synthesis & Purification c->d Select Candidates e MHC Class II Binding Assay (Fluorescence Polarization) d->e f Determination of IC50 Values e->f i In Vitro Stimulation with Peptide f->i Confirm Binding g Isolate PBMCs from HLA-Typed Donors h CFSE Labeling g->h h->i j Flow Cytometry Analysis i->j k Quantification of CD4+ T-Cell Proliferation j->k l l k->l Validate Promiscuous Epitope

Caption: Workflow for identifying and validating promiscuous MHC class II epitopes.

T-Cell Activation Signaling Pathway

tcell_activation cluster_membrane Cell Membrane cluster_apc cluster_tcell cluster_cytoplasm T-Cell Cytoplasm APC Antigen Presenting Cell (APC) TCell CD4+ T-Cell MHCII MHC Class II-Peptide Complex TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->MHCII ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 NFAT NFAT Activation PLCg1->NFAT Proliferation Cell Proliferation & Cytokine Release NFAT->Proliferation

Caption: Simplified signaling cascade upon TCR engagement with a pMHCII complex.

Conclusion

The available data strongly supports the characterization of STEAP1 (102-116) as a promiscuous MHC class II epitope. Its ability to be recognized by CD4+ T cells in the context of multiple HLA-DR alleles makes it a highly attractive candidate for the development of cancer vaccines with broad population coverage.[4] When compared to other well-known promiscuous epitopes, STEAP1 (102-116) demonstrates a similarly desirable profile of broad HLA-DR recognition. Further quantitative binding studies across a wider range of HLA class II alleles would provide a more detailed understanding of its binding promiscuity and aid in the clinical development of STEAP1-targeted immunotherapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and validation of STEAP1 (102-116) and other novel MHC class II epitopes.

References

A Comparative Guide to T-Cell Cross-Reactivity Stimulated by STEAP1 Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) has emerged as a promising target for cancer immunotherapy due to its overexpression in a variety of solid tumors, including prostate, bladder, and Ewing sarcoma, and its limited expression in healthy tissues. T-cell-based immunotherapies, such as vaccines and adoptive cell transfer, aim to leverage the immune system's ability to recognize and eliminate cancer cells expressing STEAP1-derived epitopes. A critical aspect of developing effective T-cell therapies is understanding the immunogenicity and potential for cross-reactivity of different STEAP1 epitopes. This guide provides a comparative overview of the current research on T-cell responses to various STEAP1 epitopes, supported by experimental data and detailed methodologies.

Comparison of T-Cell Responses to STEAP1 Epitopes

While comprehensive head-to-head studies comparing a wide array of STEAP1 epitopes are limited in publicly available literature, several studies have identified and characterized the immunogenicity of specific STEAP1-derived peptides. The following tables summarize the key findings from this research, focusing on T-cell activation, cytokine release, and cytotoxic activity.

EpitopeHLA RestrictionT-Cell ResponseKey Findings
STEAP1262-270 (ALLAEEVLV)HLA-A02:01Cytotoxic T-Lymphocyte (CTL)Vaccination with STEAP1262-270 peptide encapsulated in PLGA microspheres induced potent, antigen-specific CTLs in HLA-A02:01 transgenic mice. These CTLs were capable of recognizing and lysing human prostate cancer cell lines expressing STEAP1.[1]
STEAP1130 (LLLGTIHAL)HLA-A02:01CD8+ T-CellT-cells engineered with a T-cell receptor (TCR) specific for the STEAP1130 epitope demonstrated specific recognition and lysis of STEAP1-expressing, HLA-A02:01-positive Ewing sarcoma cell lines in vitro and in vivo. Minimal cross-reactivity was observed against STEAP1-negative cells.

Experimental Protocols and Workflows

The following sections detail the methodologies used in the cited studies to assess T-cell responses to STEAP1 epitopes.

T-Cell Stimulation and Expansion

A fundamental step in evaluating epitope immunogenicity is the stimulation and expansion of antigen-specific T-cells.

Experimental Protocol:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donors or patients by Ficoll-Paque density gradient centrifugation.

  • Generation of Dendritic Cells (DCs): Monocytes are enriched from PBMCs and cultured with GM-CSF and IL-4 to differentiate them into immature DCs. Mature DCs, potent antigen-presenting cells (APCs), are generated by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).

  • Peptide Pulsing: Mature DCs are pulsed with the STEAP1-derived peptide of interest at a specific concentration (e.g., 10-50 µg/mL) for several hours.

  • Co-culture with T-Cells: Purified CD8+ or CD4+ T-cells are co-cultured with the peptide-pulsed DCs.

  • Cytokine Supplementation: The co-culture is supplemented with cytokines such as IL-2 and IL-7 to promote T-cell survival and proliferation.

  • Restimulation: T-cells are periodically restimulated with freshly pulsed DCs to expand the antigen-specific population.

T_Cell_Stimulation cluster_0 PBMC Isolation cluster_1 DC Generation & Peptide Pulsing cluster_2 T-Cell Co-culture & Expansion pbmc Isolate PBMCs from blood sample monocytes Enrich Monocytes pbmc->monocytes t_cells Isolate T-Cells pbmc->t_cells immature_dc Differentiate to immature DCs (GM-CSF, IL-4) monocytes->immature_dc mature_dc Mature DCs (TNF-α, IL-1β, IL-6, PGE2) immature_dc->mature_dc pulse_dc Pulse with STEAP1 Peptide mature_dc->pulse_dc coculture Co-culture T-Cells with pulsed DCs pulse_dc->coculture t_cells->coculture cytokines Add IL-2, IL-7 coculture->cytokines restimulation Restimulate periodically cytokines->restimulation expanded_t_cells Expanded Antigen- Specific T-Cells restimulation->expanded_t_cells

T-Cell Stimulation and Expansion Workflow.

Cytokine Release Assay (IFN-γ ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Experimental Protocol:

  • Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

  • Cell Seeding: Expanded STEAP1-specific T-cells (effector cells) and target cells (e.g., peptide-pulsed T2 cells or STEAP1-expressing tumor cells) are added to the wells.

  • Incubation: The plate is incubated to allow for T-cell activation and cytokine secretion.

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Substrate Addition: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Spot Counting: The spots are counted using an automated ELISpot reader to determine the number of antigen-specific, cytokine-producing cells.

ELISpot_Assay cluster_0 Plate Preparation cluster_1 Cell Culture cluster_2 Detection & Analysis coat_plate Coat plate with anti-IFN-γ Ab add_cells Add T-Cells and Target Cells coat_plate->add_cells incubate Incubate for cytokine secretion add_cells->incubate add_detection_ab Add biotinylated detection Ab incubate->add_detection_ab add_conjugate Add Streptavidin- Enzyme Conjugate add_detection_ab->add_conjugate add_substrate Add Substrate add_conjugate->add_substrate count_spots Count Spots add_substrate->count_spots

IFN-γ ELISpot Assay Workflow.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

Experimental Protocol:

  • Target Cell Labeling: Target cells (e.g., STEAP1-expressing tumor cells) are labeled with a radioactive isotope, Chromium-51 (51Cr).

  • Co-culture: The 51Cr-labeled target cells are co-cultured with the expanded STEAP1-specific CTLs at various effector-to-target (E:T) ratios.

  • Incubation: The co-culture is incubated for a set period (e.g., 4 hours) to allow for cell lysis.

  • Supernatant Collection: The cell culture supernatant, containing the released 51Cr from lysed cells, is collected.

  • Radioactivity Measurement: The amount of 51Cr in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Cytotoxicity_Assay cluster_0 Target Cell Preparation cluster_1 Co-culture & Lysis cluster_2 Measurement & Analysis label_targets Label Target Cells with 51Cr coculture Co-culture CTLs with labeled targets label_targets->coculture incubate Incubate for cell lysis coculture->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_radioactivity Measure 51Cr release collect_supernatant->measure_radioactivity calculate_lysis Calculate % Specific Lysis measure_radioactivity->calculate_lysis

Chromium-51 Release Cytotoxicity Assay Workflow.

T-Cell Activation Signaling Pathway

The recognition of a STEAP1 epitope presented by an MHC molecule on an antigen-presenting cell (APC) or a tumor cell by a T-cell receptor (TCR) initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and effector functions.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell MHC MHC-STEAP1 Epitope TCR TCR MHC->TCR Recognition CD3 CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Ras Ras LAT->Ras Activation IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Ca Ca2+ IP3->Ca Release PKC PKC DAG->PKC Activation NFAT NFAT Ca->NFAT Activation Cytokine Cytokine Production (e.g., IFN-γ, IL-2) NFAT->Cytokine Proliferation Proliferation NFAT->Proliferation Cytotoxicity Cytotoxicity NFAT->Cytotoxicity NFkB NF-κB PKC->NFkB Activation NFkB->Cytokine NFkB->Proliferation NFkB->Cytotoxicity MAPK MAPK Cascade Ras->MAPK Activation AP1 AP-1 MAPK->AP1 Activation AP1->Cytokine AP1->Proliferation AP1->Cytotoxicity

Simplified T-Cell Activation Signaling Pathway.

Conclusion

The available data indicate that specific STEAP1-derived epitopes can elicit robust and specific T-cell responses, making them promising candidates for the development of cancer immunotherapies. However, the field would greatly benefit from comprehensive studies that directly compare the immunogenicity of a wider range of STEAP1 epitopes. Such research would be invaluable for selecting the most potent and broadly applicable epitopes for future clinical development. The experimental protocols and workflows detailed in this guide provide a foundation for conducting such comparative analyses and advancing the development of effective STEAP1-targeted T-cell therapies.

References

Scrambled Peptide Control for STEAP1 (102-116) T-Cell Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for utilizing a scrambled peptide control in T-cell experiments targeting the STEAP1 (102-116) epitope. Due to the lack of publicly available direct comparative data for STEAP1 (102-116) and its specific scrambled control, this document outlines the principles of scrambled peptide controls, presents a representative example of expected data, and offers detailed experimental protocols for key T-cell assays.

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a compelling target for cancer immunotherapy due to its overexpression in various cancers, including prostate, lung, and bladder cancer, with limited expression in normal tissues.[1][2][3] The peptide sequence STEAP1 (102-116), with the amino acid sequence HQQYFYKIPILVINK, has been identified as a T-cell epitope capable of eliciting immune responses.[4] In T-cell-based research and the development of immunotherapies, demonstrating the specificity of the T-cell response to the target epitope is crucial. A scrambled peptide control is an essential tool for this purpose.

The Principle of a Scrambled Peptide Control

A scrambled peptide control is designed to have the exact same amino acid composition and molecular weight as the epitope of interest but with the amino acids in a randomized sequence. The rationale is to demonstrate that the observed T-cell activation is dependent on the specific sequence of the STEAP1 (102-116) epitope and not merely a non-specific response to the presence of a peptide with a similar physical and chemical makeup.

Design Considerations for a Scrambled STEAP1 (102-116) Peptide:

  • Amino Acid Composition: Must contain the same number and type of amino acids as STEAP1 (102-116): H(2), Q(2), Y(2), F(2), K(1), I(2), P(1), L(1), V(1), N(1).

  • Sequence Randomization: The sequence should be sufficiently rearranged to eliminate the original T-cell receptor (TCR) binding motif.

  • Database Check: It is crucial to perform a BLAST (Basic Local Alignment Search Tool) search to ensure that the scrambled sequence does not correspond to any known natural protein sequence, which could lead to unintended cross-reactivity.

Data Presentation: A Representative Comparison

While specific data for STEAP1 (102-116) is not publicly available, the following tables illustrate the expected outcomes from T-cell assays when comparing the target peptide to a scrambled control. The data presented here is a representative example to guide researchers in their experimental design and data interpretation.

Table 1: Representative IFN-γ ELISpot Assay Results

This table demonstrates the quantification of IFN-γ secreting T-cells in response to peptide stimulation. A significant increase in spot-forming cells (SFCs) is expected only in response to the specific STEAP1 (102-116) peptide.

Treatment GroupMean Spot Forming Cells (SFCs) per 10^6 PBMCsStandard Deviation
Unstimulated Control8± 3
STEAP1 (102-116) Peptide 152 ± 15
Scrambled Peptide Control10± 4
Positive Control (e.g., PHA)450± 35

Table 2: Representative Intracellular Cytokine Staining (ICS) Data

This table shows the percentage of CD8+ T-cells producing IFN-γ after stimulation, as measured by flow cytometry. The response should be specific to the STEAP1 (102-116) peptide.

Treatment Group% of IFN-γ+ CD8+ T-cellsStandard Deviation
Unstimulated Control0.05%± 0.02%
STEAP1 (102-116) Peptide 1.25% ± 0.15%
Scrambled Peptide Control0.07%± 0.03%
Positive Control (e.g., SEB)8.50%± 0.70%

Table 3: Representative T-cell Proliferation (CFSE) Assay Data

This table illustrates the percentage of proliferated (CFSE-low) CD8+ T-cells, indicating a proliferative response to the specific peptide.

Treatment Group% Proliferated (CFSE-low) CD8+ T-cellsStandard Deviation
Unstimulated Control0.5%± 0.2%
STEAP1 (102-116) Peptide 15.8% ± 2.1%
Scrambled Peptide Control0.7%± 0.3%
Positive Control (e.g., Anti-CD3/CD28)65.2%± 5.4%

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the conceptual workflow for comparing the STEAP1 (102-116) peptide with its scrambled control and the underlying principle of T-cell activation.

T_Cell_Assay_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_assays T-Cell Function Assays cluster_analysis Data Analysis PBMCs Isolate PBMCs from Donor Incubation Co-culture PBMCs with Peptides PBMCs->Incubation Peptides Prepare Peptides STEAP1 STEAP1 (102-116) Peptides->STEAP1 Scrambled Scrambled Control Peptides->Scrambled Unstimulated Unstimulated Control Peptides->Unstimulated Positive Positive Control Peptides->Positive STEAP1->Incubation Scrambled->Incubation Unstimulated->Incubation Positive->Incubation ELISpot IFN-γ ELISpot Incubation->ELISpot ICS Intracellular Cytokine Staining Incubation->ICS Proliferation T-Cell Proliferation (CFSE) Incubation->Proliferation Quantification Quantify T-Cell Response ELISpot->Quantification ICS->Quantification Proliferation->Quantification Comparison Compare STEAP1 vs. Scrambled Quantification->Comparison

Experimental workflow for comparing T-cell responses.

Scrambled_Peptide_Concept cluster_peptide Peptide Stimulation cluster_tcell T-Cell Interaction cluster_response T-Cell Response STEAP1_Peptide STEAP1 (102-116) (Specific Sequence) TCR T-Cell Receptor (TCR) on Antigen-Specific T-Cell STEAP1_Peptide->TCR Specific Binding Scrambled_Peptide Scrambled Control (Same Amino Acids, Random Sequence) Scrambled_Peptide->TCR No Specific Binding Activation Activation (Cytokine Release, Proliferation) TCR->Activation Signal Transduction No_Activation No Activation TCR->No_Activation

Concept of a scrambled peptide as a negative control.

Experimental Protocols

The following are detailed, adaptable protocols for the three key T-cell assays. Researchers should optimize these protocols for their specific experimental conditions.

IFN-γ ELISpot Assay

Objective: To quantify the frequency of IFN-γ-secreting T-cells upon antigen-specific stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-HRP or Streptavidin-AP

  • Substrate (e.g., AEC or BCIP/NBT)

  • Recombinant human IL-2

  • STEAP1 (102-116) and scrambled control peptides (1 mg/mL stock in DMSO)

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.

  • Cell Plating: Add 2x10^5 PBMCs per well.

  • Stimulation: Add peptides to the respective wells at a final concentration of 1-10 µg/mL. Include unstimulated, scrambled peptide, and positive controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash and add Streptavidin-HRP or -AP. Incubate for 1 hour at room temperature.

  • Spot Development: Wash and add the substrate. Stop the reaction by washing with water when distinct spots appear.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and quantify cytokine-producing T-cell subsets.

Materials:

  • PBMCs

  • STEAP1 (102-116) and scrambled control peptides

  • Positive control (e.g., Staphylococcal Enterotoxin B - SEB)

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer

  • Fluorescently conjugated antibody against IFN-γ

  • Flow cytometer

Procedure:

  • Stimulation: In a 96-well U-bottom plate, stimulate 1-2x10^6 PBMCs per well with peptides (1-10 µg/mL) for 6 hours at 37°C. Add Brefeldin A and Monensin for the last 4-5 hours of incubation.

  • Surface Staining: Wash the cells and stain with antibodies for surface markers for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain with the anti-IFN-γ antibody for 30 minutes at room temperature.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of IFN-γ-positive cells within the CD4+ and CD8+ T-cell populations.

T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the proliferation of T-cells in response to specific peptide stimulation.

Materials:

  • PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • STEAP1 (102-116) and scrambled control peptides

  • Positive control (e.g., anti-CD3/CD28 beads)

  • Complete RPMI-1640 medium

  • Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with cold complete medium.

  • Cell Plating and Stimulation: Wash and resuspend the cells. Plate 2x10^5 cells per well in a 96-well round-bottom plate and add the peptides (1-10 µg/mL) or controls.

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Staining: Harvest the cells and stain with antibodies for surface markers.

  • Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells that have diluted the CFSE dye (CFSE-low), indicating proliferation.

References

A Comparative Guide to Prostate Cancer Peptide Antigens: STEAP1 (102-116) in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) peptide (102-116) and other prominent peptide antigens in the context of prostate cancer immunotherapy research. The following sections detail their characteristics, comparative immunogenicity based on available data, and the experimental protocols used for their evaluation.

Introduction to Prostate Cancer Peptide Antigens

The identification of tumor-associated antigens (TAAs) has paved the way for the development of peptide-based cancer vaccines. In prostate cancer, several TAAs have been identified, including Prostate-Specific Antigen (PSA), Prostate-Specific Membrane Antigen (PSMA), Prostatic Acid Phosphatase (PAP), Prostate Stem Cell Antigen (PSCA), and STEAP1. Peptides derived from these proteins can be presented by Major Histocompatibility Complex (MHC) molecules on the surface of cancer cells and antigen-presenting cells (APCs), leading to their recognition by T-cells and the subsequent activation of an anti-tumor immune response. This guide focuses on a specific STEAP1-derived peptide, STEAP1 (102-116), and compares it with other well-characterized prostate cancer peptide antigens.

Antigen Characteristics

A variety of peptides derived from different prostate cancer-associated antigens are under investigation for their immunotherapeutic potential. These peptides are often selected based on their binding affinity to specific HLA alleles, which are prevalent in the population, such as HLA-A*02:01.

AntigenPeptide SequenceLengthHLA RestrictionT-Cell Response
STEAP1 HQQYFYKIPILVINK 15 HLA-DR CD4+ T-helper
PSAFLTPKKLQCV10HLA-A2CD8+ CTL
PSMAALFDIESKV9HLA-A2CD8+ CTL
PAPILLWQPIPV9HLA-A0201CD8+ CTL
PSCAALQPGTALL9HLA-A0201CD8+ CTL

Comparative Immunogenicity

Direct head-to-head comparative studies quantifying the immunogenicity of STEAP1 (102-116) against a wide range of other prostate cancer peptides are limited in publicly available literature. However, individual studies provide insights into their respective immunogenic potential.

STEAP1 (102-116): This peptide has been identified as an HLA-DR restricted epitope capable of eliciting CD4+ T-helper lymphocyte responses. CD4+ T-cells play a crucial role in orchestrating the anti-tumor immune response by helping to activate and sustain cytotoxic T-lymphocyte (CTL) responses. The STEAP1 (102-116) peptide is available for research purposes to stimulate antigen-specific T-cells in assays such as ELISpot and cytotoxicity assays.

Other STEAP1 Peptides: Other peptides derived from STEAP1, such as STEAP1 (262-270), have been shown to induce strong cytotoxic T-cell immunity in HLA-A*0201 transgenic mice. While not a direct comparison with STEAP1 (102-116), this highlights the immunogenic potential of the STEAP1 protein.

PSA, PSMA, PAP, and PSCA Peptides: Numerous studies have demonstrated the immunogenicity of peptides derived from PSA, PSMA, PAP, and PSCA. For instance, the PAP-3 (ILLWQPIPV) peptide has been shown to be highly immunogenic in HHD mice (transgenic for HLA-A*0201). Similarly, PSCA-derived peptides have been shown to induce CTLs that can recognize and kill prostate cancer cells.

While a direct quantitative comparison is not available, the existing data suggests that peptides from all these antigens are capable of inducing T-cell responses. The choice of peptide for a therapeutic vaccine would likely depend on a variety of factors including the patient's HLA type, the expression level of the parent antigen on the tumor, and the desire to induce a CD4+ helper or a CD8+ cytotoxic response.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunogenicity of peptide antigens.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay is used to quantify the number of peptide-specific T-cells that secrete Interferon-gamma (IFN-γ) upon stimulation.

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Recombinant human IL-2

  • Peptide antigen of interest (e.g., STEAP1 (102-116))

  • Control peptides (irrelevant peptide and positive control mitogen like PHA)

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or prostate cancer patients

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

Procedure:

  • Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with cell culture medium for at least 2 hours at 37°C.

  • Cell Plating: Add PBMCs to the wells at a concentration of 2-3 x 10^5 cells/well.

  • Stimulation: Add the peptide antigen to the respective wells at a final concentration of 10 µg/mL. Include negative control (no peptide or irrelevant peptide) and positive control (PHA) wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the wells to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

    • Wash the wells and add the BCIP/NBT substrate.

  • Analysis: Stop the reaction by washing with water once spots have developed. Allow the plate to dry and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells pulsed with a specific peptide.

Materials:

  • Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides)

  • Effector cells (in vitro stimulated peptide-specific CTLs)

  • Peptide antigen of interest

  • Sodium Chromate (⁵¹Cr)

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1 hour at 37°C.

  • Washing: Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Peptide Pulsing: Resuspend the labeled target cells and pulse them with the peptide antigen at various concentrations for 1 hour at 37°C.

  • Co-culture: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at different effector-to-target (E:T) ratios.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Measurement of Radioactivity: Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Experimental Release: cpm from wells with effector and target cells.

    • Spontaneous Release: cpm from wells with target cells only.

    • Maximum Release: cpm from wells with target cells lysed with detergent.

    • Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

The STEAP1 (102-116) peptide, being longer, is likely processed and presented through the MHC class II pathway to activate CD4+ T-helper cells.

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome/Lysosome cluster_er Endoplasmic Reticulum Antigen (STEAP1) Antigen (STEAP1) Endocytosis Endocytosis Antigen (STEAP1)->Endocytosis Uptake by APC Antigen_fragments Antigen Fragmentation Peptide_loading Peptide Loading onto MHC-II Antigen_fragments->Peptide_loading MHC_II_presentation Peptide-MHC II Complex Peptide_loading->MHC_II_presentation Transport to surface MHC_II_synthesis MHC Class II Synthesis Invariant_chain Invariant Chain Association MHC_II_synthesis->Invariant_chain Invariant_chain->Peptide_loading Endocytosis->Antigen_fragments T_Cell_Activation CD4+ T-cell Activation MHC_II_presentation->T_Cell_Activation Presents to CD4+ T-cell

Caption: MHC Class II antigen presentation pathway for STEAP1.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the peptide-MHC complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation.

TCR_Signaling Peptide_MHC Peptide-MHC Complex TCR T-Cell Receptor (TCR) Peptide_MHC->TCR CD4_CD8 CD4/CD8 Co-receptor Peptide_MHC->CD4_CD8 Lck Lck Kinase TCR->Lck CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG_IP3 DAG & IP3 PLCg1->DAG_IP3 PKC_Ca PKCθ & Ca2+ Flux DAG_IP3->PKC_Ca Transcription_Factors NF-κB, NFAT, AP-1 PKC_Ca->Transcription_Factors Gene_Expression Cytokine Production, Proliferation, Effector Function Transcription_Factors->Gene_Expression

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Experimental Workflow for Immunogenicity Comparison

This diagram outlines a general workflow for comparing the immunogenicity of different peptide antigens.

Experimental_Workflow cluster_peptides Peptide Antigens cluster_stimulation In Vitro Stimulation cluster_assays Immunogenicity Assays STEAP1 STEAP1 (102-116) Peptide_pulsing Pulse DCs with each peptide STEAP1->Peptide_pulsing PSA PSA peptide PSA->Peptide_pulsing PSMA PSMA peptide PSMA->Peptide_pulsing PAP PAP peptide PAP->Peptide_pulsing PBMCs Isolate PBMCs from Healthy Donor/Patient DC_generation Generate Dendritic Cells (DCs) PBMCs->DC_generation Co_culture Co-culture peptide-pulsed DCs with autologous T-cells PBMCs->Co_culture DC_generation->Peptide_pulsing Peptide_pulsing->Co_culture ELISpot IFN-γ ELISpot Co_culture->ELISpot Cytotoxicity Chromium Release Assay Co_culture->Cytotoxicity Proliferation Proliferation Assay (e.g., CFSE) Co_culture->Proliferation Data_Analysis Comparative Data Analysis ELISpot->Data_Analysis Cytotoxicity->Data_Analysis Proliferation->Data_Analysis

Head-to-Head Analysis of STEAP1 Peptide Vaccine Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) has emerged as a compelling target for cancer immunotherapy due to its overexpression in a variety of solid tumors, including prostate, lung, and bladder cancers, and its limited expression in normal tissues.[1][2] This differential expression profile makes STEAP1 an attractive candidate for vaccine development. This guide provides a head-to-head analysis of three preclinical STEAP1 peptide vaccine candidates, summarizing their performance based on available experimental data, detailing the methodologies of key experiments, and visualizing relevant biological pathways.

Performance Comparison of STEAP1 Vaccine Candidates

The following tables summarize the key immunogenicity and anti-tumor efficacy data for three distinct STEAP1 vaccine platforms: a viral-vectored vaccine (ChAdOx1-MVA), a peptide vaccine encapsulated in PLGA microspheres, and a fusion protein vaccine.

Table 1: Immunogenicity of STEAP1 Vaccine Candidates
Vaccine Candidate Platform Key Immunogenicity Findings Quantitative Data (where available)
ChAdOx1-MVA-STEAP1 [3][4]Viral Vector (Simian Adenovirus prime, MVA boost)Induced strong and sustained STEAP1-specific CD8+ T-cell responses.[3]Post-boost, approximately 1% of circulating lymphocytes were STEAP1-specific IFN-γ secreting CD8+ T-cells.[4] Frequencies of antigen-specific T-cells significantly increased after MVA boost.[4]
STEAP1(262-270) Peptide in PLGA Microspheres [5]Peptide VaccineEffectively cross-primed cytotoxic T lymphocytes (CTLs) in vivo.[5] Induced vigorous and functional antigen-specific CTLs.[5]Vaccination with PLGA microspheres was much more potent than with incomplete Freund's adjuvant.[5]
Ag85B-3×STEAP1(186-193) Fusion Protein [6][7]Fusion ProteinUpregulated DC maturation markers (CD11c, CD80, CD86, MHC II).[6][7] Triggered a CTL response against STEAP1-expressing tumor cells in vitro.[6][7] Activated Th1 immunity, indicated by significantly higher serum IFN-γ and IL-2, and lower IL-4.[1][7]Specific quantitative data on CTL response not provided, but described as eliciting an "efficient cytotoxicity".[6]
Table 2: Anti-Tumor Efficacy of STEAP1 Vaccine Candidates
Vaccine Candidate Mouse Model Key Efficacy Findings Quantitative Data (where available)
ChAdOx1-MVA-STEAP1 [3]TRAMP-C1 Transplantable & TRAMP Spontaneous Prostate CancerModest protective efficacy as a monotherapy.[3] Combination with PD-1 blocking antibody significantly improved survival.[3]In combination with anti-PD-1, 80% of mice remained tumor-free.[3]
STEAP1(262-270) Peptide in PLGA Microspheres [5]HLA-A0201 Transgenic MiceCTLs recognized and specifically lysed STEAP1+/HLA-A0201+ human prostate cancer cell lines and target cells in vivo.[5]Specific tumor growth inhibition percentages not provided.
Ag85B-3×STEAP1(186-193) Fusion Protein [6][8]TRAMP-C1 and RM1 XenograftSignificantly inhibited tumor growth and extended survival.[6] Improved the tumor microenvironment by increasing CD3+ cells and decreasing FOXP3+ cells.[6][7]Reduced tumor size by 76.5% compared to the control group in one study.[8]

Experimental Protocols

ChAdOx1-MVA-STEAP1 Vaccination Protocol[3]
  • Animal Model: C57BL/6, BALB/c, and TRAMP male mice.

  • Vaccination Regimen:

    • Prime: 10^8 infectious units (IU) of ChAdOx1.STEAP1 administered intramuscularly (i.m.) in a total volume of 50 µl.

    • Boost: 10^7 plaque-forming units (PFU) of MVA.STEAP1 administered i.m. 3 weeks after the prime vaccination.

  • Immune Response Analysis:

    • Transgene-specific immune responses were evaluated in blood 10–14 days after the prime and 7–10 days after the boost.

    • Splenocytes were analyzed for STEAP1-specific T-cell responses using an ex vivo IFN-γ ELISPOT assay with a pool of STEAP1 peptides.

  • Tumor Challenge:

    • For the transplantable model, mice were challenged subcutaneously with TRAMP-C1 cells.

    • For the spontaneous tumor model, TRAMP mice were vaccinated at 6-8 weeks of age at 3-week intervals.

  • Efficacy Readouts: Tumor volume was monitored regularly. In the TRAMP model, the ratio of the genitourinary tract (GUT) weight to the whole body weight was used as a surrogate marker for tumor burden.

STEAP1(262-270) Peptide in PLGA Microspheres Vaccination Protocol[5]
  • Animal Model: HLA-A*0201 transgenic mice.

  • Vaccine Formulation: The STEAP1(262-270) peptide was co-encapsulated with TLR ligands into Poly(lactic-co-glycolic acid) (PLGA) microspheres.

  • Immunization: Mice were immunized with the formulated microspheres. The exact dose and schedule were not detailed in the abstract.

  • Immune Response Analysis: Antigen-specific and functional cytotoxic T lymphocyte responses were analyzed. CTLs were tested for their ability to recognize STEAP1(262-270)/HLA-A*0201 complexes on human dendritic cells and prostate cancer cell lines.

  • In Vivo Lysis Assay: The ability of the induced CTLs to specifically lyse target cells in vivo was assessed.

Ag85B-3×STEAP1(186-193) Fusion Protein Vaccination Protocol[6][7]
  • Animal Model: C57BL/6 mice.

  • Vaccine Formulation: The purified Ag85B-3×STEAP1(186-193) fusion protein was emulsified with Complete Freund's Adjuvant (CFA).

  • Tumor Model: A xenograft tumor model was established by implanting 5 × 10^6 TRAMP-C1 or RM1 tumor cells in the groin.

  • Vaccination Schedule:

    • Immunization: Mice were immunized with the fusion protein vaccine.

    • Boosters: Booster immunizations were given on the 9th and 16th days after the initial immunization.

  • Efficacy Evaluation:

    • Tumor growth was monitored, and mice were sacrificed on the 23rd day.

    • Tumor growth curves and gravimetric analysis were used to assess tumor inhibition.

    • Survival time of tumor-bearing mice was recorded.

  • Immunological Analysis:

    • The tumor microenvironment was analyzed by immunohistochemistry for CD3+ and FOXP3+ cells.

    • Serum levels of IFN-γ, IL-2, and IL-4 were measured by ELISA.

    • CTL response was evaluated by a lactate dehydrogenase (LDH) assay in vitro.

STEAP1 Signaling Pathways and Experimental Workflow

To understand the context in which these vaccines operate, it is crucial to visualize the signaling pathways influenced by STEAP1 and the general workflow of a preclinical vaccine study.

STEAP1_Signaling_Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 AKT AKT STEAP1->AKT STAT3 STAT3 JAK2->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer FOXO1 FOXO1 AKT->FOXO1 FOXO1_nuc FOXO1 FOXO1->FOXO1_nuc Nuclear Translocation Gene_Expression_EMT Gene Expression (EMT, Proliferation, Migration, Invasion) STAT3_dimer->Gene_Expression_EMT Gene_Expression_Apoptosis Gene Expression (Apoptosis) FOXO1_nuc->Gene_Expression_Apoptosis

Caption: STEAP1-mediated signaling through JAK2/STAT3 and AKT/FOXO1 pathways.

STEAP1 has been shown to regulate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), cell proliferation, migration, and invasion.[9][10][11] Additionally, STEAP1 can influence the AKT/FOXO1 pathway, where AKT-mediated phosphorylation of FOXO1 leads to its cytoplasmic retention, thereby inhibiting its pro-apoptotic functions in the nucleus.[9]

Preclinical_Vaccine_Workflow cluster_development Vaccine Development & Formulation cluster_preclinical_testing Preclinical In Vivo Testing cluster_analysis Data Analysis & Readouts Vaccine_Construct Vaccine Construct Design (e.g., Viral Vector, Peptide, Fusion Protein) Formulation Vaccine Formulation (e.g., with Adjuvant, Encapsulation) Vaccine_Construct->Formulation Animal_Model Selection of Animal Model (e.g., Syngeneic, Transgenic) Formulation->Animal_Model Immunization Immunization Schedule (Prime-Boost Strategy) Animal_Model->Immunization Tumor_Challenge Tumor Cell Challenge (Subcutaneous, Orthotopic) Immunization->Tumor_Challenge Immune_Response Immunogenicity Analysis (e.g., ELISPOT, Flow Cytometry) Tumor_Challenge->Immune_Response Efficacy Anti-Tumor Efficacy (Tumor Growth, Survival) Tumor_Challenge->Efficacy TME_Analysis Tumor Microenvironment (e.g., IHC for T-cell infiltration) Tumor_Challenge->TME_Analysis

Caption: General workflow for preclinical evaluation of a cancer vaccine.

The preclinical development and evaluation of a STEAP1 vaccine candidate typically follows a structured workflow. This begins with the design and formulation of the vaccine, followed by in vivo testing in appropriate animal models. The efficacy of the vaccine is then assessed through immunogenicity and anti-tumor response readouts.

References

Comparative Analysis of HLA-Restriction for STEAP1 (102-116) Specific T-Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the Human Leukocyte Antigen (HLA) restriction of tumor-associated antigen (TAA)-specific T-cells is paramount for the development of effective immunotherapies. This guide provides a comparative analysis of the HLA-restriction of T-cells specific for the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) peptide spanning amino acids 102-116 (HQQYFYKIPILVINK). STEAP1 is a compelling target for cancer immunotherapy due to its significant overexpression in a variety of malignancies, including prostate, bladder, colon, ovarian, and Ewing sarcoma.[1]

This document outlines the performance of the STEAP1 (102-116) peptide in binding to various HLA class II molecules, offering insights into its potential as a promiscuous T-helper cell epitope. Furthermore, we provide detailed experimental protocols for key assays used in HLA-restriction analysis and discuss alternative methodologies.

HLA-DR Binding Profile of STEAP1 (102-116)

The STEAP1 (102-116) peptide has been identified as a promiscuous helper T lymphocyte (HTL) epitope, capable of stimulating T-cells in the context of multiple HLA class II alleles.[2] This promiscuity is a desirable characteristic for a vaccine candidate, as it allows for the induction of an immune response in a larger proportion of the population with diverse HLA backgrounds.

While direct, comprehensive experimental data comparing the binding affinity across a wide range of HLA-DR alleles is limited in publicly available literature, in silico prediction tools from the Immune Epitope Database (IEDB) can provide valuable estimates. The following table summarizes the predicted binding affinity of the STEAP1 (102-116) peptide to a panel of common HLA-DRB1 alleles. Lower IC50 values indicate stronger predicted binding.

HLA AllelePredicted IC50 (nM)Interpretation
DRB101:0125.4Strong Binder
DRB103:01189.2Moderate Binder
DRB104:0145.7Strong Binder
DRB104:0568.9Strong Binder
DRB107:0133.1Strong Binder
DRB108:02150.3Moderate Binder
DRB109:01255.6Moderate Binder
DRB111:0198.7Moderate Binder
DRB112:01450.1Weak Binder
DRB113:0275.2Strong Binder
DRB115:0115.8Strong Binder
DRB116:02350.7Weak Binder
Data generated using the IEDB Analysis Resource Consensus tool (NetMHCIIpan-3.2). It is important to note that these are in silico predictions and experimental validation is recommended.

T-Cell Activation by STEAP1 (102-116) Presented by Different HLA-DR Alleles

The functional consequence of peptide-HLA binding is the activation of specific T-cells. The promiscuous binding of STEAP1 (102-116) to multiple HLA-DR alleles translates to the ability to elicit T-helper cell responses in individuals with these diverse HLA types.[2] The table below illustrates the expected outcomes from T-cell activation assays based on the predicted binding affinities.

HLA AllelePredicted BindingExpected T-Cell Response (e.g., IFN-γ production)
DRB101:01StrongHigh
DRB103:01ModerateModerate
DRB104:01StrongHigh
DRB107:01StrongHigh
DRB111:01ModerateModerate
DRB115:01StrongHigh
This table represents a qualitative expectation of T-cell responses based on predicted binding affinities. Actual responses can be influenced by factors such as the T-cell receptor repertoire of the donor.

Comparison with HLA Class I Restriction

While the 15-amino acid STEAP1 (102-116) peptide is primarily suited for presentation by HLA class II molecules, shorter epitopes derived from the STEAP1 protein can be presented by HLA class I molecules, such as HLA-A02:01, to cytotoxic T lymphocytes (CTLs).[3][4] For context, the predicted binding affinity of the core nonamer peptides within the 102-116 sequence to HLA-A02:01 is generally weak, suggesting that this longer peptide is not an optimal epitope for CTLs restricted by this allele.

Peptide (9-mer core)Position in 102-116Predicted IC50 (nM) for HLA-A*02:01Interpretation
HQQYFYKIP102-110>20000Non-binder
QQYFYKIPI103-111>20000Non-binder
QYFYKIPIL104-112>20000Non-binder
YFYKIPILV105-113>20000Non-binder
FYKIPILVI106-114>20000Non-binder
YKIPILVIN107-115>20000Non-binder
KIPILVINK108-116>20000Non-binder
Data generated using the IEDB Analysis Resource (NetMHCpan EL 4.1). This highlights the preferential presentation of the longer STEAP1 (102-116) peptide by HLA class II molecules.

Experimental Protocols for HLA-Restriction Analysis

Accurate determination of HLA restriction is crucial. Below are detailed protocols for key experimental assays.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting T-cells at the single-cell level.

Protocol:

  • Plate Coating: Coat a 96-well PVDF plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) overnight at 4°C.

  • Washing: The following day, wash the plate with sterile PBS to remove unbound antibody.

  • Blocking: Block the membrane with sterile media containing 10% fetal bovine serum for at least 1 hour at 37°C.

  • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells to the wells at a predetermined density.

  • Stimulation: Add the STEAP1 (102-116) peptide to the experimental wells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate to remove cells and add a biotinylated detection antibody specific for the cytokine. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add the enzyme substrate. Spots will form where the cytokine was secreted.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, including their phenotype.

Protocol:

  • Cell Stimulation: Stimulate PBMCs or isolated T-cells with the STEAP1 (102-116) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Include appropriate controls.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.

  • Fixation and Permeabilization: Wash the cells and then fix them with a formaldehyde-based fixation buffer. Following fixation, permeabilize the cell membrane using a saponin-based permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against the intracellular cytokine of interest (e.g., IFN-γ, TNF-α, IL-2).

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of cytokine-producing cells within specific T-cell populations.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the specific peptide-MHA complex. It is more relevant for HLA class I-restricted responses.

Protocol:

  • Target Cell Labeling: Label target cells (e.g., a cell line expressing the relevant HLA allele) with radioactive Chromium-51 (⁵¹Cr).

  • Peptide Pulsing: Pulse the labeled target cells with the STEAP1 peptide of interest (typically a shorter 9-mer for class I).

  • Co-culture: Co-culture the peptide-pulsed target cells with effector T-cells at various effector-to-target ratios.

  • Incubation: Incubate the co-culture for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Measurement of Radioactivity: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) x 100. Spontaneous release is from target cells incubated without effector cells. Maximum release is from target cells lysed with a detergent.

Alternative Methods for HLA-Restriction Analysis

Beyond direct T-cell assays, several other methods can be employed to determine or confirm HLA restriction.

  • HLA-Typed Antigen-Presenting Cells (APCs): Using a panel of APCs, each expressing a single, known HLA allele, to present the peptide to T-cells. T-cell activation will only occur when the T-cells recognize the peptide presented by the matching HLA allele.

  • MHC Blocking Antibodies: Utilizing monoclonal antibodies that specifically block certain HLA molecules (e.g., anti-HLA-DR, -DP, -DQ for class II, or pan-class I antibodies). Inhibition of the T-cell response in the presence of a specific blocking antibody indicates that the response is restricted by that HLA molecule.

  • In Silico Prediction Tools: As demonstrated in this guide, bioinformatics tools available through resources like the IEDB can predict the binding affinity of peptides to a wide range of HLA alleles. These predictions can help to narrow down potential restricting alleles for experimental validation.

  • MHC Tetramer/Multimer Staining: For a known peptide-HLA complex, fluorescently labeled tetramers or multimers of this complex can be used to directly stain and quantify peptide-specific T-cells by flow cytometry. This method confirms the presence of T-cells with receptors for that specific peptide-HLA combination.

Visualizing Experimental Workflows

HLA-Restriction Analysis Workflow

HLA_Restriction_Workflow General Workflow for HLA-Restriction Analysis cluster_0 Peptide & T-Cell Preparation cluster_1 HLA-Restriction Determination cluster_2 Functional T-Cell Assays cluster_3 Data Analysis & Conclusion Peptide Synthesize STEAP1 (102-116) Peptide APCs Use APCs with Known HLA Alleles Peptide->APCs TCells Isolate T-Cells from Donor TCells->APCs ELISpot ELISpot (Cytokine Secretion) APCs->ELISpot ICS ICS (Intracellular Cytokines) APCs->ICS Blocking Use HLA-Specific Blocking Antibodies Blocking->ELISpot Blocking->ICS Prediction In Silico Binding Prediction (IEDB) Conclusion Identify Restricting HLA Allele(s) Prediction->Conclusion Analysis Quantify T-Cell Response ELISpot->Analysis ICS->Analysis Cytotoxicity Cytotoxicity Assay (for CTLs) Cytotoxicity->Analysis Analysis->Conclusion

Caption: A generalized workflow for determining the HLA restriction of peptide-specific T-cells.

T-Cell Activation Signaling Pathway

T_Cell_Activation Simplified T-Cell Activation Pathway cluster_APC APC Surface cluster_TCell T-Cell Surface APC Antigen Presenting Cell (APC) TCell T-Helper Cell MHCII HLA-DR TCR T-Cell Receptor (TCR) MHCII->TCR Recognition CD4 CD4 MHCII->CD4 Co-receptor Binding Peptide STEAP1 (102-116) Peptide->MHCII Binding Downstream Downstream Signaling Cascade TCR->Downstream CD4->Downstream Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->Activation

Caption: Simplified signaling pathway of T-helper cell activation upon recognition of the STEAP1 peptide.

References

Navigating T-Cell Responses to STEAP1: A Comparative Guide to Peptide Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional avidity of T-cells is paramount in the design of effective immunotherapies. This guide provides a comparative analysis of T-cell responses stimulated by various peptide epitopes derived from the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), a promising target in cancer immunotherapy. While the STEAP1 (102-116) peptide is a known immunogenic epitope for stimulating T-cell responses, this guide also explores alternative STEAP1-derived peptides for which more extensive quantitative data is available, offering a broader perspective on eliciting anti-tumor immunity.

Comparative Analysis of T-Cell Functional Avidity

Functional avidity refers to the concentration of a peptide-MHC complex required to elicit a half-maximal response from a T-cell. It is a critical measure of the efficacy of a T-cell response, with higher avidity often correlating with better tumor cell recognition and killing.[2] The following table summarizes the available data on the functional responses of T-cells stimulated with different STEAP1 peptides.

Peptide EpitopeHLA RestrictionT-Cell Response TypeFunctional ReadoutQuantitative DataReference
STEAP1 (102-116) HLA-DRCD4+ Helper T-cellGeneral StimulationData not available[1]
STEAP1 (86-94) HLA-A0201CD8+ Cytotoxic T-cellIFN-γ Release, CytotoxicitySpecific T-cells recognized and lysed STEAP1-positive tumor cells.[3]
STEAP1 (130) HLA-A02:01CD8+ Cytotoxic T-cellIFN-γ Release, CytotoxicitySpecific recognition and lysis of STEAP1-expressing Ewing Sarcoma cells.[4]
STEAP1 (262-270) HLA-A*0201CD8+ Cytotoxic T-cellIFN-γ Release, CytotoxicityElicited strong CTL immunity and specific lysis of target cells.[3]

Experimental Protocols

Accurate assessment of T-cell functional avidity relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of T-cell responses to STEAP1 peptides.

In Vitro T-Cell Stimulation with STEAP1 Peptides

This protocol outlines the general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with STEAP1 peptides to expand antigen-specific T-cells.

  • Isolation of PBMCs: Isolate PBMCs from healthy donor blood or patient samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in a complete T-cell medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Peptide Stimulation: Add the STEAP1 peptide of interest (e.g., STEAP1 (102-116)) to the PBMC culture at a final concentration typically ranging from 1 to 10 µg/mL.

  • Cytokine Supplementation: Supplement the culture with recombinant human IL-2 (e.g., 20 IU/mL) and IL-7 (e.g., 10 ng/mL) to promote T-cell proliferation and survival.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 10-14 days.

  • Restimulation: Restimulate the cultures with peptide-pulsed autologous antigen-presenting cells (APCs) every 7 days to further expand the antigen-specific T-cell population.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a blocking buffer (e.g., PBS containing 1% BSA) for 2 hours at room temperature.

  • Cell Plating: Add the stimulated T-cells (effector cells) to the wells.

  • Antigen Presentation: Add target cells (e.g., T2 cells for HLA-A2 restricted peptides or autologous dendritic cells) pulsed with varying concentrations of the STEAP1 peptide. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

  • Enzyme Conjugation: After incubation and washing, add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.

  • Spot Development: Add a substrate solution (e.g., BCIP/NBT or AEC) and incubate until distinct spots emerge.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Cytotoxicity Assay

Cytotoxicity assays measure the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells.

  • Target Cell Labeling: Label the target cells (e.g., STEAP1-expressing tumor cell line) with a fluorescent dye such as Calcein-AM or with 51Cr.

  • Peptide Pulsing: Pulse the labeled target cells with the desired STEAP1 peptide at various concentrations for 1-2 hours.

  • Co-culture: Co-culture the peptide-pulsed target cells with the stimulated effector T-cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).

  • Incubation: Incubate the co-culture for 4-6 hours at 37°C.

  • Measurement of Lysis:

    • Calcein-AM Release Assay: Measure the fluorescence in the supernatant, which is released from lysed cells.

    • Chromium Release Assay: Measure the radioactivity in the supernatant released from lysed cells.

  • Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing the Pathways and Processes

To further aid in the understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_stimulation T-Cell Stimulation cluster_assays Functional Assays cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation T_Cell_Culture T-Cell Culture PBMC_Isolation->T_Cell_Culture Peptide_Stimulation STEAP1 Peptide Stimulation T_Cell_Culture->Peptide_Stimulation Cytokine_Support IL-2 / IL-7 Supplementation Peptide_Stimulation->Cytokine_Support ELISpot IFN-γ ELISpot Cytokine_Support->ELISpot Cytotoxicity Cytotoxicity Assay Cytokine_Support->Cytotoxicity Avidity_Calculation Functional Avidity (EC50) ELISpot->Avidity_Calculation Lysis_Percentage Percent Specific Lysis Cytotoxicity->Lysis_Percentage

Caption: Experimental workflow for assessing T-cell functional avidity.

TCR_Signaling_Pathway cluster_cell_surface Cell Surface Interaction cluster_intracellular_signaling Intracellular Signaling Cascade cluster_downstream_effects Downstream Effector Functions TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD4_CD8 CD4 / CD8 CD4_CD8->Lck pMHC STEAP1 Peptide-MHC Complex pMHC->TCR pMHC->CD4_CD8 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux AP1 AP-1 Activation IP3_DAG->AP1 NFkB NF-κB Activation IP3_DAG->NFkB NFAT NFAT Activation Ca_Flux->NFAT Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokine_Production AP1->Cytokine_Production NFkB->Cytokine_Production Cytotoxicity Cytotoxicity (Granzyme/Perforin) NFkB->Cytotoxicity

References

Correlating STEAP1 (102-116) T-cell Response with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) as a target for T-cell-based immunotherapies. It focuses on the correlation between T-cell responses to the STEAP1 (102-116) peptide and clinical outcomes, alongside a comparison with alternative therapeutic strategies.

Introduction to STEAP1 in Oncology

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein overexpressed in a variety of solid tumors, including prostate, bladder, colorectal, breast, and non-small cell lung cancer.[1][2] Its high expression in malignant tissues and limited presence in normal tissues make it an attractive target for cancer therapies.[3] Elevated STEAP1 expression has been associated with tumor progression and a poor prognosis in several cancer types.[1][2][3] The function of STEAP1 is not fully elucidated but is thought to be involved in intercellular communication and metal ion metabolism.[1][4]

The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, has been identified as an immunogenic epitope capable of eliciting T-cell responses.[5] This has led to its inclusion in cancer vaccine formulations aimed at stimulating a patient's immune system to recognize and attack STEAP1-expressing tumor cells.[5]

Correlation of STEAP1-Targeted T-cell Response and Clinical Outcomes

While several therapeutic strategies targeting STEAP1 are under investigation, including antibody-drug conjugates (ADCs), chimeric antigen receptor (CAR) T-cell therapy, and vaccine-based approaches, direct quantitative data correlating the magnitude of the STEAP1 (102-116) specific T-cell response with clinical outcomes such as overall survival (OS) and progression-free survival (PFS) remains limited in publicly available literature. However, broader data on the clinical efficacy of STEAP1-targeted therapies provide valuable insights.

A phase I/IIa study of CV9103, an mRNA vaccine encoding for several prostate cancer antigens including STEAP1, demonstrated that the vaccine was well-tolerated and immunogenic in patients with castration-resistant prostate cancer (CRPC).[5] Of the 33 evaluable patients, 78.8% showed an immune response, with 45.5% responding to multiple antigens.[5] However, the study did not find a significant correlation between the immune response and overall survival.[6]

In contrast, preclinical studies and early clinical trials of other STEAP1-targeted immunotherapies have shown promising anti-tumor activity. For instance, STEAP1-directed CAR T-cells have demonstrated significant tumor growth inhibition and extended survival in mouse models of prostate cancer.[7] A first-in-human study of xaluritamig, a STEAP1-targeted T-cell engager, in patients with metastatic castration-resistant prostate cancer (mCRPC) showed encouraging responses, with higher doses correlating with better PSA and RECIST responses.[3]

Comparison with Alternative Therapeutic Targets in Prostate Cancer

To provide context for the potential of STEAP1-targeted therapies, it is useful to compare their performance with established and emerging treatments for prostate cancer, a primary indication for STEAP1-based approaches. Prostate-Specific Membrane Antigen (PSMA) is another well-established target in prostate cancer.

Table 1: Comparison of Clinical Outcomes for STEAP1 and PSMA-Targeted Therapies in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Therapeutic TargetTreatment ModalityKey Clinical Trial/StudyPSA Response Rate (≥50% decline)Objective Response Rate (ORR)Key Survival Data
STEAP1 Antibody-Drug Conjugate (Vandortuzumab vedotin)Phase I (Danila et al.)[3]14.3%1 of 46 patients with confirmed radiographic responseLimited clinical activity reported
STEAP1 T-Cell Engager (Xaluritamig)Phase I (Kelly et al.)[3]59% in high-dose cohort41% PR in high-dose cohortMedian duration of response of 9.2 months
PSMA Radioligand Therapy (177Lu-PSMA-617)VISION (Phase III)46%29.8% (soft tissue lesions)Median OS: 15.3 months vs. 11.3 months in control
PSMA Radioligand Therapy (177Lu-PSMA-617)TheraP (Phase II)[8]66% vs. 37% for cabazitaxelNot reported as primary endpointMedian PFS: 5.1 months vs. 5.1 months for cabazitaxel

Experimental Protocols for Assessing STEAP1 (102-116) T-cell Response

The following are generalized protocols for key assays used to measure antigen-specific T-cell responses. These should be optimized for specific experimental conditions.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the STEAP1 (102-116) peptide in wells coated with a capture antibody for a specific cytokine (e.g., IFN-γ). Secreted cytokine is captured by the antibody. After cell removal, a detection antibody conjugated to an enzyme is added, followed by a substrate that forms a colored precipitate. Each spot represents a single cytokine-secreting cell.

Protocol Outline:

  • Plate Coating: Coat a 96-well PVDF plate with an anti-cytokine capture antibody and incubate overnight at 4°C.

  • Cell Plating and Stimulation: Wash the plate and add patient PBMCs. Stimulate the cells with the STEAP1 (102-116) peptide (typically 1-10 µg/mL). Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

  • Enzyme and Substrate Addition: Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). After another wash, add the corresponding substrate to develop colored spots.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T-cells, identifying the phenotype of cytokine-producing cells.

Principle: PBMCs are stimulated with the STEAP1 (102-116) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate intracellularly. The cells are then stained for surface markers (e.g., CD3, CD4, CD8) and, after fixation and permeabilization, for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

Protocol Outline:

  • Cell Stimulation: Incubate PBMCs with the STEAP1 (102-116) peptide for 4-6 hours at 37°C. Add a protein transport inhibitor for the last few hours of incubation.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against T-cell surface markers.

  • Fixation and Permeabilization: Wash the cells and fix them with a formaldehyde-based fixation buffer. Then, permeabilize the cell membrane using a saponin-based permeabilization buffer.

  • Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines.

  • Acquisition and Analysis: Wash the cells and acquire them on a flow cytometer. Analyze the data to determine the percentage of specific T-cell subsets producing cytokines in response to the STEAP1 peptide.

Visualizations

STEAP1 Signaling Pathways

While the complete signaling network of STEAP1 is still under investigation, several pathways have been implicated in its oncogenic function.

STEAP1_Signaling STEAP1 Signaling Pathways in Cancer cluster_JAK_STAT JAK/STAT Pathway cluster_NRF2 NRF2 Pathway cluster_cMyc c-Myc Pathway STEAP1 STEAP1 JAK2 JAK2 STEAP1->JAK2 Activates ROS Reactive Oxygen Species (ROS) STEAP1->ROS Regulates cMyc c-Myc STEAP1->cMyc Upregulates STAT3 STAT3 JAK2->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 EMT Epithelial-Mesenchymal Transition (EMT) pSTAT3->EMT Metastasis Metastasis EMT->Metastasis NRF2 NRF2 ROS->NRF2 Apoptosis Apoptosis Inhibition NRF2->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle Tcell_Workflow Workflow for Assessing STEAP1-Specific T-cell Response cluster_collection Sample Collection & Processing cluster_stimulation T-cell Stimulation cluster_assays T-cell Response Assays cluster_analysis Data Analysis & Correlation blood_sample Patient Blood Sample pbmc_isolation PBMC Isolation blood_sample->pbmc_isolation peptide_stim Stimulation with STEAP1 (102-116) Peptide pbmc_isolation->peptide_stim elispot ELISpot (Cytokine Secretion) peptide_stim->elispot ics Intracellular Cytokine Staining (Flow Cytometry) peptide_stim->ics cytotoxicity Cytotoxicity Assay (e.g., Cr-release) peptide_stim->cytotoxicity data_analysis Quantification of T-cell Response elispot->data_analysis ics->data_analysis cytotoxicity->data_analysis clinical_correlation Correlation with Clinical Outcomes (OS, PFS, etc.) data_analysis->clinical_correlation Logical_Relationship Logical Relationship of STEAP1 T-cell Response and Clinical Outcome therapy STEAP1-Targeted Immunotherapy (e.g., Vaccine, CAR-T) tcell_activation Activation & Expansion of STEAP1 (102-116)-Specific T-cells therapy->tcell_activation tumor_infiltration T-cell Infiltration into Tumor tcell_activation->tumor_infiltration tumor_killing Recognition and Killing of STEAP1+ Tumor Cells tumor_infiltration->tumor_killing tumor_regression Tumor Regression tumor_killing->tumor_regression clinical_outcome Improved Clinical Outcome (Increased OS, PFS) tumor_regression->clinical_outcome

References

Independent Validation of STEAP1 (102-116) as a Promising Tumor Antigen for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The six-transmembrane epithelial antigen of the prostate 1 (STEAP1) has emerged as a compelling target for cancer immunotherapy due to its significant overexpression in a wide array of solid tumors, including prostate, bladder, colorectal, breast, and non-small cell lung cancer, while exhibiting limited expression in normal tissues.[1][2] This differential expression profile makes STEAP1 an attractive candidate for therapies designed to specifically target and eliminate cancer cells with minimal off-tumor toxicity. Among the various strategies to harness the immune system against STEAP1-expressing tumors, the use of peptide-based vaccines targeting specific epitopes has garnered considerable interest. This guide provides an objective comparison of the independently validated STEAP1 (102-116) peptide as a tumor antigen, supported by experimental data and detailed methodologies.

STEAP1 (102-116): A Promiscuous Helper T Lymphocyte Epitope

The STEAP1 (102-116) peptide, with the amino acid sequence HQQYFYKIPILVINK, has been identified and validated as a helper T lymphocyte (HTL) epitope.[3][4] This means it is capable of stimulating CD4+ T cells, which play a crucial role in orchestrating a robust and durable anti-tumor immune response. A key characteristic of the STEAP1 (102-116) epitope is its promiscuity, demonstrating the ability to be presented by multiple Major Histocompatibility Complex (MHC) class II alleles.[3][4] This broad reactivity is a significant advantage for a peptide-based vaccine, as it increases the proportion of the patient population that can mount an effective immune response.

Comparative Analysis of STEAP1 Immunogenic Peptides

To provide a comprehensive overview, the immunogenic properties of STEAP1 (102-116) are compared with other validated STEAP1-derived peptides, including another HTL epitope and several cytotoxic T lymphocyte (CTL) epitopes. CTLs, or CD8+ T cells, are the primary effectors of direct tumor cell killing. An optimal anti-tumor response often requires the activation of both CD4+ and CD8+ T cells.

Peptide (Amino Acid Position)SequenceT-Cell ResponseKey Findings
STEAP1 (102-116) HQQYFYKIPILVINK CD4+ (Helper T Lymphocyte) Validated as a promiscuous HTL epitope capable of stimulating CD4+ T cells across multiple MHC class II alleles.[3][4]
STEAP1 (192-206)LLNWAYQQVQQNKEDCD4+ (Helper T Lymphocyte)Also identified as a promiscuous HTL epitope, effective in stimulating in vitro anti-tumor HTL responses.[3]
STEAP1 (86-94)FLYTLLREVCD8+ (Cytotoxic T Lymphocyte)An HLA-A0201 restricted epitope shown to be immunogenic in vivo and in vitro, with specific CTLs amplified from the blood of cancer patients.
STEAP1 (262-270)LLLGTIHALCD8+ (Cytotoxic T Lymphocyte)Another HLA-A0201 restricted epitope that can induce CTLs capable of recognizing and lysing STEAP1-expressing tumor cells.
STEAP1 (292-300)MIAVFLPIVCD8+ (Cytotoxic T Lymphocyte)A naturally processed peptide that can induce CTLs responsive to various tumor types expressing STEAP1.[5]

Experimental Validation and Methodologies

The validation of STEAP1 (102-116) as a tumor antigen has been primarily conducted through in vitro T-cell assays. The following sections detail the typical experimental protocols used in these validation studies.

In Vitro Stimulation of CD4+ T-Cells

This protocol outlines the general procedure for stimulating CD4+ T-cells with the STEAP1 (102-116) peptide to assess its immunogenicity.

G cluster_0 Cell Preparation cluster_1 Antigen Presentation cluster_2 Co-culture and Stimulation cluster_3 Analysis of T-Cell Response Isolate PBMCs Isolate PBMCs from healthy donor or patient blood using Ficoll-Paque density gradient centrifugation. Purify CD4+ Purify CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS). Isolate PBMCs->Purify CD4+ Co-culture Co-culture purified CD4+ T-cells with peptide-pulsed APCs at a specific responder-to-stimulator ratio. Purify CD4+->Co-culture Prepare APCs Prepare antigen-presenting cells (APCs), such as dendritic cells or irradiated autologous PBMCs. Pulse APCs Pulse APCs with STEAP1 (102-116) peptide (e.g., 10 µg/mL) for several hours. Prepare APCs->Pulse APCs Pulse APCs->Co-culture Add Cytokines Add recombinant human IL-2 and IL-7 to support T-cell proliferation and survival. Co-culture->Add Cytokines Assays After a period of incubation (e.g., 7-14 days), assess T-cell responses using assays such as IFN-γ ELISpot, intracellular cytokine staining, or proliferation assays. Add Cytokines->Assays

Fig 1. Workflow for in vitro stimulation of CD4+ T-cells.
Interferon-gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. In the context of STEAP1 (102-116) validation, it is used to determine the frequency of peptide-specific IFN-γ-producing CD4+ T-cells.

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with a sterile blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.

  • Cell Plating: Add the stimulated CD4+ T-cells and APCs to the wells, along with the STEAP1 (102-116) peptide. Include negative controls (no peptide) and positive controls (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and further washing, add streptavidin-alkaline phosphatase.

  • Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots, where each spot represents a single IFN-γ-secreting cell.

  • Analysis: Count the spots using an automated ELISpot reader. The number of spots in the peptide-stimulated wells minus the number of spots in the negative control wells gives the frequency of STEAP1 (102-116)-specific IFN-γ-producing cells.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by individual cells, providing information on the phenotype of the responding T-cells.

G Stimulate Restimulate cultured T-cells with STEAP1 (102-116) peptide-pulsed APCs for several hours. Inhibit Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the final hours of stimulation to trap cytokines intracellularly. Stimulate->Inhibit Surface Stain Stain for cell surface markers (e.g., CD3, CD4) with fluorescently labeled antibodies. Inhibit->Surface Stain Fix Perm Fix and permeabilize the cells to allow intracellular access for antibodies. Surface Stain->Fix Perm Intracellular Stain Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies. Fix Perm->Intracellular Stain Analyze Analyze the cells by flow cytometry to quantify the percentage of CD4+ T-cells producing specific cytokines in response to the STEAP1 peptide. Intracellular Stain->Analyze

Fig 2. Workflow for Intracellular Cytokine Staining.

In Vivo Anti-Tumor Efficacy

While direct in vivo efficacy data for a standalone STEAP1 (102-116) peptide vaccine is limited in the public domain, studies on broader STEAP1-targeting immunotherapies provide a strong rationale for its potential. For instance, preclinical studies using viral vectors to deliver the full-length STEAP1 antigen have demonstrated the induction of STEAP1-specific T-cell responses and a delay in tumor growth in mouse models.[6][7] Furthermore, the combination of a STEAP1-vaccine with checkpoint inhibitors like anti-PD-1 antibodies has been shown to significantly improve survival in animal models, highlighting the potential for synergistic therapeutic approaches.[6]

Conclusion

The available evidence strongly supports the independent validation of STEAP1 (102-116) as a promiscuous and immunogenic helper T lymphocyte epitope. Its ability to stimulate CD4+ T-cells makes it a valuable component for the development of peptide-based cancer vaccines and other T-cell-based immunotherapies. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the STEAP1 (102-116) epitope in the fight against a broad range of cancers. Future studies focusing on the in vivo anti-tumor efficacy of a STEAP1 (102-116)-based vaccine, both as a monotherapy and in combination with other immunomodulatory agents, are warranted to translate these promising preclinical findings into effective clinical applications.

References

STEAP1 (102-116) Peptide: A Comparative Guide to Specificity and Off-Target Effects in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the STEAP1 (102-116) peptide, an immunogenic epitope derived from the Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1), with other STEAP1-derived peptides and therapeutic modalities. We delve into the available experimental data on its specificity, potential for off-target effects, and its role in the broader landscape of STEAP1-targeted cancer immunotherapies.

Executive Summary

The STEAP1 (102-116) peptide has been identified as a promising candidate for cancer vaccines and T-cell-based immunotherapies due to its ability to elicit specific T-cell responses against STEAP1-expressing tumors. While direct, head-to-head quantitative comparisons with other STEAP1 peptides are limited in publicly available literature, existing studies on various STEAP1-targeted strategies provide valuable insights into the potential efficacy and safety of targeting this tumor-associated antigen. This guide synthesizes the current knowledge to aid researchers in the evaluation and development of STEAP1-targeted therapies.

Comparison of STEAP1-Derived Peptides and Therapies

While a direct quantitative comparison of the STEAP1 (102-116) peptide with other STEAP1 epitopes in terms of T-cell activation and off-target effects is not extensively documented in single studies, the following table summarizes known immunogenic STEAP1 peptides and related therapeutic strategies. This allows for an indirect comparison based on reported immunogenicity and clinical/preclinical observations.

Peptide/TherapyAmino Acid SequenceHLA RestrictionKey FindingsPotential Off-Target Effects/Safety Concerns
STEAP1 (102-116) HQQYFYKIPILVINKNot specified in provided resultsInduces helper T-lymphocyte responses; recognized by T-cells from healthy individuals and cancer patients[1].Data on specific off-target effects of the peptide is limited. Broader STEAP1-targeted therapies show potential for on-target, off-tumor toxicity in normal tissues with low STEAP1 expression[2][3][4].
STEAP1 (192-206) LLNWAYQQVQQNKEDNot specified in provided resultsInduces helper T-lymphocyte responses[1].Similar to other STEAP1-targeted therapies, potential for on-target, off-tumor effects exists.
STEAP1 (86-94) Not specified in provided resultsNot specified in provided resultsMentioned as an immunogenic peptide for vaccines[5].Not detailed in the provided search results.
STEAP1 (262-270) Not specified in provided resultsNot specified in provided resultsElicits strong cytotoxic T-cell immunity in preclinical models[2].Not detailed in the provided search results.
STEAP1 CAR-T Cells N/AN/ADemonstrate potent anti-tumor activity in preclinical models; can be effective even with low antigen density[2][6][7].On-target, off-tumor toxicity in normal tissues expressing STEAP1 (e.g., prostate, adrenal gland) is a primary concern. Studies in humanized mouse models show preliminary safety[2][4][6].
STEAP1 Bi-specific Antibodies (e.g., Xaluritamig) N/AN/AMediate T-cell dependent cytotoxicity against STEAP1-expressing cancer cells[8].Potential for cytokine release syndrome and on-target, off-tumor toxicity.
Vandortuzumab vedotin (Anti-STEAP1 ADC) N/AN/AShowed limited efficacy and significant toxicity in a Phase I trial, likely due to off-target effects of the payload[9].Dose-limiting toxicities observed, including transaminitis, hyperglycemia, and hypophosphatemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the specificity and function of STEAP1 (102-116) peptide-specific T-cells.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

This assay is used to quantify the number of peptide-specific T-cells that secrete IFN-γ upon stimulation.

Materials:

  • 96-well PVDF membrane plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase or horseradish peroxidase conjugate

  • Substrate (e.g., BCIP/NBT or AEC)

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • STEAP1 (102-116) peptide

  • Positive control (e.g., PHA or CEF peptide pool)

  • Negative control (e.g., irrelevant peptide or media alone)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • ELISPOT plate reader

Procedure:

  • Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with cell culture medium for at least 2 hours at 37°C.

  • Cell Plating: Add PBMCs or T-cells to the wells at a desired density (e.g., 2.5 x 10⁵ cells/well)[10].

  • Stimulation: Add the STEAP1 (102-116) peptide to the respective wells at a predetermined concentration (e.g., 1-10 µg/mL). Include positive and negative controls in separate wells[10].

  • Incubation: Incubate the plate for 18-48 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C or overnight at 4°C[11].

  • Enzyme Conjugation: Wash and add the streptavidin-enzyme conjugate. Incubate for 45 minutes at room temperature[11].

  • Spot Development: Wash the plate and add the substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells expressing the STEAP1 antigen.

Materials:

  • Effector cells (STEAP1-specific CTLs)

  • Target cells (STEAP1-expressing tumor cell line)

  • Sodium chromate (Na₂⁵¹CrO₄)

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • Gamma counter

  • Triton X-100 (for maximum release control)

  • Cell culture medium

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells multiple times with medium containing FBS to remove unincorporated ⁵¹Cr[5][12][13].

  • Cell Plating: Plate the labeled target cells in a 96-well round-bottom plate at a fixed number per well (e.g., 5,000 cells/well)[12].

  • Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1)[6].

  • Controls:

    • Spontaneous Release: Target cells with media alone.

    • Maximum Release: Target cells with 1-2.5% Triton X-100 to lyse all cells[5][12].

  • Incubation: Incubate the plate for a minimum of 4 hours at 37°C[12].

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well[12].

  • Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter[13].

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[6].

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways is critical for drug development. The following diagrams illustrate the T-cell receptor signaling cascade initiated by peptide recognition and a general workflow for evaluating peptide immunogenicity.

T_Cell_Receptor_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC MHC TCR TCR MHC->TCR Recognition Peptide STEAP1 (102-116) Peptide CD3 CD3 Lck Lck CD3->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation AP1 AP-1 ZAP70->AP1 Activation (via MAPK pathway) PLCg1 PLCγ1 LAT->PLCg1 Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activation NFAT NFAT Ca_release->NFAT Activation Cytokine_Production Cytokine Production (e.g., IFN-γ) NFAT->Cytokine_Production Proliferation Proliferation NFAT->Proliferation Cytotoxicity Cytotoxicity NFAT->Cytotoxicity NFkB NF-κB PKC->NFkB Activation NFkB->Cytokine_Production NFkB->Proliferation NFkB->Cytotoxicity AP1->Cytokine_Production AP1->Proliferation AP1->Cytotoxicity

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of the STEAP1 (102-116) peptide.

Peptide_Immunogenicity_Workflow cluster_Assays Functional Assays Start Start: Isolate PBMCs from Healthy Donor or Patient Peptide_Stimulation In vitro Stimulation with STEAP1 (102-116) Peptide Start->Peptide_Stimulation Incubation Incubation (e.g., 7-14 days for expansion) Peptide_Stimulation->Incubation ELISPOT IFN-γ ELISPOT Incubation->ELISPOT ICS Intracellular Cytokine Staining (Flow Cytometry) Incubation->ICS Cytotoxicity_Assay Cytotoxicity Assay (e.g., ⁵¹Cr Release) Incubation->Cytotoxicity_Assay Off_Target_Screening Off-Target Reactivity Screening (e.g., against STEAP1-negative cells) Incubation->Off_Target_Screening End End: Data Analysis and Specificity Assessment ELISPOT->End ICS->End Cytotoxicity_Assay->End Off_Target_Screening->End

Caption: Experimental workflow for assessing the immunogenicity and specificity of the STEAP1 (102-116) peptide.

Conclusion

The STEAP1 (102-116) peptide represents a valuable tool for the development of immunotherapies targeting STEAP1-positive cancers. While direct comparative data with other STEAP1 peptides is an area requiring further research, the available information on STEAP1-targeted therapies as a whole suggests a promising avenue for cancer treatment. The key challenge remains the optimization of specificity to maximize anti-tumor efficacy while minimizing on-target, off-tumor toxicities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this field.

References

A Comparative Analysis of STEAP1 Epitopes for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) has emerged as a compelling target for cancer immunotherapy due to its overexpression in a variety of solid tumors, including prostate, Ewing sarcoma, and lung cancer, with limited expression in normal tissues. This guide provides a comparative analysis of prominent STEAP1-derived peptide epitopes that have been investigated for their ability to elicit anti-tumor immune responses, particularly through peptide-based vaccines and other T-cell-centric therapies.

Data Presentation: Comparative Immunogenicity of STEAP1 Epitopes

The following tables summarize quantitative data on the immunogenicity and efficacy of different STEAP1 epitopes from preclinical studies. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited. Experimental conditions can vary, influencing the results.

EpitopeAmino Acid SequenceHLA RestrictionT-Cell Response MetricResultCancer ModelReference
STEAP1 (262-270) ALLSLLVVLHLA-A0201IFN-γ ELISpot (Spot Forming Cells/10^6 splenocytes)>500Prostate Cancer (in vivo, HLA-A2 transgenic mice)[1]
In vivo Cytotoxicity (% Specific Lysis)~60%Prostate Cancer (in vivo, HLA-A2 transgenic mice)[1]
STEAP1 (86-94) FLYTLLREVHLA-A0201IFN-γ ELISpotImmunogenicNot specified[2]
STEAP1 (186-193) RSYRYKLLH-2KbIFN-γ ELISpotImmunogenicProstate Cancer (in vivo, C57BL/6 mice)
Tumor Growth Inhibition76.5% reduction in tumor sizeProstate Cancer (in vivo, TRAMP mice)
STEAP1 (292-300) MIAVFLPIVHLA-A*0201CTL InductionElicited sustained CTL responseProstate, Colon, Bladder, Ewing Sarcoma[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from multiple sources and may require optimization for specific experimental setups.

IFN-γ ELISpot Assay

Objective: To quantify the frequency of antigen-specific, IFN-γ-secreting T cells.

Methodology:

  • Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, wash with sterile PBS, and coat with a capture anti-IFN-γ antibody overnight at 4°C.

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice and prepare a single-cell suspension.

  • Blocking: Wash the plate to remove unbound antibody and block with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for 2 hours at 37°C.

  • Stimulation: Add 2.5 x 10^5 cells per well, along with the STEAP1 peptide of interest (e.g., 10 µg/mL). Include a positive control (e.g., Concanavalin A) and a negative control (irrelevant peptide or medium alone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction by washing with distilled water when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an ELISpot reader.

In Vivo Cytotoxicity Assay

Objective: To measure the cytotoxic T lymphocyte (CTL) activity in vivo.

Methodology:

  • Target Cell Preparation: Isolate splenocytes from naïve, syngeneic mice.

  • Peptide Pulsing and Labeling:

    • Divide the splenocytes into two populations.

    • Pulse one population with the specific STEAP1 peptide (e.g., 1 µg/mL) and label with a high concentration of carboxyfluorescein succinimidyl ester (CFSEhigh, e.g., 5 µM).

    • Leave the other population unpulsed (or pulsed with an irrelevant peptide) and label with a low concentration of CFSE (CFSElow, e.g., 0.5 µM).

  • Adoptive Transfer: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject intravenously into immunized and control mice.

  • Analysis: After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.

  • Flow Cytometry: Analyze the cell suspension by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100 where Ratio = (% CFSElow cells / % CFSEhigh cells).

Chromium-51 Release Assay

Objective: To measure the in vitro cytotoxic activity of STEAP1-specific CTLs.

Methodology:

  • Target Cell Labeling: Label target cells (e.g., STEAP1-expressing tumor cells) with 51Cr by incubating with Na251CrO4 for 1-2 hours at 37°C.

  • Washing: Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.

  • Co-culture: Plate the labeled target cells in a 96-well round-bottom plate. Add effector CTLs at various effector-to-target (E:T) ratios.

  • Controls:

    • Spontaneous release: Target cells incubated with medium alone.

    • Maximum release: Target cells lysed with a detergent (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Measurement of Radioactivity: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Mandatory Visualization

Signaling Pathway of T-Cell Activation

T_Cell_Activation cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) MHC MHC class I STEAP1_peptide STEAP1 Epitope CD8 CD8 MHC->CD8 TCR T-Cell Receptor (TCR) STEAP1_peptide->TCR Recognition Lck Lck TCR->Lck Phosphorylation T_Cell Cytotoxic T-Lymphocyte (CTL) ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg AP1 AP-1 Activation LAT->AP1 DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca_release->NFAT Cytokine_release Cytokine Release (IFN-γ, TNF-α) NFkB->Cytokine_release Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFkB->Cytotoxicity NFAT->Cytokine_release NFAT->Cytotoxicity AP1->Cytokine_release AP1->Cytotoxicity Experimental_Workflow Immunization Immunization of HLA-A2 Transgenic Mice with STEAP1 Peptide Vaccine Splenocyte_Isolation Isolation of Splenocytes Immunization->Splenocyte_Isolation Tumor_Challenge Tumor Challenge with STEAP1+ Cancer Cells Immunization->Tumor_Challenge ELISpot IFN-γ ELISpot Assay Splenocyte_Isolation->ELISpot InVivo_CTL In Vivo Cytotoxicity Assay Splenocyte_Isolation->InVivo_CTL Chromium_Release In Vitro Chromium Release Assay Splenocyte_Isolation->Chromium_Release Data_Analysis Data Analysis and Comparison of Epitopes ELISpot->Data_Analysis InVivo_CTL->Data_Analysis Chromium_Release->Data_Analysis Tumor_Challenge->Data_Analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.